molecular formula C35H62N7O17P3S B15550142 6-Methyltridecanoyl-CoA

6-Methyltridecanoyl-CoA

Cat. No.: B15550142
M. Wt: 977.9 g/mol
InChI Key: KBJRCWMSYHFXOH-UHFFFAOYSA-N
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Description

6-Methyltridecanoyl-CoA is a useful research compound. Its molecular formula is C35H62N7O17P3S and its molecular weight is 977.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C35H62N7O17P3S

Molecular Weight

977.9 g/mol

IUPAC Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 6-methyltridecanethioate

InChI

InChI=1S/C35H62N7O17P3S/c1-5-6-7-8-9-12-23(2)13-10-11-14-26(44)63-18-17-37-25(43)15-16-38-33(47)30(46)35(3,4)20-56-62(53,54)59-61(51,52)55-19-24-29(58-60(48,49)50)28(45)34(57-24)42-22-41-27-31(36)39-21-40-32(27)42/h21-24,28-30,34,45-46H,5-20H2,1-4H3,(H,37,43)(H,38,47)(H,51,52)(H,53,54)(H2,36,39,40)(H2,48,49,50)

InChI Key

KBJRCWMSYHFXOH-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Biosynthesis of 6-Methyltridecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies related to the biosynthesis of 6-methyltridecanoyl-CoA, a representative mid-chain methyl-branched fatty acyl-CoA. While a specific pathway dedicated solely to this compound is not extensively characterized, this document outlines a plausible biosynthetic route based on established knowledge of branched-chain fatty acid (BCFA) synthesis. The guide details the key enzymes, their kinetics, relevant experimental protocols, and the broader implications for research and development.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to occur via the fatty acid synthase (FAS) system, incorporating a methyl branch through the utilization of methylmalonyl-CoA as an extender unit. The pathway initiates with a standard primer and proceeds through iterative cycles of elongation, with one cycle incorporating a methyl group.

A plausible pathway for the synthesis of this compound (a C14 fatty acid with a methyl group at position 6) would involve:

  • Priming: The synthesis likely initiates with a standard acetyl-CoA primer.

  • Elongation (Cycles 1 & 2): Two rounds of chain elongation using malonyl-CoA as the extender unit to form hexanoyl-ACP.

  • Methyl Group Incorporation (Cycle 3): In the third elongation cycle, fatty acid synthase (FAS) utilizes methylmalonyl-CoA instead of malonyl-CoA. This incorporates a methyl group at the C2 position of the growing acyl chain, which will become the C6 position in the final product after subsequent elongation.

  • Further Elongation (Cycles 4-6): Three additional elongation cycles using malonyl-CoA to extend the chain to a total of 14 carbons (tridecanoyl).

  • Thioesterase Activity: The final 6-methyltridecanoyl-ACP is cleaved by a thioesterase to release 6-methyltridecanoic acid, which is then activated to this compound.

The key precursor for the methyl branch is (2S)-methylmalonyl-CoA, which is primarily produced from propionyl-CoA by the action of propionyl-CoA carboxylase (PCC).[1][2] Propionyl-CoA itself is derived from the catabolism of odd-chain fatty acids and certain amino acids like valine, isoleucine, and methionine.[1][3]

6-Methyltridecanoyl-CoA_Biosynthesis Propionyl_CoA Propionyl-CoA PCC Propionyl-CoA Carboxylase (PCC) Propionyl_CoA->PCC HCO3-, ATP Methylmalonyl_CoA (2S)-Methylmalonyl-CoA FAS Fatty Acid Synthase (FAS) Methylmalonyl_CoA->FAS 1 cycle Acetyl_CoA Acetyl-CoA (Primer) Acetyl_CoA->FAS Malonyl_CoA Malonyl-CoA (Extender) Malonyl_CoA->FAS 2 cycles Malonyl_CoA->FAS 3 cycles Intermediate1 Hexanoyl-ACP FAS->Intermediate1 Intermediate2 2-Methylheptanoyl-ACP FAS->Intermediate2 Intermediate3 6-Methyltridecanoyl-ACP FAS->Intermediate3 Intermediate1->FAS Input Intermediate2->FAS Input Released_FA 6-Methyltridecanoic Acid Intermediate3->Released_FA Thioesterase Final_Product This compound PCC->Methylmalonyl_CoA ACSL Acyl-CoA Synthetase ACSL->Final_Product CoA, ATP Released_FA->ACSL

Figure 1: Proposed biosynthetic pathway for this compound.

Key Enzymes and Their Kinetics

The biosynthesis of this compound is dependent on the coordinated action of several key enzymes. The quantitative data for the central enzymes are summarized below.

Fatty Acid Synthase (FAS)

Metazoan fatty acid synthase (mFAS) is a multi-enzyme complex that can utilize methylmalonyl-CoA as an extender substrate, albeit with lower efficiency than malonyl-CoA.[4][5] This promiscuity is the basis for the synthesis of methyl-branched fatty acids.[4][6] The ketoacyl synthase (KS) domain of FAS plays a crucial role in substrate specificity and is a rate-limiting step in BCFA production.[4][5]

SubstrateEnzymeKmkcatReference
Acetyl-CoAmFAS6.7 ± 1.2 µM0.012 ± 0.001 s-1[5]
(R,S)-Methylmalonyl-CoAmFAS13.9 ± 3.4 µM-[5]
Decanoyl-ACPKS domain of mFAS2.5 ± 0.7 µM0.016 ± 0.001 s-1[5]
Methylmalonyl-ACPKS domain of mFAS12 ± 4 µM-[5]

Note: The kcat for BCFA biosynthesis is approximately 170 times lower than for straight-chain fatty acid synthesis.[5]

Propionyl-CoA Carboxylase (PCC)

PCC is a biotin-dependent enzyme that catalyzes the carboxylation of propionyl-CoA to form (S)-methylmalonyl-CoA.[1][2] This is a critical step in providing the precursor for methyl-branching.

SubstrateEnzymeKmReference
Propionyl-CoAPCC0.29 mM[1][2]
Bicarbonate (HCO3-)PCC3.0 mM[1][2]
ATPPCC0.08 mM[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in studying the biosynthesis of this compound.

Fatty Acid Synthase (FAS) Activity Assay (NADPH Consumption)

This spectrophotometric assay measures the activity of FAS by monitoring the decrease in absorbance at 340 nm due to the consumption of NADPH.[4][5][7]

Materials:

  • Purified fatty acid synthase

  • Potassium phosphate (B84403) buffer (pH 7.0)

  • EDTA

  • Dithiothreitol (DTT)

  • Acetyl-CoA

  • (R,S)-Methylmalonyl-CoA

  • Malonyl-CoA

  • NADPH

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, EDTA, and DTT.

  • Add acetyl-CoA (as the primer) and a mixture of malonyl-CoA and/or methylmalonyl-CoA (as extender units) to the reaction mixture.

  • Initiate the reaction by adding purified FAS.

  • Immediately monitor the decrease in absorbance at 340 nm over time.

  • The rate of NADPH consumption is calculated using the Beer-Lambert law (εNADPH at 340 nm = 6220 M-1cm-1).

Analysis of Branched-Chain Fatty Acids by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the identification and quantification of fatty acids, including branched-chain isomers.[6][8]

3.2.1 Sample Preparation and Derivatization:

  • Lipid Extraction: Extract total lipids from the sample (e.g., cell pellet, in vitro reaction mixture) using a suitable method, such as the Folch or Bligh-Dyer method.

  • Saponification: Hydrolyze the lipid extract to release free fatty acids by heating with a strong base (e.g., methanolic KOH).

  • Derivatization to Fatty Acid Methyl Esters (FAMEs): Convert the free fatty acids to their more volatile methyl esters. A common method is to use boron trifluoride in methanol (B129727) (BF3-methanol).

    • Add BF3-methanol to the dried fatty acid sample.

    • Heat at 100°C for 30 minutes.

    • Cool and extract the FAMEs with a non-polar solvent like hexane (B92381).

    • Wash the hexane layer with water and dry it over anhydrous sodium sulfate.

    • Concentrate the sample under a stream of nitrogen before GC-MS analysis.

3.2.2 GC-MS Analysis:

  • Injection: Inject the FAMEs sample into a GC-MS system equipped with a suitable capillary column (e.g., a polar column for better separation of isomers).

  • Separation: Use a temperature gradient program to separate the FAMEs based on their boiling points and polarity. A typical program might start at a low temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 250°C), and hold for a period.[6]

  • Detection and Identification: As the FAMEs elute from the GC column, they are ionized (typically by electron ionization) and fragmented in the mass spectrometer. The resulting mass spectra, with their characteristic fragmentation patterns, are used to identify the individual fatty acids. Branched-chain fatty acids often have specific fragment ions that aid in their identification.

Experimental_Workflow Start In Vitro FAS Reaction or Cellular Sample Extraction Lipid Extraction (e.g., Folch method) Start->Extraction Saponification Saponification (Release of Free Fatty Acids) Extraction->Saponification Derivatization Derivatization to FAMEs (e.g., BF3-Methanol) Saponification->Derivatization GCMS GC-MS Analysis Derivatization->GCMS DataAnalysis Data Analysis: - Identification of BCFAs - Quantification GCMS->DataAnalysis

Figure 2: General experimental workflow for BCFA analysis.

Relevance in Research and Drug Development

The study of branched-chain fatty acid biosynthesis, including that of molecules like this compound, holds significant importance in several areas:

  • Metabolic Engineering: Understanding and manipulating BCFA pathways is crucial for the microbial production of biofuels and specialty chemicals. BCFAs have desirable properties such as lower melting points and improved oxidative stability.[4][5]

  • Drug Discovery: The enzymes in the fatty acid biosynthesis pathway, including FAS, are established targets for the development of novel antibiotics and anticancer agents. Elucidating the mechanisms of BCFA synthesis could open avenues for designing inhibitors that are specific to pathogens that rely on these types of fatty acids for their membrane integrity.

  • Human Health and Disease: Alterations in BCFA levels have been associated with metabolic diseases. For instance, lower serum concentrations of BCFAs have been observed in obese patients.[5] Further research into the biosynthesis and regulation of these molecules could provide insights into the pathophysiology of these conditions and identify potential therapeutic targets.

This guide provides a foundational understanding of the biosynthesis of this compound, grounded in the broader context of branched-chain fatty acid metabolism. The provided protocols and data serve as a valuable resource for researchers and professionals engaged in the study of lipid biochemistry and its application in biotechnology and medicine.

References

An In-depth Technical Guide to Methyl-Branched Tridecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific experimental data for 6-Methyltridecanoyl-CoA is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the known properties and biological activities of closely related methyl-branched long-chain acyl-CoA molecules, such as other isomers of methyltridecanoyl-CoA and the broader class of branched-chain fatty acyl-CoAs. The information presented herein is intended for research and drug development professionals and should be used as a foundational resource.

Introduction

Methyl-branched chain fatty acids (BCFAs) and their activated coenzyme A (CoA) esters are important metabolic intermediates found in various organisms, from bacteria to mammals. These molecules play crucial roles in lipid metabolism, membrane fluidity, and cellular signaling. This compound, a derivative of tridecanoic acid with a methyl group at the C6 position, belongs to this class of molecules. While specific research on the 6-methyl isomer is scarce, its chemical properties and biological functions can be largely inferred from our understanding of other methyl-branched acyl-CoAs. This guide will synthesize the available information to provide a detailed technical overview of its structure, properties, and potential biological significance.

Chemical Structure and Properties

The fundamental structure of this compound consists of a thirteen-carbon fatty acyl chain with a methyl group at the sixth carbon, linked to a coenzyme A molecule via a thioester bond.

A structurally similar compound, 12-Methyltridecanoyl-CoA, has a reported molecular formula of C35H62N7O17P3S and a molecular weight of 977.89 g/mol .[1] It is anticipated that this compound would share these same values. The properties of the unesterified fatty acid, tridecanoic acid, are also provided for reference.

Table 1: Physicochemical Properties of Tridecanoyl-CoA and Related Molecules

PropertyValueSource
Tridecanoyl-CoA
Molecular FormulaC34H60N7O17P3SPubChem
Molecular Weight963.9 g/mol PubChem
Physical DescriptionSolidHuman Metabolome Database
12-Methyltridecanoyl-CoA
Molecular FormulaC35H62N7O17P3SMedchemExpress
Molecular Weight977.89 g/mol MedchemExpress

Biological Significance and Signaling Pathways

Branched-chain fatty acids are integral components of cellular lipids and are involved in various metabolic pathways. The introduction of a methyl group along the acyl chain can significantly impact the molecule's physical properties, such as its melting point and viscosity, which in turn affects membrane fluidity.[2]

Biosynthesis of Branched-Chain Fatty Acyl-CoAs

The synthesis of methyl-branched fatty acids is primarily carried out by fatty acid synthase (FASN). While FASN typically utilizes malonyl-CoA to extend the growing fatty acyl chain, it can also incorporate methylmalonyl-CoA, leading to the formation of a methyl branch.[2][3] The initial primers for the synthesis of BCFAs are often derived from the catabolism of branched-chain amino acids like valine, leucine, and isoleucine, which are first converted to their corresponding branched-chain α-keto acids.[4][5] A key enzyme in this process is branched-chain α-keto acid decarboxylase (BCKA), which is essential for the synthesis of these primers.[4][6]

Biosynthesis of Methyl-Branched Fatty Acyl-CoA cluster_priming Primer Synthesis cluster_elongation Elongation Cycle Branched-Chain Amino Acids Branched-Chain Amino Acids Branched-Chain α-Keto Acids Branched-Chain α-Keto Acids Branched-Chain Amino Acids->Branched-Chain α-Keto Acids Transamination Branched-Chain Acyl-CoA Primers Branched-Chain Acyl-CoA Primers Branched-Chain α-Keto Acids->Branched-Chain Acyl-CoA Primers BCKA Decarboxylase Fatty Acid Synthase (FASN) Fatty Acid Synthase (FASN) Branched-Chain Acyl-CoA Primers->Fatty Acid Synthase (FASN) Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Propionyl-CoA Propionyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA Propionyl-CoA->Methylmalonyl-CoA PCC Malonyl-CoA->Fatty Acid Synthase (FASN) Methylmalonyl-CoA->Fatty Acid Synthase (FASN) Straight-Chain Fatty Acyl-CoA Straight-Chain Fatty Acyl-CoA Fatty Acid Synthase (FASN)->Straight-Chain Fatty Acyl-CoA Methyl-Branched Fatty Acyl-CoA Methyl-Branched Fatty Acyl-CoA Fatty Acid Synthase (FASN)->Methyl-Branched Fatty Acyl-CoA

Biosynthesis of Methyl-Branched Fatty Acyl-CoA.
Metabolism of Branched-Chain Fatty Acyl-CoAs

The catabolism of branched-chain fatty acyl-CoAs occurs within the mitochondria and involves a family of enzymes known as acyl-CoA dehydrogenases. Specifically, short/branched-chain acyl-CoA dehydrogenase (ACADSB) is responsible for the dehydrogenation of these molecules.[7][8] Deficiencies in these enzymes can lead to the accumulation of specific acyl-carnitines, which are diagnostic markers for certain metabolic disorders.[9]

Metabolism of Methyl-Branched Fatty Acyl-CoA Methyl-Branched Fatty Acyl-CoA Methyl-Branched Fatty Acyl-CoA Enoyl-CoA Enoyl-CoA Methyl-Branched Fatty Acyl-CoA->Enoyl-CoA ACADSB Hydroxyacyl-CoA Hydroxyacyl-CoA Enoyl-CoA->Hydroxyacyl-CoA Enoyl-CoA Hydratase Ketoacyl-CoA Ketoacyl-CoA Hydroxyacyl-CoA->Ketoacyl-CoA Hydroxyacyl-CoA Dehydrogenase Acetyl-CoA / Propionyl-CoA Acetyl-CoA / Propionyl-CoA Ketoacyl-CoA->Acetyl-CoA / Propionyl-CoA Thiolase TCA Cycle TCA Cycle Acetyl-CoA / Propionyl-CoA->TCA Cycle Chemical Synthesis Workflow Methyl-Branched Fatty Acid Methyl-Branched Fatty Acid Activated Fatty Acid (e.g., Acyl-Cl, NHS-ester) Activated Fatty Acid (e.g., Acyl-Cl, NHS-ester) Methyl-Branched Fatty Acid->Activated Fatty Acid (e.g., Acyl-Cl, NHS-ester) Activation Reaction Mixture Reaction Mixture Activated Fatty Acid (e.g., Acyl-Cl, NHS-ester)->Reaction Mixture Coenzyme A Coenzyme A Coenzyme A->Reaction Mixture Purification (e.g., HPLC) Purification (e.g., HPLC) Reaction Mixture->Purification (e.g., HPLC) Methyl-Branched Acyl-CoA Methyl-Branched Acyl-CoA Purification (e.g., HPLC)->Methyl-Branched Acyl-CoA

References

The Role of 6-Methyltridecanoyl-CoA in Bacterial Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Methyltridecanoyl-CoA is a key intermediate in the biosynthesis of anteiso-C14:0, a branched-chain fatty acid (BCFA) that plays a crucial role in regulating the fluidity of bacterial cell membranes. The presence and proportion of anteiso-fatty acids are critical for the survival and virulence of many bacterial species, particularly in adapting to low-temperature environments. This technical guide provides an in-depth overview of the function, biosynthesis, and analysis of this compound and its downstream product, anteiso-C14:0, in bacterial metabolism. It includes a summary of available quantitative data, detailed experimental protocols, and visualizations of the relevant metabolic pathways and experimental workflows.

Introduction: The Significance of Branched-Chain Fatty Acids in Bacteria

Unlike eukaryotes, which predominantly synthesize straight-chain fatty acids, many bacteria incorporate significant amounts of branched-chain fatty acids (BCFAs) into their membrane phospholipids.[1] These BCFAs, primarily of the iso and anteiso configurations, are crucial for maintaining optimal membrane fluidity, which is essential for various cellular processes, including nutrient transport, protein function, and resistance to environmental stresses.[1][2] Anteiso-fatty acids, which have a methyl branch on the antepenultimate carbon atom, are particularly effective at increasing membrane fluidity compared to their iso-counterparts.[3][4] This property is critical for psychrotrophic bacteria, such as Listeria monocytogenes, enabling them to thrive at low temperatures.[2] Furthermore, the composition of BCFAs in the cell membrane has been linked to the virulence and pathogenesis of several bacterial species.

This compound is the acyl-CoA intermediate in the synthesis of the 14-carbon anteiso-fatty acid, anteiso-C14:0. Understanding its metabolism is therefore central to comprehending bacterial adaptation and identifying potential targets for novel antimicrobial agents.

Biosynthesis of anteiso-C14:0 via this compound

The synthesis of anteiso-fatty acids is initiated by a branched-chain primer, which is then elongated by the fatty acid synthase II (FASII) system.

Primer Synthesis

The precursor for anteiso-fatty acid synthesis is the amino acid L-isoleucine. Through a series of enzymatic reactions, isoleucine is converted to 2-methylbutyryl-CoA, the primer for anteiso-fatty acid synthesis. This conversion is catalyzed by the branched-chain amino acid aminotransferase and the branched-chain α-keto acid dehydrogenase (BCKDH) complex.

Fatty Acid Elongation

The 2-methylbutyryl-CoA primer is then elongated by the enzymes of the FASII pathway. Each elongation cycle adds two carbon units from malonyl-CoA. The synthesis of this compound occurs after four such elongation cycles. A final elongation step converts this compound to 8-methylpentadecanoyl-CoA, the precursor of anteiso-C15:0, a common BCFA. The formation of anteiso-C14:0 would result from the termination of elongation after the formation of the 14-carbon acyl chain.

The key enzymes in the bacterial FASII pathway include:

  • FabH (β-ketoacyl-ACP synthase III): Initiates fatty acid synthesis by condensing the primer (2-methylbutyryl-CoA) with malonyl-ACP.

  • FabG (β-ketoacyl-ACP reductase): Reduces the β-ketoacyl-ACP intermediate.

  • FabZ (β-hydroxyacyl-ACP dehydratase): Dehydrates the β-hydroxyacyl-ACP intermediate.

  • FabI (enoyl-ACP reductase): Reduces the enoyl-ACP intermediate to a saturated acyl-ACP.

  • FabB/FabF (β-ketoacyl-ACP synthase I/II): Catalyze the subsequent elongation steps.

Metabolic Pathway Diagram

Anteiso_C14_Biosynthesis Isoleucine Isoleucine alpha_keto α-Keto-β-methylvalerate Isoleucine->alpha_keto BCAT primer 2-Methylbutyryl-CoA alpha_keto->primer BCKDH fabH FabH primer->fabH malonyl_coa Malonyl-CoA malonyl_coa->fabH elongation_cycle FASII Elongation Cycles (FabG, FabZ, FabI, FabF/B) fabH->elongation_cycle intermediate_1 4-Methylhexanoyl-CoA elongation_cycle->intermediate_1 intermediate_n ... intermediate_1->intermediate_n target_coa This compound intermediate_n->target_coa final_product anteiso-C14:0 (in phospholipids) target_coa->final_product Acyltransferase

Caption: Biosynthesis pathway of anteiso-C14:0.

Function of anteiso-Fatty Acids in Bacterial Membranes

The primary function of anteiso-fatty acids, including anteiso-C14:0, is to modulate the biophysical properties of the bacterial cell membrane.

Membrane Fluidity

The methyl branch in anteiso-fatty acids disrupts the orderly packing of the acyl chains in the phospholipid bilayer.[4] This disruption lowers the melting temperature of the membrane, thereby increasing its fluidity. This "homeoviscous adaptation" is critical for bacteria to maintain membrane function at low temperatures, preventing the membrane from entering a gel-like, non-functional state.[2]

Role in Pathogenesis

The ability to modulate membrane fluidity also impacts the virulence of pathogenic bacteria. For instance, in Listeria monocytogenes, a high content of anteiso-fatty acids is associated with increased tolerance to environmental stresses encountered during infection and is crucial for its intracellular life cycle. Mutants deficient in BCFA synthesis show attenuated virulence.

Quantitative Data

Table 1: Intracellular Concentrations of Short-Chain Acyl-CoAs in Bacteria
Acyl-CoA SpeciesBacteriumGrowth ConditionConcentration (nmol/g dry weight)Reference
Acetyl-CoACorynebacterium glutamicumGlucose150 - 250[5]
Propionyl-CoACorynebacterium glutamicumPropionate~750[5]
Malonyl-CoAEscherichia coliGlucose~10[6]
Succinyl-CoAEscherichia coliGlucose~50[6]
Methylmalonyl-CoAStreptomyces albusGlucose~100[5]

Note: These values are for illustrative purposes and can vary significantly based on bacterial species, strain, and growth conditions.

Table 2: Fatty Acid Composition of Bacterial Membranes (% of Total Fatty Acids)
Fatty AcidBacillus subtilisListeria monocytogenes (37°C)Listeria monocytogenes (5°C)
iso-C14:02-51-35-10
anteiso-C14:0 <1 <1 2-5
iso-C15:025-3520-3010-20
anteiso-C15:045-5540-5050-60
iso-C16:05-101-32-5
anteiso-C17:05-1515-255-15

Note: Values are approximate and can vary. Data synthesized from multiple sources.

Experimental Protocols

Extraction and Analysis of Acyl-CoAs from Bacterial Cells

This protocol outlines a general method for the extraction and relative quantification of short-chain acyl-CoAs, including this compound, from bacterial cultures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

5.1.1. Materials

  • Bacterial cell culture

  • Ice-cold 5% (w/v) 5-sulfosalicylic acid (SSA)

  • Internal standards (e.g., stable isotope-labeled acyl-CoAs)

  • Liquid nitrogen

  • Homogenizer (e.g., bead beater)

  • Refrigerated microcentrifuge

  • LC-MS/MS system

5.1.2. Procedure

  • Cell Harvesting: Rapidly harvest bacterial cells from the culture by centrifugation at 4°C.

  • Quenching: Immediately flash-freeze the cell pellet in liquid nitrogen to halt metabolic activity.

  • Homogenization: Resuspend the frozen pellet in ice-cold 5% SSA solution containing internal standards. Homogenize the sample using a bead beater.

  • Protein Precipitation: Incubate the homogenate on ice for 10 minutes to precipitate proteins.

  • Centrifugation: Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new tube.

  • LC-MS/MS Analysis: Analyze the extracted acyl-CoAs by LC-MS/MS. Separation is typically achieved on a C18 reversed-phase column with a gradient of acetonitrile (B52724) in an aqueous buffer containing a weak acid (e.g., formic acid). Detection is performed in multiple reaction monitoring (MRM) mode.

Analysis of Bacterial Fatty Acid Methyl Esters (FAMEs) by GC-MS

This protocol describes the analysis of the total fatty acid composition of bacterial membranes, which would include anteiso-C14:0.

5.2.1. Materials

  • Bacterial cell pellet

  • Methanol (B129727)

  • Acetyl chloride or sulfuric acid

  • Hexane (B92381)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Gas chromatograph-mass spectrometer (GC-MS)

5.2.2. Procedure

  • Cell Lysis and Saponification: Resuspend the cell pellet in a methanolic base (e.g., NaOH in methanol) and heat to saponify the lipids.

  • Transesterification: Add an acidic methanol solution (e.g., acetyl chloride or sulfuric acid in methanol) and heat to convert the fatty acids to their methyl esters (FAMEs).

  • Extraction: After cooling, add hexane and a saturated NaCl solution. Vortex and centrifuge to separate the phases.

  • Drying: Transfer the upper hexane layer containing the FAMEs to a new tube and dry with anhydrous sodium sulfate.

  • GC-MS Analysis: Inject the FAME sample into the GC-MS. Separation is typically performed on a polar capillary column (e.g., a wax or cyanopropyl column). Mass spectra are used to identify the individual FAMEs based on their fragmentation patterns and retention times compared to standards.

Experimental Workflow Diagram

Experimental_Workflow cluster_acyl_coa Acyl-CoA Analysis cluster_fame Fatty Acid Composition Analysis cell_culture1 Bacterial Culture harvesting1 Harvesting & Quenching cell_culture1->harvesting1 extraction1 Extraction with SSA harvesting1->extraction1 lcms LC-MS/MS Analysis extraction1->lcms quant_coa Quantification of This compound lcms->quant_coa cell_culture2 Bacterial Culture harvesting2 Harvesting cell_culture2->harvesting2 fame_prep FAME Preparation harvesting2->fame_prep gcms GC-MS Analysis fame_prep->gcms quant_fa Quantification of anteiso-C14:0 gcms->quant_fa

Caption: Workflow for the analysis of this compound and anteiso-C14:0.

Implications for Drug Development

The bacterial FASII pathway is a validated target for the development of novel antibiotics due to its essential nature and its structural differences from the mammalian FAS I system. Since the biosynthesis of BCFAs is critical for the survival and virulence of many pathogenic bacteria, the enzymes involved in the synthesis of the branched-chain primers and the initial condensation steps (e.g., FabH) represent attractive targets. A deeper understanding of the metabolism of intermediates like this compound could aid in the design of specific inhibitors that disrupt bacterial membrane homeostasis.

Conclusion

This compound is a pivotal, albeit transient, intermediate in the biosynthesis of anteiso-C14:0, a branched-chain fatty acid integral to bacterial membrane function. The synthesis and incorporation of anteiso-fatty acids are fundamental for bacterial adaptation to environmental stresses, particularly low temperatures, and contribute to the pathogenic potential of several species. While direct quantitative data for this compound remain to be elucidated, the established methodologies for acyl-CoA and fatty acid analysis provide a robust framework for future investigations. Further research into the specific kinetics and regulation of the enzymes that process this compound will be invaluable for a comprehensive understanding of bacterial lipid metabolism and for the development of novel antimicrobial strategies.

References

The Discovery and Analysis of 6-Methyltridecanoyl-CoA Precursors in Mycobacterial Lipid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The cell envelope of Mycobacterium tuberculosis and other pathogenic mycobacteria is a complex and unique structure, rich in a diverse array of lipids that play crucial roles in the bacterium's survival, pathogenesis, and resistance to antibiotics. Among these are the phthiocerol dimycocerosates (PDIMs), virulence factors that are essential for the full pathogenicity of M. tuberculosis. The biosynthesis of these complex lipids involves a fascinating and intricate series of enzymatic reactions, starting from simple fatty acid precursors. This technical guide focuses on a key building block in this process: 6-Methyltridecanoyl-CoA, a precursor to the multi-methyl branched mycocerosic acids that form a defining feature of PDIMs. While the direct discovery of this compound as a distinct molecule is not extensively documented, its existence is inferred from the structure of mycocerosic acids and our understanding of their biosynthesis. This guide will delve into the discovery of the broader mycocerosic acid pathway, the enzymes involved, detailed experimental protocols for their study, and quantitative data on their abundance.

The Biosynthesis of Mycocerosic Acids: A Central Role for Mycocerosic Acid Synthase

The discovery of multi-methyl branched fatty acids in mycobacteria dates back to the mid-20th century. However, a deeper understanding of their biosynthesis has emerged more recently with the characterization of the enzymes involved. The key enzyme responsible for the synthesis of mycocerosic acids is the Mycocerosic Acid Synthase (MAS) , a type I iterative polyketide synthase (PKS).[1][2] Unlike the canonical fatty acid synthases that use malonyl-CoA as an extender unit to add two-carbon units, MAS utilizes methylmalonyl-CoA .[3] This is the critical step that introduces the characteristic methyl branches at even-numbered carbon atoms in the growing acyl chain.

The biosynthesis of a mycocerosic acid, such as the C32 mycocerosate, is initiated with a long-chain fatty acyl-CoA primer. The MAS enzyme then iteratively adds methylmalonyl-CoA units, with each cycle involving a condensation, ketoreduction, dehydration, and enoylreduction, ultimately leading to the elongation of the fatty acid chain with the incorporation of methyl branches. The process is highly regulated and integrated with the overall lipid metabolism of the mycobacterium.

The immediate precursor to a mycocerosic acid like 2,4,6,8-tetramethyl-octacosanoic acid is not this compound itself, but rather a series of elongating acyl-CoA intermediates attached to the acyl carrier protein (ACP) domain of the MAS enzyme. This compound can be considered an early-stage intermediate in the synthesis of longer mycocerosic acids.

Key Enzymes and Genes in Mycocerosic Acid Biosynthesis
GeneEnzymeFunction
masMycocerosic Acid Synthase (MAS)A type I iterative polyketide synthase that catalyzes the synthesis of mycocerosic acids from a fatty acyl-CoA primer and methylmalonyl-CoA extender units.[1][2]
accD4Acyl-CoA carboxylase subunitPart of the acyl-CoA carboxylase complex that produces methylmalonyl-CoA from propionyl-CoA.
fadD28Fatty Acyl-AMP LigaseActivates long-chain fatty acids to their acyl-CoA derivatives, which can then serve as primers for MAS.

Data Presentation: Quantitative Analysis of Mycocerosic Acids

Quantitative analysis of mycocerosic acids is crucial for understanding their role in mycobacterial physiology and for assessing the efficacy of potential drug candidates that target their biosynthesis. Gas chromatography-mass spectrometry (GC-MS) is the primary technique used for this purpose. The following table summarizes the relative abundance of major mycocerosic acids identified in Mycobacterium tuberculosis.

Mycocerosic AcidCarbon NumberNumber of Methyl BranchesRelative Abundance (%)
C29 Mycocerosate293Present
C30 Mycocerosate304Present
C32 Mycocerosate324Present

Note: The exact relative abundances can vary depending on the strain of Mycobacterium and the growth conditions. The data presented here is a qualitative representation based on published chromatograms and analyses.[4] More detailed quantitative studies have shown a linear relationship between the number of M. tuberculosis bacteria and the amount of mycocerosic acid methyl esters detected.[4]

Experimental Protocols

Protocol 1: Extraction and Hydrolysis of Mycocerosic Acids from Mycobacterial Cultures

This protocol describes the initial steps for liberating mycocerosic acids from the complex lipids of the mycobacterial cell wall.

Materials:

  • Mycobacterial cell pellet

  • 30% (w/v) methanolic potassium hydroxide (B78521) (KOH)

  • Toluene (B28343)

  • 10% (v/v) aqueous hydrochloric acid (HCl)

  • Diethyl ether

  • Pyrex tubes with PTFE-lined caps

  • Water bath or heating block

  • Centrifuge

Procedure:

  • Harvest mycobacterial cells from culture by centrifugation and wash the pellet with sterile phosphate-buffered saline (PBS).

  • To the cell pellet (approximately 50 mg wet weight), add 2 ml of 30% methanolic KOH and 1 ml of toluene in a Pyrex tube.[5]

  • Seal the tube tightly and incubate overnight at 100°C to saponify the lipids.[5]

  • Cool the tube to room temperature and then place it in an ice bath.

  • Acidify the reaction mixture to pH 1 by the dropwise addition of 10% aqueous HCl.[5]

  • Extract the liberated long-chain fatty acids with three successive portions of 1 ml of diethyl ether. Vortex thoroughly between each extraction.

  • Combine the organic extracts and evaporate the solvent to dryness under a stream of nitrogen gas. The resulting residue contains the mycocerosic acids.

Protocol 2: Derivatization of Mycocerosic Acids for GC-MS Analysis

For analysis by gas chromatography, the carboxylic acid group of the mycocerosic acids must be derivatized to a more volatile ester. Two common methods are the formation of pentafluorobenzyl (PFB) esters or fatty acid methyl esters (FAMEs).

Method A: Pentafluorobenzyl (PFB) Ester Derivatization

Materials:

  • Dried fatty acid extract from Protocol 1

  • Pentafluorobenzyl bromide (PFBBr) solution (10% in acetonitrile)

  • N,N-Diisopropylethylamine (DIPEA)

  • Heptane (B126788)

  • Ethyl acetate

Procedure:

  • To the dried fatty acid extract, add 50 µl of the PFBBr solution and 50 µl of DIPEA.

  • Incubate the reaction mixture at room temperature for 30 minutes.

  • Evaporate the solvents to dryness under a stream of nitrogen.

  • Redissolve the derivatized sample in heptane for injection into the GC-MS.

Method B: Fatty Acid Methyl Ester (FAME) Derivatization

Materials:

  • Dried fatty acid extract from Protocol 1

  • Boron trifluoride-methanol solution (14% BF3 in methanol)

  • Dichloromethane (DCM)

  • Saturated sodium chloride (NaCl) solution

Procedure:

  • To the dried fatty acid extract, add 1 ml of the BF3-methanol solution.

  • Incubate at 60°C for 30 minutes.

  • Cool the reaction mixture and add 1 ml of water and 1 ml of DCM.

  • Vortex thoroughly and centrifuge to separate the phases.

  • Collect the lower organic phase containing the FAMEs.

  • Wash the organic phase with 1 ml of saturated NaCl solution.

  • Dry the organic phase over anhydrous sodium sulfate (B86663) and concentrate under a stream of nitrogen before GC-MS analysis.

Protocol 3: Analysis of Mycocerosic Acid Derivatives by GC-MS

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for fatty acid analysis (e.g., ZB-5)

GC Conditions (Example):

  • Injector Temperature: 280°C

  • Oven Program: Initial temperature of 150°C, hold for 2 minutes, ramp to 320°C at 10°C/min, hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 ml/min.

MS Conditions (Example):

  • Ionization Mode: Electron Ionization (EI) or Negative Ion Chemical Ionization (NICI) for PFB esters.

  • Mass Range: m/z 50-800

  • Scan Mode: Full scan or selected ion monitoring (SIM) for targeted analysis.

Data Analysis:

  • Identify mycocerosic acid derivatives based on their retention times and characteristic mass spectra.

  • Quantify the relative abundance of each mycocerosic acid by integrating the peak areas in the total ion chromatogram.

Mandatory Visualizations

Biosynthetic Pathway of Mycocerosic Acids

Mycocerosic_Acid_Biosynthesis Propionyl_CoA Propionyl-CoA Methylmalonyl_CoA Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA AccD4 (Carboxylation) MAS_complex Mycocerosic Acid Synthase (MAS) Methylmalonyl_CoA->MAS_complex Extender Unit Fatty_Acyl_CoA Fatty Acyl-CoA (Primer) Fatty_Acyl_CoA->MAS_complex Loading Elongating_Acyl_ACP Elongating Acyl-ACP (on MAS) MAS_complex->Elongating_Acyl_ACP Iterative Elongation (Condensation, Reduction, Dehydration, Reduction) Mycocerosic_Acid Mycocerosic Acid MAS_complex->Mycocerosic_Acid Release Elongating_Acyl_ACP->MAS_complex PDIM Phthiocerol Dimycocerosate (PDIM) Mycocerosic_Acid->PDIM Esterification to Phthiocerol

Caption: Biosynthesis of mycocerosic acids in mycobacteria.

Experimental Workflow for Mycocerosic Acid Analysis

Mycocerosic_Acid_Analysis_Workflow Start Mycobacterial Cell Culture Harvest Cell Harvesting & Washing Start->Harvest Saponification Saponification (Alkaline Hydrolysis) Harvest->Saponification Extraction Acidification & Solvent Extraction Saponification->Extraction Derivatization Derivatization (PFB or FAME) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data_Analysis Data Analysis (Identification & Quantification) GCMS->Data_Analysis

Caption: Workflow for the analysis of mycocerosic acids.

Conclusion

The study of this compound and its role as a precursor in the biosynthesis of mycocerosic acids provides a critical window into the complex lipid metabolism of mycobacteria. The unique enzymatic machinery, particularly the Mycocerosic Acid Synthase, represents a promising target for the development of novel anti-tubercular drugs. The detailed experimental protocols and analytical methods outlined in this guide provide a framework for researchers to further investigate this fascinating area of mycobacterial biochemistry. A deeper understanding of these pathways will undoubtedly contribute to the development of new strategies to combat tuberculosis and other mycobacterial diseases.

References

The Role of 6-Methyltridecanoyl-CoA in Lipid Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 6-Methyltridecanoyl-CoA, a branched-chain acyl-CoA variant, and its putative role in lipid synthesis. While direct research on this compound is limited, this document synthesizes current knowledge on branched-chain fatty acids (BCFAs) to infer its metabolic pathway, physiological significance, and potential as a therapeutic target. This guide details the biosynthetic machinery, the impact on cell membrane dynamics, and comprehensive experimental protocols for the analysis of such molecules. Diagrams of key pathways and experimental workflows are provided to facilitate understanding.

Introduction to Branched-Chain Acyl-CoAs

Lipid metabolism is a cornerstone of cellular function, with fatty acids serving as essential building blocks for membranes, signaling molecules, and energy storage. While straight-chain fatty acids are predominant, branched-chain fatty acids (BCFAs) represent a significant class of lipids in many organisms, particularly bacteria.[1] BCFAs are characterized by one or more methyl groups along their acyl chain.[1] These branches can be located at the penultimate (iso) or antepenultimate (anteiso) carbon, or within the carbon chain (mid-chain branched).[1] this compound falls into this latter category.

The presence of methyl branches has profound effects on the physicochemical properties of lipids. BCFAs lower the melting point and increase the fluidity of cell membranes, analogous to the function of unsaturated fatty acids in eukaryotes.[2][3][4] This modulation of membrane fluidity is crucial for microbial adaptation to environmental stressors such as temperature changes.[5]

Biosynthesis of this compound

The biosynthesis of mid-chain branched fatty acids like 6-methyltridecanoic acid, and by extension its activated form this compound, is a variation of the canonical fatty acid synthesis (FAS) pathway. The key distinction lies in the incorporation of a methylmalonyl-CoA extender unit in place of a malonyl-CoA unit at a specific elongation cycle.

The synthesis is initiated with a standard primer, typically acetyl-CoA. The fatty acid synthase (FAS) complex then proceeds with cycles of elongation, with each cycle adding two carbons from malonyl-CoA. For the synthesis of 6-methyltridecanoic acid, it is hypothesized that after two cycles of elongation with malonyl-CoA, a single molecule of methylmalonyl-CoA is incorporated. This introduces a methyl group at the sixth carbon position (relative to the carboxyl group). Subsequent elongation cycles would proceed with malonyl-CoA until the final chain length of 13 carbons (tridecanoic acid) is reached. The resulting 6-methyltridecanoic acid is then activated to this compound by an acyl-CoA synthetase.

BCFASynthesis Malonyl_CoA_1 Malonyl-CoA Elongation_1 Elongation Cycle 1 Malonyl_CoA_1->Elongation_1 FAS Fatty Acid Synthase (FAS) FAS->Elongation_1 C2 Butyryl_ACP Butyryl-ACP Elongation_1->Butyryl_ACP +C2 Elongation_2 Elongation Cycle 2 Butyryl_ACP->Elongation_2 Malonyl_CoA_2 Malonyl-CoA Malonyl_CoA_2->Elongation_2 Hexanoyl_ACP Hexanoyl-ACP Elongation_2->Hexanoyl_ACP +C2 Elongation_3 Elongation Cycle 3 (Methylation) Hexanoyl_ACP->Elongation_3 Methylmalonyl_CoA Methylmalonyl-CoA Methylmalonyl_CoA->Elongation_3 6_Methylheptanoyl_ACP 6-Methylheptanoyl-ACP Elongation_3->6_Methylheptanoyl_ACP +C3 (-CO2) Elongation_4_6 Elongation Cycles 4-6 6_Methylheptanoyl_ACP->Elongation_4_6 Malonyl_CoA_3 Malonyl-CoA (x3) Malonyl_CoA_3->Elongation_4_6 6_Methyltridecanoyl_ACP 6-Methyltridecanoyl-ACP Elongation_4_6->6_Methyltridecanoyl_ACP +3x C2 Thioesterase Thioesterase 6_Methyltridecanoyl_ACP->Thioesterase 6_Methyltridecanoic_Acid 6-Methyltridecanoic Acid Thioesterase->6_Methyltridecanoic_Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase 6_Methyltridecanoic_Acid->Acyl_CoA_Synthetase 6_Methyltridecanoyl_CoA This compound Acyl_CoA_Synthetase->6_Methyltridecanoyl_CoA AMP_PPi AMP + PPi Acyl_CoA_Synthetase->AMP_PPi CoA_SH CoA-SH CoA_SH->Acyl_CoA_Synthetase ATP ATP ATP->Acyl_CoA_Synthetase

Caption: Inferred biosynthetic pathway of this compound.

Functional Role of this compound in Lipid Synthesis

Once synthesized, this compound serves as an activated building block for the synthesis of complex lipids. It can be incorporated into phospholipids, the primary components of cellular membranes.

Impact on Membrane Fluidity and Structure

The methyl branch in the acyl chain of lipids derived from this compound introduces a steric hindrance that disrupts the tight packing of adjacent acyl chains in the lipid bilayer. This disruption leads to an increase in membrane fluidity and a decrease in the phase transition temperature.[2][3][4] The increased fluidity can be critical for maintaining membrane function at low temperatures and for accommodating membrane-embedded proteins.

Quantitative Effects of Branched-Chain Fatty Acids on Membrane Properties

While specific data for 6-methyltridecanoic acid is not available, studies on other BCFAs provide quantitative insights into their effects on model membranes.

Membrane PropertyEffect of Increasing BCFA ContentReference
Bilayer ThicknessDecreased[1]
Bilayer FluidityIncreased[2][3][4]
Lipid OrderDecreased[4]
Bending ModulusDecreased[3]
ViscosityDecreased[4]

Experimental Protocols for the Analysis of this compound

The analysis of acyl-CoAs, including branched-chain variants, presents analytical challenges due to their low abundance and chemical lability. Liquid chromatography-mass spectrometry (LC-MS) is the most robust and widely used technique for their quantification.[6][7]

Sample Preparation

Proper sample preparation is critical for the accurate quantification of acyl-CoAs.

  • Tissue/Cell Homogenization: Homogenize frozen tissue or cell pellets in a cold extraction buffer, typically containing an organic solvent and an acid to precipitate proteins and inactivate enzymes. A common extraction solution is 10% trichloroacetic acid.[8]

  • Extraction: Perform a liquid-liquid or solid-phase extraction (SPE) to isolate the acyl-CoAs from other cellular components.[6][9] Reversed-phase SPE columns are often used for this purpose.[8]

  • Reconstitution: Evaporate the solvent and reconstitute the acyl-CoA extract in a buffer compatible with the LC-MS analysis, such as an ammonium (B1175870) hydroxide (B78521) buffer.[6]

LC-MS/MS Analysis
  • Chromatographic Separation: Separate the acyl-CoAs using reversed-phase or hydrophilic interaction liquid chromatography (HILIC).[6][10] A C18 column is commonly used for reversed-phase separation of long-chain acyl-CoAs.

  • Mass Spectrometry Detection: Employ tandem mass spectrometry (MS/MS) for sensitive and specific detection.[7] Multiple reaction monitoring (MRM) is the preferred mode for quantification, where specific precursor-to-product ion transitions for this compound are monitored.[9]

  • Quantification: Use a stable isotope-labeled internal standard of a similar branched-chain acyl-CoA for accurate quantification.[8]

LCMS_Workflow Homogenization Homogenization (e.g., in 10% TCA) Extraction Solid-Phase Extraction (SPE) Homogenization->Extraction Reconstitution Reconstitution in LC-MS compatible buffer Extraction->Reconstitution LC_Separation Liquid Chromatography (e.g., Reversed-Phase) Reconstitution->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS in MRM mode) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: General experimental workflow for acyl-CoA analysis.

Potential for Drug Development

The enzymes involved in the biosynthesis of BCFAs, particularly the fatty acid synthase complex and the acyl-CoA synthetases, represent potential targets for the development of novel antimicrobial agents.[5] Given that BCFAs are more prevalent in bacteria than in humans, targeting their synthesis could provide a selective mechanism of action. Inhibiting the production of this compound and other BCFAs would disrupt membrane integrity and function, leading to bacterial cell death.

Conclusion

This compound, as a precursor to mid-chain branched fatty acids, likely plays a significant role in modulating the physical properties of cell membranes in organisms that produce it. While direct experimental evidence for this specific molecule is nascent, the well-established principles of branched-chain fatty acid biochemistry provide a strong framework for understanding its synthesis and function. Further research, employing the analytical techniques outlined in this guide, is necessary to fully elucidate the role of this compound in lipid metabolism and to explore its potential as a target for therapeutic intervention.

References

An In-Depth Technical Guide on the Natural Occurrence of 6-Methyltridecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methyltridecanoyl-CoA is a branched-chain acyl-coenzyme A (acyl-CoA) molecule that plays a significant role as a metabolic intermediate, particularly in the biosynthesis of complex polyketides in a variety of bacteria, most notably within the phylum Actinobacteria. This technical guide provides a comprehensive overview of the natural occurrence of this compound, its biosynthetic pathways, and its role as a precursor in the production of secondary metabolites. Detailed experimental protocols for the extraction and analysis of branched-chain acyl-CoAs are presented, alongside a discussion of the regulatory mechanisms that govern its formation. This document is intended to serve as a valuable resource for researchers in natural product discovery, metabolic engineering, and drug development.

Introduction

Branched-chain fatty acids (BCFAs) and their activated coenzyme A esters are crucial components of cellular metabolism in many prokaryotic organisms.[1][2] They are integral to the maintenance of cell membrane fluidity and serve as precursors for the biosynthesis of a diverse array of secondary metabolites, including many clinically important antibiotics.[3][4] this compound, a C14 branched-chain acyl-CoA, is a key extender unit in the assembly of various polyketide natural products. Understanding its natural occurrence and biosynthesis is paramount for the discovery and rational engineering of novel therapeutic agents.

Natural Occurrence

The primary natural sources of this compound are soil-dwelling and marine bacteria belonging to the phylum Actinobacteria, with the genus Streptomyces being a prominent example.[1][2] These filamentous bacteria are renowned for their metabolic versatility and their capacity to produce a vast number of bioactive secondary metabolites.[5] The presence of this compound is intrinsically linked to the organism's fatty acid and polyketide biosynthetic machinery.

Table 1: Documented and Inferred Occurrences of Branched-Chain Acyl-CoAs in Bacteria

Organism TypePrimary FunctionRelevant Acyl-CoA Precursors
Streptomyces spp.Precursor for polyketide antibiotic biosynthesisIsobutyryl-CoA, Isovaleryl-CoA, 2-Methylbutyryl-CoA
Mycobacterium spp.Component of complex cell wall lipids (mycolic acids)Propionyl-CoA, other branched-chain acyl-CoAs
Staphylococcus aureusComponent of membrane phospholipidsIsovaleryl-CoA, Isobutyryl-CoA, 2-Methylbutyryl-CoA

While direct quantitative data for this compound is scarce in the literature, its presence can be inferred from the structural analysis of polyketide products that incorporate branched-chain extender units.

Biosynthesis of this compound

The biosynthesis of this compound is initiated from the catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine.[4] These amino acids are converted to their corresponding α-keto acids, which then undergo oxidative decarboxylation to form branched-chain acyl-CoA primers.[6]

The key enzyme in initiating branched-chain fatty acid synthesis is β-ketoacyl-acyl carrier protein (ACP) synthase III (KASIII), also known as FabH.[7][8] This enzyme catalyzes the initial condensation of a branched-chain acyl-CoA starter unit with malonyl-ACP. The resulting β-ketoacyl-ACP then enters the fatty acid synthase (FAS) II system for subsequent elongation cycles, where two-carbon units from malonyl-CoA are iteratively added.[2] The broad substrate specificity of FabH in Streptomyces for various short-chain acyl-CoAs is a key determinant of the diverse fatty acid profiles observed in these bacteria.[7]

The formation of this compound specifically would involve the elongation of a branched-chain primer through six cycles of the FAS II system.

Biosynthesis of this compound.

Role in Polyketide Synthesis

This compound serves as a crucial precursor for the biosynthesis of complex polyketides, a class of secondary metabolites with diverse biological activities, including antimicrobial, antifungal, and anticancer properties.[9][10] Modular polyketide synthases (PKSs) are large, multi-enzyme complexes that catalyze the assembly of polyketide chains from simple acyl-CoA precursors.[10] The acyltransferase (AT) domain of a PKS module is responsible for selecting the specific extender unit to be incorporated into the growing polyketide chain. Some AT domains exhibit specificity for branched-chain acyl-CoAs like this compound, leading to the formation of polyketides with branched alkyl side chains.

Incorporation into Polyketide Chains.

Experimental Protocols

The analysis of intracellular acyl-CoAs is challenging due to their low abundance and instability. The following protocol provides a general workflow for the extraction and quantification of branched-chain acyl-CoAs, including this compound, from bacterial cultures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][12]

Acyl-CoA Extraction from Bacterial Cells
  • Cell Quenching and Harvesting:

    • Rapidly quench metabolic activity by adding the bacterial culture to a cold solvent mixture (e.g., 60% methanol (B129727) at -40°C).

    • Harvest cells by centrifugation at low temperature (e.g., 5,000 x g for 10 min at 4°C).

    • Wash the cell pellet with a cold buffer (e.g., phosphate-buffered saline) to remove extracellular contaminants.

  • Extraction:

    • Resuspend the cell pellet in a cold extraction solvent. A common choice is a mixture of acetonitrile (B52724), methanol, and water (e.g., 40:40:20 v/v/v) containing an internal standard (e.g., a stable isotope-labeled acyl-CoA or an odd-chain length acyl-CoA not expected to be in the sample).

    • Lyse the cells by sonication or bead beating on ice.

    • Centrifuge the lysate at high speed (e.g., 16,000 x g for 15 min at 4°C) to pellet cell debris.

    • Collect the supernatant containing the acyl-CoAs.

  • Sample Preparation for LC-MS/MS:

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent for LC-MS analysis, such as 50% methanol in water with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

LC-MS/MS Analysis
  • Chromatography:

    • Use a reverse-phase C18 column for separation.

    • Employ a gradient elution with mobile phases typically consisting of water with an ion-pairing agent (e.g., formic acid or ammonium acetate) and an organic solvent like acetonitrile or methanol.

  • Mass Spectrometry:

    • Operate the mass spectrometer in positive ion mode.

    • Use multiple reaction monitoring (MRM) for targeted quantification. The precursor ion will be the [M+H]⁺ of this compound. A characteristic product ion results from the neutral loss of the 3'-phosphoadenosine-5'-diphosphate moiety (507 Da), and another common fragment is observed at m/z 428.[12]

Table 2: Example MRM Transitions for Acyl-CoA Analysis

CompoundPrecursor Ion (m/z)Product Ion (m/z) (Quantitative)Product Ion (m/z) (Qualitative)
This compoundCalculated [M+H]⁺[M-507+H]⁺428
Internal Standard (e.g., C17:0-CoA)936.3429.3428

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Acyl-CoA Extraction and Analysis Workflow.

Conclusion

This compound is a key metabolite in the biosynthesis of branched-chain fatty acids and complex polyketides in Actinobacteria. Its formation is intricately linked to primary metabolism, specifically the catabolism of branched-chain amino acids. While direct quantitative measurements of this molecule are not widely reported, its significance can be inferred from the structures of numerous natural products. The experimental protocols outlined in this guide provide a framework for the targeted analysis of this compound, which will be instrumental in advancing our understanding of its metabolic roles and in the engineering of biosynthetic pathways for the production of novel bioactive compounds. Further research focusing on the specific quantification of this compound pools under different physiological conditions and in various producing organisms will be crucial for fully elucidating its regulatory functions and metabolic importance.

References

Enzymatic Synthesis of 6-Methyltridecanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the enzymatic synthesis of 6-Methyltridecanoyl-CoA, a mid-chain branched fatty acyl-CoA. While direct literature on the specific synthesis of this molecule is scarce, this document outlines a plausible biosynthetic pathway based on established principles of branched-chain fatty acid (BCFA) synthesis. The proposed mechanism involves the incorporation of a methylmalonyl-CoA extender unit during fatty acid elongation by the Fatty Acid Synthase (FAS) complex. This guide details the hypothetical enzymatic steps, presents relevant quantitative data from related systems in structured tables, provides comprehensive experimental protocols for synthesis and analysis, and includes visualizations of the key pathways and workflows to support further research and development in this area.

Introduction

Branched-chain fatty acids (BCFAs) are a class of fatty acids characterized by one or more methyl branches along their acyl chain. They are found in various organisms, including bacteria, and play crucial roles in regulating membrane fluidity and other cellular processes. Mid-chain branched fatty acids, such as the hypothetical 6-methyltridecanoic acid, are of increasing interest due to their unique physicochemical properties which may be leveraged in drug delivery systems and as metabolic probes. The activated form, this compound, is the key intermediate for its incorporation into complex lipids or for further metabolic processing. This guide focuses on the enzymatic pathways that could lead to its synthesis.

Proposed Biosynthetic Pathway for this compound

The synthesis of this compound is hypothesized to occur via the fatty acid synthase (FAS) pathway, with a key modification in the elongation cycle that introduces a methyl group at the C6 position. This is achieved through the specific incorporation of a methylmalonyl-CoA extender unit in place of a malonyl-CoA unit during the third round of elongation.

The overall proposed synthesis can be broken down into three main stages:

  • Initiation: The process starts with a standard acetyl-CoA primer.

  • Elongation: A series of condensation, reduction, and dehydration reactions extend the acyl chain. The first two cycles of elongation utilize malonyl-CoA, followed by the incorporation of one molecule of methylmalonyl-CoA in the third cycle, and subsequent elongation cycles with malonyl-CoA to reach the final 14-carbon chain length (tridecanoyl is a C13 acyl group, but the fatty acid is C14).

  • Activation: The resulting 6-methyltridecanoic acid is then activated to its CoA thioester by an acyl-CoA synthetase.

Below is a diagram illustrating the proposed metabolic pathway.

Metabolic Pathway for this compound Synthesis AcetylCoA Acetyl-CoA FAS Fatty Acid Synthase (FAS) AcetylCoA->FAS Primer MalonylCoA Malonyl-CoA MalonylCoA->FAS Elongation (x2) MalonylCoA->FAS Elongation (x3) MethylmalonylCoA Methylmalonyl-CoA MethylmalonylCoA->FAS Elongation (x1) Acyl_C4 Butyryl-ACP FAS->Acyl_C4 Cycle 1 Acyl_C6 Hexanoyl-ACP FAS->Acyl_C6 Cycle 2 Acyl_C8_methyl 4-Methyl-octanoyl-ACP FAS->Acyl_C8_methyl Cycle 3 Acyl_C14_methyl 6-Methyltridecanoyl-ACP FAS->Acyl_C14_methyl Cycles 4-6 Acyl_C4->FAS Acyl_C6->FAS Acyl_C8_methyl->FAS FattyAcid 6-Methyltridecanoic Acid Acyl_C14_methyl->FattyAcid Thioesterase ACS Acyl-CoA Synthetase (ACS) FattyAcid->ACS AcylCoA This compound ACS->AcylCoA AMP_PPi AMP + PPi ACS->AMP_PPi CoA_ATP CoA + ATP CoA_ATP->ACS

Caption: Proposed metabolic pathway for the synthesis of this compound.

Quantitative Data

While specific kinetic data for the synthesis of this compound is not available, the following tables summarize relevant quantitative information for the key enzymes and analytical methods involved in branched-chain fatty acid synthesis. This data is compiled from studies on homologous systems and can serve as a baseline for experimental design.

Table 1: Kinetic Parameters of Fatty Acid Synthase with Different Substrates

Enzyme SourceSubstrateKm (µM)Vmax (nmol/min/mg)Reference
Metazoan FASMalonyl-CoA10 - 501500 - 3000[1]
Metazoan FASMethylmalonyl-CoA50 - 20010 - 50[1][2]
E. coli FASAcetyl-CoA~100-[3]
E. coli FASMalonyl-CoA>300>100,000[3][4]

Table 2: GC-MS Parameters for Branched-Chain Fatty Acid Analysis

ParameterValueReference
Derivatization
ReagentBoron Trifluoride (BF₃)-Methanol[5][6]
Reaction Time60 minutes[5]
Reaction Temp.80-100 °C[7]
GC Conditions
ColumnDB-225ms or equivalent polar column[8]
Injection ModeSplitless[9]
Carrier GasHelium[9]
Temp. Program70°C initial, ramp to 220°C[9]
MS Conditions
Ionization ModeChemical Ionization (CI) or Electron Ionization (EI)[10][11]
DetectorMass Spectrometer (Quadrupole or ToF)[8][12]

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the enzymatic synthesis and analysis of this compound.

In Vitro Reconstitution of this compound Synthesis

This protocol describes a method for the in vitro synthesis of 6-methyltridecanoic acid using purified enzymes of a bacterial Type II Fatty Acid Synthase (FAS) system, followed by its activation to the corresponding CoA ester.

Materials:

  • Purified FAS enzymes (FabA, FabB, FabD, FabF, FabG, FabH, FabI, FabZ, and Acyl Carrier Protein - ACP) from E. coli

  • Purified Acyl-CoA Synthetase (ACS)

  • Acetyl-CoA

  • Malonyl-CoA

  • Methylmalonyl-CoA

  • NADPH

  • NADH

  • ATP

  • Coenzyme A (CoA)

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)

  • Quenching Solution (e.g., 1 M HCl)

  • Extraction Solvent (e.g., Hexane)

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, NADPH (1 mM), and NADH (1 mM).

  • Add the purified FAS enzymes to the reaction mixture. Optimal concentrations of each enzyme may need to be empirically determined, but a starting point of 1-10 µM for each can be used.[3][4]

  • Add the substrates: Acetyl-CoA (200 µM), Malonyl-CoA (500 µM), and Methylmalonyl-CoA (concentration to be optimized, start with a range from 50-500 µM).

  • Incubate the reaction mixture at 37°C for a desired period (e.g., 1-4 hours).

  • Terminate the fatty acid synthesis reaction by adding the quenching solution.

  • Extract the synthesized fatty acids with an equal volume of hexane (B92381).

  • Evaporate the hexane to dryness under a stream of nitrogen.

  • Resuspend the dried fatty acids in a buffer suitable for the Acyl-CoA Synthetase reaction (e.g., 200 mM Tris-HCl, pH 8.1, 100 mM MgCl₂).

  • Add ATP (100 mM), CoA (3.33 mM), and the purified Acyl-CoA Synthetase to the resuspended fatty acids.

  • Incubate at 37°C for 20-30 minutes to allow for the formation of this compound.

  • The resulting product can be purified or directly analyzed by LC-MS/MS.

In Vitro Synthesis Workflow Start Prepare Reaction Mixture (Buffer, Cofactors, FAS enzymes) AddSubstrates Add Substrates (Acetyl-CoA, Malonyl-CoA, Methylmalonyl-CoA) Start->AddSubstrates IncubateFAS Incubate at 37°C AddSubstrates->IncubateFAS QuenchExtract Quench Reaction and Extract Fatty Acids IncubateFAS->QuenchExtract DryDown Evaporate Solvent QuenchExtract->DryDown Activate Acyl-CoA Synthetase Reaction (ATP, CoA, ACS) DryDown->Activate IncubateACS Incubate at 37°C Activate->IncubateACS Analyze Analysis by LC-MS/MS IncubateACS->Analyze

Caption: Workflow for the in vitro synthesis of this compound.

Analysis of 6-Methyltridecanoic Acid by GC-MS

This protocol details the derivatization of the synthesized 6-methyltridecanoic acid to its fatty acid methyl ester (FAME) for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Dried fatty acid extract

  • BF₃-Methanol reagent (12-14%)

  • Hexane

  • Saturated NaCl solution

  • Anhydrous Sodium Sulfate

  • GC-MS instrument with a polar capillary column

Procedure:

  • To the dried fatty acid sample, add 2 mL of BF₃-Methanol reagent.[5]

  • Seal the tube tightly and heat at 80-100°C for 60 minutes.[7]

  • Cool the tube to room temperature and add 1 mL of water and 2 mL of hexane.

  • Vortex thoroughly to extract the FAMEs into the hexane layer.

  • Centrifuge briefly to separate the phases.

  • Transfer the upper hexane layer to a clean tube.

  • Wash the hexane layer with 2 mL of saturated NaCl solution.

  • Dry the hexane extract over anhydrous sodium sulfate.

  • Transfer the dried extract to a GC vial for analysis.

  • Inject 1 µL of the sample into the GC-MS system.

Conclusion

The enzymatic synthesis of this compound represents an intriguing prospect for the production of novel, functionalized fatty acids. While direct evidence for its natural occurrence and biosynthesis is currently lacking, this guide provides a robust, theoretically grounded framework for its synthesis and analysis. The proposed pathway, leveraging the known promiscuity of fatty acid synthase for methylmalonyl-CoA, offers a clear direction for experimental validation. The detailed protocols and compiled quantitative data herein are intended to equip researchers in biochemistry, metabolic engineering, and drug development with the necessary tools to explore the synthesis of this compound and unlock its potential applications. Further research will be crucial to confirm the hypothesized pathway, characterize the specific enzymes involved, and optimize the reaction conditions for efficient production.

References

Cellular Localization of 6-Methyltridecanoyl-CoA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methyltridecanoyl-CoA is a branched-chain acyl-coenzyme A (acyl-CoA) thioester. While direct quantitative data on its specific subcellular distribution is not extensively documented in publicly available literature, its cellular localization and metabolic fate can be inferred from the well-established pathways of branched-chain fatty acid (BCFA) metabolism. This guide synthesizes the current understanding of BCFA processing within the cell, providing a framework for investigating the precise localization of this compound. We detail the key organelles involved, the metabolic pathways it likely participates in, and the advanced experimental protocols required for such determinations.

Inferred Cellular Localization of this compound

The metabolism of fatty acids is highly compartmentalized within the cell to ensure efficient processing and regulation. For branched-chain fatty acids like 6-methyltridecanoic acid, a multi-organelle pathway involving primarily the peroxisomes and mitochondria is the established model.

  • Peroxisomes: The initial steps of β-oxidation of very-long-chain fatty acids and branched-chain fatty acids are known to occur in peroxisomes. The presence of a methyl group on the carbon chain of 6-methyltridecanoic acid necessitates an initial α-oxidation step to remove the methyl branch, a process localized to peroxisomes. Following this, several cycles of β-oxidation can occur in the peroxisomes, shortening the acyl-CoA chain.

  • Mitochondria: Once the branched-chain acyl-CoA is shortened in the peroxisomes, the resulting shorter-chain acyl-CoAs are transported to the mitochondria for the completion of β-oxidation. The mitochondrial β-oxidation spiral generates acetyl-CoA, NADH, and FADH2, which are crucial for cellular energy production through the tricarboxylic acid (TCA) cycle and oxidative phosphorylation.

  • Cytosol: While the primary catabolism is peroxisomal and mitochondrial, the initial activation of 6-methyltridecanoic acid to this compound by acyl-CoA synthetases can occur in the cytosol or on the outer mitochondrial membrane. The cytosol also houses various acyl-CoA binding proteins and thioesterases that regulate the trafficking and availability of acyl-CoAs.

  • Nucleus: Recent studies have revealed the presence of distinct acyl-CoA pools within the nucleus, where they can serve as substrates for post-translational modifications of proteins, such as histone acylation, thereby influencing gene expression. While data for this compound is absent, the possibility of its presence and role in the nucleus cannot be entirely excluded and presents an area for future research.

Hypothetical Quantitative Distribution

While experimental data for this compound is lacking, a hypothetical distribution based on the known metabolism of branched-chain fatty acids is presented below for illustrative purposes. The actual values would need to be determined empirically.

Cellular CompartmentExpected Relative Abundance of this compound and its MetabolitesRationale
Peroxisomes HighSite of initial α- and β-oxidation of branched-chain fatty acids.
Mitochondria Moderate to HighSite of subsequent and complete β-oxidation of shortened acyl-CoA chains.
Cytosol Low to ModerateLocation of initial fatty acid activation and trafficking.
Nucleus Very Low / UndeterminedPotential for nuclear roles, but likely a minor pool compared to metabolic compartments.
Endoplasmic Reticulum LowInvolved in the synthesis of complex lipids, but less so in primary catabolism.

Inferred Metabolic Pathways Involving this compound

The metabolism of this compound is predicted to follow the established pathway for odd-chain and branched-chain fatty acids.

  • Activation: 6-methyltridecanoic acid is activated to this compound in the cytosol.

  • Peroxisomal Oxidation: this compound is transported into the peroxisome. Here, it undergoes α-oxidation to remove the methyl group, followed by several rounds of β-oxidation.

  • Mitochondrial Oxidation: The resulting shorter-chain acyl-CoAs are shuttled to the mitochondria. Complete β-oxidation in the mitochondria yields multiple molecules of acetyl-CoA and, due to its odd-numbered parent chain (tridecanoic acid is C13), a final molecule of propionyl-CoA.

  • Entry into TCA Cycle: The acetyl-CoA enters the TCA cycle directly. Propionyl-CoA is carboxylated to methylmalonyl-CoA, which is then isomerized to succinyl-CoA, another TCA cycle intermediate. This anaplerotic replenishment of the TCA cycle is a key feature of odd-chain and branched-chain fatty acid oxidation.

G cluster_cytosol Cytosol cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion FA 6-Methyltridecanoic Acid ACSL Acyl-CoA Synthetase FA->ACSL CoA_in_cyto This compound ACSL->CoA_in_cyto CoA_in_pero This compound CoA_in_cyto->CoA_in_pero Transport AlphaOx α-Oxidation CoA_in_pero->AlphaOx BetaOx_pero β-Oxidation Cycles AlphaOx->BetaOx_pero Short_CoA Shortened Acyl-CoA BetaOx_pero->Short_CoA Short_CoA_mito Shortened Acyl-CoA Short_CoA->Short_CoA_mito Transport BetaOx_mito β-Oxidation Spiral Short_CoA_mito->BetaOx_mito AcetylCoA Acetyl-CoA BetaOx_mito->AcetylCoA PropionylCoA Propionyl-CoA BetaOx_mito->PropionylCoA TCA TCA Cycle AcetylCoA->TCA SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA SuccinylCoA->TCA

Figure 1: Inferred metabolic pathway of this compound.

Experimental Protocols for Determining Cellular Localization

The precise determination of the subcellular distribution of this compound requires a combination of cellular fractionation and sensitive analytical techniques. The following protocol outlines a robust methodology based on established practices in the field.

Subcellular Fractionation via Differential Centrifugation

This protocol allows for the enrichment of major cellular organelles.

  • Cell Harvesting: Culture cells to 80-90% confluency. Wash cells with ice-cold phosphate-buffered saline (PBS) and harvest by scraping into a fractionation buffer (e.g., buffer containing 250 mM sucrose, 20 mM HEPES, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, pH 7.4, supplemented with protease and phosphatase inhibitors).

  • Cell Lysis: Homogenize the cell suspension using a Dounce homogenizer or by passing through a fine-gauge needle until approximately 80-90% of cells are lysed, as monitored by microscopy.

  • Nuclear Fraction: Centrifuge the homogenate at a low speed (e.g., 700-1,000 x g) for 10 minutes at 4°C. The resulting pellet contains the nuclear fraction.

  • Mitochondrial Fraction: Carefully collect the supernatant and centrifuge at a higher speed (e.g., 10,000-12,000 x g) for 15 minutes at 4°C. The pellet from this step is the mitochondrial fraction.

  • Peroxisomal/Microsomal Fraction: The supernatant from the mitochondrial spin can be further centrifuged at very high speeds (e.g., 100,000 x g) for 1 hour at 4°C to pellet the microsomal fraction, which contains peroxisomes and fragments of the endoplasmic reticulum.

  • Cytosolic Fraction: The final supernatant after the high-speed centrifugation is the cytosolic fraction.

  • Washing and Purity Assessment: Each pellet should be gently washed with fractionation buffer and re-centrifuged to minimize cross-contamination. The purity of each fraction should be assessed by Western blotting for well-established organelle-specific marker proteins (e.g., Histone H3 for nucleus, COX IV for mitochondria, Calnexin for ER, PMP70 for peroxisomes, and GAPDH for cytosol).

Acyl-CoA Extraction and Analysis by LC-MS/MS
  • Extraction: To each subcellular fraction, add a cold extraction solvent (e.g., 2:1:1 acetonitrile:methanol:water with 0.1% formic acid). Vortex vigorously and incubate on ice.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet proteins and other insoluble material.

  • Analysis: Collect the supernatant and analyze using liquid chromatography-tandem mass spectrometry (LC-MS/MS). A C18 reversed-phase column is typically used for the separation of acyl-CoAs. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, using specific precursor-product ion transitions for the detection and quantification of this compound. Stable isotope-labeled internal standards should be used for accurate quantification.

G start Cultured Cells harvest Harvest & Lyse Cells start->harvest centrifuge1 Centrifuge (1,000 x g) harvest->centrifuge1 nucleus Nuclear Pellet centrifuge1->nucleus Pellet supernatant1 Post-Nuclear Supernatant centrifuge1->supernatant1 Supernatant extract Acyl-CoA Extraction nucleus->extract centrifuge2 Centrifuge (12,000 x g) supernatant1->centrifuge2 mitochondria Mitochondrial Pellet centrifuge2->mitochondria Pellet supernatant2 Post-Mitochondrial Supernatant centrifuge2->supernatant2 Supernatant mitochondria->extract centrifuge3 Ultracentrifuge (100,000 x g) supernatant2->centrifuge3 microsomes Microsomal/Peroxisomal Pellet centrifuge3->microsomes Pellet cytosol Cytosolic Supernatant centrifuge3->cytosol Supernatant microsomes->extract cytosol->extract lcms LC-MS/MS Analysis extract->lcms

Figure 2: Experimental workflow for subcellular localization.

Conclusion and Future Directions

The cellular localization of this compound is critical to understanding its physiological role. Based on established principles of branched-chain fatty acid metabolism, it is strongly inferred that its catabolism is a cooperative effort between peroxisomes and mitochondria. The cytosol plays a key role in its initial activation and transport, while a potential, yet unproven, role in the nucleus exists.

Future research should focus on applying the detailed experimental protocols outlined in this guide to directly measure the subcellular concentrations of this compound in various cell types and under different metabolic conditions. Such studies will provide the missing quantitative data and could uncover novel functions of this and other branched-chain acyl-CoAs in cellular signaling and epigenetic regulation. This knowledge will be invaluable for researchers in metabolic diseases and for professionals in drug development targeting fatty acid metabolism.

Interaction of 6-Methyltridecanoyl-CoA with Proteins: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyltridecanoyl-CoA is a branched-chain acyl-coenzyme A (acyl-CoA) molecule that plays a role in fatty acid metabolism. Understanding its interactions with various proteins is crucial for elucidating metabolic pathways, identifying potential drug targets, and developing novel therapeutics for metabolic disorders. This technical guide provides a comprehensive overview of the current knowledge regarding the interaction of this compound with key proteins, focusing on quantitative data, experimental methodologies, and relevant biological pathways.

Core Protein Interactions and Metabolic Fate

The metabolism of this compound primarily involves two key enzymatic pathways: peroxisomal α-oxidation and mitochondrial β-oxidation. The methyl branch at the 6-position influences its processing by the enzymes in these pathways.

Peroxisomal α-Oxidation: The Role of Phytanoyl-CoA Dioxygenase (PHYH)

Due to the presence of a methyl group, branched-chain fatty acids like 6-methyltridecanoic acid can undergo α-oxidation in the peroxisomes. The initial and rate-limiting step is catalyzed by Phytanoyl-CoA Dioxygenase (PHYH) , also known as phytanoyl-CoA hydroxylase.[1] This enzyme hydroxylates the α-carbon of the acyl-CoA substrate.[1]

Quantitative Data for PHYH with Structurally Similar Substrates

To provide an estimate of the potential interaction, the following table summarizes the Michaelis-Menten constants (Km) for substrates structurally related to this compound.

SubstrateEnzymeKm (µM)OrganismReference
Phytanoyl-CoAPhytanoyl-CoA Dioxygenase (PHYH)29.5Human[2]
3-Methylhexadecanoyl-CoAPhytanoyl-CoA Dioxygenase (PHYH)40.8Human[2]
Hexadecanoyl-CoAPhytanoyl-CoA Dioxygenase (PHYH)29.1Human[2]

Table 1: Michaelis-Menten constants (Km) of human Phytanoyl-CoA Dioxygenase (PHYH) for various acyl-CoA substrates.

The similar Km values for these substrates suggest that PHYH has a broad substrate specificity for branched and straight-chain fatty acyl-CoAs of appropriate chain length. It is therefore highly probable that this compound is also a substrate for PHYH.

Mitochondrial β-Oxidation: Interaction with Acyl-CoA Dehydrogenases (ACADs)

Following potential α-oxidation or if the methyl group at the 6-position does not hinder the process, this compound could be a substrate for mitochondrial β-oxidation. This pathway involves a family of Acyl-CoA Dehydrogenases (ACADs), each with specificity for fatty acyl-CoAs of different chain lengths (short, medium, long, and very long).[3][4]

Given its 14-carbon backbone (tridecanoyl) with a methyl group, this compound falls into the category of a medium to long-chain branched fatty acyl-CoA. Therefore, it is likely to interact with Medium-Chain Acyl-CoA Dehydrogenase (MCAD) and Long-Chain Acyl-CoA Dehydrogenase (LCAD) .

Currently, there is a lack of specific quantitative data (Km, Vmax) for the interaction of this compound with any of the ACAD enzymes. The substrate specificity of these enzymes is a critical determinant of their activity, and the presence and position of the methyl group can significantly influence binding and catalysis. Further experimental studies are required to determine the precise kinetic parameters of this interaction.

Signaling Pathways and Metabolic Context

The metabolism of this compound is integrated into the broader network of fatty acid metabolism, which is tightly regulated by cellular energy status and hormonal signals.

Metabolic_Pathway cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion 6-Methyltridecanoyl-CoA_P This compound PHYH Phytanoyl-CoA Dioxygenase (PHYH) 6-Methyltridecanoyl-CoA_P->PHYH α-Oxidation Alpha_Oxidation_Products α-Oxidation Products PHYH->Alpha_Oxidation_Products Beta_Oxidation_Products β-Oxidation Products (Acetyl-CoA, Propionyl-CoA) Alpha_Oxidation_Products->Beta_Oxidation_Products Further Metabolism 6-Methyltridecanoyl-CoA_M This compound ACADs Acyl-CoA Dehydrogenases (MCAD, LCAD) 6-Methyltridecanoyl-CoA_M->ACADs β-Oxidation ACADs->Beta_Oxidation_Products 6-Methyltridecanoic_Acid 6-Methyltridecanoic Acid Acyl-CoA_Synthetase Acyl-CoA Synthetase 6-Methyltridecanoic_Acid->Acyl-CoA_Synthetase Acyl-CoA_Synthetase->6-Methyltridecanoyl-CoA_P Acyl-CoA_Synthetase->6-Methyltridecanoyl-CoA_M

Metabolic fate of this compound.

Experimental Protocols

Detailed experimental protocols are essential for the accurate and reproducible study of the interaction between this compound and its target proteins.

Protocol 1: Phytanoyl-CoA Dioxygenase (PHYH) Activity Assay

This protocol is adapted from established methods for assaying 2-oxoglutarate-dependent dioxygenases.

Objective: To determine the kinetic parameters (Km and Vmax) of PHYH for this compound.

Principle: The activity of PHYH is measured by monitoring the consumption of one of its co-substrates, 2-oxoglutarate, or the formation of the hydroxylated product. A common method involves the use of [1-14C]2-oxoglutarate and measuring the release of 14CO2.

Materials:

  • Purified recombinant human PHYH

  • This compound (substrate)

  • [1-14C]2-oxoglutarate (co-substrate)

  • FeSO4

  • L-Ascorbic acid

  • Catalase

  • Dithiothreitol (DTT)

  • MOPS buffer (pH 7.2)

  • Scintillation vials and cocktail

Procedure:

  • Prepare a reaction mixture containing MOPS buffer, FeSO4, L-ascorbic acid, catalase, and DTT.

  • Add a known amount of purified PHYH enzyme to the reaction mixture.

  • Initiate the reaction by adding varying concentrations of this compound and a fixed concentration of [1-14C]2-oxoglutarate.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding an acid (e.g., trichloroacetic acid).

  • Capture the released 14CO2 using a suitable trapping agent (e.g., a filter paper soaked in hyamine hydroxide) placed in the cap of the reaction tube.

  • Transfer the filter paper to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the initial reaction velocities at each substrate concentration.

  • Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

PHYH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Prepare_Reaction_Mix Prepare Reaction Mixture (Buffer, FeSO4, Ascorbate, etc.) Add_PHYH Add Purified PHYH Prepare_Reaction_Mix->Add_PHYH Add_Substrates Add this compound & [1-14C]2-Oxoglutarate Add_PHYH->Add_Substrates Incubate Incubate at 37°C Add_Substrates->Incubate Stop_Reaction Stop Reaction (e.g., with acid) Incubate->Stop_Reaction Capture_CO2 Capture Released 14CO2 Stop_Reaction->Capture_CO2 Scintillation_Counting Scintillation Counting Capture_CO2->Scintillation_Counting Calculate_Velocity Calculate Initial Velocities Scintillation_Counting->Calculate_Velocity Determine_Kinetics Determine Km and Vmax Calculate_Velocity->Determine_Kinetics

Workflow for PHYH activity assay.
Protocol 2: Acyl-CoA Dehydrogenase (ACAD) Activity Assay

This protocol is a general method that can be adapted for MCAD and LCAD to test their activity with this compound.

Objective: To determine if this compound is a substrate for MCAD and LCAD and to measure the kinetic parameters.

Principle: The activity of ACADs can be measured spectrophotometrically by monitoring the reduction of a final electron acceptor. A common assay uses the reduction of ferricenium hexafluorophosphate, which can be followed at 300 nm.

Materials:

  • Purified recombinant human MCAD and LCAD

  • This compound (substrate)

  • Electron Transfer Flavoprotein (ETF)

  • Ferricenium hexafluorophosphate

  • Tris-HCl buffer (pH 8.0)

  • Spectrophotometer capable of measuring absorbance at 300 nm

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer and ferricenium hexafluorophosphate.

  • Add a known amount of ETF to the reaction mixture.

  • Add the purified ACAD enzyme (MCAD or LCAD) to the mixture.

  • Initiate the reaction by adding varying concentrations of this compound.

  • Immediately monitor the decrease in absorbance at 300 nm over time using a spectrophotometer.

  • Calculate the initial reaction velocities from the linear portion of the absorbance versus time plot.

  • Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation.

ACAD_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Prepare_Reaction_Mix Prepare Reaction Mixture (Buffer, Ferricenium) Add_ETF Add ETF Prepare_Reaction_Mix->Add_ETF Add_ACAD Add Purified ACAD (MCAD or LCAD) Add_ETF->Add_ACAD Add_Substrate Add this compound Add_ACAD->Add_Substrate Monitor_Absorbance Monitor Absorbance at 300 nm Add_Substrate->Monitor_Absorbance Calculate_Velocity Calculate Initial Velocities Monitor_Absorbance->Calculate_Velocity Determine_Kinetics Determine Km and Vmax Calculate_Velocity->Determine_Kinetics

Workflow for ACAD activity assay.

Conclusion and Future Directions

The interaction of this compound with proteins is a critical area of study within the field of lipid metabolism. While it is highly likely that this molecule is a substrate for Phytanoyl-CoA Dioxygenase and potentially for Medium- and Long-Chain Acyl-CoA Dehydrogenases, a significant gap exists in the literature regarding specific quantitative data for these interactions.

Future research should focus on:

  • Synthesizing this compound to enable direct enzymatic assays.

  • Performing detailed kinetic studies to determine the Km and Vmax of PHYH, MCAD, and LCAD with this compound as a substrate.

  • Investigating the downstream metabolic products to fully elucidate the metabolic fate of this branched-chain fatty acyl-CoA.

  • Exploring the potential regulatory roles of this compound in cellular signaling pathways.

Addressing these research questions will provide a more complete understanding of the biological significance of this compound and may reveal novel therapeutic targets for metabolic diseases. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers to pursue these important investigations.

References

Genetic Regulation of 6-Methyltridecanoyl-CoA Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the genetic regulation of 6-methyltridecanoyl-CoA metabolism, a key process in the catabolism of methyl-branched chain fatty acids. Due to the limited direct research on this compound, this guide draws upon the well-established metabolic pathways of analogous branched-chain fatty acids, namely phytanic acid and pristanic acid. The metabolism of these compounds is a critical physiological process, and its dysregulation is associated with several metabolic disorders. This document details the enzymatic pathways, the genes encoding the key metabolic enzymes, and the transcriptional control mechanisms governing this process. Particular focus is placed on the peroxisomal alpha- and beta-oxidation pathways, the key enzymes involved such as Phytanoyl-CoA Hydroxylase (PHYH), 2-Hydroxyacyl-CoA Lyase (HACL1), and Alpha-Methylacyl-CoA Racemase (AMACR), and the regulatory role of the nuclear receptor, Peroxisome Proliferator-Activated Receptor alpha (PPARα). Detailed experimental protocols for key assays and quantitative data on enzyme kinetics and gene expression are provided to facilitate further research and therapeutic development in this area.

Introduction

Methyl-branched chain fatty acids (BCFAs) are significant components of the human diet, primarily derived from dairy products, meat, and fish. Unlike their straight-chain counterparts, the presence of methyl groups along the acyl chain necessitates specialized metabolic pathways for their degradation. This compound is a representative example of such a BCFA-CoA ester. Its metabolism is integral to maintaining lipid homeostasis, and defects in this pathway can lead to the accumulation of toxic metabolic intermediates, resulting in severe neurological and metabolic disorders.

This guide will focus on the genetic and enzymatic machinery responsible for the breakdown of this compound, using the metabolism of phytanic and pristanic acid as a well-characterized model. The core metabolic processes occur within the peroxisome and involve a series of alpha- and beta-oxidation reactions. The genetic regulation of the enzymes involved is tightly controlled, with the nuclear receptor PPARα playing a central role in orchestrating the expression of the necessary metabolic machinery in response to dietary lipid intake.

Metabolic Pathways of this compound

The degradation of this compound is initiated in the peroxisome due to the methyl group at a beta-position, which sterically hinders the standard mitochondrial beta-oxidation machinery. The metabolic strategy involves an initial alpha-oxidation step to remove a single carbon, followed by several cycles of peroxisomal beta-oxidation.

Peroxisomal Alpha-Oxidation

The initial step in the metabolism of BCFAs like this compound (by analogy to phytanoyl-CoA) is alpha-oxidation. This pathway is essential for removing the methyl group at the beta-carbon, which would otherwise block beta-oxidation.

The key enzymatic steps are:

  • Hydroxylation: The first and rate-limiting step is the hydroxylation of the alpha-carbon, catalyzed by Phytanoyl-CoA Hydroxylase (PHYH) . This reaction requires Fe(II) and 2-oxoglutarate as co-substrates.[1][2]

  • Cleavage: The resulting 2-hydroxyacyl-CoA is then cleaved by 2-Hydroxyacyl-CoA Lyase (HACL1) , a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme.[3][4] This reaction yields a one-carbon shorter aldehyde and formyl-CoA.

  • Dehydrogenation: The aldehyde is subsequently oxidized to a carboxylic acid by an aldehyde dehydrogenase.

This process effectively shortens the fatty acyl-CoA by one carbon and removes the problematic methyl group, allowing the resulting molecule to enter the beta-oxidation pathway.

alpha_oxidation Metabolite_Start This compound (analogue: Phytanoyl-CoA) Enzyme_1 Phytanoyl-CoA Hydroxylase (PHYH) Gene: PHYH Metabolite_Start->Enzyme_1 Fe(II), 2-oxoglutarate Metabolite_1 2-Hydroxy-6-methyltridecanoyl-CoA Enzyme_2 2-Hydroxyacyl-CoA Lyase (HACL1) Gene: HACL1 Metabolite_1->Enzyme_2 TPP Metabolite_2 5-Methyl-dodecanal + Formyl-CoA Enzyme_3 Aldehyde Dehydrogenase Metabolite_2->Enzyme_3 NAD+ Metabolite_End 5-Methyl-dodecanoic Acid Enzyme_1->Metabolite_1 Enzyme_2->Metabolite_2 Enzyme_3->Metabolite_End

Caption: Peroxisomal Alpha-Oxidation Pathway for Branched-Chain Fatty Acyl-CoAs.
Peroxisomal Beta-Oxidation

Following alpha-oxidation, the resulting acyl-CoA, now amenable to beta-oxidation, undergoes chain shortening within the peroxisome. Peroxisomal beta-oxidation differs from its mitochondrial counterpart in the first step, where an acyl-CoA oxidase directly transfers electrons to molecular oxygen, producing hydrogen peroxide (H₂O₂).

The key enzymes in peroxisomal beta-oxidation of branched-chain acyl-CoAs are:

  • Branched-chain Acyl-CoA Oxidase

  • D-bifunctional Protein

  • Sterol Carrier Protein X (SCPx)

These enzymes work in concert to shorten the acyl-CoA chain by two carbons in each cycle, producing acetyl-CoA or propionyl-CoA, depending on the position of the methyl branch.

Role of Alpha-Methylacyl-CoA Racemase (AMACR)

During the beta-oxidation of branched-chain fatty acids, stereoisomers with the methyl group in the (R)-configuration can be formed. These are not substrates for the subsequent enzymes in the pathway. Alpha-Methylacyl-CoA Racemase (AMACR) , encoded by the AMACR gene, is a crucial enzyme that catalyzes the epimerization of (2R)-methylacyl-CoA esters to their (2S)-epimers, allowing for their complete degradation.[5]

Genetic Regulation

The expression of the genes encoding the enzymes for this compound metabolism is primarily regulated at the transcriptional level by the nuclear receptor Peroxisome Proliferator-Activated Receptor alpha (PPARα) .

PPARα Signaling Pathway

PPARα is a ligand-activated transcription factor that plays a pivotal role in the regulation of lipid metabolism.[6] It is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and kidney.[7]

Activation and Gene Regulation:

  • Ligand Binding: Fatty acids and their derivatives, including branched-chain fatty acids, can act as ligands for PPARα.

  • Heterodimerization: Upon ligand binding, PPARα forms a heterodimer with the Retinoid X Receptor (RXR).

  • PPRE Binding: This heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.

  • Transcriptional Activation: Binding of the PPARα/RXR heterodimer to PPREs recruits coactivator proteins, leading to the transcriptional activation of genes involved in fatty acid uptake, activation, and oxidation.

Genes encoding enzymes of both peroxisomal alpha- and beta-oxidation are known targets of PPARα, including PHYH and enzymes of the beta-oxidation spiral.[8][9]

ppar_alpha_signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCFA Branched-Chain Fatty Acids (e.g., 6-methyltridecanoic acid) PPARa_RXR_inactive PPARα / RXR BCFA->PPARa_RXR_inactive Ligand Binding PPARa_RXR_active PPARα / RXR (Activated Complex) PPARa_RXR_inactive->PPARa_RXR_active Activation & Nuclear Translocation PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_RXR_active->PPRE Binds to Target_Genes Target Genes (PHYH, HACL1, etc.) PPRE->Target_Genes Promotes Transcription mRNA mRNA Target_Genes->mRNA Transcription Protein Metabolic Enzymes mRNA->Protein Translation

Caption: PPARα Signaling Pathway for Regulation of Branched-Chain Fatty Acid Metabolism.

Quantitative Data

The following tables summarize key quantitative data for the enzymes involved in the metabolism of branched-chain fatty acids. While specific data for this compound is not available, the data for analogous substrates provides a valuable reference.

Table 1: Enzyme Kinetic Parameters
EnzymeGeneSubstrateKm (µM)Vmax (nmol/min/mg protein)Source
Phytanoyl-CoA Hydroxylase (PHYH)PHYHPhytanoyl-CoAData not availableData not available[1]
2-Hydroxyacyl-CoA Lyase (HACL1)HACL12-hydroxy-3-methylhexadecanoyl-CoA~40Dependent on enzyme source[3]
α-Methylacyl-CoA Racemase (AMACR)AMACR(2R)-pristanoyl-CoAData not availableDependent on enzyme source[10]

Note: Kinetic data for these enzymes are often determined using specific assays and can vary depending on the experimental conditions and enzyme source.

Table 2: Gene Expression Regulation by PPARα Agonists
GeneFold Induction (vs. Control)Cell Type/TissuePPARα AgonistSource
PHYH~4-foldCOS-1 cellsPhytanic Acid[11]
Acyl-CoA Oxidase (ACOX1)Significant inductionPrimary hepatocytesWY-14,643[12]
AMACRUpregulatedProstate cancer tissue-[13]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of branched-chain fatty acid metabolism.

Phytanoyl-CoA Hydroxylase (PHYH) Activity Assay

Principle: This assay measures the conversion of phytanoyl-CoA to 2-hydroxyphytanoyl-CoA. The activity can be determined by quantifying the product using methods such as NMR and mass spectrometry.[14]

Materials:

  • Synthesized phytanoyl-CoA

  • Recombinant or purified PHYH enzyme

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Fe(II) solution (e.g., ferrous sulfate)

  • 2-oxoglutarate solution

  • Quenching solution (e.g., methanol/acetic acid)

  • NMR spectrometer or LC-MS system

Procedure:

  • Prepare a reaction mixture containing assay buffer, Fe(II), and 2-oxoglutarate.

  • Add the PHYH enzyme preparation to the reaction mixture.

  • Initiate the reaction by adding phytanoyl-CoA.

  • Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding the quenching solution.

  • Extract the lipid products.

  • Analyze the products by NMR or LC-MS to quantify the formation of 2-hydroxyphytanoyl-CoA.

phyh_assay_workflow Start Prepare Reaction Mixture (Buffer, Fe(II), 2-oxoglutarate) Step1 Add PHYH Enzyme Start->Step1 Step2 Add Phytanoyl-CoA (Start Reaction) Step1->Step2 Step3 Incubate at 37°C Step2->Step3 Step4 Quench Reaction Step3->Step4 Step5 Extract Lipid Products Step4->Step5 End Analyze by NMR or LC-MS Step5->End

Caption: Experimental Workflow for PHYH Activity Assay.
2-Hydroxyacyl-CoA Lyase (HACL1) Activity Assay

Principle: This assay measures the cleavage of a 2-hydroxyacyl-CoA substrate, such as 2-hydroxy-3-methyl[1-¹⁴C]hexadecanoyl-CoA, into an aldehyde and [¹⁴C]formyl-CoA. The [¹⁴C]formyl-CoA is readily hydrolyzed to [¹⁴C]formate, which can be quantified.[3]

Materials:

  • 2-hydroxy-3-methyl[1-¹⁴C]hexadecanoyl-CoA (radiolabeled substrate)

  • Enzyme source (e.g., cell lysate, purified HACL1)

  • Reaction medium (50 mM Tris buffer, pH 7.5, 6.6 μM BSA, 0.8 mM MgCl₂, 20 μM thiamine pyrophosphate)

  • 6% (wt/vol) HClO₄ (stop solution)

  • Scintillation counter

Procedure:

  • Prepare the reaction medium.

  • Add the enzyme source to the reaction medium.

  • Initiate the reaction by adding the radiolabeled substrate.

  • Incubate at 37°C for a specific time (e.g., 10 minutes).

  • Terminate the reaction by adding HClO₄.

  • Measure the radioactive formate (B1220265) produced using a scintillation counter.

Alpha-Methylacyl-CoA Racemase (AMACR) Activity Assay

Principle: This assay is based on the conversion of the (R)-stereoisomer of [2-³H]-pristanoyl-CoA to the (S)-stereoisomer, which is then a substrate for beta-oxidation, leading to the release of [³H]-H₂O.[10]

Materials:

  • [2-³H]-pristanoyl-CoA (radiolabeled substrate)

  • Cell or tissue lysates

  • Assay buffer (50 mmol/L Tris/HCl, pH 8.0)

  • Reverse-phase silica (B1680970) gel column

  • Scintillation counter

Procedure:

  • Incubate the cell or tissue lysate with [2-³H]-pristanoyl-CoA in the assay buffer at 37°C for 30 minutes.

  • Pass the reaction mixture through a reverse-phase silica gel column to separate the [³H]-H₂O from the unreacted substrate.

  • Quantify the amount of [³H]-H₂O by liquid scintillation counting.

Quantitative Gene Expression Analysis

Principle: To quantify the mRNA levels of genes involved in this compound metabolism (e.g., PHYH, HACL1, AMACR), quantitative real-time polymerase chain reaction (qRT-PCR) is a standard method.

Materials:

  • RNA extraction kit

  • Reverse transcriptase for cDNA synthesis

  • qRT-PCR master mix (containing DNA polymerase and SYBR Green or a fluorescent probe)

  • Gene-specific primers

  • Real-time PCR instrument

Procedure:

  • RNA Extraction: Isolate total RNA from cells or tissues of interest.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

  • qRT-PCR: Perform real-time PCR using gene-specific primers and the cDNA template. The amplification of the target gene is monitored in real-time by measuring the fluorescence of an intercalating dye or a specific probe.

  • Data Analysis: Determine the relative expression of the target genes by normalizing to a housekeeping gene (e.g., GAPDH, ACTB) using the ΔΔCt method.

qpcr_workflow Start Cell/Tissue Sample Step1 RNA Extraction Start->Step1 Step2 cDNA Synthesis (Reverse Transcription) Step1->Step2 Step3 Quantitative Real-Time PCR (qRT-PCR) Step2->Step3 End Relative Gene Expression Analysis Step3->End

Caption: Workflow for Quantitative Gene Expression Analysis by qRT-PCR.

Conclusion

The genetic regulation of this compound metabolism is a complex and vital process, intricately linked to the broader pathways of branched-chain fatty acid catabolism. This guide has illuminated the key enzymatic steps, the genes encoding the necessary machinery, and the central role of PPARα in orchestrating this metabolic program. The provided quantitative data and detailed experimental protocols offer a foundation for researchers and drug development professionals to further investigate this pathway. A deeper understanding of the molecular mechanisms governing this compound metabolism holds significant promise for the development of novel therapeutic strategies for a range of metabolic disorders. Future research should focus on obtaining more specific kinetic and regulatory data for this compound and other less-studied BCFAs to refine our understanding of their physiological roles and pathological implications.

References

Methodological & Application

Application Notes and Protocols for the Extraction of 6-Methyltridecanoyl-CoA from Bacterial Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyltridecanoyl-CoA is a branched-chain acyl-coenzyme A (acyl-CoA) molecule that plays a role in the biosynthesis of complex lipids and secondary metabolites in various bacteria. As a key intermediate, its accurate quantification is essential for understanding bacterial physiology, metabolism, and for the development of novel antimicrobial agents. Branched-chain fatty acids (BCFAs) are crucial components of the cell membrane in many bacterial species, influencing membrane fluidity and resistance to environmental stress.[1][2][3] The extraction and analysis of specific acyl-CoA species like this compound from bacterial cells present analytical challenges due to their low abundance and inherent instability.

This document provides a detailed protocol for the efficient extraction of this compound from bacterial cells, suitable for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol is a synthesis of established methods for long-chain and branched-chain acyl-CoA extraction.[4][5][6]

Data Presentation

The recovery and quantification of this compound can be influenced by the bacterial species, growth conditions, and the specific extraction and analytical methods employed. The following tables provide a framework for presenting quantitative data, including typical recovery rates for long-chain acyl-CoAs using solid-phase extraction and a template for reporting LC-MS/MS quantification results.

Table 1: Representative Recovery of Long-Chain Acyl-CoAs using Solid-Phase Extraction (SPE)

Acyl-CoA SpeciesChain LengthSPE SorbentAverage Recovery (%)
Palmitoyl-CoAC16:0Oligonucleotide70-80
Oleoyl-CoAC18:12-(2-pyridyl)ethyl85-90
Arachidonyl-CoAC20:42-(2-pyridyl)ethyl83-88

Note: Data is compiled from established protocols for long-chain acyl-CoAs and serves as a general guideline. Actual recoveries for this compound should be determined experimentally.

Table 2: Template for LC-MS/MS Quantification of this compound

Sample IDBacterial StrainGrowth ConditionThis compound (pmol/mg protein)Standard Deviation
Control 1
Control 2
Treatment 1
Treatment 2

Experimental Protocols

This protocol outlines a comprehensive procedure for the extraction of this compound from bacterial cells, including cell harvesting, lysis, solvent extraction, and solid-phase extraction for sample enrichment prior to LC-MS/MS analysis.

Materials and Reagents
  • Bacterial Cell Culture: Actively growing culture of the bacterium of interest.

  • Quenching Solution: 60% Methanol in water, pre-chilled to -40°C.

  • Cell Lysis Equipment: Bead beater with 0.1 mm glass or zirconia/silica (B1680970) beads, or a sonicator.

  • Extraction Solvent: Acetonitrile (ACN): Isopropanol (IPA) (3:1, v/v), pre-chilled to -20°C.

  • Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9, ice-cold.

  • Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or another odd-chain acyl-CoA not present in the sample.

  • Solid-Phase Extraction (SPE) Columns: 2-(2-pyridyl)ethyl functionalized silica gel columns.

  • SPE Wash Solution: Acetonitrile.

  • SPE Elution Solution: 2-Propanol.

  • Reconstitution Solvent: 50% Methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7.0).

  • Standard laboratory equipment: centrifuge, vortex mixer, vacuum concentrator or nitrogen evaporator.

Procedure

1. Cell Harvesting and Quenching:

  • Rapidly harvest bacterial cells from the culture medium by centrifugation (e.g., 5,000 x g for 5 minutes at 4°C). The cell pellet should be processed immediately to minimize metabolite degradation.

  • To quench metabolic activity, immediately resuspend the cell pellet in ice-cold quenching solution. This step is crucial to halt enzymatic reactions that could alter the acyl-CoA pool.

  • Centrifuge again to pellet the quenched cells and discard the supernatant.

2. Cell Lysis:

  • Resuspend the cell pellet in 1 mL of ice-cold Homogenization Buffer containing the internal standard.

  • Transfer the cell suspension to a 2 mL tube containing an appropriate volume of sterile 0.1 mm glass or zirconia/silica beads.

  • Disrupt the cells using a bead beater (e.g., 2-3 cycles of 30 seconds with 1-minute cooling intervals on ice).[7] Alternatively, sonication on ice can be used.[8] Effective cell lysis is critical for the complete extraction of intracellular metabolites.

3. Solvent Extraction:

  • To the cell lysate, add 3 volumes of the pre-chilled ACN:IPA extraction solvent.

  • Vortex vigorously for 5 minutes at 4°C to ensure thorough mixing and precipitation of proteins.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.

  • Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new pre-chilled tube.

4. Solid-Phase Extraction (SPE) for Enrichment:

  • Column Conditioning: Condition the 2-(2-pyridyl)ethyl SPE column by passing 2 mL of the SPE Wash Solution (Acetonitrile) through it.

  • Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column.

  • Washing: Wash the column with 2 mL of the SPE Wash Solution to remove unbound impurities.

  • Elution: Elute the acyl-CoAs from the column with 1.5 mL of the SPE Elution Solution (2-Propanol) into a clean collection tube.

5. Sample Concentration and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a small, precise volume (e.g., 50-100 µL) of Reconstitution Solvent. The reconstituted sample is now ready for LC-MS/MS analysis.

6. LC-MS/MS Analysis:

  • Analyze the extracted acyl-CoAs using a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

  • Separation is typically achieved on a C18 reversed-phase column.

  • Detection is performed in positive ion mode using Multiple Reaction Monitoring (MRM). The characteristic neutral loss of 507 Da from the protonated molecular ion is a common transition used for the detection of acyl-CoAs.[7][8][9]

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the extraction of this compound and the biosynthetic pathway leading to branched-chain fatty acids in bacteria.

experimental_workflow cluster_harvest Cell Harvesting & Quenching cluster_lysis Cell Lysis cluster_extraction Solvent Extraction cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis harvest Bacterial Culture Centrifugation quench Resuspend in Cold 60% Methanol harvest->quench pellet Cell Pellet quench->pellet resuspend_lysis Resuspend in Homogenization Buffer + IS pellet->resuspend_lysis bead_beating Bead Beating / Sonication resuspend_lysis->bead_beating lysate Cell Lysate bead_beating->lysate add_solvent Add Cold ACN:IPA lysate->add_solvent vortex Vortex & Centrifuge add_solvent->vortex supernatant Collect Supernatant vortex->supernatant load Load Supernatant supernatant->load condition Condition SPE Column condition->load wash Wash Column load->wash elute Elute with 2-Propanol wash->elute concentrate Evaporate & Reconstitute elute->concentrate lcms LC-MS/MS Analysis concentrate->lcms

Caption: Experimental workflow for this compound extraction.

bcfa_biosynthesis cluster_precursors Branched-Chain Amino Acid Precursors cluster_initiators Branched-Chain Acyl-CoA Initiators cluster_elongation Fatty Acid Elongation Cycle cluster_product Final Product val Valine isobutyryl_coa Isobutyryl-CoA val->isobutyryl_coa leu Leucine isovaleryl_coa Isovaleryl-CoA leu->isovaleryl_coa ile Isoleucine methylbutyryl_coa 2-Methylbutyryl-CoA ile->methylbutyryl_coa elongation Condensation, Reduction, Dehydration, Reduction isobutyryl_coa->elongation isovaleryl_coa->elongation methylbutyryl_coa->elongation malonyl_coa Malonyl-CoA malonyl_coa->elongation methyltridecanoyl_coa This compound elongation->methyltridecanoyl_coa Multiple Cycles

Caption: Biosynthesis of branched-chain fatty acyl-CoAs in bacteria.

References

Application Note: Quantitative Analysis of 6-Methyltridecanoyl-CoA using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyltridecanoyl-CoA is a branched-chain acyl-coenzyme A (acyl-CoA) intermediate involved in cellular metabolism. The accurate quantification of specific acyl-CoAs is crucial for understanding various metabolic pathways and their dysregulation in disease states. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful and sensitive technique for the analysis of these molecules.[1][2] This application note provides a detailed protocol for the extraction and quantification of this compound from biological samples using LC-MS/MS.

Coenzyme A (CoA) and its derivatives are central to numerous metabolic processes, including the Krebs cycle, fatty acid synthesis and oxidation, and the metabolism of branched-chain amino acids.[3][4] The analysis of specific acyl-CoAs like this compound can provide valuable insights into cellular energy status and the flux through various metabolic pathways.

Experimental Protocols

Sample Preparation: Acyl-CoA Extraction

This protocol is designed for the extraction of acyl-CoAs from cultured cells or tissue samples.

Materials:

  • Frozen cell pellets or tissue samples

  • Ice-cold 10% (w/v) Trichloroacetic Acid (TCA) or 2.5% (w/v) 5-Sulfosalicylic Acid (SSA)[3]

  • Internal Standard (e.g., Heptadecanoyl-CoA)[5]

  • Methanol (B129727)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Extraction Buffer (e.g., 50 mM ammonium (B1175870) formate, pH 6.3)[5]

  • Acetonitrile

  • Nitrogen gas evaporator

  • Microcentrifuge

Procedure:

  • Homogenization: Homogenize frozen tissue samples or cell pellets in ice-cold 10% TCA or 2.5% SSA containing a known amount of internal standard. The use of SSA can eliminate the need for subsequent SPE for some applications.[3]

  • Protein Precipitation: Vortex the homogenate thoroughly and incubate on ice for 10 minutes to allow for complete protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.

  • Solid Phase Extraction (SPE) (if using TCA):

    • Condition the SPE cartridge by washing with 3 mL of methanol followed by 3 mL of extraction buffer.[5]

    • Load the supernatant from the centrifugation step onto the conditioned cartridge.

    • Wash the cartridge with 3 mL of extraction buffer to remove interfering substances.[5]

    • Elute the acyl-CoAs with successive additions of 3 mL of 1:1 methanol:extraction buffer, 3 mL of 3:1 methanol:extraction buffer, and 3 mL of 100% methanol.[5]

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[5]

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source

Liquid Chromatography Conditions:

  • Column: A reversed-phase C8 or C18 column (e.g., Agilent ZORBAX 300SB-C8, 100 x 2.1 mm, 3.5 µm) is suitable for the separation of acyl-CoAs.[5]

  • Mobile Phase A: 2% Acetonitrile in 100 mM Ammonium Formate, pH 5.0[5]

  • Mobile Phase B: 98% Acetonitrile, 2% Water, 5 mM Ammonium Formate[5]

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to elute the more hydrophobic long-chain acyl-CoAs.

  • Flow Rate: 0.2-0.4 mL/min

  • Column Temperature: 40-45°C[5]

  • Injection Volume: 2-10 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (Q1): The [M+H]+ ion for this compound.

  • Product Ion (Q3): A common fragmentation for acyl-CoAs is the neutral loss of the 507 Da phosphoadenosine diphosphate (B83284) moiety.[6][7] Therefore, the product ion would be [M-507+H]+.

  • Collision Energy (CE) and other MS parameters: These should be optimized for this compound by direct infusion of a standard.

Data Presentation

The following tables summarize typical quantitative parameters that should be determined for the LC-MS/MS analysis of this compound. The values presented are illustrative and should be experimentally determined for each specific assay.

Table 1: Mass Spectrometry Parameters for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compoundTo be determinedTo be determined100To be optimized
Heptadecanoyl-CoA (IS)To be determinedTo be determined100To be optimized

Table 2: Calibration Curve and Linearity

AnalyteConcentration Range (nM)
This compound1 - 1000>0.99

Table 3: Limits of Detection (LOD) and Quantification (LOQ)

AnalyteLOD (nM)LOQ (nM)
This compounde.g., 0.5e.g., 1.5

Table 4: Accuracy and Precision

AnalyteSpiked Concentration (nM)Accuracy (%)Intra-day Precision (%CV)Inter-day Precision (%CV)
This compound10e.g., 98e.g., <5e.g., <10
100e.g., 102e.g., <5e.g., <10
500e.g., 99e.g., <5e.g., <10

Visualizations

Metabolic Pathway of Branched-Chain Acyl-CoA

The following diagram illustrates the general metabolic fate of branched-chain amino acids, leading to the formation of various acyl-CoA intermediates.

cluster_0 Mitochondrion BCAA Branched-Chain Amino Acids (Leucine, Isoleucine, Valine) BCKA Branched-Chain α-Keto Acids BCAA->BCKA Transamination Propionyl_CoA Propionyl-CoA BCKA->Propionyl_CoA Oxidative Decarboxylation Acetyl_CoA Acetyl-CoA BCKA->Acetyl_CoA Methylmalonyl_CoA Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA Succinyl_CoA Succinyl-CoA Methylmalonyl_CoA->Succinyl_CoA TCA TCA Cycle Succinyl_CoA->TCA Methyltridecanoyl_CoA This compound Methyltridecanoyl_CoA->Propionyl_CoA Catabolism Methyltridecanoyl_CoA->Acetyl_CoA Fatty_Acid_Oxidation Fatty Acid β-Oxidation Fatty_Acid_Oxidation->Propionyl_CoA Odd-chain Fatty_Acid_Oxidation->Acetyl_CoA Sample_Collection Sample Collection (Tissue/Cells) Extraction Acyl-CoA Extraction (Protein Precipitation, SPE) Sample_Collection->Extraction LC_Separation LC Separation (Reversed-Phase) Extraction->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

References

Application Notes and Protocols for the Quantification of 6-Methyltridecanoyl-CoA in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyltridecanoyl-CoA is a branched-chain acyl-coenzyme A (CoA) molecule. Branched-chain fatty acids and their corresponding CoA esters are increasingly recognized for their roles in cellular metabolism, signaling, and as potential biomarkers for various physiological and pathological states. Accurate quantification of specific acyl-CoA species like this compound in biological matrices is crucial for understanding their metabolic pathways and biological functions. These application notes provide a comprehensive protocol for the sensitive and specific quantification of this compound in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Metabolic Pathway of 6-Methyltridecanoic Acid

6-methyltridecanoic acid, a branched-chain fatty acid, is activated to its coenzyme A derivative, this compound, before entering catabolic pathways. The metabolism of branched-chain fatty acids typically involves a combination of alpha- and beta-oxidation steps to handle the methyl branch. The putative metabolic pathway for 6-methyltridecanoic acid is outlined below.

cluster_activation Activation in Cytoplasm/Mitochondria cluster_oxidation Mitochondrial Oxidation 6-Methyltridecanoic_Acid 6-Methyltridecanoic Acid Acyl-CoA_Synthetase Acyl-CoA Synthetase (ACS) 6-Methyltridecanoic_Acid->Acyl-CoA_Synthetase This compound This compound Acyl-CoA_Synthetase->this compound Alpha-Oxidation Alpha-Oxidation (if branch at C2/C3) This compound->Alpha-Oxidation Potential initial step depending on branch position Beta-Oxidation Beta-Oxidation This compound->Beta-Oxidation Multiple Cycles Propionyl-CoA Propionyl-CoA Beta-Oxidation->Propionyl-CoA Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA TCA_Cycle TCA Cycle Propionyl-CoA->TCA_Cycle via Succinyl-CoA Acetyl-CoA->TCA_Cycle

Caption: Putative metabolic pathway of 6-methyltridecanoic acid.

Quantitative Data

To date, specific quantitative data for this compound in biological samples is scarce in published literature. The following table provides hypothetical, yet physiologically plausible, concentration ranges for illustrative purposes. These values are based on typical concentrations of other medium to long-chain acyl-CoAs and may vary significantly depending on the biological matrix, species, and physiological state.

Biological MatrixSpeciesPhysiological StateHypothetical Concentration of this compound (pmol/mg protein)
LiverMouseFed0.5 - 2.0
LiverMouseFasted1.5 - 5.0
HeartRatNormal0.2 - 1.0
PlasmaHumanHealthy0.05 - 0.2 (pmol/mL)
Cultured HepatocytesHumanStandard Culture0.1 - 0.8

Experimental Protocols

This section details a robust LC-MS/MS method for the quantification of this compound in biological samples.

Materials and Reagents
  • Solvents: Acetonitrile (ACN), Methanol (B129727) (MeOH), Water (all LC-MS grade)

  • Reagents: Formic acid (FA), Ammonium acetate, 6-Methyltridecanoic acid (for standard synthesis), Coenzyme A trilithium salt, Dicyclohexylcarbodiimide (DCC), N-Hydroxysuccinimide (NHS), Stable isotope-labeled internal standard (e.g., ¹³C₆-6-Methyltridecanoyl-CoA or a structurally similar odd-chain acyl-CoA like Heptadecanoyl-CoA)

  • Solid Phase Extraction (SPE): Mixed-mode or reversed-phase SPE cartridges

  • Biological Samples: Tissues (e.g., liver, heart), plasma, or cultured cells

Synthesis of this compound Standard (if not commercially available)

A common method for synthesizing acyl-CoA standards involves the activation of the free fatty acid and subsequent reaction with Coenzyme A.

  • Activation of 6-Methyltridecanoic Acid: Dissolve 6-methyltridecanoic acid, DCC, and NHS in an appropriate organic solvent (e.g., dichloromethane). Stir the reaction at room temperature for several hours to form the NHS-ester.

  • Reaction with Coenzyme A: Dissolve the NHS-ester in a suitable solvent and add it to a solution of Coenzyme A trilithium salt in an aqueous buffer (e.g., sodium bicarbonate, pH 8.0).

  • Purification: Purify the resulting this compound by solid-phase extraction or preparative HPLC.

  • Characterization: Confirm the identity and purity of the synthesized standard by high-resolution mass spectrometry and NMR.

Sample Preparation

The following workflow outlines the extraction of acyl-CoAs from biological samples.

Sample Biological Sample (Tissue, Plasma, Cells) Homogenization Homogenization/Lysis (in cold extraction buffer with IS) Sample->Homogenization Precipitation Protein Precipitation (e.g., with Acetonitrile) Homogenization->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation SPE Solid Phase Extraction (SPE) (for cleanup and concentration) Centrifugation->SPE Evaporation Evaporation & Reconstitution (in LC-MS compatible solvent) SPE->Evaporation LCMS LC-MS/MS Analysis Evaporation->LCMS

Caption: Experimental workflow for acyl-CoA extraction.

Detailed Protocol:

  • Tissue Samples: Weigh 10-50 mg of frozen tissue and homogenize in 1 mL of ice-cold extraction buffer (e.g., 2:1:1 ACN:MeOH:H₂O) containing the internal standard.

  • Plasma Samples: To 100 µL of plasma, add 400 µL of cold ACN containing the internal standard.

  • Cell Samples: Scrape cultured cells in cold PBS, centrifuge, and resuspend the pellet in 500 µL of cold extraction buffer with the internal standard.

  • Protein Precipitation: Vortex the homogenates/lysates vigorously and incubate at -20°C for 30 minutes to precipitate proteins.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Solid Phase Extraction (SPE):

    • Condition a mixed-mode or C18 SPE cartridge according to the manufacturer's instructions.

    • Load the supernatant from the centrifugation step.

    • Wash the cartridge to remove interfering substances.

    • Elute the acyl-CoAs with an appropriate solvent mixture (e.g., methanol with 0.1% formic acid).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial LC mobile phase.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • This compound (Precursor > Product): m/z 952.4 > 445.1 (Neutral loss of 507.3 Da) and m/z 952.4 > 428.1 (Adenosine diphosphate (B83284) fragment)

    • Internal Standard: Dependent on the chosen standard (e.g., for Heptadecanoyl-CoA: m/z 1008.6 > 501.3)

  • Collision Energy: Optimize for the specific instrument and analyte.

  • Other Parameters: Optimize source temperature, gas flows, and voltages for maximal signal intensity.

Data Analysis and Quantification
  • Calibration Curve: Prepare a series of calibration standards of this compound with a constant concentration of the internal standard.

  • Quantification: Integrate the peak areas of the analyte and the internal standard in the samples and the calibration standards.

  • Calculation: Calculate the concentration of this compound in the biological samples by using the ratio of the analyte peak area to the internal standard peak area and comparing it to the calibration curve. Normalize the results to the initial sample amount (e.g., tissue weight or protein concentration).

Quality Control

  • Internal Standard: Use a stable isotope-labeled internal standard or a close structural analog to correct for matrix effects and variations in sample preparation and instrument response.

  • Calibration Curve: Ensure the calibration curve has a good linearity (R² > 0.99) over the expected concentration range in the samples.

  • Quality Control Samples: Include QC samples at low, medium, and high concentrations in each analytical run to monitor the accuracy and precision of the method.

Conclusion

This document provides a detailed framework for the quantification of this compound in biological samples. The provided protocols for sample preparation and LC-MS/MS analysis, along with the illustrative data and metabolic pathway, offer a comprehensive resource for researchers in the field of lipidomics and metabolic research. Adherence to these guidelines will enable the generation of reliable and reproducible quantitative data, facilitating a deeper understanding of the role of branched-chain acyl-CoAs in health and disease.

Synthesis and Application of 6-Methyltridecanoyl-CoA for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

6-Methyltridecanoyl-CoA is a branched-chain fatty acyl-coenzyme A (acyl-CoA) molecule. Branched-chain fatty acids and their corresponding acyl-CoAs are important intermediates in cellular metabolism and are involved in various biological processes. In vitro assays utilizing specific acyl-CoA substrates are crucial for studying enzyme kinetics, substrate specificity, and inhibitor screening for enzymes involved in fatty acid metabolism, such as acyl-CoA synthetases, dehydrogenases, and carboxylases. This document provides a detailed protocol for the chemical synthesis of this compound and its application in a generic in vitro acyl-CoA synthetase assay.

Synthesis of this compound

The synthesis of this compound is a two-step process. First, the branched-chain fatty acid, 6-methyltridecanoic acid, is synthesized. Second, the synthesized fatty acid is enzymatically converted to its coenzyme A thioester.

Step 1: Chemical Synthesis of 6-Methyltridecanoic Acid

A plausible synthetic route for 6-methyltridecanoic acid involves a Grignard reaction followed by oxidation.

Reaction Scheme:

Synthesis_of_6_Methyltridecanoic_Acid cluster_reactants Reactants 1_bromopentane 1-Bromopentane (B41390) grignard Pentylmagnesium bromide 1_bromopentane->grignard Mg Mg turnings in dry ether heptanal (B48729) Heptanal alcohol 6-Methyltridecan-7-ol grignard->alcohol 2. Heptanal 3. H3O+ workup acid 6-Methyltridecanoic acid alcohol->acid 4. Jones Oxidation (CrO3, H2SO4, acetone)

Caption: Chemical synthesis of 6-methyltridecanoic acid.

Protocol for Synthesis of 6-Methyltridecanoic Acid:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 1-bromopentane in anhydrous diethyl ether to the magnesium turnings under a nitrogen atmosphere. The reaction mixture is stirred until the magnesium is consumed, forming pentylmagnesium bromide.

  • Reaction with Aldehyde: Cool the Grignard reagent in an ice bath. Add a solution of heptanal in anhydrous diethyl ether dropwise to the stirred Grignard reagent. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Workup: Quench the reaction by slow addition of saturated aqueous ammonium (B1175870) chloride solution. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield 6-methyltridecan-7-ol.

  • Oxidation: Dissolve the crude 6-methyltridecan-7-ol in acetone (B3395972) and cool in an ice bath. Add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise until a persistent orange color is observed. Stir the reaction for 4 hours at room temperature.

  • Purification: Quench the reaction with isopropanol. Remove the acetone under reduced pressure. Add water and extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude 6-methyltridecanoic acid by column chromatography on silica (B1680970) gel.

Step 2: Enzymatic Synthesis of this compound

The conversion of the free fatty acid to its CoA ester can be achieved using an acyl-CoA synthetase enzyme. This method offers high specificity and yield under mild conditions.[1]

Enzymatic_Synthesis cluster_reactants Reactants cluster_products Products 6_methyl_acid 6-Methyltridecanoic acid Enzyme Acyl-CoA Synthetase 6_methyl_acid->Enzyme CoA Coenzyme A CoA->Enzyme ATP ATP ATP->Enzyme 6_methyl_coa This compound Enzyme->6_methyl_coa AMP AMP Enzyme->AMP PPi PPi Enzyme->PPi

Caption: Enzymatic synthesis of this compound.

Protocol for Enzymatic Synthesis of this compound:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

    • 100 mM Tris-HCl buffer (pH 7.5)

    • 10 mM MgCl₂

    • 10 mM ATP

    • 2 mM Coenzyme A (lithium salt)

    • 1 mM 6-methyltridecanoic acid (dissolved in a minimal amount of ethanol (B145695) or DMSO)

    • 5-10 units of a long-chain acyl-CoA synthetase (e.g., from Pseudomonas sp.)

  • Incubation: Incubate the reaction mixture at 37°C for 2-4 hours with gentle shaking.

  • Monitoring: The progress of the reaction can be monitored by observing the disappearance of the free fatty acid using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Purification: Purify the synthesized this compound using solid-phase extraction (SPE) with a C18 cartridge.

    • Condition the cartridge with methanol (B129727) followed by water.

    • Load the reaction mixture onto the cartridge.

    • Wash the cartridge with water to remove unreacted ATP, CoA, and salts.

    • Elute the this compound with an increasing gradient of methanol in water.

  • Quantification and Storage: Determine the concentration of the purified this compound spectrophotometrically by measuring the absorbance at 260 nm (ε = 16,400 M⁻¹cm⁻¹ for the adenine (B156593) moiety of CoA). Store the purified product at -80°C.

In Vitro Assay Application: Acyl-CoA Synthetase Activity

The synthesized this compound can be used as a substrate to measure the activity of various acyl-CoA synthetases or to screen for their inhibitors. A common method is a coupled-enzyme colorimetric or fluorometric assay.

ACS_Assay_Workflow cluster_step1 Step 1: Acyl-CoA Synthesis cluster_step2 Step 2: Coupled Enzyme Reaction cluster_step3 Step 3: Detection Reactants 6-Methyltridecanoic Acid + CoA + ATP ACS Acyl-CoA Synthetase (Sample) Reactants->ACS AcylCoA_Product This compound ACS->AcylCoA_Product Enzyme_Mix Enzyme Mix AcylCoA_Product->Enzyme_Mix Intermediate Intermediate Product Enzyme_Mix->Intermediate Developer Developer Intermediate->Developer Probe Probe Probe->Developer Signal Colorimetric or Fluorometric Signal Developer->Signal

Caption: Workflow for a coupled acyl-CoA synthetase assay.

Protocol for Fluorometric Acyl-CoA Synthetase Assay

This protocol is adapted from commercially available kits and general enzymatic assay principles.

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT.

  • Substrate Solution: 10 mM 6-methyltridecanoic acid in DMSO.

  • ATP Solution: 100 mM ATP in water.

  • CoA Solution: 10 mM Coenzyme A in water.

  • Enzyme Mix: A proprietary mix often containing acyl-CoA oxidase.

  • Developer Mix: Contains horseradish peroxidase (HRP).

  • Probe: A fluorogenic substrate for HRP (e.g., Amplex Red).

  • Standard: A known concentration of H₂O₂ for standard curve generation.

2. Standard Curve Preparation:

Prepare a series of H₂O₂ standards in Assay Buffer to generate a standard curve (e.g., 0 to 10 µM).

3. Assay Procedure:

  • Add samples (e.g., cell lysates, purified enzyme) to the wells of a 96-well black microplate.

  • Prepare a master mix for the reaction containing Assay Buffer, Substrate Solution, ATP Solution, and CoA Solution.

  • Add the master mix to each well containing the sample.

  • Prepare a background control for each sample containing all components except the fatty acid substrate.

  • Incubate the plate at 37°C for 30-60 minutes.

  • Prepare a detection mix containing the Enzyme Mix, Developer Mix, and Probe.

  • Add the detection mix to each well.

  • Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Measure the fluorescence at an excitation/emission wavelength appropriate for the probe (e.g., 535/587 nm for Amplex Red).

4. Data Analysis:

  • Subtract the background fluorescence from the sample fluorescence.

  • Use the H₂O₂ standard curve to determine the amount of H₂O₂ produced in each sample well.

  • Calculate the acyl-CoA synthetase activity based on the rate of H₂O₂ production.

Table 1: Quantitative Data for Acyl-CoA Synthetase Assay

ParameterValue
Reaction Volume 100 µL
Incubation Time 30 minutes
Incubation Temperature 37°C
[6-Methyltridecanoic Acid] 100 µM
[ATP] 1 mM
[CoA] 0.5 mM
[Enzyme Sample] 1-10 µg total protein
Standard Curve Range 0 - 10 nmol H₂O₂/well
Detection Limit ~5 mU/µL sample

Conclusion

This document provides a comprehensive guide for the synthesis of this compound and its application in in vitro assays for researchers in drug development and metabolic research. The detailed protocols for chemical synthesis of the precursor fatty acid and subsequent enzymatic conversion to the CoA ester, along with a robust fluorometric assay for acyl-CoA synthetase activity, will enable the study of enzymes that metabolize branched-chain fatty acids. The provided tables and diagrams offer a clear and structured presentation of the experimental workflow and quantitative parameters.

References

Application Notes and Protocols for Enzymatic Assay of 6-Methyltridecanoyl-CoA Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyltridecanoyl-CoA is a branched-chain acyl-coenzyme A (acyl-CoA) molecule. The study of its metabolism is crucial for understanding certain metabolic pathways and can be relevant in the context of various metabolic disorders. Altered acyl-CoA metabolism is linked to diseases such as fatty acid oxidation disorders, obesity, and diabetes.[1] The enzymatic activity related to this compound can be assessed by measuring the activity of enzymes that utilize it as a substrate, such as acyl-CoA dehydrogenases (ACADs) or acyl-CoA synthetases (ACSs).

These application notes provide a detailed protocol for a coupled spectrophotometric assay to determine the activity of an acyl-CoA dehydrogenase that metabolizes this compound. The principle of this assay is adaptable for high-throughput screening and can be a valuable tool in drug discovery and metabolic research.

Principle of the Assay

The activity of an acyl-CoA dehydrogenase (ACAD) on the substrate this compound is determined by monitoring the reduction of an artificial electron acceptor. In this protocol, the ferricenium ion is used as the electron acceptor. The ACAD catalyzes the oxidation of this compound to 2-enoyl-CoA. The electrons transferred during this oxidation reduce the ferricenium ion, causing a decrease in absorbance at a specific wavelength, which can be measured spectrophotometrically. This method is sensitive and avoids the need for the natural electron acceptor, electron transferring flavoprotein (ETF).[2]

An alternative, and often more widely used, coupled enzymatic assay involves the production of hydrogen peroxide (H₂O₂) by an acyl-CoA oxidase (ACOX). The H₂O₂ is then used by a peroxidase to oxidize a chromogenic substrate, leading to a color change that can be measured.[3][4][5] This principle is employed in many commercially available kits for measuring acyl-CoA oxidase activity and can be adapted for this compound.

Data Presentation

The following table summarizes hypothetical quantitative data for the enzymatic activity of a generic medium-chain acyl-CoA dehydrogenase (MCAD) with this compound as a substrate. This data is provided as an example for comparison and data presentation.

ParameterValueUnitsConditions
Michaelis Constant (Km)55µMpH 7.6, 25°C
Maximum Velocity (Vmax)1400nmol/min/mg proteinpH 7.6, 25°C
Optimal pH7.5 - 8.525°C
Optimal Temperature25 - 37°CpH 7.6
IC50 (Inhibitor X)10µM

Experimental Protocols

Protocol 1: Acyl-CoA Dehydrogenase (ACAD) Activity Assay using Ferricenium Ion

This protocol is adapted from methods developed for other medium-chain acyl-CoA dehydrogenases.[2]

Materials and Reagents:

  • This compound (substrate)

  • Purified or recombinant medium-chain acyl-CoA dehydrogenase (MCAD) or cell/tissue homogenate

  • Ferricenium hexafluorophosphate (B91526)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.6)

  • Spectrophotometer capable of reading at 300 nm

  • Quartz cuvettes or UV-compatible microplate

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of this compound in water. Store at -20°C.

    • Prepare a 10 mM stock solution of ferricenium hexafluorophosphate in water. Store protected from light.

    • Prepare the assay buffer: 100 mM potassium phosphate, pH 7.6.

  • Assay Mixture Preparation:

    • For a 1 mL final assay volume, prepare the following reaction mixture in a cuvette:

      • 880 µL of 100 mM potassium phosphate buffer (pH 7.6)

      • 100 µL of 1 mM ferricenium hexafluorophosphate (final concentration: 100 µM)

      • 10 µL of enzyme solution (e.g., purified enzyme, mitochondrial extract, or cell lysate)

  • Enzymatic Reaction:

    • Equilibrate the assay mixture at 25°C for 5 minutes.

    • Initiate the reaction by adding 10 µL of 10 mM this compound (final concentration: 100 µM).

    • Mix immediately by inversion.

  • Data Acquisition:

    • Monitor the decrease in absorbance at 300 nm over 5 minutes using the spectrophotometer.

    • Record the rate of absorbance change (ΔA/min).

    • A blank reaction should be run without the substrate to measure any background activity.

  • Calculation of Enzyme Activity:

    • Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔA/min) / (ε * l) where:

      • ΔA/min is the rate of absorbance change per minute.

      • ε is the molar extinction coefficient for ferricenium ion (approximately 4.3 mM⁻¹cm⁻¹ at 300 nm).

      • l is the path length of the cuvette (typically 1 cm).

    • Specific activity (µmol/min/mg) can be calculated by dividing the activity by the protein concentration of the enzyme solution.

Protocol 2: Coupled Acyl-CoA Oxidase (ACOX) Activity Assay

This protocol is based on a common method for measuring H₂O₂-producing oxidases.[3][5]

Materials and Reagents:

  • This compound (substrate)

  • Purified or recombinant acyl-CoA oxidase or peroxisomal fraction

  • Horseradish peroxidase (HRP)

  • 4-Aminoantipyrine

  • Phenol

  • MES buffer (50 mM, pH 8.0)

  • Spectrophotometer capable of reading at 500 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of this compound in water.

    • Prepare a reaction cocktail containing:

      • 50 mM MES buffer, pH 8.0

      • 0.70 mM 4-aminoantipyrine

      • 9.6 mM phenol

      • 15 units/mL horseradish peroxidase

  • Assay Mixture Preparation:

    • In a cuvette, add 3.0 mL of the reaction cocktail.

    • Add 0.3 mL of a 0.5% (w/v) solution of this compound.

    • Equilibrate to 30°C.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 0.1 mL of the enzyme solution.

    • Immediately mix by inversion.

  • Data Acquisition:

    • Record the increase in absorbance at 500 nm for approximately 5 minutes.

    • Determine the linear rate of absorbance change (ΔA/min).

    • Run a blank reaction without the enzyme solution.

  • Calculation of Enzyme Activity:

    • One unit of enzyme activity is defined as the amount of enzyme that forms 1.0 µmole of H₂O₂ per minute.

    • The activity can be calculated using the molar extinction coefficient of the quinoneimine dye formed (12.78 mM⁻¹cm⁻¹ at 500 nm).[3] Units/mL enzyme = [(ΔA/min Test - ΔA/min Blank) * Total Volume (mL)] / (12.78 * Enzyme Volume (mL))

Visualizations

Enzymatic Reaction Pathway

Enzymatic Reaction Pathway sub This compound enz Acyl-CoA Dehydrogenase sub->enz prod 6-Methyl-2-enoyl-CoA enz->prod e_don Ferrocene (Fe²⁺) enz->e_don e⁻ donor e_acc Ferricenium (Fe³⁺) e_acc->enz e⁻ acceptor

Caption: Acyl-CoA Dehydrogenase Reaction.

Experimental Workflow for ACAD Assay

Experimental Workflow prep Prepare Reagents (Buffer, Substrate, Ferricenium) mix Prepare Assay Mixture (Buffer + Ferricenium + Enzyme) prep->mix equil Equilibrate at 25°C mix->equil start Initiate Reaction with Substrate (this compound) equil->start measure Monitor Absorbance at 300 nm start->measure calc Calculate Enzyme Activity measure->calc

Caption: Spectrophotometric Assay Workflow.

Signaling Pathway Context

Metabolic Pathway Context fa 6-Methyltridecanoic Acid acs Acyl-CoA Synthetase (ACS) fa->acs sub This compound acs->sub coa_in CoA + ATP amp_out AMP + PPi acad Acyl-CoA Dehydrogenase (ACAD) sub->acad beta_ox Further β-Oxidation Cycles acad->beta_ox acetyl_coa Propionyl-CoA + Acetyl-CoA beta_ox->acetyl_coa tca TCA Cycle acetyl_coa->tca

Caption: Fatty Acid Beta-Oxidation Pathway.

References

Metabolic Labeling of 6-Methyltridecanoyl-CoA: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling with stable isotopes is a powerful technique to trace the metabolic fate of molecules within cellular systems. This document provides detailed application notes and protocols for the metabolic labeling of 6-Methyltridecanoyl-CoA, a branched-chain fatty acyl-CoA. Branched-chain fatty acids (BCFAs) and their CoA esters are increasingly recognized for their roles in cellular metabolism, membrane fluidity, and signaling pathways. Understanding the metabolism of this compound can provide valuable insights into various physiological and pathological processes, making it a molecule of interest in drug development and biomedical research.

These protocols will guide researchers through the process of introducing an isotopically labeled version of 6-methyltridecanoic acid into a cellular model, tracking its conversion to this compound, and analyzing its downstream metabolites. The methodologies described are adaptable to various cell types and research questions.

Data Presentation

The following tables summarize representative quantitative data that can be obtained from metabolic labeling experiments with isotopically labeled 6-methyltridecanoic acid. These values are illustrative and will vary depending on the cell type, experimental conditions, and the specific labeled precursor used.

Table 1: Mass Isotopologue Distribution of Intracellular this compound

Mass IsotopologueRelative Abundance (%) in Control CellsRelative Abundance (%) in Labeled Cells
M+099.810.2
M+10.11.5
M+20.10.8
M+14 (from U-¹³C₁₄-6-methyltridecanoic acid)0.087.5

This table illustrates the shift in the isotopic distribution of the this compound pool upon successful labeling.

Table 2: Metabolic Flux Analysis of Labeled this compound

MetaboliteFold Change in Labeled Fraction (Labeled vs. Control)
6-Methyltridecanoyl-carnitine50.2
Labeled β-oxidation products (e.g., C12, C10 branched-chain acyl-CoAs)25.8
Incorporation into Phospholipids15.3
Incorporation into Triacylglycerols32.7

This table showcases how metabolic flux into different downstream pathways can be quantified using stable isotope tracing.

Experimental Protocols

Protocol 1: Synthesis of Isotopically Labeled 6-Methyltridecanoic Acid

Materials:

  • 1-bromo-5-methyl-undecane (custom synthesis may be required)

  • Potassium cyanide-¹³C (K¹³CN)

  • Diethyl malonate

  • Sodium ethoxide

  • Strong acid (e.g., HCl) and base (e.g., NaOH) for hydrolysis and decarboxylation

  • Organic solvents (e.g., ethanol (B145695), diethyl ether, hexane)

  • Standard laboratory glassware and purification apparatus (e.g., chromatography columns)

Procedure:

  • Synthesis of ¹³C-labeled Nitrile: React 1-bromo-5-methyl-undecane with K¹³CN in a suitable solvent like ethanol to introduce the ¹³C label at the C1 position. This nucleophilic substitution reaction forms 6-methyl-dodecanenitrile-¹³C.

  • Hydrolysis to Carboxylic Acid: The resulting nitrile is then hydrolyzed under acidic or basic conditions to convert the nitrile group into a carboxylic acid, yielding 6-methyltridecanoic acid-¹³C.[1]

  • Alternative Labeling Strategy (at C6): To label the methyl branch, a more complex multi-step synthesis would be required, potentially starting from a smaller, labeled building block.

  • Purification: The final product should be purified using techniques such as column chromatography or recrystallization to ensure high purity for cell culture experiments.

  • Verification: The structure and isotopic enrichment of the synthesized 6-methyltridecanoic acid should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Protocol 2: Metabolic Labeling of Cultured Cells

This protocol describes the introduction of the synthesized isotopically labeled 6-methyltridecanoic acid into a cell culture system.

Materials:

  • Cultured mammalian cells (e.g., HepG2, 3T3-L1 adipocytes)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Isotopically labeled 6-methyltridecanoic acid (from Protocol 1)

  • Fatty acid-free bovine serum albumin (BSA)

  • Sterile phosphate-buffered saline (PBS)

  • Cell scraper and centrifuge

Procedure:

  • Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to reach the desired confluency (typically 70-80%).

  • Preparation of Labeling Medium:

    • Prepare a stock solution of the labeled 6-methyltridecanoic acid complexed to fatty acid-free BSA. This is crucial for the solubility and delivery of the fatty acid to the cells. A typical molar ratio of fatty acid to BSA is 2:1 to 5:1.

    • Briefly, dissolve the labeled fatty acid in a small amount of ethanol, then add it to a sterile BSA solution in serum-free medium while vortexing.

    • Sterile-filter the final solution.

    • Dilute the stock solution into the complete cell culture medium to the desired final concentration (e.g., 10-100 µM).

  • Labeling:

    • Aspirate the old medium from the cells and wash once with sterile PBS.

    • Add the prepared labeling medium to the cells.

    • Incubate the cells for the desired period (e.g., 1, 4, 12, or 24 hours) under standard cell culture conditions (37°C, 5% CO₂). The incubation time will depend on the specific metabolic pathway being investigated.

  • Cell Harvesting:

    • After the labeling period, place the culture plates on ice and aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS to remove any remaining extracellular labeled fatty acid.

    • Add a suitable volume of ice-cold quenching solution (e.g., 80% methanol) to the cells to immediately halt metabolic activity.

    • Scrape the cells and collect the cell suspension in a microcentrifuge tube.

    • Proceed immediately to metabolite extraction.

Protocol 3: Extraction and Analysis of this compound by LC-MS/MS

This protocol outlines the extraction of acyl-CoAs from labeled cells and their subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Cell lysate in quenching solution (from Protocol 2)

  • Chloroform (B151607) and water for phase separation

  • Centrifuge capable of reaching high speeds at 4°C

  • LC-MS/MS system (e.g., a triple quadrupole or high-resolution mass spectrometer)

  • C18 reverse-phase HPLC column

  • Mobile phases (e.g., ammonium (B1175870) acetate (B1210297) in water and acetonitrile)

  • Internal standards (e.g., ¹³C-labeled acyl-CoA standards, if available)

Procedure:

  • Metabolite Extraction:

    • To the cell lysate in 80% methanol, add a volume of water and chloroform to achieve a final ratio of methanol:water:chloroform that facilitates phase separation (e.g., 2:1:2).

    • Vortex the mixture vigorously and centrifuge at high speed (e.g., 14,000 x g) at 4°C to separate the polar (upper aqueous phase), non-polar (lower organic phase), and protein precipitate layers.

    • Acyl-CoAs are polar and will be in the upper aqueous phase. Carefully collect this phase for analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Inject the aqueous extract onto a C18 reverse-phase column. Use a gradient of mobile phase A (e.g., 10 mM ammonium acetate in water) and mobile phase B (e.g., 10 mM ammonium acetate in 95% acetonitrile/5% water) to separate the acyl-CoAs.

    • Mass Spectrometry:

      • Operate the mass spectrometer in positive ion mode.

      • For targeted quantification, use Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer. The precursor ion for this compound will be its [M+H]⁺ ion. A characteristic product ion for all acyl-CoAs results from the neutral loss of 507 Da, corresponding to the phosphopantetheine-adenosine diphosphate (B83284) moiety.

      • For untargeted analysis and confirmation, a high-resolution mass spectrometer can be used to obtain accurate mass measurements of the precursor and fragment ions.

  • Data Analysis:

    • Integrate the peak areas for the different mass isotopologues of this compound and its downstream metabolites.

    • Calculate the fractional enrichment and perform metabolic flux analysis to determine the rate of incorporation of the labeled precursor into different metabolic pathways.

Visualization of Workflows and Pathways

Experimental Workflow

experimental_workflow cluster_synthesis Protocol 1: Synthesis cluster_labeling Protocol 2: Labeling cluster_analysis Protocol 3: Analysis synthesis Synthesis of Isotopically Labeled 6-Methyltridecanoic Acid cell_culture Cell Culture synthesis->cell_culture Labeled Precursor labeling Metabolic Labeling with Labeled Fatty Acid cell_culture->labeling extraction Metabolite Extraction labeling->extraction lcms LC-MS/MS Analysis extraction->lcms data_analysis Data Analysis & Flux Calculation lcms->data_analysis

Caption: Experimental workflow for metabolic labeling of this compound.

Putative Metabolic Fate and Signaling of this compound

metabolic_pathway cluster_uptake Cellular Uptake & Activation cluster_metabolism Metabolic Fates cluster_signaling Potential Signaling Roles ext_FA Labeled 6-Methyltridecanoic Acid (extracellular) int_FA Intracellular Labeled 6-Methyltridecanoic Acid ext_FA->int_FA Transport acyl_coa Labeled this compound int_FA->acyl_coa Acyl-CoA Synthetase beta_ox β-oxidation acyl_coa->beta_ox storage Lipid Storage (TAGs, CEs) acyl_coa->storage membrane Membrane Synthesis (Phospholipids) acyl_coa->membrane ppar PPAR Activation acyl_coa->ppar gene_exp Modulation of Gene Expression ppar->gene_exp

Caption: Putative metabolic pathways and signaling of this compound.

References

Application Notes and Protocols for the Purification of 6-Methyltridecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the purification of 6-Methyltridecanoyl-CoA, a branched-chain long-chain fatty acyl-CoA. The protocols are based on established methods for the extraction, purification, and analysis of similar long-chain acyl-CoAs from biological samples.

Introduction

This compound is a coenzyme A derivative of 6-methyltridecanoic acid. As a branched-chain fatty acyl-CoA, it is an important intermediate in fatty acid metabolism. Accurate and reliable purification of this compound is crucial for various research applications, including metabolic profiling, enzyme activity assays, and drug development. The methods described herein focus on solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC) for the isolation and purification of this analyte.

Experimental Protocols

Protocol 1: Extraction of this compound from Biological Tissues

This protocol outlines the extraction of long-chain acyl-CoAs from tissue samples, adapted from established methods.[1][2]

Materials:

  • Tissue sample (< 100 mg)[1]

  • 100 mM KH2PO4 buffer, pH 4.9[1][2]

  • Isopropanol[1][2]

  • Acetonitrile[1][2]

  • Saturated (NH4)2SO4[2]

  • Glass homogenizer[1][2]

  • Centrifuge

Procedure:

  • Homogenize the frozen, powdered tissue sample in 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).[2]

  • Add 2.0 mL of isopropanol (B130326) and re-homogenize the sample.[1][2]

  • Add 4.0 mL of acetonitrile (B52724) and 0.25 mL of saturated (NH4)2SO4.[2]

  • Vortex the mixture vigorously for 5 minutes.[2]

  • Centrifuge the homogenate at 1,900 x g for 5 minutes to pellet the cellular debris.[2]

  • Carefully collect the upper phase containing the acyl-CoAs.[2]

  • Dilute the extract with 10 mL of 100 mM KH2PO4 buffer (pH 4.9) for subsequent solid-phase extraction.[2]

Protocol 2: Solid-Phase Extraction (SPE) Purification

This protocol describes the purification of the extracted acyl-CoAs using an oligonucleotide purification column.[1]

Materials:

  • Tissue extract (from Protocol 1)

  • Oligonucleotide purification column

  • Isopropanol

  • Vacuum manifold

Procedure:

  • Condition the oligonucleotide purification column according to the manufacturer's instructions.

  • Load the diluted tissue extract onto the column.

  • Wash the column to remove unbound contaminants.

  • Elute the bound acyl-CoAs with isopropanol.[1]

  • Concentrate the eluent under a stream of nitrogen or by vacuum centrifugation.

Protocol 3: High-Performance Liquid Chromatography (HPLC) Purification

This protocol details the separation and purification of this compound using reversed-phase HPLC.[1][2]

Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., Luna C18, 100 x 2.0 mm, 3 µm)[3]

Mobile Phases:

  • Mobile Phase A: 75 mM KH2PO4, pH 4.9[1][2]

  • Mobile Phase B: Acetonitrile containing 600 mM glacial acetic acid[1][2]

Procedure:

  • Reconstitute the concentrated eluent from SPE in a small volume of Mobile Phase A.

  • Inject the sample onto the C18 column.

  • Elute the acyl-CoAs using a binary gradient. The retention time will increase with the length of the fatty acid chain.[4]

  • Monitor the elution at 260 nm, which is the absorbance maximum for the adenine (B156593) ring of Coenzyme A.[1][2]

  • Collect the fractions corresponding to the peak of interest for this compound.

Table 1: HPLC Gradient for Acyl-CoA Separation [1][2]

Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
056440.5
8050500.5

Note: The gradient may need to be optimized for the best separation of this compound.

Data Presentation

Table 2: Expected Purification Performance

Purification StepPurity (%)Recovery (%)[1]
Tissue Extraction-70-80
SPE> 80> 90
HPLC> 95> 85

Visualizations

Signaling Pathway

This compound, as a branched-chain fatty acyl-CoA, is expected to be involved in fatty acid metabolism, particularly β-oxidation. The following diagram illustrates a generalized fatty acid β-oxidation pathway.

fatty_acid_oxidation Fatty_Acyl_CoA Fatty Acyl-CoA (e.g., this compound) Enoyl_CoA trans-Δ2-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA β-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA β-Hydroxyacyl-CoA Dehydrogenase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA β-Ketothiolase Shorter_Acyl_CoA Shorter Acyl-CoA Ketoacyl_CoA->Shorter_Acyl_CoA β-Ketothiolase TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Generalized pathway of fatty acid β-oxidation.

Experimental Workflow

The following diagram illustrates the overall workflow for the purification of this compound.

purification_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Tissue Tissue Sample Homogenization Homogenization (Buffer & Solvents) Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Supernatant (Crude Extract) Centrifugation->Supernatant SPE Solid-Phase Extraction (SPE) Supernatant->SPE HPLC Reversed-Phase HPLC SPE->HPLC Pure_Fraction Purified this compound HPLC->Pure_Fraction LC_MS LC-MS/MS Analysis Pure_Fraction->LC_MS

Caption: Workflow for purification of this compound.

References

Application Notes and Protocols for Utilizing 6-Methyltridecanoyl-CoA in Enzyme Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyltridecanoyl-CoA is a branched-chain acyl-coenzyme A (CoA) molecule that holds significant potential as a substrate for investigating the kinetics and substrate specificity of various enzymes involved in fatty acid metabolism. Its unique branched structure allows for the exploration of enzyme active site accommodation and the elucidation of metabolic pathways that process non-linear fatty acyl chains. These application notes provide detailed protocols for studying enzymes that potentially utilize this compound, with a focus on fatty acid synthase (FAS) and acyl-CoA dehydrogenases (ACADs).

Potential Enzymatic Reactions Involving this compound

Based on the known metabolism of other branched-chain acyl-CoAs, this compound can be hypothesized to participate in several key enzymatic reactions. Understanding these potential pathways is crucial for designing relevant enzyme assays.

Fatty Acid Synthesis Elongation

Metazoan fatty acid synthase (mFAS) has been shown to incorporate branched starter and extender units, such as methylmalonyl-CoA, into growing fatty acid chains, albeit with lower efficiency compared to straight-chain substrates.[1][2] The ketoacyl synthase (KS) domain of FAS is a primary determinant of this substrate specificity.[1][2] Therefore, this compound could potentially act as a primer for further elongation by FAS, leading to the synthesis of longer, branched-chain fatty acids.

sub This compound fas Fatty Acid Synthase (FAS) sub->fas product Elongated Branched-Chain Acyl-CoA fas->product malonyl Malonyl-CoA malonyl->fas nadph NADPH nadph->fas

Caption: Proposed elongation of this compound by Fatty Acid Synthase.

Beta-Oxidation Pathway

Acyl-CoA dehydrogenases (ACADs) are key enzymes in the β-oxidation of fatty acids, introducing a double bond between the α and β carbons.[3] Several ACADs exhibit activity towards branched-chain substrates.[4][5] It is plausible that an ACAD with broad substrate specificity could catalyze the dehydrogenation of this compound, initiating its breakdown.

sub This compound acad Acyl-CoA Dehydrogenase (ACAD) sub->acad fadh2 FADH2 acad->fadh2 product 6-Methyl-trans-2-tridecenoyl-CoA acad->product fad FAD fad->acad

Caption: Proposed dehydrogenation of this compound by Acyl-CoA Dehydrogenase.

Quantitative Data Summary

The following tables present hypothetical, yet realistic, kinetic data for the enzymatic reactions of this compound with purified human fatty acid synthase and a medium-chain acyl-CoA dehydrogenase (MCAD). This data is intended to serve as a benchmark for experimental design and data analysis.

Table 1: Kinetic Parameters of Human Fatty Acid Synthase with Various Acyl-CoA Primers

SubstrateKm (µM)Vmax (nmol/min/mg)kcat (s-1)kcat/Km (M-1s-1)
Acetyl-CoA (Control)101501.251.25 x 105
Hexanoyl-CoA151201.006.67 x 104
This compound 50 45 0.38 7.60 x 103

Table 2: Kinetic Parameters of Human Medium-Chain Acyl-CoA Dehydrogenase (MCAD)

SubstrateKm (µM)Vmax (µmol/min/mg)kcat (s-1)kcat/Km (M-1s-1)
Octanoyl-CoA (Control)52520.84.16 x 106
Dodecanoyl-CoA121815.01.25 x 106
This compound 85 8 6.67 7.85 x 104

Experimental Protocols

Protocol 1: Fatty Acid Synthase (FAS) Activity Assay using this compound as a Primer

This protocol describes a continuous spectrophotometric assay to measure the activity of FAS by monitoring the consumption of NADPH.

Materials:

  • Purified human fatty acid synthase (recombinant or from tissue extracts)

  • This compound (substrate)

  • Acetyl-CoA (control primer)

  • Malonyl-CoA

  • NADPH

  • Assay Buffer: 100 mM potassium phosphate, pH 7.0, 1 mM EDTA, 1 mM DTT

  • UV/Vis Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare Reagent Mix: In a microcentrifuge tube, prepare a reagent mix containing assay buffer, malonyl-CoA (final concentration 100 µM), and NADPH (final concentration 150 µM).

  • Enzyme Preparation: Dilute the purified FAS in assay buffer to a suitable concentration (e.g., 50-100 µg/mL).

  • Assay Initiation:

    • To a quartz cuvette, add the reagent mix.

    • Add the FAS enzyme solution and mix gently by pipetting.

    • Initiate the reaction by adding varying concentrations of this compound (e.g., 10-200 µM). For the control, use acetyl-CoA.

  • Data Acquisition: Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm for 5-10 minutes at a constant temperature (e.g., 37°C). The rate of NADPH oxidation is proportional to FAS activity (Extinction coefficient of NADPH at 340 nm is 6.22 mM-1cm-1).

  • Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance vs. time plot. Determine Km and Vmax by fitting the data to the Michaelis-Menten equation using appropriate software.

sub_prep Prepare Reagent Mix (Buffer, Malonyl-CoA, NADPH) reaction Initiate Reaction in Cuvette (Add Reagent Mix, FAS, and This compound) sub_prep->reaction enz_prep Prepare FAS Solution enz_prep->reaction spectro Spectrophotometric Reading (Monitor A340 nm) reaction->spectro analysis Data Analysis (Calculate V0, Km, Vmax) spectro->analysis

Caption: Workflow for the Fatty Acid Synthase activity assay.

Protocol 2: Acyl-CoA Dehydrogenase (ACAD) Activity Assay

This protocol utilizes an artificial electron acceptor, ferricenium hexafluorophosphate (B91526), to measure the activity of ACADs with this compound.

Materials:

  • Purified human medium-chain acyl-CoA dehydrogenase (MCAD)

  • This compound (substrate)

  • Octanoyl-CoA (control substrate)

  • Ferricenium hexafluorophosphate

  • Assay Buffer: 50 mM HEPES, pH 7.6, containing 0.1 mM EDTA

  • UV/Vis Spectrophotometer capable of reading at 300 nm

Procedure:

  • Prepare Substrate Solutions: Prepare stock solutions of this compound and octanoyl-CoA in water.

  • Prepare Ferricenium Solution: Prepare a fresh solution of ferricenium hexafluorophosphate in the assay buffer.

  • Assay Setup:

    • In a cuvette, combine the assay buffer and the ferricenium solution (final concentration 200 µM).

    • Add varying concentrations of this compound (e.g., 20-500 µM).

  • Reaction Initiation: Add the purified MCAD enzyme to the cuvette to start the reaction.

  • Data Acquisition: Monitor the decrease in absorbance at 300 nm, which corresponds to the reduction of ferricenium (Extinction coefficient change at 300 nm is 4.3 mM-1cm-1).

  • Data Analysis: Determine the initial reaction rates and calculate the kinetic parameters (Km and Vmax) as described in Protocol 1.

sub_prep Prepare Substrate Solutions (this compound, Octanoyl-CoA) reaction Set up Assay in Cuvette (Buffer, Ferricenium, Substrate) sub_prep->reaction ferri_prep Prepare Ferricenium Solution ferri_prep->reaction initiate Initiate Reaction (Add MCAD) reaction->initiate spectro Spectrophotometric Reading (Monitor A300 nm) initiate->spectro analysis Data Analysis (Calculate V0, Km, Vmax) spectro->analysis

Caption: Workflow for the Acyl-CoA Dehydrogenase activity assay.

Conclusion

The study of this compound as an enzyme substrate provides a valuable avenue for understanding the metabolism of branched-chain fatty acids. The protocols and data presented here offer a foundational framework for researchers to design and execute experiments aimed at characterizing the enzymatic processing of this unique molecule. Such studies can contribute to a deeper understanding of fatty acid metabolism and may inform the development of novel therapeutic strategies for metabolic disorders.

References

Analytical Standards for 6-Methyltridecanoyl-CoA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyltridecanoyl-CoA is a branched-chain acyl-coenzyme A (acyl-CoA) molecule. Acyl-CoAs are central metabolites in numerous cellular processes, including fatty acid metabolism, energy production, and the synthesis of complex lipids. The study of specific acyl-CoA species, such as those with branched chains, is crucial for understanding their roles in both normal physiology and pathological conditions. This document provides detailed application notes and protocols for the synthesis, purification, and analytical characterization of this compound, serving as a vital resource for researchers in metabolic studies and drug development.

Synthesis of this compound

The synthesis of this compound is typically achieved through the activation of its corresponding free fatty acid, 6-methyltridecanoic acid. This can be accomplished via enzymatic or chemical methods.

Enzymatic Synthesis

Long-chain acyl-CoA synthetases (ACSL) are enzymes that catalyze the formation of a thioester bond between a fatty acid and coenzyme A (CoA), a reaction that requires ATP.[1]

Protocol: Enzymatic Synthesis of this compound

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the following reagents in a total volume of 1 ml of a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5):

    • 6-methyltridecanoic acid: 1 mM

    • Coenzyme A (lithium salt): 1.2 mM

    • ATP (disodium salt): 2.5 mM

    • MgCl₂: 5 mM

    • Triton X-100: 0.01% (to solubilize the fatty acid)

    • Long-chain acyl-CoA synthetase (e.g., from Pseudomonas sp.): 5 units

  • Incubation: Incubate the reaction mixture at 37°C for 2 hours with gentle agitation.

  • Reaction Termination: Stop the reaction by adding 100 µl of 10% (v/v) acetic acid.

  • Purification: Proceed immediately to the purification of the synthesized this compound.

6-Methyltridecanoic Acid 6-Methyltridecanoic Acid ACSL ACSL 6-Methyltridecanoic Acid->ACSL CoA-SH CoA-SH CoA-SH->ACSL ATP ATP ATP->ACSL This compound This compound ACSL->this compound AMP + PPi AMP + PPi ACSL->AMP + PPi

Enzymatic synthesis of this compound.

Purification of this compound

Purification of the newly synthesized this compound is essential to remove unreacted substrates and byproducts. A combination of solid-phase extraction (SPE) followed by high-performance liquid chromatography (HPLC) is a robust method.

Solid-Phase Extraction (SPE)

SPE is used for the initial cleanup and concentration of the acyl-CoA from the reaction mixture.

Protocol: SPE Purification

  • Column Conditioning: Condition a C18 SPE cartridge by washing with 10 ml of methanol (B129727) followed by 10 ml of water.

  • Sample Loading: Load the acidified reaction mixture onto the conditioned C18 cartridge.

  • Washing: Wash the cartridge with 10 ml of 50 mM ammonium (B1175870) acetate (B1210297) to remove unbound substrates.

  • Elution: Elute the this compound with 5 ml of 80% methanol in water.

  • Drying: Dry the eluate under a stream of nitrogen or by lyophilization.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a powerful technique for the final purification of long-chain acyl-CoAs.[2][3][4]

Protocol: HPLC Purification

  • Sample Preparation: Reconstitute the dried sample from SPE in 200 µl of the initial mobile phase.

  • HPLC System:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: 50 mM potassium phosphate (B84403) buffer, pH 5.5.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 20% to 80% Mobile Phase B over 30 minutes.

    • Flow Rate: 1.0 ml/min.

    • Detection: UV absorbance at 260 nm (for the adenine (B156593) moiety of CoA).

  • Fraction Collection: Collect the peak corresponding to this compound based on its retention time.

  • Post-Purification: Desalt the collected fraction using SPE as described above and store at -80°C.

cluster_synthesis Synthesis cluster_spe Solid-Phase Extraction cluster_hplc HPLC Purification cluster_final Final Product Reaction Mixture Reaction Mixture Condition C18 Condition C18 Load Sample Load Sample Condition C18->Load Sample Wash Wash Load Sample->Wash Elute Elute Wash->Elute Reconstitute Reconstitute Elute->Reconstitute Inject on C18 Inject on C18 Reconstitute->Inject on C18 Gradient Elution Gradient Elution Inject on C18->Gradient Elution Collect Fraction Collect Fraction Gradient Elution->Collect Fraction Pure this compound Pure this compound Collect Fraction->Pure this compound

Purification workflow for this compound.

Analytical Characterization

The purity and identity of the synthesized this compound must be confirmed using analytical techniques such as HPLC and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Purity Assessment by HPLC

The purity of the final product can be assessed using the same HPLC conditions as for purification. A single, sharp peak at the expected retention time indicates high purity.

Compound Retention Time (min) Purity (%)
Coenzyme A5.2-
This compound22.8>98%

Note: Retention times are illustrative and will vary depending on the specific HPLC system and conditions.

Identity Confirmation by LC-MS/MS

LC-MS/MS provides definitive identification and can be used for quantification.[5][6] Acyl-CoAs typically show a characteristic neutral loss of the adenosine (B11128) diphosphate (B83284) (ADP) moiety (507 Da) upon collision-induced dissociation.[5]

Protocol: LC-MS/MS Analysis

  • LC System: Use a similar HPLC setup as for purification, interfaced with a mass spectrometer.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • MS/MS Analysis: Use Multiple Reaction Monitoring (MRM) for targeted analysis.

    • Precursor Ion (Q1): The [M+H]⁺ of this compound.

    • Product Ion (Q3): The fragment ion resulting from the neutral loss of the ADP moiety.

Parameter Value
Formula C₃₅H₆₂N₇O₁₇P₃S
Molecular Weight 977.89 g/mol
Precursor Ion [M+H]⁺ 978.9 m/z
Product Ion 471.9 m/z ([M+H-507]⁺)

Note: The m/z values are calculated and may vary slightly in experimental data.

Storage and Stability

Acyl-CoAs are susceptible to hydrolysis. For long-term storage, it is recommended to store lyophilized this compound at -80°C. For short-term use, solutions can be prepared in a slightly acidic buffer (pH 5-6) and stored at -20°C. Avoid repeated freeze-thaw cycles.

Conclusion

This document provides a comprehensive guide for the synthesis, purification, and analytical characterization of this compound. The detailed protocols and representative data will aid researchers in obtaining a high-purity analytical standard for their studies in metabolism, enzymology, and drug discovery. The provided workflows and diagrams offer a clear visual representation of the key processes involved.

References

Application Notes & Protocols for the Chromatographic Separation of Branched-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Branched-chain acyl-Coenzyme A (BC-acyl-CoA) esters are critical intermediates in the metabolism of branched-chain amino acids (leucine, isoleucine, and valine). Dysregulation of BC-acyl-CoA metabolism is implicated in various metabolic diseases, including diabetes and organic acidemias. Accurate quantification and profiling of these molecules are therefore essential for understanding disease pathogenesis and for the development of novel therapeutics. This document provides detailed protocols for the extraction, separation, and quantification of BC-acyl-CoAs from biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Metabolic Pathway of Branched-Chain Amino Acid Catabolism

The catabolism of branched-chain amino acids generates specific acyl-CoA intermediates. Understanding this pathway is crucial for interpreting analytical results.

BCAA_Metabolism Leucine Leucine IsovalerylCoA Isovaleryl-CoA Leucine->IsovalerylCoA BCAT, BCKDH PropionylCoA Propionyl-CoA IsovalerylCoA->PropionylCoA Isoleucine Isoleucine TiglylCoA Tiglyl-CoA Isoleucine->TiglylCoA BCAT, BCKDH TiglylCoA->PropionylCoA Valine Valine IsobutyrylCoA Isobutyryl-CoA Valine->IsobutyrylCoA BCAT, BCKDH MethylmalonylCoA Methylmalonyl-CoA IsobutyrylCoA->MethylmalonylCoA PropionylCoA->MethylmalonylCoA SuccinylCoA Succinyl-CoA (TCA Cycle) MethylmalonylCoA->SuccinylCoA

Caption: Simplified metabolic pathway of branched-chain amino acid catabolism.

Experimental Protocols

A robust and reproducible method for the analysis of acyl-CoAs is crucial. Liquid chromatography coupled with mass spectrometry (LC-MS) is the preferred method due to its high sensitivity and selectivity.[1]

Protocol 1: Extraction of Acyl-CoAs from Tissues

This protocol is adapted from methods designed for the comprehensive extraction of short-, medium-, and long-chain acyl-CoAs.[2]

Materials:

  • Frozen tissue powder

  • 100 mM KH2PO4 buffer, pH 4.9[3][4]

  • 2-propanol[3][4]

  • Acetonitrile (ACN)[3]

  • Saturated (NH4)2SO4[4]

  • Internal standard (e.g., Heptadecanoyl-CoA)[4]

  • Glass homogenizer[3][4]

  • Centrifuge

Procedure:

  • Weigh approximately 50-100 mg of frozen, powdered tissue into a pre-chilled glass homogenizer.

  • Add 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.

  • Homogenize the tissue thoroughly on ice.

  • Add 1 mL of 2-propanol and homogenize again.[3][4]

  • Transfer the homogenate to a centrifuge tube and add 0.125 mL of saturated (NH4)2SO4 and 2 mL of acetonitrile.[4]

  • Vortex the mixture vigorously for 5 minutes.

  • Centrifuge at 2,000 x g for 5 minutes at 4°C.

  • Collect the upper aqueous-organic phase containing the acyl-CoAs.

  • For improved recovery, the remaining pellet can be re-extracted.[4]

  • The collected supernatant can be diluted with 100 mM KH2PO4 (pH 4.9) before analysis or purified further using solid-phase extraction.[4]

Protocol 2: Extraction of Acyl-CoAs from Cultured Cells

This protocol is a modification for smaller sample sizes, such as cultured cells.[5]

Materials:

  • Cultured cells

  • Phosphate-buffered saline (PBS)

  • Ice-cold methanol[5]

  • Acetonitrile (ACN)[5]

  • Internal standard (e.g., 15:0 CoA)[5]

  • Cell scraper

  • Centrifuge

  • Vacuum concentrator

Procedure:

  • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Add 1 mL of ice-cold methanol (B129727) containing the internal standard to the plate and incubate at -80°C for 15 minutes to lyse the cells.[5]

  • Scrape the cells from the plate and transfer the lysate to a centrifuge tube.

  • Centrifuge at 15,000 x g for 5 minutes at 4°C.[5]

  • Transfer the supernatant to a new tube, add 0.5 mL of acetonitrile, and evaporate to dryness in a vacuum concentrator.[5]

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Experimental_Workflow cluster_extraction Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Tissue or Cells Homogenization Homogenization/Lysis (with Internal Standard) Sample->Homogenization Extraction Solvent Extraction Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Drying Drying & Reconstitution Supernatant->Drying Injection Inject into LC-MS/MS Drying->Injection Separation Chromatographic Separation (Ion-Pairing RP-HPLC) Injection->Separation Detection Mass Spectrometry (MRM Mode) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Analysis Data Analysis Quantification->Analysis

Caption: General experimental workflow for BC-acyl-CoA analysis.
Protocol 3: Ion-Pairing Reversed-Phase LC-MS/MS Analysis

Ion-pairing chromatography is effective for separating charged molecules like acyl-CoAs on a reversed-phase column.[6][7]

Instrumentation:

  • UHPLC or HPLC system

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Triple quadrupole mass spectrometer

LC Conditions:

  • Mobile Phase A: 95:5 Water:Acetonitrile with 10 mM Ammonium Acetate and 5 mM Tributylamine (as ion-pairing agent), pH adjusted to ~5.0.

  • Mobile Phase B: Acetonitrile with 5 mM Tributylamine.

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5-95% B (linear gradient)

    • 10-12 min: 95% B

    • 12-12.1 min: 95-5% B

    • 12.1-15 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.2 kV[5]

  • Desolvation Temperature: 500°C[5]

  • Source Temperature: 120°C[5]

  • Desolvation Gas Flow: 500 L/hr[5]

  • Collision Gas: Argon

  • Detection: Multiple Reaction Monitoring (MRM). A neutral loss scan of 507 Da is characteristic of acyl-CoAs and can be used for their identification.[5][8][9]

MRM Transitions for Branched-Chain Acyl-CoAs:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Isobutyryl-CoA824.2318.135
Isovaleryl-CoA838.2332.135
Tiglyl-CoA836.2330.135
Propionyl-CoA810.2304.135
Methylmalonyl-CoA854.2348.135
Heptadecanoyl-CoA (IS)1022.5516.345

Note: These are representative values and should be optimized for the specific instrument used.

Data Presentation

The following table summarizes representative concentrations of various acyl-CoAs found in different rat tissues, providing a baseline for comparison.

Table 1: Acyl-CoA Concentrations in Various Rat Tissues (nmol/g wet weight)

Acyl-CoAHeartKidneyLiverBrain
Acetyl-CoA (C2)15.2 ± 2.110.5 ± 1.530.1 ± 4.55.6 ± 0.8
Propionyl-CoA (C3)1.8 ± 0.32.5 ± 0.44.2 ± 0.60.5 ± 0.1
Isobutyryl-CoA (iC4) 0.5 ± 0.10.8 ± 0.11.1 ± 0.20.2 ± 0.05
Butyryl-CoA (C4)0.9 ± 0.21.1 ± 0.21.5 ± 0.30.3 ± 0.07
Isovaleryl-CoA (iC5) 0.4 ± 0.080.6 ± 0.10.9 ± 0.150.15 ± 0.04
Palmitoyl-CoA (C16)3.5 ± 0.52.8 ± 0.48.9 ± 1.21.2 ± 0.2
Oleoyl-CoA (C18:1)2.1 ± 0.31.9 ± 0.35.4 ± 0.80.8 ± 0.1

Data compiled and adapted from literature values. Actual concentrations may vary based on experimental conditions.[8]

Conclusion

The protocols outlined provide a comprehensive framework for the reliable extraction and quantification of branched-chain acyl-CoAs from biological samples. The use of ion-pairing LC-MS/MS offers the necessary sensitivity and specificity to discern these critical metabolites. Careful sample handling and methodological consistency are paramount for obtaining accurate and reproducible results, which are essential for advancing research in metabolic diseases and drug development.

References

Application Note: Analysis of 6-Methyltridecanoyl-CoA Fragmentation by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the analysis of 6-Methyltridecanoyl-CoA using tandem mass spectrometry (MS/MS). This compound is a branched-chain acyl-coenzyme A thioester, and understanding its metabolism and quantification is crucial in various research and drug development contexts. This application note outlines the characteristic fragmentation patterns, provides a detailed experimental protocol for its analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), and presents the expected data in a clear format.

Introduction

Acyl-coenzyme A (acyl-CoA) molecules are central to numerous metabolic pathways, including fatty acid β-oxidation and the biosynthesis of complex lipids.[1] The analysis of specific acyl-CoA species, such as the branched-chain this compound, is essential for studying metabolic regulation and the effects of xenobiotics. Tandem mass spectrometry is a powerful technique for the sensitive and specific quantification of acyl-CoAs from complex biological matrices.[1][2] This note focuses on the fragmentation behavior of this compound in positive ion electrospray ionization (ESI) mode.

Fragmentation of this compound

In positive ion ESI-MS/MS, acyl-CoAs exhibit a characteristic and highly conserved fragmentation pattern.[3][4] This pattern is dominated by cleavages within the coenzyme A moiety, providing diagnostic ions that can be used for the sensitive and specific detection of this class of molecules.

The two primary fragmentation pathways observed are:

  • A neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507 Da).[3][5][6] This results in the most abundant product ion and is therefore commonly used for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) assays.[3][6]

  • The formation of a product ion at m/z 428, which corresponds to the pantetheine-3'-phosphoadenosine diphosphate portion of the molecule.[3][4][7]

For this compound, the molecular formula is C35H62N7O17P3S. The monoisotopic mass of the neutral molecule is 977.3292 g/mol . The expected protonated precursor ion [M+H]+ will therefore have an m/z of 978.3365.

The primary fragmentation event is the neutral loss of 507 Da, leading to the formation of the acyl-pantetheine-phosphate product ion. The structure and fragmentation of this compound are illustrated in the following diagram.

G cluster_precursor This compound [M+H]+ cluster_fragments Product Ions Precursor C35H63N7O17P3S+ Product_Ion_1 [M+H - 507.0 Da]+ m/z 471.3 Precursor->Product_Ion_1 Neutral Loss of 3'-Phospho-ADP Product_Ion_2 [Adenosine Diphosphate-Pantetheine]+ m/z 428.0 Precursor->Product_Ion_2 Fragmentation

Fragmentation of this compound

Quantitative Data Summary

The expected precursor and product ions for this compound in a positive ion mode LC-MS/MS experiment are summarized in the table below. The transition from the precursor ion to the product ion resulting from the neutral loss of 507 Da is typically the most intense and is therefore ideal for quantification.

AnalytePrecursor Ion [M+H]+ (m/z)Product Ion (m/z)Fragmentation
This compound978.3471.3Neutral Loss of 507 Da
This compound978.3428.0Adenosine Diphosphate-Pantetheine Fragment

Experimental Protocol

This protocol describes a general method for the extraction and analysis of this compound from biological samples such as cultured cells or tissue homogenates.

Materials
  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Internal Standard (e.g., C17:0-CoA)

  • Extraction Buffer (e.g., 2:1:1 Methanol:Acetonitrile:Water)

  • Centrifuge

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

Sample Preparation
  • Homogenization: Homogenize cell pellets or tissue samples in ice-cold extraction buffer.

  • Internal Standard: Add the internal standard to each sample to correct for extraction efficiency and matrix effects.

  • Protein Precipitation: Vortex the samples vigorously and incubate on ice for 20 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant and transfer it to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography
  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: Return to 5% B

    • 18.1-25 min: Re-equilibrate at 5% B

  • Injection Volume: 5 µL

Mass Spectrometry
  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • This compound: 978.3 -> 471.3

    • Internal Standard (e.g., C17:0-CoA): 1020.4 -> 513.4

  • Collision Energy: Optimize for the specific instrument, typically in the range of 20-40 eV.

  • Other Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

The following diagram outlines the experimental workflow.

G cluster_workflow Experimental Workflow Start Sample Collection (Cells/Tissue) Homogenization Homogenization in Extraction Buffer with Internal Standard Start->Homogenization Centrifugation Protein Precipitation & Centrifugation Homogenization->Centrifugation Supernatant Supernatant Collection & Evaporation Centrifugation->Supernatant Reconstitution Reconstitution in Mobile Phase Supernatant->Reconstitution LC_MS LC-MS/MS Analysis (MRM Mode) Reconstitution->LC_MS Data_Analysis Data Analysis and Quantification LC_MS->Data_Analysis

LC-MS/MS workflow for acyl-CoA analysis

Conclusion

The mass spectrometric analysis of this compound is readily achievable using standard LC-MS/MS instrumentation. The characteristic neutral loss of 507 Da provides a highly specific and sensitive means of detection and quantification. The protocol outlined in this application note serves as a starting point for the development of robust analytical methods for this and other branched-chain acyl-CoAs. While isomers of acyl groups may show similar fragmentation patterns dominated by the CoA moiety, chromatographic separation is key to distinguishing between them.[8]

References

Application Notes and Protocols for the Development of 6-Methyltridecanoyl-CoA Synthesis Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyltridecanoyl-CoA is a branched-chain fatty acyl-CoA that plays a role in the biosynthesis of various natural products and is a component of cellular lipids in certain organisms. The development of inhibitors targeting its synthesis is of interest for studying the physiological roles of branched-chain fatty acids and as a potential strategy for the development of novel therapeutics, particularly in organisms where this pathway is essential. This document provides detailed application notes and protocols for the identification and characterization of inhibitors of this compound synthesis.

The this compound Synthesis Pathway

The biosynthesis of 6-methyltridecanoic acid, and subsequently its CoA thioester, is a variation of the canonical fatty acid synthesis pathway. The key distinction is the incorporation of a methylmalonyl-CoA extender unit by the fatty acid synthase (FAS) complex at a specific elongation cycle to introduce the methyl branch. The overall pathway can be summarized as follows:

  • Primer Synthesis: The synthesis is initiated with a standard acetyl-CoA primer.

  • Elongation Cycles with Malonyl-CoA: The acetyl-CoA primer undergoes several cycles of elongation using malonyl-CoA as the two-carbon donor, catalyzed by the fatty acid synthase (FAS) complex.

  • Incorporation of the Methyl Branch: At the appropriate chain length, the FAS incorporates a methylmalonyl-CoA extender unit instead of malonyl-CoA. This introduces a methyl group at the beta-position of the growing acyl chain.

  • Further Elongation: Subsequent elongation cycles continue with malonyl-CoA until the final chain length of tridecanoic acid is reached.

  • Activation to CoA Thioester: The final 6-methyltridecanoic acid is activated to this compound by an acyl-CoA synthetase.

The key enzymatic targets for inhibition are therefore:

  • Fatty Acid Synthase (FAS): Specifically, the ketoacyl synthase (KS) domain, which is responsible for the condensation reaction and exhibits substrate specificity for the extender units.

  • Enzymes of Methylmalonyl-CoA Synthesis:

    • Propionyl-CoA Carboxylase (PCC): Catalyzes the carboxylation of propionyl-CoA to (S)-methylmalonyl-CoA.

    • Methylmalonyl-CoA Mutase (MCM): Interconverts L-methylmalonyl-CoA and succinyl-CoA.

    • Methylmalonyl-CoA Epimerase (MCE): Catalyzes the interconversion of (R)- and (S)-methylmalonyl-CoA.

Signaling Pathway Diagram

This compound Synthesis Pathway Propionyl_CoA Propionyl-CoA PCC Propionyl-CoA Carboxylase (PCC) Propionyl_CoA->PCC HCO3-, ATP S_Methylmalonyl_CoA (S)-Methylmalonyl-CoA MCE Methylmalonyl-CoA Epimerase (MCE) S_Methylmalonyl_CoA->MCE R_Methylmalonyl_CoA (R)-Methylmalonyl-CoA FAS Fatty Acid Synthase (FAS) R_Methylmalonyl_CoA->FAS Extender Unit Acetyl_CoA Acetyl-CoA Acetyl_CoA->FAS Primer ACC Acetyl-CoA Carboxylase (ACC) Acetyl_CoA->ACC HCO3-, ATP Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS Extender Unit Growing_Acyl_Chain Growing Acyl Chain FAS->Growing_Acyl_Chain Methyl_Branched_Chain Methyl-Branched Acyl Chain FAS->Methyl_Branched_Chain Six_Methyltridecanoic_Acid 6-Methyltridecanoic Acid FAS->Six_Methyltridecanoic_Acid Release Growing_Acyl_Chain->FAS Methyl_Branched_Chain->FAS ACS Acyl-CoA Synthetase (ACS) Six_Methyltridecanoic_Acid->ACS ATP, CoA Six_Methyltridecanoyl_CoA This compound PCC->S_Methylmalonyl_CoA MCE->R_Methylmalonyl_CoA ACC->Malonyl_CoA ACS->Six_Methyltridecanoyl_CoA

Caption: Biosynthesis pathway of this compound.

Known Inhibitors of Key Enzymes

While specific inhibitors for the synthesis of this compound are not extensively documented, inhibitors of the key enzymes involved in fatty acid and branched-chain fatty acid synthesis can be potent candidates.

Target EnzymeInhibitorType of InhibitionIC50 / KiReference
Fatty Acid Synthase (FAS) CeruleninIrreversible, covalentVaries by organism[1]
ThiolactomycinReversible, competitive with malonyl-ACPVaries by organism[1]
PlatensimycinReversible, non-covalentVaries by organism[1]
C75IrreversibleVaries by organism
OrlistatIrreversibleVaries by organism
TVB-2640 (Denifanstat)Reversible, selective0.052 µM (biochemical)[2]
TVB-3664Reversible, selective18 nM (human)[2]
Propionyl-CoA Carboxylase (PCC) PhenylglyoxalIrreversible (reacts with essential arginine)Not specified[3]
Methylmalonyl-CoA Mutase (MCM) Ethylmalonyl-CoAReversible, mixedKi1 = not specified[4][5]
Cyclopropylcarbonyl-CoA carboxylateReversible, mixedKi1 = 0.26 +/- 0.07 mM[4][5]
Methylenecyclopropylacetyl-CoAReversible, mixedKi1 = 0.47 +/- 0.12 mM[4][5]
Nitric Oxide (NO)Substrate-dependentNot specified[6]
Malyl-CoADose-dependentNot specified[7]
Itaconyl-CoADose-dependentNot specified[7]

Experimental Protocols

High-Throughput Screening (HTS) for Inhibitors

A primary HTS can be designed to identify compounds that inhibit the overall synthesis of branched-chain fatty acids. A secondary assay can then confirm inhibition of the specific target enzyme.

HTS_Workflow start Start: Compound Library primary_screen Primary Screen: Whole-cell or Lysate-based Branched-Chain Fatty Acid Synthesis Assay start->primary_screen hit_identification Hit Identification primary_screen->hit_identification dose_response Dose-Response and IC50 Determination hit_identification->dose_response Confirmed Hits end End: Candidate Inhibitor hit_identification->end No Hits secondary_screen Secondary Screen: Purified Enzyme Assays (FAS, PCC, MCM, MCE) dose_response->secondary_screen mechanism_of_action Mechanism of Action Studies: - Enzyme Kinetics - Binding Assays secondary_screen->mechanism_of_action Target Confirmed lead_optimization Lead Optimization mechanism_of_action->lead_optimization lead_optimization->end

Caption: High-throughput screening workflow for inhibitors.

This protocol utilizes a fluorescently labeled fatty acid precursor to monitor branched-chain fatty acid synthesis in whole cells.

Materials:

  • Bacterial or yeast strain capable of producing 6-methyltridecanoic acid.

  • Growth medium.

  • Fluorescent fatty acid precursor (e.g., BODIPY-labeled propionate).

  • Compound library dissolved in DMSO.

  • 96- or 384-well microplates.

  • Plate reader with fluorescence detection.

  • Positive control inhibitor (if available) and negative control (DMSO).

Procedure:

  • Cell Culture: Grow the microbial strain to the mid-logarithmic phase in the appropriate growth medium.

  • Assay Preparation: Dilute the cell culture to a predetermined optimal density in fresh medium.

  • Compound Addition: Dispense the cell suspension into the microplate wells. Add compounds from the library to the desired final concentration (typically 1-10 µM). Include positive and negative controls on each plate.

  • Pre-incubation: Incubate the plates for a defined period (e.g., 30-60 minutes) at the optimal growth temperature to allow for compound uptake.

  • Addition of Fluorescent Precursor: Add the fluorescently labeled propionate (B1217596) to all wells.

  • Incubation: Incubate the plates for a period sufficient for the synthesis and incorporation of the fluorescent label into branched-chain fatty acids (e.g., 2-4 hours).

  • Measurement: Measure the fluorescence intensity in each well using a plate reader. A decrease in fluorescence compared to the DMSO control indicates potential inhibition of the pathway.

Secondary Assays with Purified Enzymes

Following the identification of hits from the primary screen, secondary assays with purified enzymes are essential to determine the specific molecular target.

This assay measures the activity of FAS by monitoring the consumption of NADPH at 340 nm.[8]

Materials:

  • Purified FAS enzyme.

  • Assay buffer: 100 mM potassium phosphate (B84403) (pH 7.0), 1 mM EDTA, 1 mM DTT.

  • Substrates: Acetyl-CoA, Malonyl-CoA, Methylmalonyl-CoA.

  • Cofactor: NADPH.

  • Test compounds dissolved in DMSO.

  • UV-transparent 96-well plates.

  • Spectrophotometer capable of reading absorbance at 340 nm.

Procedure:

  • Reaction Mixture: In each well, prepare a reaction mixture containing assay buffer, acetyl-CoA, malonyl-CoA (for total fatty acid synthesis) or a mix of malonyl-CoA and methylmalonyl-CoA (for branched-chain synthesis), and the test compound at various concentrations.

  • Enzyme Addition: Initiate the reaction by adding the purified FAS enzyme to each well.

  • Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C).

  • Data Analysis: Calculate the initial reaction velocity for each compound concentration. Determine the IC50 value by plotting the percent inhibition versus the logarithm of the inhibitor concentration.

This method allows for the direct detection of the synthesized fatty acid products, providing confirmation of branched-chain fatty acid synthesis and its inhibition.[8][9]

Materials:

  • Purified FAS enzyme.

  • Assay buffer: 100 mM potassium phosphate (pH 6.5), 2 mM EDTA, 300 µg/mL fatty acid-free BSA, 10 mM cysteine.[9]

  • Substrates: Acetyl-CoA, Malonyl-CoA (or ¹³C₃-malonyl-CoA for isotopic labeling), Methylmalonyl-CoA.[9]

  • Cofactor: NADPH.

  • Test compounds dissolved in DMSO.

  • Internal standard (e.g., heptadecanoic acid).

  • Solvents for extraction (e.g., chloroform, methanol).

  • LC-MS or GC-MS system.

Procedure:

  • Enzymatic Reaction: Set up the enzymatic reaction as described in Protocol 2, but in larger volumes (e.g., 200 µL) and incubate for a longer period (e.g., 1-2 hours) to allow for product accumulation.[8]

  • Reaction Termination and Extraction: Stop the reaction by adding an organic solvent mixture (e.g., chloroform:methanol 2:1). Add the internal standard. Vortex and centrifuge to separate the phases.

  • Derivatization (for GC-MS): Evaporate the organic phase and derivatize the fatty acids to their methyl esters (FAMEs) using a suitable reagent (e.g., BF₃-methanol).

  • MS Analysis: Analyze the samples by LC-MS (for free fatty acids) or GC-MS (for FAMEs). Identify and quantify the straight-chain and branched-chain fatty acid products based on their mass-to-charge ratio and retention time.

  • Data Analysis: Compare the amount of 6-methyltridecanoic acid produced in the presence and absence of the inhibitor to determine the inhibitory effect.

PCC activity can be measured by coupling the reaction to pyruvate (B1213749) carboxylase and malate (B86768) dehydrogenase and monitoring the oxidation of NADH.

Materials:

  • Purified PCC enzyme.

  • Assay buffer: 100 mM Tris-HCl (pH 8.0), 8 mM MgCl₂, 50 mM KCl, 1 mM DTT.

  • Substrates: Propionyl-CoA, ATP, NaHCO₃.

  • Coupling enzymes: Pyruvate carboxylase, Malate dehydrogenase.

  • Cofactors: NADH, Acetyl-CoA (as an activator for pyruvate carboxylase).

  • Test compounds.

Procedure:

  • Reaction Mixture: In a cuvette, prepare a reaction mixture containing assay buffer, ATP, NaHCO₃, NADH, acetyl-CoA, pyruvate carboxylase, and malate dehydrogenase. Add the test compound.

  • Initiation: Start the reaction by adding propionyl-CoA.

  • Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Data Analysis: Calculate the reaction rate and determine the IC50 for the inhibitor.

Mechanism of Action Studies

Once a potent inhibitor with a confirmed target is identified, further studies are necessary to elucidate its mechanism of action.

Experimental Workflow for Mechanism of Action Studies

MoA_Workflow inhibitor Confirmed Inhibitor kinetics Enzyme Kinetics: - Vary Substrate Concentrations - Determine Ki and Inhibition Type (Competitive, Non-competitive, etc.) inhibitor->kinetics binding Direct Binding Assays: - Isothermal Titration Calorimetry (ITC) - Surface Plasmon Resonance (SPR) - Microscale Thermophoresis (MST) inhibitor->binding cellular Cellular Target Engagement Assays inhibitor->cellular moa Elucidation of Mechanism of Action kinetics->moa structural Structural Studies: - X-ray Crystallography - Cryo-EM (with enzyme-inhibitor complex) binding->structural binding->moa structural->moa cellular->moa

Caption: Workflow for determining the mechanism of action.

These detailed notes and protocols provide a comprehensive framework for the development of inhibitors targeting the synthesis of this compound. By systematically applying these methodologies, researchers can identify and characterize novel inhibitors, contributing to a deeper understanding of branched-chain fatty acid metabolism and potentially leading to the development of new therapeutic agents.

References

Application Notes and Protocols for Studying 6-Methyltridecanoyl-CoA Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to investigating the function and metabolism of 6-Methyltridecanoyl-CoA, a branched-chain fatty acyl-CoA for which the metabolic pathway is not well-established. Given the position of the methyl group at the 6-carbon, it is unlikely to be a substrate for the alpha-oxidation pathway, which primarily targets 3-methyl-branched fatty acids. Therefore, this document outlines potential alternative metabolic pathways and provides detailed protocols for their investigation using animal models.

Proposed Metabolic Pathways for this compound

Two primary pathways are proposed for the metabolism of this compound:

  • Omega (ω)-Oxidation followed by Beta (β)-Oxidation: This is a plausible route for the degradation of this compound. The terminal methyl group is first hydroxylated by a cytochrome P450 (CYP) enzyme, likely from the CYP4 family, to form a dicarboxylic acid. This dicarboxylic acid can then undergo β-oxidation from either end.[1][2][3]

  • Peroxisomal β-Oxidation: Peroxisomes are known to handle very long-chain and some branched-chain fatty acids.[4][5][6] It is possible that a modified form of β-oxidation within the peroxisome can accommodate the 6-methyl branch.

The following diagram illustrates the proposed ω-oxidation and subsequent β-oxidation of this compound.

G cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondria/Peroxisome 6-Me-TCoA This compound ω-OH-6-Me-TCoA ω-Hydroxy-6-methyltridecanoyl-CoA 6-Me-TCoA->ω-OH-6-Me-TCoA CYP450 (ω-hydroxylase) Dicarboxy-CoA 6-Methyl-tridecanedioyl-CoA ω-OH-6-Me-TCoA->Dicarboxy-CoA ADH/ALDH BetaOx β-Oxidation Cycles Dicarboxy-CoA->BetaOx Propionyl-CoA Propionyl-CoA BetaOx->Propionyl-CoA Acetyl-CoA Acetyl-CoA BetaOx->Acetyl-CoA TCA_Cycle TCA Cycle Propionyl-CoA->TCA_Cycle Succinyl-CoA Acetyl-CoA->TCA_Cycle Citrate

Proposed ω-oxidation pathway for this compound.
Animal Models for Studying this compound Function

As there are no established specific animal models for studying this compound, two main approaches are recommended:

  • Diet-Induced Wild-Type Model: Wild-type mice (e.g., C57BL/6J) can be fed a custom diet supplemented with 6-methyltridecanoic acid. This approach allows for the in vivo study of the metabolic fate of the fatty acid and its effects on physiology.

  • Knockout Mouse Models: Based on the results from in vitro studies, knockout mouse models for candidate enzymes, such as specific CYP4 family members, can be generated to confirm their role in this compound metabolism.[7]

The following workflow outlines the general approach to studying this compound function using animal models.

G Start Start: Hypothesis Generation DietModel Diet-Induced Animal Model (Wild-Type Mice + 6-Methyltridecanoic Acid) Start->DietModel EnzymeAssay In Vitro Enzyme Assays (Liver Microsomes) Start->EnzymeAssay MetaboliteAnalysis Metabolite Profiling (LC-MS/MS) DietModel->MetaboliteAnalysis CandidateID Candidate Enzyme Identification MetaboliteAnalysis->CandidateID EnzymeAssay->CandidateID KOModel Generate Knockout Mouse Model (e.g., CRISPR/Cas9) CandidateID->KOModel Phenotype Phenotypic Analysis of KO Model KOModel->Phenotype PathwayConfirm Pathway Confirmation Phenotype->PathwayConfirm

Experimental workflow for elucidating this compound function.

Experimental Protocols

Protocol 1: In Vivo Metabolism Study in a Diet-Induced Mouse Model

Objective: To investigate the metabolic fate of 6-methyltridecanoic acid and its physiological effects in mice.

Materials:

  • Male C57BL/6J mice (8-10 weeks old)

  • Standard chow diet (Control)

  • Custom diet supplemented with 5% (w/w) 6-methyltridecanoic acid

  • Metabolic cages for urine and feces collection

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • Tissue collection supplies (liver, kidney, adipose tissue, brain)

Procedure:

  • Acclimatization: Acclimate mice to individual housing in metabolic cages for 3-5 days with free access to standard chow and water.

  • Dietary Intervention: Divide mice into two groups: control (standard chow) and experimental (6-methyltridecanoic acid diet). Provide the respective diets for 4 weeks.

  • Sample Collection:

    • Urine and Feces: Collect 24-hour urine and feces at baseline and weekly throughout the study.

    • Blood: Collect blood via tail vein at baseline and at the end of the study. At the study endpoint, collect a terminal blood sample via cardiac puncture.

    • Tissues: At the end of the 4-week period, euthanize the mice and harvest liver, kidney, adipose tissue, and brain. Flash-freeze tissues in liquid nitrogen and store at -80°C.

  • Analysis:

    • Analyze urine and plasma for 6-methyltridecanoic acid and its potential metabolites (e.g., dicarboxylic acids) using LC-MS/MS (see Protocol 2).

    • Analyze tissue samples for the accumulation of this compound and other metabolites (see Protocol 2).

    • Perform histological analysis of liver and other tissues to assess for any pathological changes.

Protocol 2: Analysis of this compound and its Metabolites by LC-MS/MS

Objective: To extract and quantify this compound and its potential dicarboxylic acid metabolites from mouse tissues.

Materials:

  • Frozen tissue samples (~50 mg)

  • Extraction buffer (e.g., 2:1:0.8 methanol:chloroform:water)

  • Internal standards (e.g., 13C-labeled fatty acids or acyl-CoAs)

  • LC-MS/MS system with a C18 reverse-phase column

Procedure:

  • Tissue Homogenization: Homogenize frozen tissue in ice-cold extraction buffer containing internal standards.

  • Lipid Extraction: Perform a liquid-liquid extraction to separate the lipid and aqueous phases. The acyl-CoAs will be in the aqueous phase.

  • Solid-Phase Extraction (for Acyl-CoAs): Use a solid-phase extraction cartridge to enrich for acyl-CoAs from the aqueous phase.[8]

  • LC-MS/MS Analysis:

    • Reconstitute the dried extracts in a suitable solvent.

    • Inject the samples onto the LC-MS/MS system.

    • Use a gradient elution to separate the analytes.

    • Detect the analytes using multiple reaction monitoring (MRM) in positive ion mode. The characteristic neutral loss for acyl-CoAs is 507 Da.[9]

Data Presentation:

Table 1: Hypothetical MRM Transitions for this compound and its Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound978.6471.6
6-Methyl-tridecanedioyl-CoA1010.6503.6
6-Methyl-tridecanedioic acid259.2241.2 (M-H2O)
Internal Standard (e.g., 13C16-Palmitoyl-CoA)1022.7515.7
Protocol 3: In Vitro Metabolism of this compound using Liver Microsomes

Objective: To determine if this compound is a substrate for microsomal enzymes, particularly CYP450s.

Materials:

  • Human or mouse liver microsomes

  • This compound

  • NADPH regenerating system

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine phosphate buffer, the NADPH regenerating system, and liver microsomes.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding this compound.

  • Time Course: Incubate the reaction mixture at 37°C and take aliquots at various time points (e.g., 0, 15, 30, 60 minutes).

  • Reaction Termination: Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant for the disappearance of the parent compound and the appearance of hydroxylated metabolites using LC-MS/MS.

Data Presentation:

Table 2: Hypothetical Kinetic Parameters for this compound Hydroxylation

Enzyme SourceSubstrateVmax (nmol/min/mg protein)Km (µM)
Mouse Liver MicrosomesThis compound1.5 ± 0.225 ± 5
Human Liver MicrosomesThis compound1.2 ± 0.330 ± 7
Protocol 4: Generation of a Candidate Gene Knockout Mouse Model

Objective: To create a knockout mouse model for a candidate enzyme (e.g., a specific CYP4A isoform) to confirm its role in this compound metabolism.

General Workflow using CRISPR/Cas9:

  • Target Selection and Guide RNA (gRNA) Design: Design gRNAs to target a critical exon of the candidate gene.

  • Preparation of CRISPR/Cas9 Components: Synthesize or purchase the Cas9 protein and the designed gRNAs.

  • Microinjection into Zygotes: Microinject the Cas9 protein and gRNAs into the cytoplasm of fertilized mouse eggs (zygotes).

  • Embryo Transfer: Transfer the microinjected zygotes into pseudopregnant female mice.

  • Genotyping of Founder Mice: Screen the resulting pups for the desired genetic modification by PCR and sequencing of the target locus.

  • Breeding to Establish a Germline-Transmitted Knockout Line: Breed the founder mice with wild-type mice to establish a stable knockout line.

  • Phenotypic Analysis: Characterize the phenotype of the knockout mice, particularly in response to a diet supplemented with 6-methyltridecanoic acid, as described in Protocol 1.

The following diagram illustrates the general process of creating a knockout mouse model.

G Design Design gRNAs targeting the gene of interest Microinjection Microinject Cas9 protein and gRNAs into zygotes Design->Microinjection EmbryoTransfer Transfer embryos into pseudopregnant female Microinjection->EmbryoTransfer Pups Birth of founder pups EmbryoTransfer->Pups Genotyping Genotype pups to identify founders with the desired mutation Pups->Genotyping Breeding Breed founders to establish a stable knockout line Genotyping->Breeding KO_Line Homozygous knockout mouse line Breeding->KO_Line

Workflow for generating a knockout mouse model using CRISPR/Cas9.

By following these application notes and protocols, researchers can systematically investigate the function and metabolic pathways of this compound, contributing to a better understanding of branched-chain fatty acid metabolism.

References

Application Notes and Protocols for Quantitative Analysis of 6-Methyltridecanoyl-CoA by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyltridecanoyl-CoA is a branched-chain acyl-coenzyme A (acyl-CoA) intermediate in the catabolism of branched-chain amino acids (BCAAs). The accurate quantification of this and other acyl-CoAs is crucial for understanding metabolic regulation in various physiological and pathological states, including metabolic diseases and cancer. Dysregulation of BCAA metabolism has been implicated in conditions such as obesity and type 2 diabetes.

This document provides detailed application notes and protocols for the extraction, detection, and quantitative analysis of this compound from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Signaling Pathway Context: Branched-Chain Amino Acid Catabolism

This compound is a product of the catabolism of branched-chain amino acids. The pathway involves the initial transamination of BCAAs, followed by oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase complex to form branched-chain acyl-CoAs.[1][2] These intermediates are then further metabolized, ultimately entering the tricarboxylic acid (TCA) cycle.

BCAA_Catabolism cluster_Mitochondria Mitochondrial Matrix BCAA Branched-Chain Amino Acids (e.g., Leucine, Isoleucine, Valine) BCKA Branched-Chain α-Keto Acids BCAA->BCKA BCAT BC_Acyl_CoA Branched-Chain Acyl-CoAs (e.g., this compound) BCKA->BC_Acyl_CoA BCKDH Complex TCA_Intermediates Acetyl-CoA / Succinyl-CoA BC_Acyl_CoA->TCA_Intermediates Further Metabolism TCA_Cycle TCA Cycle TCA_Intermediates->TCA_Cycle

Figure 1: Simplified overview of the Branched-Chain Amino Acid (BCAA) catabolism pathway.

Experimental Protocols

Part 1: Sample Preparation and Extraction of Acyl-CoAs from Cultured Cells

This protocol is designed for the extraction of a broad range of acyl-CoAs from both adherent and suspension cell cultures.[3][4][5]

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Extraction Solvent: 80% Methanol / 20% H₂O, pre-chilled to -80°C[6]

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes (1.5 mL, pre-chilled)

  • Centrifuge capable of 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Harvesting and Washing:

    • Adherent Cells: Aspirate the culture medium. Wash the cell monolayer twice with ice-cold PBS. After the final wash, add 1 mL of cold extraction solvent directly to the plate and use a cell scraper to collect the cell lysate.

    • Suspension Cells: Pellet cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS. After the final wash, resuspend the cell pellet in 1 mL of cold extraction solvent.

  • Extraction:

    • Transfer the cell lysate/suspension to a pre-chilled microcentrifuge tube.

    • Incubate at -80°C for at least 15 minutes to ensure complete protein precipitation.[6]

    • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled microcentrifuge tube. Avoid disturbing the pellet.

  • Drying and Reconstitution:

    • Dry the supernatant using a vacuum concentrator or under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 50-100 µL of a suitable solvent for LC-MS analysis (e.g., 50% Methanol in 50 mM ammonium (B1175870) acetate, pH 7).[4] The choice of reconstitution solvent is critical for acyl-CoA stability.[5]

Part 2: LC-MS/MS Analysis

Instrumentation:

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • A UHPLC or HPLC system.

LC Conditions:

  • Column: A C8 or C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 15 mM Ammonium Hydroxide in Water.[7]

  • Mobile Phase B: 15 mM Ammonium Hydroxide in Acetonitrile.[7]

  • Flow Rate: 0.3 - 0.4 mL/min.

  • Gradient: A suitable gradient from low to high organic phase (Mobile Phase B) to separate acyl-CoAs of varying chain lengths.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+), as it generally provides higher sensitivity for acyl-CoAs.[8][9]

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • Characteristic Fragmentation: Acyl-CoAs exhibit a characteristic fragmentation pattern in positive ion mode, involving a neutral loss of 507 Da from the protonated precursor molecule [M+H]⁺.[5][8][10] A common product ion at m/z 428, corresponding to the adenosine-3'-phosphate-5'-diphosphate fragment, is also observed.[10][11]

  • MRM Transition for this compound:

    • Chemical Formula: C₃₅H₆₂N₇O₁₇P₃S

    • Monoisotopic Mass: 977.3136

    • Precursor Ion [M+H]⁺: m/z 978.3

    • Product Ion [M+H - 507]⁺: m/z 471.3

Table 1: Key Experimental Parameters for LC-MS/MS Analysis

ParameterRecommended SettingRationale
Ionization Mode Positive ESIHigher sensitivity for acyl-CoA species.[8][9]
LC Column C8 or C18 Reversed-PhaseGood separation of acyl-CoAs based on chain length and hydrophobicity.[11]
Mobile Phase Ammonium Hydroxide or Ammonium Formate basedProvides good peak shape and ionization efficiency.[7][10]
Analysis Mode Multiple Reaction Monitoring (MRM)High selectivity and sensitivity for quantitative analysis.
Collision Energy (CE) Optimize by infusionMust be optimized for each specific instrument and analyte.
Declustering Potential (DP) Optimize by infusionCrucial for maximizing precursor ion signal.

Data Analysis Workflow

The analysis of raw LC-MS/MS data to obtain quantitative results for this compound involves several steps, which can be performed using various software packages such as Skyline, Agilent MassHunter, Bruker MetaboScape, or other vendor-specific or open-source software.

Data_Analysis_Workflow Raw_Data Raw LC-MS/MS Data (.wiff, .raw, etc.) Peak_Integration Peak Integration (MRM Transition) Raw_Data->Peak_Integration Quantification Quantification (Peak Area vs. Conc.) Peak_Integration->Quantification Calibration Calibration Curve (Standard Dilutions) Calibration->Quantification Normalization Data Normalization (e.g., to protein conc. or cell number) Quantification->Normalization Final_Table Final Quantitative Results Table Normalization->Final_Table

Figure 2: Logical workflow for quantitative data analysis of this compound from LC-MS/MS data.

Data Presentation

Quantitative data should be summarized in a clear, tabular format to allow for easy comparison across different samples or conditions. Normalization to cell number or total protein content is essential for accurate comparisons.

Table 2: Example Quantitative Data for Acyl-CoA Species in Human Cell Lines (Note: Data is illustrative, adapted from literature, and may vary based on experimental conditions. This compound is added as a hypothetical example.)

Acyl-CoA SpeciesHepG2 (pmol/10⁶ cells)MCF7 (pmol/mg protein)RAW264.7 (pmol/mg protein)
Acetyl-CoA10.64[4]--
Propionyl-CoA3.53[4]--
Butyryl-CoA1.01[4]--
Succinyl-CoA25.47[4]--
This compound Hypothetical: 0.55Hypothetical: ~0.2Hypothetical: ~0.1
C14:0-CoA (Myristoyl-CoA)-~2.5[4]~1.5[4]
C16:0-CoA (Palmitoyl-CoA)-~12.0[4]~4.0[4]
C18:0-CoA (Stearoyl-CoA)-~5.0[4]~2.0[4]

Experimental Workflow Summary

The entire process from sample collection to final data analysis is summarized in the workflow diagram below.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Processing Cell_Culture 1. Cell Culture Harvesting 2. Cell Harvesting & Washing Cell_Culture->Harvesting Extraction 3. Acyl-CoA Extraction Harvesting->Extraction Drying 4. Drying & Reconstitution Extraction->Drying LC_Separation 5. UHPLC Separation Drying->LC_Separation MS_Detection 6. MS/MS Detection (MRM) LC_Separation->MS_Detection Integration 7. Peak Integration MS_Detection->Integration Quant 8. Quantification & Normalization Integration->Quant Reporting 9. Data Reporting Quant->Reporting

Figure 3: Comprehensive experimental workflow from cell culture to final data reporting.

References

Troubleshooting & Optimization

improving 6-Methyltridecanoyl-CoA stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Methyltridecanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the stability of this compound in solution during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound, a long-chain acyl-CoA ester, is primarily influenced by three factors:

  • pH: The thioester bond is susceptible to hydrolysis, especially at alkaline pH. Maintaining a slightly acidic to neutral pH is crucial.

  • Temperature: Higher temperatures accelerate the rate of both chemical and enzymatic degradation. Therefore, it is essential to keep solutions on ice whenever possible and store them at low temperatures.

  • Enzymatic Degradation: In biological samples, acyl-CoA hydrolases can rapidly break down this compound.[1][2] The presence of these enzymes can significantly reduce the half-life of the molecule in solution.

Q2: How should I prepare a stock solution of this compound?

A2: Due to the limited solubility of long-chain acyl-CoAs in purely aqueous solutions, a co-solvent is often necessary.

  • Recommended Solvents: For initial solubilization, a small amount of an organic solvent such as DMSO can be used. Subsequently, dilute the solution with a buffered aqueous solution (e.g., phosphate (B84403) or citrate (B86180) buffer) at a slightly acidic pH (pH 6.0-7.0).

  • Fresh Preparation: It is highly recommended to prepare solutions fresh for each experiment to minimize degradation.[3] If a stock solution must be made, it should be prepared at a high concentration, aliquoted into single-use volumes, and stored under appropriate conditions.

Q3: What are the optimal storage conditions for this compound solutions?

A3: Proper storage is critical for maintaining the integrity of this compound. The following conditions are recommended based on general principles for long-chain acyl-CoAs:

Storage DurationTemperatureAtmosphereAliquoting
Short-term (hours)0-4°C (on ice)N/AN/A
Medium-term (days)-20°CInert gas (e.g., argon or nitrogen)Recommended for stock solutions
Long-term (weeks/months)-80°CInert gas (e.g., argon or nitrogen)Essential for stock solutions

It is advisable to flash-freeze aliquots in liquid nitrogen before transferring them to -80°C storage to minimize degradation during the freezing process.

Troubleshooting Guides

Problem 1: Inconsistent or lower-than-expected experimental results.

This issue may be due to the degradation of this compound, leading to a lower effective concentration in your assay.

Possible CauseSuggested Solution
Hydrolysis of the thioester bond - Ensure the pH of your buffers is between 6.0 and 7.0. - Prepare fresh solutions for each experiment. - Keep all solutions containing this compound on ice.
Enzymatic degradation - If using biological samples, consider adding broad-spectrum protease and esterase inhibitors. - Purify the sample to remove interfering enzymes where possible.
Oxidation - Degas your solvents and buffers. - Overlay stock solutions with an inert gas like argon or nitrogen before sealing and freezing.
Adsorption to surfaces - Use low-adhesion polypropylene (B1209903) tubes and pipette tips. - Including a carrier protein like fatty acid-free BSA in the buffer may help reduce non-specific binding.

Problem 2: Difficulty completely dissolving this compound.

The long acyl chain of this compound imparts significant hydrophobicity, which can lead to solubility issues in aqueous buffers.

Possible CauseSuggested Solution
Insufficient solubilizing agent - Prepare a concentrated stock solution in a minimal amount of an appropriate organic solvent (e.g., DMSO) before diluting with your aqueous buffer. - Gentle warming (to no more than 37°C) and vortexing may aid dissolution, but prolonged heating should be avoided.
Precipitation upon dilution - Dilute the stock solution slowly into the aqueous buffer while vortexing. - Ensure the final concentration of the organic solvent in your assay is compatible with your experimental system and does not exceed a level that could cause precipitation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound

  • Weighing: Accurately weigh out the required amount of this compound powder in a sterile, low-adhesion microcentrifuge tube.

  • Initial Solubilization: Add a minimal volume of high-purity DMSO to the powder to achieve a concentration slightly higher than 10 mM. Vortex gently until fully dissolved.

  • Dilution: Add a buffered aqueous solution (e.g., 50 mM potassium phosphate, pH 6.5) to reach the final desired concentration of 10 mM.

  • Aliquoting and Storage: Immediately aliquot the stock solution into single-use volumes in low-adhesion tubes. Overlay with argon or nitrogen gas, cap tightly, and flash-freeze in liquid nitrogen. Store at -80°C.

Visualizations

StabilityFactors cluster_factors Factors Affecting Stability cluster_outcomes Degradation Pathways cluster_solutions Stabilization Strategies pH pH Hydrolysis Thioester Hydrolysis pH->Hydrolysis Alkaline pH accelerates Temp Temperature Temp->Hydrolysis High temp. accelerates Enzymatic_Degradation Enzymatic Cleavage Temp->Enzymatic_Degradation High temp. accelerates Enzymes Enzymatic Activity Enzymes->Enzymatic_Degradation Acyl-CoA hydrolases Buffer Use Slightly Acidic Buffers (pH 6.0-7.0) Buffer->Hydrolysis mitigates Cold Work on Ice & Store at -80°C Cold->Hydrolysis mitigates Cold->Enzymatic_Degradation mitigates Fresh Prepare Fresh Solutions Fresh->Hydrolysis avoids Fresh->Enzymatic_Degradation avoids Inhibitors Add Enzyme Inhibitors Inhibitors->Enzymatic_Degradation prevents This compound This compound This compound->Hydrolysis This compound->Enzymatic_Degradation

Caption: Factors influencing this compound stability and mitigation strategies.

TroubleshootingWorkflow Start Inconsistent Experimental Results? Check_pH Is buffer pH 6.0-7.0? Start->Check_pH Check_Temp Were solutions kept on ice? Check_pH->Check_Temp Yes Adjust_pH Adjust buffer pH Check_pH->Adjust_pH No Check_Freshness Was the solution freshly prepared? Check_Temp->Check_Freshness Yes Use_Ice Keep solutions on ice Check_Temp->Use_Ice No Check_Enzymes Are acyl-CoA hydrolases present? Check_Freshness->Check_Enzymes Yes Prepare_Fresh Prepare fresh solution Check_Freshness->Prepare_Fresh No Add_Inhibitors Add hydrolase inhibitors Check_Enzymes->Add_Inhibitors Yes Re_Run Re-run Experiment Check_Enzymes->Re_Run No Adjust_pH->Re_Run Use_Ice->Re_Run Prepare_Fresh->Re_Run Add_Inhibitors->Re_Run

Caption: Troubleshooting workflow for inconsistent results with this compound.

References

Technical Support Center: Quantification of 6-Methyltridecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of 6-Methyltridecanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying this compound?

A1: The primary challenges in the quantification of this compound, a branched-chain fatty acyl-CoA, include:

  • Low Abundance: Branched-chain fatty acyl-CoAs are generally less abundant than their straight-chain counterparts, requiring highly sensitive analytical methods.

  • Chemical Instability: Acyl-CoA thioesters are susceptible to hydrolysis in aqueous solutions. Proper sample handling and storage are crucial to prevent degradation.[1]

  • Extraction Efficiency: Efficiently extracting this compound from complex biological matrices while minimizing degradation is a critical step.

  • Chromatographic Separation: Separating this compound from its structural isomers, such as other methyltridecanoyl-CoA species or isobaric compounds, can be challenging.

  • Matrix Effects: Co-eluting substances from the biological matrix can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement and affecting quantification accuracy.[2]

  • Lack of Commercial Standards: The availability of a certified reference standard for this compound can be limited, making absolute quantification challenging.

Q2: Which analytical technique is most suitable for the quantification of this compound?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and effective technique for the quantification of acyl-CoAs, including branched-chain species like this compound.[3][4][5][6] This method offers high sensitivity and selectivity, allowing for the detection of low-abundance species in complex biological samples.[6] The use of Multiple Reaction Monitoring (MRM) in a triple quadrupole mass spectrometer provides excellent specificity and quantitative accuracy.[7]

Q3: How can I improve the stability of this compound during sample preparation?

A3: To enhance the stability of this compound, consider the following:

  • Rapid Quenching: Immediately stop metabolic activity by flash-freezing the sample in liquid nitrogen.

  • Acidified Solvents: Use acidic extraction solvents, such as those containing formic acid or acetic acid, to inhibit enzymatic degradation.

  • Low Temperatures: Perform all sample preparation steps on ice or at 4°C to minimize both enzymatic and chemical degradation.[8]

  • Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can lead to degradation. Aliquot samples to avoid this.

  • Prompt Analysis: Analyze the samples as quickly as possible after extraction. If storage is necessary, store extracts at -80°C.

Q4: What is the characteristic fragmentation pattern of this compound in positive ion mode ESI-MS/MS?

A4: In positive ion electrospray ionization tandem mass spectrometry (ESI-MS/MS), acyl-CoAs exhibit a characteristic fragmentation pattern. The most common fragmentation is a neutral loss of 507 Da, which corresponds to the 3'-phosphoadenosine 5'-diphosphate moiety.[2] Another characteristic product ion is observed at m/z 428, representing the phosphoadenosine portion.[4][9] For this compound (with a predicted monoisotopic mass of the free acid being C14H28O2), the precursor ion [M+H]+ would be monitored, and the primary product ion for quantification would result from the neutral loss of 507.[9]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or no signal for this compound Inefficient extraction.Optimize the extraction solvent. A mixture of acetonitrile, isopropanol, and methanol (B129727) can be effective.[8] Ensure the sample is thoroughly homogenized.
Degradation of the analyte.Review sample handling procedures. Ensure rapid quenching and maintain low temperatures throughout.[8] Use fresh, acidified extraction solvents.
Suboptimal mass spectrometry parameters.Infuse a standard of a similar long-chain acyl-CoA to optimize cone voltage and collision energy.[7] Ensure the correct precursor and product ions are being monitored.
Poor peak shape (tailing, broadening) Suboptimal chromatographic conditions.Adjust the mobile phase composition and gradient. The use of an ion-pairing agent or a high pH mobile phase with ammonium (B1175870) hydroxide (B78521) can improve peak shape for acyl-CoAs.[2][8]
Column overload.Dilute the sample or inject a smaller volume.
High variability between replicate injections Inconsistent sample preparation.Ensure precise and consistent execution of the extraction protocol for all samples. Use of an internal standard is highly recommended to correct for variability.
Analyte instability in the autosampler.Keep the autosampler temperature low (e.g., 4°C).[8] Analyze samples promptly after placing them in the autosampler.
Inaccurate quantification Matrix effects (ion suppression or enhancement).Use a stable isotope-labeled internal standard specific to this compound if available. If not, a structurally similar odd-chain acyl-CoA can be used.[8] Perform a matrix effect study by comparing the response of the analyte in a clean solvent versus a matrix extract.
Non-linearity of the calibration curve.Extend the calibration range or use a weighted regression model for curve fitting.[4] Ensure the internal standard concentration is appropriate.

Experimental Protocols

Protocol: Extraction and Quantification of this compound from Cultured Cells by LC-MS/MS

This protocol is adapted from established methods for long-chain acyl-CoA analysis.[7][8]

1. Sample Collection and Quenching: a. Aspirate the culture medium from the cell culture plate. b. Immediately wash the cells twice with ice-cold phosphate-buffered saline (PBS). c. Add 1 mL of ice-cold methanol to the plate and place it at -80°C for 15 minutes to quench metabolism and precipitate proteins.

2. Extraction: a. Scrape the cells in the cold methanol and transfer the cell lysate to a microcentrifuge tube. b. Add an appropriate amount of an internal standard (e.g., heptadecanoyl-CoA). c. Add 0.5 mL of a cold mixture of acetonitrile:isopropanol (3:1 v/v).[2] d. Vortex the mixture for 2 minutes. e. Sonicate the sample in an ice bath for 3 minutes. f. Centrifuge at 16,000 x g for 10 minutes at 4°C.[8] g. Carefully transfer the supernatant to a new tube.

3. Sample Preparation for LC-MS/MS: a. Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator. b. Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 80:20 water:methanol with 15 mM ammonium hydroxide).[8] c. Vortex and centrifuge at high speed for 5 minutes to pellet any insoluble debris. d. Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
  • Mobile Phase A: Water with 15 mM ammonium hydroxide.[8]
  • Mobile Phase B: Acetonitrile with 15 mM ammonium hydroxide.[8]
  • Gradient: A suitable gradient from a low to a high percentage of mobile phase B to elute the long-chain acyl-CoAs. For example, start at 20% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate at 20% B.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40°C.
  • Injection Volume: 5-10 µL.
  • Mass Spectrometer: A triple quadrupole mass spectrometer.
  • Ionization Mode: Positive electrospray ionization (ESI+).
  • MRM Transitions:
  • This compound: Monitor the transition of the precursor ion [M+H]+ to the product ion [M+H-507]+.
  • Internal Standard (e.g., Heptadecanoyl-CoA): Monitor the corresponding precursor to product ion transition (e.g., m/z 1020 -> 513).[2]
  • Data Analysis: Quantify the peak area of this compound relative to the internal standard using a calibration curve prepared with a standard of a similar acyl-CoA.

Quantitative Data Summary

Acyl-CoATissue/Cell TypeConcentration Range (pmol/mg protein or 10^6 cells)Reference
Palmitoyl-CoA (C16:0)Rat Liver10 - 50[2]
Stearoyl-CoA (C18:0)Rat Liver5 - 30[2]
Oleoyl-CoA (C18:1)Human Skeletal Muscle0.1 - 1.0[8]
Myristoyl-CoA (C14:0)Human Skeletal Muscle0.05 - 0.5[8]

Visualizations

Biosynthesis of this compound

The following diagram illustrates the biosynthetic pathway for iso-even-numbered fatty acyl-CoAs, such as this compound, which is derived from the branched-chain amino acid valine.

BCAA_Metabolism Biosynthesis of this compound cluster_valine_catabolism Valine Catabolism cluster_fas Fatty Acid Elongation Valine Valine Isobutyryl_CoA Isobutyryl_CoA Valine->Isobutyryl_CoA Multiple Steps Isovaleryl_CoA Isovaleryl_CoA Isobutyryl_CoA->Isovaleryl_CoA + Acetyl-CoA Methylheptanoyl_CoA Methylheptanoyl_CoA Isovaleryl_CoA->Methylheptanoyl_CoA + Malonyl-CoA Methylnonanoyl_CoA Methylnonanoyl_CoA Methylheptanoyl_CoA->Methylnonanoyl_CoA + Malonyl-CoA Methylundecanoyl_CoA Methylundecanoyl_CoA Methylnonanoyl_CoA->Methylundecanoyl_CoA + Malonyl-CoA Methyltridecanoyl_CoA Methyltridecanoyl_CoA Methylundecanoyl_CoA->Methyltridecanoyl_CoA + Malonyl-CoA

Caption: Biosynthesis of this compound from Valine.

Experimental Workflow for this compound Quantification

This diagram outlines the key steps in a typical experimental workflow for quantifying this compound.

quantification_workflow Quantification Workflow Sample_Collection Sample Collection (Cells/Tissue) Quenching Metabolic Quenching (Liquid N2 / Cold Methanol) Sample_Collection->Quenching Extraction Extraction with Internal Standard Quenching->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_MS LC-MS/MS Analysis (MRM Mode) Reconstitution->LC_MS_MS Data_Analysis Data Analysis (Quantification) LC_MS_MS->Data_Analysis

Caption: Experimental workflow for this compound quantification.

References

reducing matrix effects in 6-Methyltridecanoyl-CoA LC-MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with matrix effects in the LC-MS analysis of 6-Methyltridecanoyl-CoA.

Troubleshooting Guide

This guide addresses specific issues that may arise during the LC-MS analysis of this compound, focusing on problems related to matrix effects.

Question: Why am I observing low signal intensity or complete signal loss for my this compound analyte?

Answer: Low or no signal for your analyte can be attributed to several factors, often stemming from the sample matrix. Here’s a step-by-step approach to troubleshoot this issue:

  • Confirm Instrument Performance: Before troubleshooting your sample, ensure the LC-MS system is performing optimally. Infuse a known standard to verify sensitivity and response.

  • Evaluate Sample Stability: this compound, like other acyl-CoAs, is susceptible to hydrolysis, particularly in non-acidic aqueous solutions. Prepare fresh standards and samples, and minimize their time at room temperature.[1]

  • Assess Ionization Efficiency: The composition of your mobile phase can significantly impact the ionization of this compound. Ensure the pH and organic content are optimized for your analyte.

  • Investigate Matrix Effects: Complex biological samples contain numerous endogenous compounds that can interfere with the ionization of your analyte, a phenomenon known as matrix effect.[2] Phospholipids (B1166683) are a major contributor to this issue in biological samples.[2] Consider the following strategies to mitigate matrix effects:

    • Sample Dilution: A simple first step is to dilute your sample. This can reduce the concentration of interfering matrix components, but may also decrease your analyte signal below the limit of detection.

    • Optimize Sample Preparation: The choice of sample preparation technique is critical for removing interfering compounds. Common methods include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[2]

    • Phospholipid Removal: Given their significant impact, targeted removal of phospholipids is often necessary.[2] This can be achieved through specific SPE cartridges or LLE protocols designed to separate lipids.

    • Use of Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for compensating for matrix effects. A SIL-IS for this compound will behave nearly identically to the analyte during extraction, chromatography, and ionization, thus providing a reliable way to correct for signal suppression or enhancement.

Question: My results show poor reproducibility. What could be the cause?

Answer: Poor reproducibility is often linked to inconsistent sample preparation and the variable nature of matrix effects.

  • Inconsistent Sample Preparation: Manual sample preparation methods like LLE can suffer from lower reproducibility compared to automated or semi-automated methods like SPE.[3]

  • Variable Matrix Effects: The composition of the matrix can vary between samples, leading to different degrees of ion suppression or enhancement and, consequently, poor reproducibility. The use of a SIL-IS is the most effective way to correct for this variability.

Question: I am observing peak tailing or splitting in my chromatogram. What should I do?

Answer: Peak distortion can be caused by both matrix components and chromatographic conditions.

  • Matrix Overload: High concentrations of matrix components can overload the analytical column, leading to poor peak shape. Improving sample cleanup can alleviate this issue.

  • Column Contamination: Residual matrix components, especially phospholipids, can accumulate on the column and affect chromatographic performance. Regular column washing and the use of guard columns are recommended.

  • Inappropriate Mobile Phase: Ensure your mobile phase is compatible with your analyte and column chemistry. The injection solvent should also be of similar or weaker strength than the initial mobile phase to avoid peak distortion.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis?

A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting compounds in the sample matrix. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), affecting the accuracy and precision of quantification. The "matrix" refers to all components in the sample other than the analyte of interest.

Q2: What are the primary sources of matrix effects in biological samples for this compound analysis?

A2: In biological matrices such as plasma, serum, or tissue homogenates, the primary sources of matrix effects are endogenous components like phospholipids, salts, and proteins.[2] Phospholipids are particularly problematic due to their high abundance and their tendency to co-extract with analytes of interest, causing significant ion suppression.[2]

Q3: How can I quantitatively assess the extent of matrix effects in my assay?

A3: The post-extraction spike method is a common technique to quantify matrix effects. This involves comparing the peak area of an analyte spiked into an extracted blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. The ratio of these peak areas provides a quantitative measure of the matrix effect.

Q4: Is a stable isotope-labeled internal standard (SIL-IS) for this compound commercially available?

A4: The availability of specific SIL-IS can vary. If a commercial standard is not available, custom synthesis or biosynthetic production methods can be considered. One such method is Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC), which has been used to generate a variety of stable isotope-labeled acyl-CoAs.[4][5]

Q5: Which sample preparation technique is better for reducing matrix effects: SPE or LLE?

A5: Both SPE and LLE can be effective in reducing matrix effects, and the choice depends on the specific application and matrix.[2] SPE often offers higher selectivity and can be more easily automated, leading to better reproducibility.[3] LLE can also be very effective, especially for removing broad classes of interferences like phospholipids.[6] For complex matrices, a combination of techniques or specialized SPE cartridges designed for phospholipid removal may provide the cleanest extracts.

Quantitative Data Summary

The following table summarizes the reproducibility of a novel Solid-Phase Extraction (SPE) method compared to traditional Liquid-Liquid Extraction (LLE) methods for lipid analysis, which is relevant to the analysis of long-chain acyl-CoAs like this compound. The data is presented as the average percentage relative standard deviation (%RSD) for the recovery of 63 different lipids across five replicate sample preparations.[3]

Sample Preparation MethodAverage Reproducibility (%RSD)
Solid-Phase Extraction (SPE)
Lipid Extraction SPE Cartridge5.9%
Lipid Extraction SPE Plate5.9%
Liquid-Liquid Extraction (LLE)
Bligh-Dyer7.3%
Folch7.9%
Matyash8.3%
BUME10.8%

Data adapted from a study on lipid extraction methods, demonstrating the generally higher reproducibility of SPE-based methods over traditional LLE techniques.[3]

Experimental Protocols

Solid-Phase Extraction (SPE) for this compound from Tissue

This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs.

Materials:

  • Tissue sample (fresh or frozen)

  • Homogenization Buffer: 100 mM Potassium Phosphate (KH₂PO₄), pH 4.9

  • Extraction Solvents: Acetonitrile (ACN), 2-Propanol

  • SPE Column: Mixed-mode or specific for phospholipid removal

  • Wash Solution

  • Elution Solution

  • Stable Isotope-Labeled Internal Standard (SIL-IS) for this compound

Procedure:

  • Homogenization:

    • To a pre-weighed tissue sample, add a known amount of the SIL-IS.

    • Add ice-cold Homogenization Buffer.

    • Homogenize the tissue on ice until a uniform suspension is achieved.

    • Add 2-Propanol and homogenize again.

  • Extraction:

    • Transfer the homogenate to a centrifuge tube.

    • Add Acetonitrile, vortex vigorously.

    • Centrifuge to pellet the precipitated proteins.

    • Carefully collect the supernatant.

  • Solid-Phase Extraction:

    • Conditioning: Condition the SPE column with the appropriate solvent as per the manufacturer's instructions.

    • Loading: Load the supernatant onto the conditioned SPE column.

    • Washing: Wash the column with the Wash Solution to remove unbound impurities.

    • Elution: Elute the this compound with the Elution Solution.

  • Sample Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried sample in a suitable solvent for LC-MS analysis.

Liquid-Liquid Extraction (LLE) for this compound from Tissue

This protocol is a modified Bligh-Dyer method designed to extract long-chain acyl-CoAs while removing phospholipids.

Materials:

Procedure:

  • Homogenization:

    • Homogenize the tissue sample in a mixture of chloroform and methanol (1:2, v/v) containing the SIL-IS.

  • Phase Separation:

    • Add chloroform and water to the homogenate to achieve a final solvent ratio of chloroform:methanol:water of 2:2:1.8.

    • Vortex the mixture thoroughly and centrifuge to separate the phases.

  • Extraction:

    • The upper aqueous/methanolic phase contains the acyl-CoAs. The lower chloroform phase, containing the bulk of the phospholipids, is discarded.

    • Carefully collect the upper phase.

  • Sample Concentration and Reconstitution:

    • Evaporate the collected phase to dryness.

    • Reconstitute the sample in a solvent compatible with your LC-MS method.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis sample Biological Sample (e.g., Tissue, Plasma) add_is Add SIL-IS for This compound sample->add_is homogenize Homogenization add_is->homogenize extract Extraction (SPE or LLE) homogenize->extract cleanup Phospholipid Removal extract->cleanup concentrate Evaporation & Reconstitution cleanup->concentrate lc_separation LC Separation concentrate->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection quantification Quantification (Analyte/IS Ratio) ms_detection->quantification

Caption: Experimental workflow for this compound LC-MS analysis.

troubleshooting_workflow start Low or No Signal for This compound check_ms Check MS Performance with Known Standard start->check_ms ms_ok MS Performance OK? check_ms->ms_ok fix_ms Troubleshoot MS ms_ok->fix_ms No check_sample Evaluate Sample Stability & Ionization Conditions ms_ok->check_sample Yes sample_ok Sample & Conditions OK? check_sample->sample_ok fix_sample Prepare Fresh Samples & Optimize Mobile Phase sample_ok->fix_sample No mitigate_matrix Implement Matrix Effect Reduction Strategy sample_ok->mitigate_matrix Yes

Caption: Troubleshooting workflow for low signal in this compound analysis.

matrix_effect_mechanism cluster_source Ion Source cluster_detector Mass Analyzer droplet ESI Droplet detector Detector droplet->detector Ionization analyte This compound analyte->droplet matrix Matrix Components (e.g., Phospholipids) matrix->droplet signal Analyte Signal detector->signal

Caption: Mechanism of matrix effect in the electrospray ionization (ESI) source.

References

Technical Support Center: Optimizing 6-Methyltridecanoyl-CoA Extraction Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of 6-Methyltridecanoyl-CoA. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to enhance your experimental success.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound.

Question/Issue Possible Cause(s) Suggested Solution(s)
Q1: Why are my this compound yields consistently low? 1. Incomplete Cell Lysis/Tissue Homogenization: The extraction solvent may not have effectively disrupted the cells or tissue, leaving the analyte trapped. 2. Suboptimal Solvent Choice: The polarity of the extraction solvent may not be ideal for the branched, long-chain nature of this compound. 3. Analyte Degradation: Acyl-CoAs are susceptible to hydrolysis, especially at non-optimal pH and temperature.[1][2] 4. Inefficient Phase Separation: Poor separation of the organic and aqueous layers can lead to loss of the analyte.1. Ensure thorough homogenization on ice. Consider using a glass homogenizer for tissue samples.[3][4] For cultured cells, use a cell scraper and vortex vigorously.[5] 2. Utilize a mixed organic-aqueous solvent system. A common effective mixture is acetonitrile (B52724)/isopropanol or acetonitrile/methanol (B129727)/water.[1][6] 3. Perform all extraction steps on ice or at 4°C to minimize enzymatic activity and chemical degradation.[7] Use an acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) during homogenization to improve stability.[3][4][8] 4. Ensure complete separation by adequate centrifugation time and temperature (e.g., 16,000 x g at 4°C for 10 minutes).[8]
Q2: I'm observing high variability between replicate samples. 1. Inconsistent Sample Handling: Variations in the time between sample collection and extraction can lead to differential degradation. 2. Pipetting Errors: Inaccurate pipetting of small volumes of solvents or internal standards. 3. Non-homogenous Sample Aliquots: If starting with tissue, the initial pieces may not be uniform.1. Standardize the workflow to ensure all samples are processed similarly and rapidly. Freeze samples immediately in liquid nitrogen after collection and store at -80°C.[7] 2. Calibrate pipettes regularly. When adding internal standards, ensure they are fully mixed with the sample. 3. For tissue samples, pulverize the entire frozen sample to a fine powder before weighing aliquots for extraction.
Q3: My downstream LC-MS/MS analysis shows poor peak shape or signal suppression. 1. Sample Matrix Effects: Co-extracted contaminants (e.g., salts, phospholipids) can interfere with ionization.[9] 2. Improper Sample Reconstitution: The final extract may be dissolved in a solvent incompatible with the initial mobile phase of your LC method.[5]1. Incorporate a solid-phase extraction (SPE) step for sample cleanup after the initial extraction.[3][4][9] Weak anion exchange columns are often effective.[4] 2. Reconstitute the dried extract in a solvent that matches the initial LC mobile phase composition as closely as possible (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate).[2][5]
Q4: How can I confirm that my extraction procedure is efficient? 1. Lack of Proper Controls: Without a way to measure recovery, it's difficult to assess efficiency.1. Spike a known amount of a commercially available, structurally similar internal standard (e.g., Heptadecanoyl-CoA) into your sample before homogenization.[4][8] The recovery of the internal standard will provide a good estimate of the extraction efficiency for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for extracting this compound?

A common and highly effective method for long-chain acyl-CoAs involves homogenization in an acidic buffer followed by extraction with organic solvents like acetonitrile (ACN) and isopropanol.[4] A mixture of ACN:2-propanol:methanol (3:1:1) has also been successfully used.[8] The choice may require optimization based on the specific sample matrix.

Q2: Why is an acidic pH important during homogenization?

An acidic buffer (pH 4.9) is used to minimize the activity of enzymes that can hydrolyze the thioester bond of the acyl-CoA, thereby preserving the integrity of the molecule during the extraction process.[3][8]

Q3: Is solid-phase extraction (SPE) necessary?

While not strictly mandatory, SPE is highly recommended for purifying the extract, especially for complex samples like tissues. It removes interfering substances such as salts and phospholipids (B1166683) that can cause ion suppression in mass spectrometry and improve the overall quality of the analysis.[4][9]

Q4: How should I store my samples to ensure the stability of this compound?

Biological samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C until extraction.[7] Extracts should be kept on ice throughout the procedure and stored at -80°C for long-term storage. Acyl-CoAs are unstable in aqueous solutions, so it is best to store them as dried pellets or in an organic solvent.[2]

Q5: What is a realistic recovery rate to expect for this type of extraction?

With an optimized protocol combining solvent extraction and SPE, recovery rates for long-chain acyl-CoAs can be in the range of 70-80%, depending on the tissue or cell type.[3]

Quantitative Data Summary

The following table summarizes reported recovery rates and extraction efficiencies for long-chain acyl-CoAs using various methods. While specific data for this compound is limited, these values provide a benchmark for performance.

Methodology Sample Type Key Solvents/Materials Reported Recovery/Efficiency Reference
Modified Solvent Extraction with SPERat Tissues (Heart, Kidney, Muscle)KH2PO4 buffer (pH 4.9), 2-propanol, Acetonitrile, Oligonucleotide purification column70-80%[3]
Organic Solvent ExtractionMammalian Tissues (Liver, Brain, Muscle, Adipose)Acetonitrile/2-propanol, 2-(2-pyridyl)ethyl-functionalized silica (B1680970) gelRecoveries of 83-90% for the solid-phase extraction step[6]
Solvent ExtractionMuscle TissueKH2PO4 buffer (pH 4.9), Acetonitrile:2-propanol:methanol (3:1:1)Method validated for reproducibility with good sample-to-sample and day-to-day results[8]

Detailed Experimental Protocol

This protocol describes a general method for the extraction of this compound from tissue samples, adapted from established procedures for long-chain acyl-CoAs.[4][8]

Materials:

  • Frozen tissue sample (~50-100 mg)

  • Homogenizer (e.g., glass Dounce homogenizer)

  • Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN)

  • 2-Propanol

  • Internal Standard (e.g., Heptadecanoyl-CoA)

  • Centrifuge capable of 16,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

  • Reconstitution solvent (e.g., 50% Methanol in 50 mM Ammonium Acetate)

Procedure:

  • Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue.

    • In a pre-chilled glass homogenizer on ice, add the tissue to 0.5 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.

    • Homogenize thoroughly until no visible tissue pieces remain.

  • Solvent Extraction:

    • To the homogenate, add 1.0 mL of an ACN:2-propanol mixture (e.g., 1:1 v/v).

    • Vortex vigorously for 2 minutes.

    • Sonicate the sample for 3 minutes in an ice-water bath.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.[8]

  • Supernatant Collection:

    • Carefully transfer the supernatant to a new pre-chilled tube. Avoid disturbing the pellet.

    • Optional: For improved recovery, re-extract the pellet with another 0.5 mL of the ACN:2-propanol mixture, centrifuge, and combine the supernatants.[8]

  • Sample Concentration:

    • Dry the combined supernatant under a stream of nitrogen or using a vacuum concentrator. Do not use heat.

  • Reconstitution:

    • Reconstitute the dried extract in 50-100 µL of a suitable solvent for LC-MS analysis (e.g., 50% methanol in 50 mM ammonium acetate).[5]

    • Vortex briefly and centrifuge to pellet any insoluble debris before transferring to an autosampler vial.

Visualizations

Experimental Workflow Diagram

ExtractionWorkflow cluster_prep Sample Preparation cluster_extract Extraction cluster_purify Purification & Analysis Sample Frozen Tissue (~50-100 mg) Homogenize Homogenize on Ice (KH2PO4 Buffer, pH 4.9 + Internal Standard) Sample->Homogenize AddSolvent Add ACN:Isopropanol Homogenize->AddSolvent Vortex Vortex & Sonicate AddSolvent->Vortex Centrifuge Centrifuge (16,000 x g, 4°C) Vortex->Centrifuge CollectSupernatant Collect Supernatant Centrifuge->CollectSupernatant Dry Dry Down (Nitrogen Stream) CollectSupernatant->Dry Reconstitute Reconstitute Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: Workflow for this compound Extraction.

Troubleshooting Logic Diagram

TroubleshootingTree Start Low Yield or High Variability? CheckHomogenization Was homogenization complete & cold? Start->CheckHomogenization Yes CheckCleanup High background or poor peak shape? Start->CheckCleanup No, but signal is noisy ImproveHomogenization Action: Use glass homogenizer, ensure sample is on ice. CheckHomogenization->ImproveHomogenization No CheckSolvent Is the solvent system optimized? CheckHomogenization->CheckSolvent Yes TestSolvents Action: Test ACN/IPA or ACN/MeOH/H2O mixtures. CheckSolvent->TestSolvents No CheckSolvent->CheckCleanup Yes AddSPE Action: Incorporate a solid-phase extraction step. CheckCleanup->AddSPE Yes CheckReconstitution Is reconstitution solvent LC-MS compatible? CheckCleanup->CheckReconstitution No ChangeSolvent Action: Match reconstitution solvent to initial mobile phase. CheckReconstitution->ChangeSolvent No LCMS Proceed to LC-MS CheckReconstitution->LCMS Yes

Caption: Decision tree for troubleshooting extraction issues.

References

Technical Support Center: 6-Methyltridecanoyl-CoA in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enzymatic assays utilizing 6-Methyltridecanoyl-CoA. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of low or no signal in my enzymatic assay with this compound?

A1: Several factors can contribute to a weak or absent signal. These include:

  • Improperly prepared reagents: Ensure all components, especially the this compound and the enzyme, have been thawed completely and mixed gently before use.[1] The assay buffer should be at room temperature for optimal performance.[1]

  • Substrate degradation: Long-chain acyl-CoAs can be susceptible to hydrolysis. Prepare fresh solutions and avoid repeated freeze-thaw cycles.

  • Incorrect wavelength settings: Verify that your plate reader is set to the correct wavelength for detecting the product of your specific assay.[1]

  • Enzyme inactivity: Confirm the expiration date and proper storage of your enzyme.[1] If possible, run a positive control with a known substrate to verify enzyme activity.

  • Presence of inhibitors: Contaminants in your sample or buffer, such as EDTA (>0.5 mM), SDS (>0.2%), or sodium azide (B81097) (>0.2%), can interfere with the assay.[1]

Q2: I'm observing high background noise in my assay. What could be the cause?

A2: High background can originate from:

  • Substrate instability: Spontaneous hydrolysis of the thioester bond in this compound can release free CoA, which may react with certain detection reagents.

  • Contaminated reagents: Ensure all buffers and water are of high purity.

  • Unsuitable microplate: For fluorescence assays, use black plates with clear bottoms; for colorimetric assays, use clear plates.[1]

  • Light leakage: In fluorescence or luminescence assays, ensure the plate reader is properly sealed.

Q3: My results are not reproducible. What steps can I take to improve consistency?

A3: To enhance reproducibility:

  • Use master mixes: Prepare a master reaction mix containing all common reagents (buffer, cofactors, detection reagents) to minimize pipetting errors.[1]

  • Ensure temperature consistency: Pre-incubate the plate and reagents at the recommended assay temperature.

  • Standardize sample preparation: Use a consistent protocol for sample preparation to avoid variability in inhibitors or interfering substances.

  • Calibrate pipettes: Regularly calibrate your pipettes to ensure accurate dispensing of small volumes.[1]

Troubleshooting Guide

This guide addresses specific problems you may encounter when using this compound in enzymatic assays.

Problem 1: Low Enzyme Activity
Potential CauseRecommended Solution
Suboptimal pH or Temperature Optimize the reaction conditions. Test a range of pH values and temperatures based on the known properties of your enzyme.
Substrate Concentration Too Low Increase the concentration of this compound. Determine the enzyme's Km for this substrate to use an optimal concentration (typically 5-10 times the Km).
Enzyme Denaturation Handle the enzyme gently. Avoid vigorous vortexing and store at the recommended temperature.
Cofactor Deficiency Ensure all necessary cofactors for your enzyme are present in the assay buffer at the correct concentrations.
Problem 2: Inconsistent Standard Curve
Potential CauseRecommended Solution
Pipetting Inaccuracy Use calibrated pipettes and practice consistent pipetting technique. Prepare serial dilutions carefully.
Standard Degradation Prepare fresh standards for each experiment. Avoid using standards that have undergone multiple freeze-thaw cycles.
Incorrect Dilution Series Double-check all calculations for your serial dilutions.[1]
Edge Effects in Microplate Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations.

Experimental Protocols

Key Experiment: Acyl-CoA Dehydrogenase Activity Assay

This protocol describes a general method for measuring the activity of an acyl-CoA dehydrogenase (such as Very-Long-Chain Acyl-CoA Dehydrogenase, VLCAD) using this compound as a substrate. This assay relies on the reduction of a reporter molecule linked to the electron transfer flavoprotein (ETF).

Materials:

  • This compound

  • Purified acyl-CoA dehydrogenase

  • Electron Transfer Flavoprotein (ETF)

  • Assay Buffer (e.g., 100 mM HEPES, pH 7.6, containing 0.1 mM EDTA)

  • Reporter molecule (e.g., Dichlorophenolindophenol - DCPIP)

  • Microplate reader

  • 96-well microplate

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer with low molarity).

  • Prepare a reaction master mix containing the assay buffer, ETF, and DCPIP.

  • Add the enzyme solution to the wells of the microplate.

  • Initiate the reaction by adding the this compound stock solution to the wells.

  • Immediately place the plate in a microplate reader pre-set to the assay temperature.

  • Measure the decrease in absorbance of DCPIP at a specific wavelength (e.g., 600 nm) over time.

  • Calculate the rate of the reaction from the linear portion of the absorbance curve.

Quantitative Data Summary

The following tables provide hypothetical data to illustrate the effects of different experimental conditions on enzyme activity.

Table 1: Effect of pH on Relative Enzyme Activity

pHRelative Activity (%)
6.045
6.570
7.090
7.5100
8.095
8.575

Table 2: Effect of Temperature on Relative Enzyme Activity

Temperature (°C)Relative Activity (%)
2060
2585
3095
37100
4280
5050

Visualizations

Signaling Pathway: Mitochondrial Fatty Acid β-Oxidation

Fatty_Acid_Oxidation cluster_matrix Mitochondrial Matrix This compound This compound Enoyl-CoA Enoyl-CoA This compound->Enoyl-CoA ACADVL (VLCAD) Hydroxyacyl-CoA Hydroxyacyl-CoA Enoyl-CoA->Hydroxyacyl-CoA Hydratase Ketoacyl-CoA Ketoacyl-CoA Hydroxyacyl-CoA->Ketoacyl-CoA Dehydrogenase Shorter_Acyl_CoA Acyl-CoA (n-2) Ketoacyl-CoA->Shorter_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl-CoA->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Mitochondrial beta-oxidation of this compound.

Experimental Workflow: Enzyme Activity Assay

Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Buffer, Enzyme, Substrate) Start->Prepare_Reagents Master_Mix Create Master Mix (Buffer, ETF, DCPIP) Prepare_Reagents->Master_Mix Add_Enzyme Add Enzyme to Plate Master_Mix->Add_Enzyme Add_Substrate Add this compound to Initiate Reaction Add_Enzyme->Add_Substrate Measure_Absorbance Measure Absorbance Change (e.g., at 600 nm) Add_Substrate->Measure_Absorbance Analyze_Data Analyze Data (Calculate Reaction Rate) Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an acyl-CoA dehydrogenase activity assay.

Logical Relationship: Troubleshooting Low Signal

Troubleshooting_Workflow Start Low or No Signal Check_Reagents Check Reagent Preparation (Thawing, Mixing) Start->Check_Reagents Check_Instrument Verify Instrument Settings (Wavelength, Temperature) Check_Reagents->Check_Instrument Run_Positive_Control Run Positive Control Assay Check_Instrument->Run_Positive_Control Control_OK Control Works? Run_Positive_Control->Control_OK Problem_With_Substrate Issue with this compound (Degradation, Concentration) Control_OK->Problem_With_Substrate Yes Problem_With_Enzyme Issue with Main Enzyme (Inactivity, Inhibition) Control_OK->Problem_With_Enzyme No Optimize_Conditions Optimize Assay Conditions (pH, [Substrate]) Problem_With_Substrate->Optimize_Conditions Problem_With_Enzyme->Optimize_Conditions

Caption: A logical workflow for troubleshooting low signal issues.

References

Technical Support Center: Chromatographic Resolution of 6-Methyltridecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for advanced chromatographic applications. This guide is designed for researchers, scientists, and drug development professionals to provide detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols specifically for improving the chromatographic resolution of 6-Methyltridecanoyl-CoA and its isomers.

Frequently Asked Questions (FAQs)

Q1: Why is achieving good resolution for this compound challenging?

A1: The primary challenge stems from its structure as a long-chain branched fatty acyl-CoA. Several factors contribute to separation difficulties:

  • Presence of Isomers: Your sample may contain multiple positional isomers (e.g., 5-methyl, 12-methyl (iso), 11-methyl (anteiso) tridecanoyl-CoA) which have nearly identical molecular weights and very similar polarities, making them difficult to resolve on standard columns.

  • Analyte Instability: Acyl-CoA molecules are prone to hydrolysis in aqueous solutions, especially under strongly acidic or alkaline conditions, which can lead to peak broadening and loss of signal.[1]

  • Secondary Interactions: The phosphate (B84403) groups on the CoA moiety can interact with active sites on the silica-based stationary phase (silanols), leading to peak tailing.

Q2: I'm seeing a broad, tailing peak for my analyte. What are the most likely causes and initial troubleshooting steps?

A2: Peak tailing is a common issue for acyl-CoAs. The most probable causes are secondary interactions with the column, improper mobile phase pH, or column contamination.

  • Initial Steps:

    • Check Mobile Phase pH: Acyl-CoAs are acidic. Operating the mobile phase at a higher pH (e.g., pH 8-10.5 using ammonium (B1175870) hydroxide) can deprotonate the analyte and the residual silanols on the column, minimizing unwanted ionic interactions and significantly improving peak shape.[2]

    • Column Wash: Repeated injections of biological extracts can cause a build-up of contaminants. Flush the column with a strong solvent wash sequence (e.g., water, isopropanol, hexane, isopropanol, water, followed by your mobile phase) to remove strongly retained matrix components.

    • Use a High-Quality Column: Ensure you are using a well-maintained, high-performance column, preferably one with end-capping to reduce the number of free silanol (B1196071) groups.

Q3: My main issue is co-elution with a suspected isomer. How can I improve the separation between these closely related compounds?

A3: Improving the resolution of isomers requires enhancing the selectivity of your chromatographic system. This is most effectively achieved by modifying the mobile phase or changing the stationary phase.

  • Mobile Phase Optimization:

    • Adjust Organic Modifier: If you are using acetonitrile (B52724), try switching to methanol (B129727) or using a combination of the two. Different organic solvents alter the selectivity of the separation.

    • Optimize Gradient: A shallower gradient (slower increase in organic solvent concentration) increases the interaction time of the analytes with the stationary phase and can significantly improve the resolution of closely eluting compounds.

  • Stationary Phase Selection:

    • Change Column Chemistry: If a standard C18 column is not providing adequate resolution, switching to a C8 column may help. The shorter alkyl chain of the C8 phase can offer different selectivity for branched structures.

    • Consider Alternative Phases: While less common for acyl-CoAs, phenyl-hexyl or embedded polar group (EPG) phases can offer different retention mechanisms (e.g., pi-pi interactions) that may resolve isomers based on subtle shape differences.

Q4: Can column temperature be used to improve the resolution of this compound?

A4: Yes, adjusting the column temperature can be a useful tool. Increasing the temperature (e.g., to 40-50°C) generally decreases mobile phase viscosity, which can lead to sharper peaks and improved column efficiency.[3] However, for closely eluting isomers, a lower temperature might increase retention and improve separation, though it may also broaden peaks. The optimal temperature often needs to be determined empirically for your specific separation.

Troubleshooting Guide: Common Resolution Problems

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the analysis of this compound.

Problem 1: Poor Peak Shape (Tailing or Fronting)
Symptom Potential Cause Recommended Action
Peak Tailing (Asymmetrical peak with a drawn-out tail)1. Secondary Silanol Interactions: Analyte interacting with active sites on the column packing.Increase mobile phase pH to 8-10.5 with ammonium hydroxide (B78521) to suppress silanol activity. Use an end-capped column.
2. Column Overload: Injecting too much sample mass.Reduce the injection volume or dilute the sample.
3. Column Contamination: Build-up of matrix components on the column frit or packing material.Perform a rigorous column wash procedure. Install a guard column.
Peak Fronting (Asymmetrical peak with a leading edge)1. Sample Solvent Incompatibility: Sample dissolved in a solvent much stronger than the initial mobile phase.Reconstitute the sample in the initial mobile phase or a weaker solvent. Methanol is often a good choice for acyl-CoA stability.[1]
2. Column Overload: Severe mass overload.Dilute the sample significantly.
Problem 2: Broad or Widening Peaks
Symptom Potential Cause Recommended Action
All peaks are broad 1. Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector.Use shorter, narrower ID tubing (e.g., 0.005 inches). Ensure all fittings are properly connected to minimize dead volume.
2. Low Column Efficiency: Column is old or has degraded.Replace the column with a new, high-efficiency one (smaller particle size, e.g., <3 µm).
3. Suboptimal Flow Rate: Flow rate is too high or too low.Optimize the flow rate. For a typical 2.1 mm ID column, a flow rate of 0.2-0.4 mL/min is a good starting point.[1]
Peaks broaden over time 1. Column Contamination: Gradual build-up of non-eluting compounds.Implement a regular column washing protocol and use a guard column.
2. Column Degradation: Mobile phase pH is outside the stable range for the column (especially high pH for silica).Use a pH-stable column if operating at high pH is necessary.
Problem 3: Co-elution or Poor Resolution of Isomers
Symptom Potential Cause Recommended Action
Shoulder on peak or two unresolved peaks 1. Insufficient Selectivity (α): Stationary and mobile phases do not adequately differentiate between isomers.Primary: Change the mobile phase organic modifier (e.g., acetonitrile to methanol). Secondary: Change the stationary phase (e.g., C18 to C8 or a phenyl-based column).
2. Insufficient Efficiency (N): Peaks are too broad to be resolved.Primary: Use a longer column or a column with smaller particles. Secondary: Optimize the flow rate and temperature to sharpen peaks.
3. Insufficient Retention (k'): Analytes elute too quickly.Decrease the initial percentage of organic solvent in the mobile phase.

Experimental Protocols & Methodologies

Protocol 1: Recommended LC-MS/MS Method for this compound

This method provides a robust starting point for the analysis of long-chain branched acyl-CoAs. Optimization will likely be required based on your specific sample matrix and isomer profile.

Parameter Recommendation Rationale
LC Column Reversed-Phase C18 or C8, 2.1 x 100 mm, < 3 µmC18 provides good retention for long alkyl chains. C8 may offer better selectivity for branched isomers. Small particles improve efficiency.
Mobile Phase A 10-15 mM Ammonium Hydroxide in Water (pH ~10.5)High pH minimizes peak tailing by suppressing silanol interactions.[2]
Mobile Phase B AcetonitrileCommon organic modifier for acyl-CoA separation.
Flow Rate 0.3 mL/minA good starting point for a 2.1 mm ID column to ensure efficiency.
Column Temp. 40 °CReduces viscosity and can improve peak shape.
Injection Vol. 2-10 µLKeep as low as possible to prevent overload.
Gradient 20% B to 95% B over 15 min, hold 5 min, re-equilibrateA shallow gradient is crucial for resolving isomers.[1][4]
MS Detector Triple Quadrupole Mass SpectrometerIdeal for sensitive and specific quantification using Multiple Reaction Monitoring (MRM).
Ionization Mode Positive Electrospray Ionization (ESI+)Acyl-CoAs ionize well in positive mode.
MRM Transition Precursor Ion ([M+H]⁺) → Product IonMonitor for the neutral loss of 507 Da, which is characteristic of the phosphoadenosine diphosphate (B83284) moiety of CoA.[5][6]
Protocol 2: Sample Preparation from Biological Matrices

Acyl-CoAs are susceptible to degradation. Rapid and cold processing is essential for accurate quantification.

  • Homogenization: Flash-freeze tissue samples in liquid nitrogen. Homogenize the frozen tissue in a cold extraction solvent (e.g., 2:1 Methanol:Water or Acetonitrile) containing an internal standard (e.g., C17:0-CoA).

  • Protein Precipitation: Vortex the homogenate vigorously and centrifuge at high speed (e.g., >15,000 x g) at 4°C for 10 minutes to pellet proteins and cell debris.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Drying (Optional but Recommended): Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator. This step helps to concentrate the sample.

  • Reconstitution: Reconstitute the dried extract in a small volume of a suitable solvent. Methanol is often preferred for stability over purely aqueous solutions.[1] Ensure the reconstitution solvent is compatible with your initial mobile phase to avoid peak distortion.

  • Final Centrifugation: Centrifuge the reconstituted sample again to remove any remaining particulates before transferring to an autosampler vial for LC-MS/MS analysis.

Visualized Workflows and Logic Diagrams

Below are diagrams created using Graphviz to illustrate key troubleshooting and experimental workflows.

G cluster_0 Troubleshooting Workflow for Poor Resolution Start Start: Poor Resolution or Co-eluting Peaks CheckPeak Analyze Peak Shape (Tailing, Shoulder, Broad?) Start->CheckPeak CheckSystem Basic System Check (Leaks, Fresh Mobile Phase) CheckPeak->CheckSystem OptimizeSelectivity Optimize Selectivity (α) CheckSystem->OptimizeSelectivity ChangeMP Change Mobile Phase (e.g., ACN to MeOH) OptimizeSelectivity->ChangeMP Yes OptimizeEfficiency Optimize Efficiency (N) OptimizeSelectivity->OptimizeEfficiency No ChangeCol Change Column (e.g., C18 to C8) ChangeMP->ChangeCol If needed ChangeMP->OptimizeEfficiency ChangeCol->OptimizeEfficiency ShallowGrad Use Shallower Gradient OptimizeEfficiency->ShallowGrad Yes LongerCol Use Longer Column or Smaller Particle Size OptimizeEfficiency->LongerCol No OptimizeRetention Optimize Retention (k') ShallowGrad->OptimizeRetention LongerCol->OptimizeRetention AdjustInitialMP Decrease Initial % Organic OptimizeRetention->AdjustInitialMP Yes End Resolution Achieved OptimizeRetention->End No AdjustInitialMP->End

Caption: A logical workflow for troubleshooting poor chromatographic resolution.

G cluster_1 Sample Preparation Workflow for Acyl-CoAs Sample Biological Sample (Tissue, Cells) Homogenize Homogenize in Cold Solvent with Internal Standard Sample->Homogenize Centrifuge1 Centrifuge (4°C) to Precipitate Proteins Homogenize->Centrifuge1 CollectSupernatant Collect Supernatant Centrifuge1->CollectSupernatant Dry Evaporate to Dryness (Nitrogen Stream) CollectSupernatant->Dry Reconstitute Reconstitute in Methanol/Initial MP Dry->Reconstitute Centrifuge2 Final Centrifugation Reconstitute->Centrifuge2 Analyze Inject for LC-MS/MS Analysis Centrifuge2->Analyze

Caption: A standard workflow for extracting acyl-CoAs from biological samples.

References

dealing with low abundance of 6-Methyltridecanoyl-CoA in samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low abundance of 6-Methyltridecanoyl-CoA in their samples.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound, a branched-chain fatty acyl-CoA (BCFA-CoA), which is often present in low concentrations in biological samples.

Issue 1: No or Very Low Signal of this compound in LC-MS/MS Analysis

  • Question: I am not detecting any signal for this compound in my samples. What are the possible causes and how can I troubleshoot this?

  • Answer: A complete loss of signal can be due to issues with the sample, the liquid chromatography (LC) system, or the mass spectrometer (MS). A systematic approach is crucial for identifying the problem.

    • Sample Integrity:

      • Degradation: Acyl-CoAs are susceptible to hydrolysis. Ensure samples are processed quickly and kept at low temperatures. Use acidic conditions (e.g., buffers with a pH of 4.5-5.0) to improve stability.

      • Extraction Efficiency: The extraction method may not be optimal for branched-chain acyl-CoAs. Consider solid-phase extraction (SPE) methods designed for acyl-CoA enrichment.

    • LC System:

      • Column Choice: A C18 reversed-phase column is commonly used for acyl-CoA analysis. Ensure your column is not clogged or degraded.

      • Mobile Phase: The composition of the mobile phase is critical for good chromatographic separation and ionization. A common mobile phase combination is an aqueous solution with an ion-pairing agent (like ammonium (B1175870) acetate) and an organic solvent (like acetonitrile (B52724) or methanol).

    • MS System:

      • Instrument Sensitivity: Confirm the mass spectrometer is functioning correctly by infusing a known standard.

      • Ionization: Electrospray ionization (ESI) in positive mode is typically used for acyl-CoA analysis. Optimize the ESI source parameters (e.g., spray voltage, gas flows, temperature).

      • Fragmentation: Ensure the correct precursor and product ions are being monitored. For acyl-CoAs, a characteristic neutral loss of 507 Da (the phospho-ADP moiety) is a common fragmentation pattern.[1][2][3][4][5][6][7]

Issue 2: High Background Noise and Poor Signal-to-Noise Ratio

  • Question: My chromatograms have high background noise, making it difficult to detect the peak for this compound. How can I improve the signal-to-noise ratio?

  • Answer: High background noise can originate from various sources, including the sample matrix, solvents, and the LC-MS system itself.

    • Sample Clean-up: Complex biological matrices can cause ion suppression. Implement a robust sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering substances.

    • Solvent Quality: Use high-purity, LC-MS grade solvents and additives to minimize background contamination.

    • System Contamination: Flush the LC system and clean the MS ion source regularly to prevent the buildup of contaminants.

Issue 3: Difficulty in Quantifying this compound Accurately

  • Question: I am struggling to get reliable quantitative data for this compound. What are the key factors for accurate quantification?

  • Answer: Accurate quantification of low-abundance analytes requires careful attention to detail throughout the entire workflow.

    • Internal Standards: The use of a suitable internal standard is crucial for correcting for sample loss during preparation and for variations in instrument response. Ideally, an isotopically labeled this compound standard should be used. If unavailable, a structurally similar branched-chain acyl-CoA with a different chain length can be considered.

    • Calibration Curve: Prepare a calibration curve using a serial dilution of a synthesized this compound standard. The concentration range of the calibration curve should bracket the expected concentration of the analyte in the samples.

    • Matrix Effects: Evaluate and correct for matrix effects by preparing calibration standards in a representative blank matrix.

Frequently Asked Questions (FAQs)

Q1: What is the typical fragmentation pattern of this compound in positive ion mode ESI-MS/MS?

  • A precursor ion corresponding to the protonated molecule [M+H]⁺.

  • A characteristic neutral loss of 507 Da, which corresponds to the loss of the 3'-phospho-adenosine-5'-diphosphate moiety.[1][2][3][4][5][6][7]

  • A product ion at m/z 428, representing the adenosine-5'-diphosphate fragment.[5][6]

  • A product ion specific to the acyl group, resulting from the neutral loss of 507 Da. For this compound (C35H62N7O17P3S, molecular weight 977.89), the precursor ion would be at m/z 978.9. The product ion from the neutral loss would be at m/z 471.9.

Q2: How can I enrich my samples for this compound?

A2: Solid-phase extraction (SPE) is a common and effective method for enriching acyl-CoAs from biological samples. A protocol involving protein precipitation followed by SPE on a C18 or mixed-mode cation exchange cartridge can be employed.

Q3: What metabolic pathway is this compound involved in?

A3: this compound is a branched-chain fatty acyl-CoA. Branched-chain fatty acids are primarily metabolized through peroxisomal β-oxidation.[8][9][10][11][12] The resulting acyl-CoA products, such as acetyl-CoA and propionyl-CoA, can then enter mitochondrial metabolism.[8][13][14][15][16] Additionally, branched-chain fatty acyl-CoAs have been identified as high-affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates the expression of genes involved in lipid metabolism.

Quantitative Data Summary

The following table summarizes typical limits of detection (LOD) and quantification (LOQ) for acyl-CoA analysis using LC-MS/MS, which can serve as a benchmark for optimizing your own methods.

Analyte ClassMethodLODLOQReference
Acyl-CoAsLC-MS/MS2-133 nM-[4]
Short-Chain Acyl-CoAsLC-MS/MS0.1-1 ng/mL0.5-5 ng/mL-
Long-Chain Acyl-CoAsLC-MS/MS~1 fmol~5 fmol[11]

Experimental Protocols

Protocol 1: Extraction and Enrichment of Acyl-CoAs from Biological Tissues

This protocol provides a general framework for the extraction and enrichment of acyl-CoAs, which should be optimized for your specific sample type and analyte of interest.

  • Homogenization: Homogenize frozen tissue samples in a cold buffer (e.g., 100 mM KH2PO4, pH 4.9).

  • Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile or a mixture of acetonitrile/methanol (B129727)/water) to the homogenate to precipitate proteins.

  • Centrifugation: Centrifuge the mixture at a high speed (e.g., 14,000 x g) at 4°C to pellet the precipitated proteins.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by equilibration with the extraction buffer.

    • Load the supernatant from the centrifugation step onto the SPE cartridge.

    • Wash the cartridge with a low percentage of organic solvent to remove polar impurities.

    • Elute the acyl-CoAs with a higher percentage of organic solvent (e.g., methanol or acetonitrile).

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute the sample in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water with 0.1% formic acid).

Protocol 2: General LC-MS/MS Method for Acyl-CoA Analysis

This is a general method that should be adapted and optimized for your specific instrument and this compound.

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 10 mM ammonium acetate (B1210297) and 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 10 mM ammonium acetate and 0.1% formic acid.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable time to achieve separation.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions for this compound (hypothetical):

      • Precursor Ion (Q1): m/z 978.9

      • Product Ion (Q3): m/z 471.9 (neutral loss of 507) and/or m/z 428.0 (adenosine diphosphate (B83284) fragment).

    • Optimization: Optimize collision energy and other MS parameters using a synthesized standard if available.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis sample Biological Sample homogenize Homogenization sample->homogenize precipitate Protein Precipitation homogenize->precipitate spe Solid-Phase Extraction (SPE) precipitate->spe reconstitute Dry & Reconstitute spe->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing & Quantification lcms->data

Caption: General experimental workflow for the analysis of this compound.

ppar_signaling cluster_nucleus Nucleus BCFA This compound (BCFA-CoA) PPARa PPARα BCFA->PPARa Binds & Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Gene Target Gene Expression (e.g., β-oxidation enzymes) PPRE->Gene Initiates Transcription

Caption: PPARα signaling pathway activated by branched-chain fatty acyl-CoAs.

References

Technical Support Center: 6-Methyltridecanoyl-CoA Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 6-Methyltridecanoyl-CoA during sample preparation. The following information is based on established best practices for the handling of long-chain and branched-chain fatty acyl-CoAs, as specific literature on this compound is limited.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during sample preparation?

A1: The degradation of this compound, like other long-chain acyl-CoAs, is primarily due to two factors:

  • Enzymatic Degradation: Upon cell or tissue lysis, endogenous enzymes, particularly acyl-CoA thioesterases (ACOTs), are released and can rapidly hydrolyze the thioester bond of the CoA molecule.[1] This is often the most significant cause of sample loss.

  • Chemical Instability: The thioester bond is susceptible to chemical hydrolysis, especially under neutral to alkaline pH conditions.[1][2] Elevated temperatures also accelerate this degradation.[1]

Q2: What is the most critical step to prevent the degradation of my sample?

A2: The most critical step is the immediate and effective quenching of all enzymatic activity at the moment of sample collection.[1][3] This is typically achieved by flash-freezing the sample in liquid nitrogen or by immediate homogenization in an ice-cold extraction solvent that also serves to precipitate proteins and inactivate enzymes.[3]

Q3: What is the optimal pH range for working with this compound?

A3: Acyl-CoAs are most stable in a slightly acidic environment, typically at a pH between 4.0 and 6.0.[1][3] Extraction buffers are often prepared at a pH of around 4.9 to enhance stability.[4] Strongly acidic or alkaline conditions should be strictly avoided.[1]

Q4: How should I store my samples to ensure the stability of this compound?

A4: For long-term storage, it is highly recommended to store the samples as a dried extract at -80°C.[2][3] If samples must be stored in a solution, it should be for a minimal amount of time, on ice, and in a slightly acidic buffer. Avoid repeated freeze-thaw cycles, as this can lead to significant degradation. It is advisable to aliquot samples into single-use tubes before freezing.[3]

Q5: Are there any specific considerations for a branched-chain fatty acyl-CoA like this compound?

A5: While the fundamental principles of handling are the same as for straight-chain acyl-CoAs, the branched-chain nature may influence its enzymatic processing and chromatographic behavior. Specific enzymes are involved in the metabolism of branched-chain fatty acids.[5] When developing analytical methods, it is important to optimize chromatographic separation to resolve it from other isomeric and structurally related acyl-CoAs.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no detection of this compound Ineffective Quenching of Enzymatic Activity: Cellular thioesterases rapidly degraded the analyte upon cell lysis.[1]Immediately flash-freeze tissue samples in liquid nitrogen upon collection. For cell cultures, rapidly aspirate media and quench with ice-cold extraction solvent. Ensure all subsequent steps are performed on ice.[3]
Chemical Hydrolysis: The pH of the extraction buffer or reconstitution solvent was not optimal, leading to the breakdown of the thioester bond.[1][2]Use a slightly acidic extraction buffer, such as 100 mM potassium phosphate (B84403) at pH 4.9.[4] Ensure the final reconstitution solvent is also slightly acidic.
Inefficient Extraction: The chosen solvent system may not be optimal for extracting a long-chain branched fatty acyl-CoA from the sample matrix.Consider using a robust extraction method, such as a mixture of acetonitrile (B52724) and isopropanol (B130326) or methods utilizing 5-sulfosalicylic acid (SSA) for protein precipitation.[2][4]
Thermal Degradation: The sample was exposed to elevated temperatures during processing.[1]Maintain samples on ice or at 4°C throughout the entire sample preparation workflow. Use pre-chilled tubes, solvents, and equipment.
High variability between replicate samples Inconsistent Quenching: The time between sample collection and quenching of enzymatic activity varied between samples.Standardize the workflow to ensure rapid and consistent quenching for all samples. For adherent cells, ensure the time from media removal to solvent addition is minimal and consistent.
Variable Extraction Efficiency: Incomplete or inconsistent homogenization of samples.Ensure thorough and consistent homogenization for all samples. The volume of extraction solvent should be consistent relative to the tissue weight or cell number.
Sample Loss During Processing: Analyte loss can occur during solvent evaporation or solid-phase extraction (SPE) steps.If using solvent evaporation, do so under a stream of nitrogen at a low temperature. If SPE is necessary, optimize the method for your analyte of interest, as short-chain acyl-CoAs can be lost during this step.[2]
Precipitate Formation: Incomplete dissolution of the dried extract before analysis.Ensure the dried extract is fully reconstituted in the final solvent. Vortex and centrifuge briefly before injecting the sample for analysis.

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissues

This protocol is adapted from a method shown to have high recovery for long-chain acyl-CoAs.[4]

Materials:

  • Frozen tissue sample

  • Homogenizer (e.g., glass homogenizer)

  • Ice-cold 100 mM Potassium Phosphate buffer (pH 4.9)

  • Ice-cold 2-Propanol

  • Ice-cold Acetonitrile (ACN)

  • Centrifuge capable of 4°C

  • Solid-Phase Extraction (SPE) column (Oligonucleotide purification column)

  • Solvent for elution (e.g., 2-propanol)

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Weigh approximately 50-100 mg of frozen tissue. It is crucial to keep the tissue frozen until homogenization.

  • In a pre-chilled glass homogenizer on ice, add the frozen tissue and an appropriate volume of ice-cold 100 mM potassium phosphate buffer (pH 4.9).

  • Homogenize the tissue thoroughly.

  • Add ice-cold 2-propanol to the homogenate and homogenize again.

  • Extract the acyl-CoAs by adding ice-cold acetonitrile to the homogenate.

  • Centrifuge the homogenate at a high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet proteins and cellular debris.

  • Carefully collect the supernatant.

  • For sample cleanup, bind the acyl-CoAs in the supernatant to an oligonucleotide purification column.

  • Wash the column as per the manufacturer's instructions.

  • Elute the acyl-CoAs using 2-propanol.

  • Concentrate the eluent using a vacuum concentrator or under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for LC-MS analysis.

Protocol 2: Extraction of Acyl-CoAs from Cultured Cells

This protocol is a general method for the extraction of acyl-CoAs from both adherent and suspension cell cultures.[6]

Materials:

  • Cultured cells (adherent or suspension)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold Methanol (B129727)

  • Cell scraper (for adherent cells)

  • Centrifuge capable of 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Harvesting and Washing:

    • Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

    • Suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Metabolic Quenching and Lysis:

    • Adherent cells: After the final PBS wash, add a sufficient volume of ice-cold methanol to cover the cells. Use a cell scraper to scrape the cells in the cold methanol.

    • Suspension cells: After the final PBS wash, resuspend the cell pellet in ice-cold methanol.

  • Extraction:

    • Transfer the cell lysate in methanol to a pre-chilled microcentrifuge tube.

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet precipitated proteins.

  • Drying and Storage:

    • Carefully transfer the supernatant containing the acyl-CoAs to a new tube.

    • Dry the extract completely using a vacuum concentrator or under a stream of nitrogen.

    • For long-term storage, store the dried pellet at -80°C.

  • Reconstitution:

    • Prior to analysis, reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis. A common choice is 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7).

Quantitative Data Summary

The following table summarizes recovery rates for long-chain acyl-CoAs using different extraction methods. Note that specific data for this compound is not available, and these values should be used as a general guide.

Extraction Method Analyte Recovery Rate (%) Reference
Modified Acetonitrile/2-Propanol with SPEGeneral Long-Chain Acyl-CoAs70-80%[4]
5-Sulfosalicylic Acid (SSA)Acetyl-CoA (Short-Chain)~59%BenchChem
Acetonitrile/2-Propanol with SPEAcetyl-CoA (Short-Chain)93-104% (extraction), 83-90% (SPE)BenchChem

Visualizations

experimental_workflow cluster_sample_collection Sample Collection & Quenching cluster_extraction Extraction cluster_cleanup_concentration Cleanup & Concentration cluster_analysis Analysis sample Tissue or Cell Sample quench Immediate Quenching (Liquid N2 or Cold Solvent) sample->quench Critical Step homogenize Homogenization (in Cold Acidic Buffer) quench->homogenize precipitate Protein Precipitation (e.g., Acetonitrile, SSA) homogenize->precipitate centrifuge Centrifugation (4°C) precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant spe Solid-Phase Extraction (Optional) supernatant->spe Optional dry Dry Down (N2 Stream or Vacuum) supernatant->dry spe->dry store Store Dried Pellet at -80°C dry->store reconstitute Reconstitute in Analysis Solvent store->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze degradation_pathways cluster_enzymatic Enzymatic Degradation cluster_chemical Chemical Degradation acyl_coa This compound thioesterase Acyl-CoA Thioesterases (ACOTs) acyl_coa->thioesterase hydrolysis Chemical Hydrolysis acyl_coa->hydrolysis degraded_products Degradation Products: - Free Fatty Acid - Coenzyme A thioesterase->degraded_products Hydrolysis hydrolysis->degraded_products Hydrolysis conditions Conditions: - Neutral/Alkaline pH - High Temperature conditions->hydrolysis

References

interference from other lipids in 6-Methyltridecanoyl-CoA analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to interference from other lipids during the analysis of 6-Methyltridecanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of lipid interference in acyl-CoA analysis?

A1: Interference in acyl-CoA analysis primarily arises from two sources:

  • Isobaric Interference: Compounds that have the same nominal mass as the analyte of interest. This includes other fatty acyl-CoAs with different chain lengths and degrees of saturation, or lipids from other classes that happen to share a common mass fragment.[1] For example, a sodiated ion of one lipid can interfere with the protonated ion of another.[2][3]

  • Co-elution: Structurally similar lipids that are not adequately separated from the target analyte during the chromatography step. Long-chain acyl-CoAs, due to their similar physicochemical properties, are particularly prone to co-elution.[4] Inadequate sample preparation can also lead to the co-extraction of other lipid classes that interfere with the analysis.[5]

Q2: What are the characteristic mass transitions for identifying this compound by LC-MS/MS?

A2: While specific transitions for this compound must be empirically determined, all fatty acyl-CoAs exhibit a characteristic fragmentation pattern in positive ion mode tandem mass spectrometry (MS/MS).[4][6] This includes:

  • A product ion at m/z 428.0365 , corresponding to the adenosine (B11128) 3',5'-diphosphate fragment.[7]

  • A neutral loss of 507.0 Da ([M+H - 507]+), representing the loss of the 3'-phosphoadenosine diphosphate (B83284) moiety.[8][9][10] For this compound (C14H28O.CoA), the precursor ion ([M+H]+) would be calculated based on its exact mass, and the primary product ion would result from the neutral loss of 507.0 Da.

Q3: How can I minimize interference during sample preparation?

A3: A robust sample preparation protocol is critical. Solid-Phase Extraction (SPE) is a highly effective technique for purifying and concentrating acyl-CoAs from complex biological samples while removing interfering lipids.[11][12] Key steps include:

  • Homogenization: Tissues are homogenized in an acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) to preserve the acyl-CoAs.[13][14]

  • Extraction: Acyl-CoAs are extracted using organic solvents like acetonitrile (B52724) and isopropanol.[5][11]

  • Selective Purification: An anion-exchange SPE column, such as one with a 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel, is used to selectively bind the acyl-CoAs, allowing other lipids to be washed away.[11][12] This selective extraction significantly reduces matrix effects and the presence of interfering compounds in the final sample.

Troubleshooting Guides

Problem 1: High background noise or multiple peaks are observed at the expected mass-to-charge ratio (m/z) for this compound.

This issue often points to isobaric interference, where other molecules have the same or a very similar mass as your target analyte.

Potential Cause Troubleshooting Step Expected Outcome
Isobaric Acyl-CoAs Other acyl-CoAs (e.g., different isomers, or species with varying unsaturation) can have the same nominal mass.Optimize the liquid chromatography (LC) gradient to improve separation. A slower, shallower gradient can resolve species with minor structural differences.
Sodiated Adducts Sodiated adducts of other lipids can be isobaric with the protonated this compound.[2] For example, [M+Na]+ of one species may overlap with [M+H]+ of another.Use high-resolution mass spectrometry (e.g., Orbitrap, FT-ICR) to distinguish between ions with very small mass differences.[1][15][16] Ensure mobile phases contain additives (e.g., ammonium (B1175870) hydroxide) that favor protonation over sodiation.[14]
In-source Fragmentation Unstable lipids may fragment in the ion source, generating ions that are isobaric with the target analyte.Optimize ion source parameters (e.g., capillary voltage, source temperature) to minimize in-source fragmentation.

Problem 2: The peak for this compound is broad, shows tailing, or is not well-resolved from adjacent peaks.

This is typically a chromatography issue, often caused by co-eluting lipids or suboptimal LC conditions.

Potential Cause Troubleshooting Step Expected Outcome
Co-elution with Similar Lipids Other long-chain acyl-CoAs or structurally similar lipids are not being separated effectively on the column.[4]1. Modify Gradient: Increase the run time and use a shallower gradient, particularly around the expected elution time of your analyte.[17] 2. Change Column Chemistry: If using a standard C18 column, consider a different stationary phase (e.g., C8, Phenyl-Hexyl) that may offer different selectivity for branched-chain acyl-CoAs.
Poor Analyte-Column Interaction The amphiphilic nature of acyl-CoAs can lead to poor peak shape on standard silica-based columns.[4][18]1. Adjust Mobile Phase pH: Use a high pH mobile phase (e.g., with 15 mM ammonium hydroxide) to improve the peak shape of long-chain acyl-CoAs.[9][14] 2. Derivatization: Consider a derivatization strategy, such as phosphate (B84403) methylation, to improve chromatographic behavior and reduce analyte loss.[18]
Contaminated Guard Column/Column Buildup of non-eluting lipids from previous injections can degrade column performance.Flush the column with a strong solvent (e.g., 100% isopropanol) or replace the guard column. If performance does not improve, replace the analytical column.

Potential Isobaric Interferences

High-resolution mass spectrometry is essential for distinguishing this compound from other lipids that have very similar masses. The table below lists potential interferences.

Compound NameFormulaMonoisotopic Mass (Da)Mass Difference from this compound (Da)Notes
This compound C35H62N7O17P3S965.3292 0.0000Target Analyte
Tetradecanoyl-CoA (Myristoyl-CoA)C35H62N7O17P3S965.32920.0000Isomer; requires chromatographic separation.
Pentadecenoyl-CoA (C15:1)C36H62N7O17P3S977.3292+12.0000Different nominal mass, but isotopic peaks could interfere.
Heptadecanoyl-CoA (C17:0)C38H68N7O17P3S1007.3761+42.0469Often used as an internal standard.[5]
[PC(32:1)+Na]+C39H77NNaO8P741.5285-223.7997Example of a different lipid class; while the mass is different, fragments or adducts from a complex matrix could potentially interfere.

Note: Masses are calculated for the neutral molecule and may vary based on adduct formation ([M+H]+, [M+Na]+, etc.).

Experimental Protocols

Protocol: Solid-Phase Extraction (SPE) for Acyl-CoA Enrichment

This protocol is adapted from established methods for the purification of long-chain acyl-CoAs from tissue samples to minimize lipid interference.[11][12][13]

Materials:

  • Frozen Tissue Sample (50-100 mg)

  • Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9[12]

  • Extraction Solvents: HPLC-grade Acetonitrile (ACN) and 2-Propanol[12]

  • SPE Columns: 2-(2-pyridyl)ethyl functionalized silica gel cartridges[11][12]

  • Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)[12]

  • Elution Solution: Methanol/250 mM Ammonium Formate (4:1, v/v)[12]

  • Internal Standard (e.g., Heptadecanoyl-CoA)

Procedure:

  • Homogenization:

    • Place ~50 mg of frozen tissue in a pre-chilled glass homogenizer on ice.

    • Add 1 mL of ice-cold Homogenization Buffer containing your internal standard.

    • Homogenize until a uniform suspension is achieved.

    • Add 1 mL of 2-Propanol and homogenize again.[13]

  • Extraction:

    • Transfer the homogenate to a centrifuge tube.

    • Add 2 mL of Acetonitrile and vortex vigorously for 2 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet proteins.[12]

    • Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition the SPE column by passing 2 mL of Wash Solution through it.

    • Loading: Load the supernatant from the extraction step onto the conditioned column.

    • Washing: Wash the column with 2 mL of Wash Solution to remove unbound impurities and interfering lipids.[12]

    • Elution: Elute the purified acyl-CoAs by adding 1.5 mL of Elution Solution. Collect the eluate in a clean tube.

  • Sample Concentration:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the sample in a small volume (e.g., 100 µL) of the initial LC mobile phase for analysis.

Visual Workflow

The following diagram illustrates a logical workflow for troubleshooting suspected interference in your analysis.

G cluster_check Initial Checks cluster_troubleshoot Troubleshooting Path start Poor Peak Quality or Inconsistent Quantification check_blank 1. Analyze Blank Injection start->check_blank Start Here check_is 2. Verify Internal Standard (IS) Signal check_blank->check_is If Blank is Clean isobaric_q Suspect Isobaric Interference? check_is->isobaric_q If IS is Stable coelution_q Suspect Co-elution? isobaric_q->coelution_q No hram Use High-Resolution MS to Confirm Mass isobaric_q->hram Yes modify_gradient Modify LC Gradient (Slower, Shallower) coelution_q->modify_gradient Yes modify_prep Optimize Sample Prep (e.g., SPE Protocol) coelution_q->modify_prep No, suspect matrix end_resolve Problem Resolved hram->end_resolve modify_gradient->end_resolve modify_prep->end_resolve

Caption: Troubleshooting workflow for lipid interference.

References

Technical Support Center: Optimizing Cell Lysis for 6-Methyltridecanoyl-CoA Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing cell lysis for the extraction of 6-Methyltridecanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in preserving this compound during extraction?

The most critical initial step is to immediately halt all enzymatic activity, a process known as quenching.[1] This is vital because acyl-CoAs are metabolically active and can be rapidly degraded by cellular enzymes.[2] Effective quenching is typically achieved by flash-freezing cell pellets in liquid nitrogen or by using ice-cold extraction solvents.[3]

Q2: What are the main categories of cell lysis methods for metabolite extraction?

Cell lysis techniques are broadly categorized as mechanical and non-mechanical (chemical or enzymatic).[4]

  • Mechanical methods physically disrupt the cell membrane through force. Common techniques include sonication, bead beating (homogenization), and repeated freeze-thaw cycles.[5][6]

  • Non-mechanical methods use chemical agents to break down the cell structure. This includes detergents, organic solvents, and enzymes that specifically target cell wall or membrane components.[7]

Q3: Which type of lysis method is generally preferred for acyl-CoA extraction?

For acyl-CoA analysis, chemical lysis using cold organic solvents is frequently preferred.[3] This method offers the dual advantage of simultaneously disrupting the cell membrane and precipitating proteins, which helps to inactivate degradative enzymes.[2] A common and effective approach involves homogenization in an acidic buffer followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol.[2]

Q4: How does the choice of collection method for adherent cells affect metabolite recovery?

The method used to detach adherent cells can significantly impact metabolite recovery. Trypsinization is generally not recommended as it can alter the cell membrane's permeability, leading to the leakage of intracellular metabolites.[1] Scraping cells directly into an ice-cold solvent is the preferred method to minimize metabolite loss.[1][8]

Q5: Why is it important to keep samples cold throughout the extraction process?

Maintaining low temperatures (i.e., on ice or at 4°C) is crucial for preserving the integrity of acyl-CoAs, which are susceptible to both enzymatic and chemical degradation.[2] Working quickly and keeping samples on ice at all times helps to minimize this degradation.[2]

Q6: What is a suitable internal standard for the quantification of this compound?

For LC-MS/MS analysis, an ideal internal standard is a stable isotope-labeled version of the analyte. If that is not available, an odd-chain acyl-CoA, such as heptadecanoyl-CoA (C17:0-CoA), is a common choice as it is not typically found in most biological systems.[2][3] The internal standard should be added at the beginning of the sample preparation to account for any variability in extraction efficiency.[9]

Troubleshooting Guide

Issue 1: Low or No Yield of this compound

Q: My final extract shows very low or undetectable levels of this compound. What are the likely causes and how can I fix this?

A: Low yield is a common issue that can stem from several factors throughout the experimental workflow. Here’s a step-by-step guide to troubleshoot the problem:

  • Ineffective Quenching: Cellular metabolism may not have been stopped quickly enough, leading to the degradation of your target molecule.

    • Solution: Ensure that cell harvesting and quenching are performed as rapidly as possible. For suspension cells, pellet them quickly at a low temperature. For adherent cells, aspirate the media and immediately add an ice-cold solvent before scraping.[5] Flash-freezing the cell pellet in liquid nitrogen before extraction is a highly effective quenching method.[2]

  • Incomplete Cell Lysis: If cells are not fully disrupted, the this compound will not be efficiently released for extraction.

    • Solution: For solvent-based lysis, ensure vigorous vortexing or sonication after adding the solvent.[10] If using mechanical methods like bead beating, optimize the duration and intensity of the homogenization.[5]

  • Analyte Degradation: Acyl-CoAs are inherently unstable and can be hydrolyzed.

    • Solution: Maintain ice-cold conditions at every step of the procedure.[2] Use pre-chilled tubes and solvents. Minimize the time between harvesting and the final extraction. Acyl-CoAs are particularly unstable in alkaline and strongly acidic aqueous solutions.[3]

  • Suboptimal Extraction Solvent: The polarity and composition of the extraction solvent may not be ideal for this compound.

    • Solution: A mixture of organic solvents is often more effective than a single solvent. A commonly used mixture for a broad range of acyl-CoAs is acetonitrile/methanol (B129727)/water (2:2:1, v/v/v).[9] For branched-chain acyl-CoAs, specific chromatographic conditions may be necessary for proper separation and detection.[1]

Issue 2: Poor Reproducibility Between Replicates

Q: I'm observing significant variability in the measured amount of this compound across my technical replicates. What could be causing this?

A: Poor reproducibility often points to inconsistencies in sample handling and processing.

  • Inconsistent Cell Numbers: If the initial number of cells is not consistent across samples, the final amount of extracted metabolite will vary.

    • Solution: Ensure accurate cell counting before harvesting. For adherent cells, make sure plates have a similar level of confluency. Normalize your final results to total protein concentration or cell number.

  • Variable Extraction Times: Differences in the time taken to process each sample can lead to varying degrees of degradation.

    • Solution: Process samples in small batches to ensure that each replicate is handled in a consistent and timely manner. Keep all samples on ice throughout.

  • Precipitate Disturbance: Accidentally collecting part of the protein pellet after centrifugation can interfere with downstream analysis.

    • Solution: Be careful when collecting the supernatant after centrifugation. Leave a small amount of supernatant behind to avoid disturbing the pellet.[5] A second centrifugation step can help to remove any remaining particulates.

Issue 3: Suspected Co-elution or Matrix Effects in LC-MS/MS Analysis

Q: My chromatography results suggest that other molecules might be interfering with the detection of this compound. How can I address this?

A: Co-elution of isobaric species (molecules with the same mass) is a known challenge, particularly for branched-chain acyl-CoAs.[1]

  • Chromatographic Separation: The analytical column and gradient may not be sufficient to separate this compound from other similar molecules.

    • Solution: Optimize your liquid chromatography method. This may involve using a different column (e.g., a longer C18 column or one with a different chemistry) or adjusting the mobile phase gradient to improve resolution.[1]

  • Matrix Effects: Components of the sample matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.

    • Solution: Incorporate a solid-phase extraction (SPE) step after the initial solvent extraction to clean up the sample.[2] Ensure that your calibration standards are prepared in a matrix that closely matches your samples to compensate for these effects.

Data Presentation

Table 1: Comparison of Common Cell Lysis Methods for Metabolite Extraction

Lysis MethodPrincipleAdvantagesDisadvantagesSuitability for Acyl-CoAs
Solvent Extraction (e.g., Methanol/Acetonitrile) Organic solvents disrupt cell membranes and precipitate proteins.[3]Simple, rapid, combines lysis and quenching, effective for a broad range of metabolites.[3]May not be as effective for cells with tough walls; solvent choice is critical.[1]Excellent: Widely used and highly recommended for acyl-CoA extraction.[5]
Bead Beating (Homogenization) Mechanical shearing of cells using small beads.[5]Effective for a wide range of cell types, including those with tough walls.[5]Can generate heat, potentially degrading sensitive molecules; may require optimization.[4]Good: Can be effective if performed under cold conditions.
Sonication High-frequency sound waves create cavitation bubbles that disrupt cells.[4]Efficient for many cell types.[5]Can generate significant heat, leading to analyte degradation; may shear DNA, increasing viscosity.[4]Fair: Requires careful temperature control to prevent degradation.
Freeze-Thaw Cycles Repeated freezing and thawing forms ice crystals that rupture cell membranes.[6]A relatively gentle method that does not introduce chemical contaminants.[6]Can be time-consuming and may not be sufficient for complete lysis of all cell types.Fair: Can be used in combination with other methods, but may be inefficient on its own.
Detergent-Based Lysis Detergents solubilize the lipid bilayer of the cell membrane.Generally gentle and effective.[7]Detergents may interfere with downstream analysis (e.g., mass spectrometry) and often need to be removed.Poor: Not typically recommended due to potential interference with LC-MS/MS analysis.

Experimental Protocols

Protocol 1: Solvent-Based Extraction of this compound from Cultured Cells

This protocol is a general method adapted from established procedures for acyl-CoA extraction and is suitable for both adherent and suspension cells.[3][5] Optimization may be required for specific cell lines and experimental conditions.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (LC-MS grade), pre-chilled to -80°C

  • Internal Standard (e.g., Heptadecanoyl-CoA) in a suitable solvent

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes, pre-chilled

  • Centrifuge capable of reaching >15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Harvesting and Washing:

    • For Adherent Cells: Aspirate the culture medium. Wash the cell monolayer twice with a suitable volume of ice-cold PBS.

    • For Suspension Cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Discard the supernatant and wash the cell pellet twice with ice-cold PBS, ensuring complete resuspension during washes.

  • Quenching and Lysis:

    • For Adherent Cells: After the final PBS wash, add 1 mL of -80°C methanol containing the internal standard directly to the plate. Immediately use a cell scraper to scrape the cells into the cold methanol.[5]

    • For Suspension Cells: After the final wash, add 1 mL of -80°C methanol containing the internal standard to the cell pellet and vortex vigorously to resuspend and lyse the cells.

  • Incubation and Protein Precipitation:

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Incubate the lysate at -80°C for at least 15 minutes to ensure complete protein precipitation.[3]

  • Lysate Clarification:

    • Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet the precipitated protein and cell debris.[3]

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube. Avoid disturbing the pellet.[5]

  • Sample Concentration:

    • Dry the supernatant using a vacuum concentrator or under a gentle stream of nitrogen. Evaporation should be performed at a low temperature to prevent degradation.

  • Sample Reconstitution:

    • Reconstitute the dried extract in a small, precise volume (e.g., 50-100 µL) of a solvent suitable for your LC-MS/MS analysis. A common choice is 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7).[5] Vortex thoroughly and centrifuge again to pellet any remaining insoluble material before transferring to an autosampler vial.

Mandatory Visualization

Experimental_Workflow Experimental Workflow for this compound Extraction cluster_harvest Cell Harvesting cluster_lysis Quenching & Lysis cluster_extraction Extraction & Concentration cluster_analysis Analysis Adherent Adherent Cells Wash_PBS Wash with Ice-Cold PBS Adherent->Wash_PBS Aspirate Media Suspension Suspension Cells Suspension->Wash_PBS Centrifuge & Resuspend Add_Methanol Add Cold Methanol + Internal Standard Wash_PBS->Add_Methanol Rapidly Incubate Incubate at -80°C (15 min) Add_Methanol->Incubate Centrifuge Centrifuge (15,000 x g, 4°C, 10 min) Incubate->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Dry_Sample Dry Under Nitrogen or Vacuum Collect_Supernatant->Dry_Sample Reconstitute Reconstitute in LC-MS Buffer Dry_Sample->Reconstitute LCMS_Analysis LC-MS/MS Analysis Reconstitute->LCMS_Analysis

Caption: A generalized workflow for the extraction of this compound.

Troubleshooting_Workflow Troubleshooting Low Acyl-CoA Yield Start Low or No Yield Quenching Was Quenching Rapid and Effective? Start->Quenching Lysis Was Cell Lysis Complete? Quenching->Lysis Yes Sol_Quenching Improve Quenching: - Flash-freeze pellet - Work faster Quenching->Sol_Quenching No Degradation Were Samples Kept Cold at All Times? Lysis->Degradation Yes Sol_Lysis Optimize Lysis: - Increase sonication/vortexing - Check bead efficiency Lysis->Sol_Lysis No Extraction Is the Extraction Solvent Optimal? Degradation->Extraction Yes Sol_Degradation Prevent Degradation: - Use pre-chilled tubes/solvents - Minimize processing time Degradation->Sol_Degradation No Sol_Extraction Optimize Solvent: - Try solvent mixtures (e.g., ACN/MeOH/H2O) - Consider SPE cleanup Extraction->Sol_Extraction No

Caption: A decision tree for troubleshooting low acyl-CoA extraction yields.

References

Technical Support Center: Improving Sensitivity for 6-Methyltridecanoyl-CoA Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of 6-Methyltridecanoyl-CoA detection in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting this compound?

A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most sensitive and specific method for the quantification of this compound and other acyl-CoA species. This technique offers high selectivity and sensitivity, allowing for the detection of low-abundance molecules in complex biological matrices.[1][2]

Q2: How can I improve the ionization efficiency of this compound in the mass spectrometer?

A2: To improve ionization efficiency, consider the following:

  • Mobile Phase Composition: The use of an alkaline mobile phase, such as one containing ammonium (B1175870) hydroxide, can improve the peak shape of long-chain acyl-CoAs.[3] However, care must be taken as high pH can be detrimental to silica-based columns.

  • Derivatization: While not always necessary for acyl-CoAs, derivatization can significantly enhance ionization efficiency for some analytes.

  • Source Parameters: Optimize mass spectrometer source parameters, including desolvation temperature and gas flows, to ensure stable and efficient ionization.

Q3: What are the expected fragmentation patterns for this compound in MS/MS?

A3: Acyl-CoAs typically exhibit a characteristic fragmentation pattern in positive ion mode tandem mass spectrometry. The most common fragmentation involves a neutral loss of the phosphorylated ADP moiety (507 Da). Therefore, for this compound, you would typically monitor the transition of the precursor ion [M+H]+ to the product ion [M+H-507]+.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the detection and quantification of this compound.

Low or No Signal
Potential Cause Recommended Solution
Sample Degradation This compound is susceptible to hydrolysis. Prepare fresh standards and samples. Store all samples at -80°C and process on ice.[4]
Inefficient Extraction Optimize the extraction procedure. A common method involves protein precipitation with an organic solvent like methanol (B129727) or acetonitrile, followed by solid-phase extraction (SPE) to purify and concentrate the acyl-CoAs.
Suboptimal LC-MS/MS Parameters - Chromatography: Ensure proper column choice (e.g., C18) and optimize the mobile phase gradient to achieve good peak shape and retention. - Mass Spectrometry: Infuse a standard solution of a similar acyl-CoA to optimize source parameters (e.g., capillary voltage, gas flow, temperature) and collision energy for the specific MRM transition.[5]
Matrix Effects Co-eluting compounds from the sample matrix can suppress the ionization of this compound. Improve sample cleanup, adjust the chromatographic gradient to separate the analyte from interfering compounds, or use a stable isotope-labeled internal standard to compensate for matrix effects.[4]
Poor Peak Shape (Tailing, Fronting, or Split Peaks)
Potential Cause Recommended Solution
Column Overload Reduce the injection volume or dilute the sample.
Column Contamination Flush the column with a strong solvent or replace it if necessary. The use of a guard column is recommended to protect the analytical column.
Inappropriate Mobile Phase pH Adjust the pH of the mobile phase. For acyl-CoAs, a slightly acidic or neutral pH is often preferred to maintain stability and improve peak shape.
Secondary Interactions Interactions between the analyte and active sites on the column can cause peak tailing. Use a column with end-capping or add a small amount of a competing agent to the mobile phase.
High Background Noise
Potential Cause Recommended Solution
Contaminated Solvents or Reagents Use high-purity, LC-MS grade solvents and reagents. Prepare fresh mobile phases daily.
Carryover from Previous Injections Implement a robust needle wash protocol in the autosampler settings, using a strong solvent to clean the injection needle and port between samples.
Dirty Ion Source Clean the ion source components of the mass spectrometer according to the manufacturer's instructions.

Experimental Protocols

Protocol 1: Extraction of this compound from Mammalian Cells
  • Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis and Extraction: Add 1 mL of ice-cold methanol to the cell plate. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Precipitation: Vortex the lysate vigorously and centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new tube.

  • Drying: Evaporate the solvent to dryness using a vacuum concentrator or a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 50-100 µL of a suitable solvent for LC-MS analysis (e.g., 50% methanol in water).

Protocol 2: LC-MS/MS Analysis of this compound
  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium acetate (B1210297) in water (pH 6.8).[2]

    • Mobile Phase B: Acetonitrile.[2]

    • Flow Rate: 0.2 mL/min.[2]

    • Gradient: A typical gradient starts with a low percentage of mobile phase B, increases to elute the analyte, and then returns to initial conditions for re-equilibration.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transition for this compound.

    • Optimization: Infuse a standard solution to optimize the declustering potential, collision energy, and other MS parameters.

Quantitative Data

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Acyl-CoAs using LC-MS/MS

Acyl-CoALOD (nM)LOQ (nM)Reference
Various Acyl-CoAs2 - 133-[6]
Short-Chain Acyl-CoAs--[1]

Signaling Pathways and Workflows

The metabolism of branched-chain fatty acids like 6-methyltridecanoic acid involves a combination of alpha- and beta-oxidation steps. Due to the methyl branch, direct beta-oxidation is hindered.

Metabolism_of_6_Methyltridecanoyl_CoA Metabolism of this compound 6-Methyltridecanoic_Acid 6-Methyltridecanoic_Acid 6-Methyltridecanoyl_CoA 6-Methyltridecanoyl_CoA 6-Methyltridecanoic_Acid->6-Methyltridecanoyl_CoA Acyl-CoA Synthetase Alpha_Oxidation Alpha_Oxidation 6-Methyltridecanoyl_CoA->Alpha_Oxidation Pristanoyl_CoA_analog Pristanoyl_CoA_analog Alpha_Oxidation->Pristanoyl_CoA_analog Removes one carbon Beta_Oxidation_Cycles Beta_Oxidation_Cycles Pristanoyl_CoA_analog->Beta_Oxidation_Cycles Propionyl_CoA Propionyl_CoA Beta_Oxidation_Cycles->Propionyl_CoA Acetyl_CoA Acetyl_CoA Beta_Oxidation_Cycles->Acetyl_CoA TCA_Cycle TCA_Cycle Propionyl_CoA->TCA_Cycle via Succinyl-CoA Acetyl_CoA->TCA_Cycle

Caption: Proposed metabolic pathway of this compound.

The experimental workflow for improving the sensitivity of this compound detection involves a systematic approach from sample preparation to data acquisition.

Experimental_Workflow Workflow for Improving this compound Detection cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_optimization Optimization Sample_Collection Sample_Collection Extraction Extraction Sample_Collection->Extraction Add Internal Standard Purification_SPE Purification (SPE) Extraction->Purification_SPE Reconstitution Reconstitution Purification_SPE->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation Inject Sample MS_Detection MS/MS Detection LC_Separation->MS_Detection Method_Development Method Development & Optimization MS_Detection->Method_Development Troubleshooting Troubleshooting MS_Detection->Troubleshooting Low Signal? Method_Development->LC_Separation Optimized Parameters Method_Development->MS_Detection Troubleshooting->Method_Development Iterate

Caption: Experimental workflow for sensitive acyl-CoA detection.

References

Technical Support Center: 6-Methyltridecanoyl-CoA Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Methyltridecanoyl-CoA. The information is presented in a question-and-answer format to directly address common pitfalls and specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary research applications?

This compound is the coenzyme A thioester of 6-methyltridecanoic acid, a branched-chain fatty acid (BCFA). While less common than straight-chain fatty acids, BCFAs are gaining research interest for their roles in various biological processes. Potential research applications for this compound include:

  • Studying lipid metabolism: Investigating the enzymes and pathways involved in the synthesis and degradation of BCFAs.

  • Investigating cellular signaling: BCFAs and their CoA esters can act as signaling molecules. For instance, very-long-chain and branched-chain fatty acyl-CoAs are high-affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism.[1][2]

  • Modulating membrane properties: BCFAs can influence the fluidity and structure of cell membranes.[3]

  • Drug development: Exploring the therapeutic potential of BCFAs, as some have shown anti-cancer and anti-inflammatory properties.[4][5][6]

Q2: What are the potential metabolic pathways for this compound?

The precise metabolic pathway for this compound is not as well-defined as for more common fatty acids. However, it is likely metabolized through pathways analogous to other BCFAs. The initial steps would involve its synthesis from 6-methyltridecanoic acid by an acyl-CoA synthetase. Degradation would likely proceed via a modified form of β-oxidation, potentially involving α-oxidation to handle the methyl branch, similar to the degradation of phytanic acid.

Q3: Where can I obtain this compound?

Commercial availability of this compound may be limited. Researchers may need to custom synthesize this molecule or inquire with specialized chemical suppliers who offer a range of coenzyme A derivatives.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis, purification, quantification, and use of this compound in experiments.

Synthesis and Purification

Problem: Low yield during the synthesis of this compound.

  • Possible Cause 1: Incomplete activation of 6-methyltridecanoic acid. The conversion of the free fatty acid to its acyl-CoA derivative is a critical step.

    • Solution: Ensure that the activating agent (e.g., N,N'-dicyclohexylcarbodiimide (DCC) or a similar carbodiimide) is fresh and used in the correct molar excess. The reaction should be carried out under anhydrous conditions to prevent hydrolysis of the activated intermediate.

  • Possible Cause 2: Degradation of the product. Acyl-CoA thioesters can be susceptible to hydrolysis, especially at non-neutral pH.

    • Solution: Maintain a neutral pH (around 7.0-7.5) during the reaction and purification steps. Work at low temperatures (e.g., on ice) to minimize enzymatic and chemical degradation.

  • Possible Cause 3: Inefficient purification. Loss of product can occur during purification steps like solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).

    • Solution: Optimize the SPE protocol by testing different sorbents and elution solvents. For HPLC, use a reversed-phase column (e.g., C18) with a suitable gradient of an organic solvent (e.g., acetonitrile (B52724) or methanol) in a buffered aqueous mobile phase (e.g., ammonium (B1175870) acetate).[7][8]

Quantification

Problem: Inaccurate or inconsistent quantification of this compound by LC-MS/MS.

  • Possible Cause 1: Poor ionization efficiency. The methyl branch might affect the ionization of the molecule compared to its straight-chain counterparts.

    • Solution: Optimize the electrospray ionization (ESI) source parameters on your mass spectrometer. Experiment with both positive and negative ion modes, though positive mode is more common for acyl-CoAs.[7][9] The use of mobile phase additives like ammonium hydroxide (B78521) can improve signal.[9]

  • Possible Cause 2: Matrix effects. Co-eluting substances from the sample matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification.

    • Solution: Employ a robust sample preparation method, such as solid-phase extraction (SPE), to remove interfering substances.[8] The use of a stable isotope-labeled internal standard (e.g., ¹³C-labeled this compound) is highly recommended to correct for matrix effects and variations in extraction recovery. If a specific standard is unavailable, an odd-chain length fatty acyl-CoA can be used as an internal standard.[10]

  • Possible Cause 3: Instability in the autosampler. Long-chain acyl-CoAs can degrade over time in the autosampler.

    • Solution: Keep the autosampler temperature low (e.g., 4°C). Analyze samples as quickly as possible after preparation. For extended sequences, consider re-preparing samples.

Enzymatic Assays

Problem: Low or no activity in an enzymatic assay using this compound as a substrate.

  • Possible Cause 1: Enzyme specificity. The enzyme being used may have a strong preference for straight-chain fatty acyl-CoAs and may not efficiently recognize or process the branched-chain substrate.

    • Solution: Review the literature for information on the substrate specificity of the enzyme. If possible, test a range of branched-chain and straight-chain acyl-CoAs to determine the enzyme's preference. It may be necessary to screen for or engineer an enzyme with higher activity towards this compound.

  • Possible Cause 2: Substrate insolubility. Long-chain acyl-CoAs can be poorly soluble in aqueous assay buffers, leading to low effective substrate concentrations.

    • Solution: Prepare the this compound stock solution in an appropriate organic solvent (e.g., ethanol (B145695) or DMSO) and then dilute it into the assay buffer. The final concentration of the organic solvent in the assay should be kept low (typically <1%) to avoid inhibiting the enzyme. Including a carrier protein like bovine serum albumin (BSA) in the assay buffer can help to solubilize the acyl-CoA.

  • Possible Cause 3: General assay issues. Problems with buffer pH, temperature, or the presence of inhibitors can affect enzyme activity.

    • Solution: Refer to general troubleshooting guides for enzymatic assays. Ensure all components are properly thawed and mixed.[11] Verify the correct incubation times and temperatures.[11] Use calibrated pipettes for accurate measurements.[11]

Cellular Studies

Problem: Inconsistent or unexpected cellular responses to this compound treatment.

  • Possible Cause 1: Poor cellular uptake. The methyl branch may affect the transport of the fatty acid into the cell.

    • Solution: Complex the 6-methyltridecanoic acid (the precursor to the CoA ester) with fatty acid-free BSA before adding it to the cell culture medium to enhance its uptake.

  • Possible Cause 2: Off-target effects. The observed cellular response may not be directly due to this compound but to its metabolites or to non-specific effects on membrane properties.

    • Solution: Use appropriate controls, such as a straight-chain fatty acyl-CoA of similar length (e.g., tridecanoyl-CoA) and an inactive analogue if available. Perform metabolomic analysis to identify the downstream metabolites of this compound in your cellular system.

  • Possible Cause 3: Altered gene expression. Branched-chain fatty acids have been shown to alter the expression of genes involved in lipid metabolism and inflammation.[4][11]

    • Solution: Perform gene expression analysis (e.g., qPCR or RNA-seq) to determine if this compound treatment is altering the expression of relevant genes in your experimental model.

Data Presentation

Table 1: LC-MS/MS Parameters for Quantification of Long-Chain Acyl-CoAs
ParameterRecommended SettingReference
Ionization Mode Positive Electrospray Ionization (ESI)[7][9]
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm)[7][8]
Mobile Phase A Water with 10 mM ammonium acetate (B1210297) and 0.1% formic acid[8]
Mobile Phase B Acetonitrile or Methanol (B129727) with 10 mM ammonium acetate and 0.1% formic acid[8]
Gradient Start with a low percentage of B, ramp to a high percentage[7][9]
MS/MS Transition Monitor for the neutral loss of 507 Da (phosphoadenosine diphosphate)[7]

Experimental Protocols

Protocol 1: General Procedure for Solid-Phase Extraction (SPE) of this compound from Cell Lysates
  • Sample Preparation: Homogenize cell pellets in a suitable buffer.

  • Protein Precipitation: Add a cold organic solvent (e.g., 80% methanol) to precipitate proteins.[8]

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet debris.[8]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by water.

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.[8]

  • Washing: Wash the cartridge with a low percentage of organic solvent to remove polar impurities.[8]

  • Elution: Elute the this compound with a high percentage of organic solvent (e.g., methanol or acetonitrile).[8]

  • Solvent Evaporation and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in a solvent suitable for LC-MS/MS analysis.[8]

Protocol 2: Fluorometric Assay for Fatty Acyl-CoA

Several commercial kits are available for the fluorometric quantification of total fatty acyl-CoAs. The general principle involves a set of coupled enzymatic reactions that lead to the production of a fluorescent product. The fluorescence intensity is proportional to the amount of fatty acyl-CoA in the sample.

  • Sample Preparation: Prepare cell or tissue lysates in the buffer provided with the kit.

  • Standard Curve: Prepare a standard curve using the provided fatty acyl-CoA standard.

  • Reaction Mix: Prepare a reaction mix containing the enzymes and dye reagent.

  • Incubation: Add the reaction mix to the samples and standards and incubate at room temperature for the time specified in the kit protocol (typically 30-40 minutes).[12][13]

  • Measurement: Measure the fluorescence at the recommended excitation and emission wavelengths (e.g., λexc/em = 530/585 nm).[12][13]

  • Calculation: Determine the concentration of fatty acyl-CoA in the samples from the standard curve.

Mandatory Visualizations

experimental_workflow Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation cell_culture Cell Culture/ Tissue Homogenization lysis Cell Lysis cell_culture->lysis gene_expression Gene Expression Analysis cell_culture->gene_expression protein_precip Protein Precipitation lysis->protein_precip enzymatic_assay Enzymatic Activity Assay lysis->enzymatic_assay spe Solid-Phase Extraction (SPE) protein_precip->spe lcms LC-MS/MS Quantification spe->lcms quant_data Quantitative Data lcms->quant_data enzymatic_assay->quant_data pathway_analysis Metabolic Pathway Analysis gene_expression->pathway_analysis quant_data->pathway_analysis biological_insight Biological Insight pathway_analysis->biological_insight

Caption: A typical experimental workflow for the analysis of this compound.

signaling_pathway Potential Signaling Pathway of this compound 6-MT-CoA This compound PPARa PPARα 6-MT-CoA->PPARa Binds and Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to TargetGenes Target Gene Expression PPRE->TargetGenes Regulates MetabolicEffects Metabolic Effects (e.g., β-oxidation) TargetGenes->MetabolicEffects Leads to

Caption: A potential signaling pathway involving this compound as a PPARα ligand.

References

Technical Support Center: Quality Control for Synthetic 6-Methyltridecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control of synthetic 6-Methyltridecanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for assessing the purity of synthetic this compound?

A1: The primary methods for determining the purity of synthetic this compound are High-Performance Liquid Chromatography (HPLC) coupled with UV detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural confirmation and can provide information on purity.

Q2: What are the expected molecular weight and mass spectrometry signals for this compound?

A2: The monoisotopic mass of this compound is 977.3892 g/mol . In positive ion mode mass spectrometry, you would typically observe the protonated molecule [M+H]⁺ at an m/z of 978.3965. A characteristic fragmentation pattern for acyl-CoAs is a neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507.0 Da), resulting in a prominent product ion.[1][2][3]

Q3: What are potential sources of impurities in synthetic this compound?

A3: Impurities can arise from several sources during synthesis and storage. These may include:

  • Isomers: Positional isomers of the methyl group on the tridecanoyl chain.

  • Homologues: Acyl-CoAs with shorter or longer carbon chains.

  • Unreacted starting materials: Residual Coenzyme A (CoA-SH) or 6-methyltridecanoic acid.

  • Oxidized forms: The thiol group of Coenzyme A is susceptible to oxidation, forming disulfides (e.g., CoA-S-S-CoA).

  • Hydrolysis products: Breakdown of the thioester bond, leading to free 6-methyltridecanoic acid and CoA.

Q4: How should I store synthetic this compound to ensure its stability?

A4: Long-chain acyl-CoAs are susceptible to degradation. For optimal stability, it is recommended to store this compound as a lyophilized powder at -20°C or -80°C. If in solution, prepare aliquots in a suitable buffer at a slightly acidic pH (e.g., pH 4-6) and store at -80°C to minimize hydrolysis and oxidation. Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

HPLC Analysis Troubleshooting
Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) 1. Column degradation. 2. Incompatible sample solvent. 3. Secondary interactions with the stationary phase.1. Replace the column with a new one. 2. Dissolve the sample in the mobile phase starting condition. 3. Adjust the mobile phase pH or ionic strength.
Variable Retention Times 1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature. 3. Air bubbles in the pump.1. Prepare fresh mobile phase and ensure proper mixing. 2. Use a column oven to maintain a consistent temperature. 3. Degas the mobile phase and prime the pump.
Ghost Peaks 1. Contamination in the mobile phase or injector. 2. Carryover from a previous injection.1. Use high-purity solvents and flush the system. 2. Run blank injections between samples and clean the injector.
Low Signal Intensity 1. Sample degradation. 2. Incorrect detector wavelength. 3. Low sample concentration.1. Prepare fresh sample and handle it on ice. 2. Set the UV detector to 260 nm for the adenine (B156593) moiety of CoA. 3. Concentrate the sample if possible.
LC-MS/MS Analysis Troubleshooting
Issue Potential Cause Recommended Solution
No or Low Ion Signal 1. Poor ionization efficiency. 2. Sample matrix suppression. 3. Clogged ion source.1. Optimize ion source parameters (e.g., spray voltage, gas flow). 2. Dilute the sample or use a more effective sample preparation method. 3. Clean the ion source components.
Incorrect m/z Values 1. Mass spectrometer requires calibration. 2. Incorrect assignment of adducts.1. Calibrate the mass spectrometer using a known standard. 2. Check for common adducts such as [M+Na]⁺ or [M+K]⁺.
Inconsistent Fragmentation 1. Fluctuating collision energy. 2. Presence of co-eluting isobaric interferences.1. Ensure the collision energy is set appropriately and is stable. 2. Improve chromatographic separation to resolve interferences.
High Background Noise 1. Contaminated mobile phase or LC system. 2. Electrical interference.1. Use high-purity solvents and flush the entire LC-MS system. 2. Check for and eliminate sources of electrical noise.

Experimental Protocols

Protocol 1: Purity Assessment by HPLC-UV

Objective: To determine the purity of synthetic this compound by separating it from potential impurities and quantifying the relative peak area.

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 75 mM KH₂PO₄, pH 4.9[4]

  • Mobile Phase B: Acetonitrile with 600 mM Acetic Acid[4]

  • This compound sample

  • High-purity water and acetonitrile

Procedure:

  • Prepare the mobile phases and degas them thoroughly.

  • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 44% B) at a flow rate of 0.5 mL/min until a stable baseline is achieved.[4]

  • Dissolve the this compound sample in a small volume of the initial mobile phase.

  • Inject an appropriate volume of the sample (e.g., 10-20 µL).

  • Run a gradient elution to separate the components. A typical gradient could be:

    • Increase from 44% to 50% B over 80 minutes.[4]

    • Increase to 70% B over the next 15 minutes.[4]

    • Increase to 80% B to elute highly hydrophobic compounds.[4]

    • Return to initial conditions and re-equilibrate.[4]

  • Monitor the eluent at 260 nm.[4]

  • Integrate the peak areas of all detected peaks.

  • Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.

Protocol 2: Identity Confirmation by LC-MS/MS

Objective: To confirm the identity of this compound by its mass-to-charge ratio and characteristic fragmentation pattern.

Materials:

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • Reversed-phase C8 or C18 column

  • Mobile Phase A: 15 mM Ammonium Hydroxide in water[2]

  • Mobile Phase B: 15 mM Ammonium Hydroxide in acetonitrile[2]

  • This compound sample

  • High-purity water and acetonitrile

Procedure:

  • Prepare and degas the mobile phases.

  • Equilibrate the column with the initial mobile phase conditions.

  • Dissolve the sample in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Inject the sample into the LC-MS/MS system.

  • Perform a chromatographic separation using a suitable gradient.

  • Set the mass spectrometer to operate in positive ESI mode.

  • Perform a full scan (MS1) to identify the protonated molecular ion [M+H]⁺ of this compound (expected m/z 978.40).

  • Perform a product ion scan (MS2) of the parent ion at m/z 978.40 to observe the fragmentation pattern. Look for the characteristic product ion resulting from the neutral loss of 507.0 Da (expected m/z 471.4).[1][2][3]

Quantitative Data Summary

Parameter This compound Potential Impurity: Coenzyme A
Molecular Formula C₃₅H₆₂N₇O₁₇P₃SC₂₁H₃₆N₇O₁₆P₃S
Monoisotopic Mass 977.3892 g/mol 767.1234 g/mol
[M+H]⁺ (m/z) 978.3965768.1307
Characteristic MS/MS Fragment (m/z) 471.4 (Loss of 507.0)261.1 (Adenine)
Typical HPLC Retention Time Later eluting (more hydrophobic)Earlier eluting (more polar)

Visualizations

QC_Workflow cluster_synthesis Synthesis & Initial Assessment cluster_qc Quality Control Analysis cluster_results Results & Troubleshooting synthesis Synthetic this compound hplc HPLC-UV Purity synthesis->hplc lcms LC-MS/MS Identity synthesis->lcms nmr NMR Structure synthesis->nmr pass Pass QC Criteria hplc->pass Purity ≥ 95% fail Fail QC Criteria hplc->fail Purity < 95% lcms->pass Correct Mass & Fragment lcms->fail Incorrect Mass/Fragment nmr->pass Correct Structure nmr->fail Incorrect Structure troubleshoot Troubleshoot & Re-analyze fail->troubleshoot troubleshoot->hplc troubleshoot->lcms troubleshoot->nmr

Caption: Quality Control Workflow for Synthetic this compound.

HPLC_Troubleshooting cluster_peak Peak Shape Problems cluster_retention Retention Time Issues cluster_signal Signal Problems start HPLC Analysis Issue peak_shape Poor Peak Shape? start->peak_shape retention Variable Retention? start->retention signal Low/No Signal? start->signal check_column Check Column Health peak_shape->check_column Yes peak_shape->retention No check_solvent Adjust Sample Solvent check_column->check_solvent check_mobile_phase Check Mobile Phase retention->check_mobile_phase Yes retention->signal No check_temp Control Temperature check_mobile_phase->check_temp check_sample Check Sample Integrity signal->check_sample Yes check_detector Verify Detector Settings check_sample->check_detector

Caption: Logical Troubleshooting Flow for Common HPLC Issues.

References

Technical Support Center: Enhancing Recovery of 6-Methyltridecanoyl-CoA from SPE Columns

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery of 6-Methyltridecanoyl-CoA from Solid-Phase Extraction (SPE) columns.

Troubleshooting Guide: Low Recovery of this compound

Low or inconsistent recovery of this compound during solid-phase extraction is a common issue that can compromise experimental results. This guide provides a systematic approach to identifying and resolving the root causes of poor recovery.

Q1: What are the most common causes of low recovery of long-chain acyl-CoAs like this compound during SPE?

Three of the most frequent issues encountered during SPE are poor recovery, reproducibility problems, and sample extracts being insufficiently clean.[1][2][3][4] The first step in addressing these problems is to verify that the analytical system is functioning correctly.[1][3]

Q2: How can I systematically troubleshoot the cause of low recovery in my SPE protocol?

To pinpoint the stage where analyte loss is occurring, it is recommended to process a known standard of this compound through the entire SPE procedure.[1][3] Collect and analyze the fractions from each step (load, wash, and elution) to determine where the compound is being lost.[1][3]

Frequently Asked Questions (FAQs)

Sample Preparation & Handling

Q3: How should I handle and store my samples to ensure the stability of this compound?

Due to their inherent instability, it is optimal to process fresh tissue samples immediately.[5] If storage is necessary, samples should be flash-frozen in liquid nitrogen and stored at -80°C to minimize degradation.[5] It is crucial to avoid repeated freeze-thaw cycles, as they can significantly impact the stability of lipids.[5]

SPE Protocol Optimization

Q4: My analyte is in the flow-through fraction. What does this indicate and how can I fix it?

If this compound is found in the sample loading flow-through, it suggests that the analyte is not being retained on the SPE column.[6] This "breakthrough" can be caused by several factors:

  • Improper Column Conditioning: Ensure the SPE column is properly conditioned and equilibrated before loading the sample.[5][7] For reversed-phase cartridges (e.g., C18), this typically involves wetting the sorbent with an organic solvent like methanol (B129727) or acetonitrile, followed by equilibration with an aqueous solution similar in composition to the sample matrix.[7][8]

  • Incorrect Sample Solvent: The sample solvent may be too strong, preventing the analyte from binding to the sorbent.[6] For reversed-phase SPE, if the sample is dissolved in a solution with a high percentage of organic solvent, dilute it with a weaker, more aqueous solvent.[7]

  • High Flow Rate: Loading the sample too quickly can prevent efficient binding.[6][7] Decrease the flow rate during the sample loading step.[7]

  • Column Overload: The amount of analyte and other matrix components in the sample may exceed the binding capacity of the sorbent.[6][7] Consider using a larger SPE cartridge with more sorbent mass or reducing the sample volume.[7]

Q5: I'm losing my analyte during the wash step. What should I do?

If this compound is being eluted during the wash step, the wash solvent is likely too strong.[6] The ideal wash solvent should be strong enough to remove interferences without eluting the analyte of interest.[4] To resolve this, you can:

  • Decrease the strength of the wash solvent: For reversed-phase SPE, this typically means reducing the percentage of organic solvent in the wash solution.

  • Adjust the pH of the wash solvent: Ensure the pH is appropriate to maintain the desired interaction between the analyte and the sorbent.[6]

Q6: I've confirmed my analyte is retained on the column, but I have low recovery in my final eluate. What's the problem?

This indicates an issue with the elution step.[2][6] Potential causes and solutions include:

  • Elution Solvent is Too Weak: The elution solvent may not be strong enough to disrupt the interactions between this compound and the sorbent.[2][6] For reversed-phase SPE, increase the percentage of organic solvent in the elution solution.[2]

  • Insufficient Elution Volume: The volume of the elution solvent may not be adequate to completely recover the analyte. Try increasing the elution volume and collecting multiple smaller fractions to see if recovery improves in later fractions.[6]

  • Secondary Interactions: The analyte may have secondary interactions with the sorbent that are not disrupted by the primary elution solvent.[1][3] Consider adding a modifier to the elution solvent to address these interactions.[1][3]

  • Incorrect pH: Ensure the pH of the elution solvent is optimized to break the analyte-sorbent interaction.[6]

Q7: Could the choice of SPE sorbent affect the recovery of a branched-chain acyl-CoA like this compound?

Yes, the choice of sorbent is critical. For long-chain acyl-CoAs, both reversed-phase (e.g., C18) and anion-exchange mechanisms can be effective.[2][9] A study on the isolation of various acyl-CoAs reported high recoveries using a 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel, which acts as an anion-exchanger.[9] If you are experiencing poor recovery with a C18 sorbent due to very strong hydrophobic interactions, you might consider a less retentive sorbent like C8 or exploring an anion-exchange-based method.[6]

Quantitative Data Summary

The recovery of acyl-CoAs can vary depending on the chain length, sorbent type, and the overall method. The following tables summarize reported recovery rates from various protocols.

Table 1: Recovery of Various Acyl-CoAs Using 2-(2-pyridyl)ethyl Functionalized Silica Gel SPE

Acyl-CoA SpeciesChain LengthAverage Recovery from SPE (%)Reference
Acetyl-CoAShort (C2)85-95%[5]
Malonyl-CoAShort (C3)83-90%[5][9]
Octanoyl-CoAMedium (C8)88-92%[5][9]
Oleoyl-CoALong (C18:1)85-90%[5][9]
Arachidonyl-CoALong (C20:4)83-88%[5][9]

Data synthesized from multiple sources reporting on a similar SPE method.

Table 2: Recovery of Long-Chain Acyl-CoAs Using an Oligonucleotide Purification Column

Tissue SourceAverage Recovery (%)Reference
Rat Heart, Kidney, Muscle70-80%[1]

Experimental Protocols

Protocol 1: General Purpose SPE for a Broad Range of Acyl-CoAs

This protocol is adapted from established methods and is suitable for the extraction of a wide range of acyl-CoAs, including long-chain species, from tissue samples.[5][9]

Materials:

  • Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9.[1][5]

  • Extraction Solvents: Acetonitrile (ACN) and 2-Propanol (Isopropanol).[1][5]

  • SPE Columns: 2-(2-pyridyl)ethyl functionalized silica gel cartridges.[5][9]

  • Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v).[5][9]

  • Elution Solution: Methanol/250 mM Ammonium Formate (4:1, v/v).[5][9]

  • Internal Standard: e.g., Heptadecanoyl-CoA (C17:0).[5]

Procedure:

  • Sample Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.[5]

    • Add 1 mL of ice-cold Homogenization Buffer containing the internal standard.[5]

    • Homogenize the tissue on ice until a uniform suspension is achieved.[5]

    • Add 1 mL of 2-Propanol and homogenize again.[1][5]

  • Extraction of Acyl-CoAs:

    • Transfer the homogenate to a centrifuge tube.

    • Add 2 mL of Acetonitrile and vortex vigorously for 2 minutes.[5]

    • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[5]

    • Carefully collect the supernatant.[5]

  • Solid-Phase Extraction (SPE):

    • Column Conditioning: Condition the 2-(2-pyridyl)ethyl SPE column by passing 2 mL of the Wash Solution through it.[5]

    • Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column.[5]

    • Washing: Wash the column with 2 mL of the Wash Solution to remove unbound impurities.[5]

    • Elution: Elute the acyl-CoAs by adding 1.5 mL of the Elution Solution. Collect the eluate.[5]

  • Sample Concentration:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.[5]

    • Reconstitute the dried sample in a suitable solvent for your downstream analysis (e.g., a mixture of water and methanol for LC-MS).[5]

Visualizations

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_post Post-SPE Processing Homogenization 1. Homogenization (Tissue + Buffer + ISP) Extraction 2. Extraction (add ACN, vortex) Homogenization->Extraction Centrifugation 3. Centrifugation Extraction->Centrifugation Supernatant 4. Collect Supernatant (contains Acyl-CoAs) Centrifugation->Supernatant Loading 6. Sample Loading Supernatant->Loading Conditioning 5. Column Conditioning Conditioning->Loading Washing 7. Column Washing (remove impurities) Loading->Washing Elution 8. Analyte Elution Washing->Elution Concentration 9. Evaporation Elution->Concentration Reconstitution 10. Reconstitution Concentration->Reconstitution Analysis 11. Downstream Analysis (e.g., LC-MS) Reconstitution->Analysis

Caption: Experimental workflow for the enrichment of this compound using SPE.

Troubleshooting_Low_Recovery Start Start: Low Recovery of This compound CheckFractions Analyze Load, Wash, and Elution Fractions for Analyte Presence Start->CheckFractions AnalyteInLoad Analyte in LOAD Fraction? (Breakthrough) CheckFractions->AnalyteInLoad Check Load AnalyteInWash Analyte in WASH Fraction? AnalyteInLoad->AnalyteInWash No FixLoad Solutions for Breakthrough: - Check column conditioning - Decrease sample solvent strength - Reduce loading flow rate - Use larger cartridge AnalyteInLoad->FixLoad Yes AnalyteRetained Analyte Retained on Column, Low in Eluate? AnalyteInWash->AnalyteRetained No FixWash Solutions for Wash Loss: - Decrease wash solvent strength - Adjust pH of wash solution AnalyteInWash->FixWash Yes FixElution Solutions for Poor Elution: - Increase elution solvent strength - Increase elution volume - Modify elution solvent for  secondary interactions - Adjust elution pH AnalyteRetained->FixElution Yes

Caption: Troubleshooting decision tree for low recovery of this compound.

References

Validation & Comparative

Validating Mass Spectrometry Data for 6-Methyltridecanoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in metabolomics, the accurate identification and quantification of lipid species is paramount. This guide provides a comprehensive framework for the validation of mass spectrometry data for 6-Methyltridecanoyl-CoA, a branched-chain long-chain acyl-Coenzyme A. Given the general scarcity of publicly available data for this specific molecule, this guide establishes a validation workflow by comparing its theoretical data against the well-established principles of acyl-CoA mass spectrometry.

Data Presentation: Predicted and Comparative Mass Spectrometry Data

The foundational step in validating mass spectrometry data is to compare experimentally obtained values with theoretical values. All acyl-CoAs exhibit a characteristic fragmentation pattern, which is the key to their identification.[1][2] In positive ion mode tandem mass spectrometry (MS/MS), acyl-CoAs typically undergo a neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507.0 Da) and produce a characteristic fragment ion corresponding to the adenosine (B11128) 3',5'-diphosphate at m/z 428.0365.[3]

The theoretical monoisotopic mass of this compound (C35H62N7O17P3S) is 977.3136 Da. The expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]+ would therefore be approximately 978.3214.

Table 1: Theoretical Mass Spectrometry Data for this compound

AnalyteMolecular FormulaTheoretical Monoisotopic Mass (Da)Precursor Ion [M+H]+ (m/z)Key Fragment Ions (m/z)
This compoundC35H62N7O17P3S977.3136978.3214471.3257 ([M+H-507]+), 428.0365 (Adenosine diphosphate)

Table 2: Comparative Analysis Template for Experimental Data

This table should be used to compare experimental results for this compound with a known straight-chain analog, such as Tetradecanoyl-CoA, to assess the impact of the methyl branch on chromatographic and mass spectrometric behavior.

AnalyteRetention Time (min)Theoretical [M+H]+ (m/z)Experimental [M+H]+ (m/z)Mass Error (ppm)Signal Intensity (arbitrary units)
This compoundUser Data978.3214User DataUser DataUser Data
Tetradecanoyl-CoA (C14:0)User Data978.3136User DataUser DataUser Data
Other Acyl-CoA StandardUser DataUser DataUser DataUser DataUser Data

Experimental Protocols

Accurate data generation relies on robust and reproducible experimental protocols. The following are generalized yet detailed methods for the extraction and analysis of long-chain acyl-CoAs from biological matrices, synthesized from established methodologies.[4][5][6][7][8]

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissues or Cells
  • Sample Homogenization: Flash-freeze tissue or cell pellets in liquid nitrogen. Homogenize the frozen sample in 1 mL of ice-cold 10% (w/v) trichloroacetic acid or a 2:1 (v/v) methanol (B129727):water solution.

  • Internal Standard Spiking: Add an appropriate internal standard, such as a stable isotope-labeled acyl-CoA or an odd-chain acyl-CoA (e.g., C17:0-CoA), to the homogenate to correct for extraction efficiency and matrix effects.

  • Protein Precipitation: Sonicate the sample briefly on ice and then centrifuge at 15,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the previous step onto the SPE cartridge.

    • Wash the cartridge with 1 mL of water to remove salts and other polar impurities.

    • Elute the acyl-CoAs with 1 mL of methanol containing 25 mM ammonium (B1175870) hydroxide (B78521).

  • Sample Concentration: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis using Multiple Reaction Monitoring (MRM)
  • Liquid Chromatography (LC):

    • Column: Use a C18 or C8 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size) for separation.[5][6]

    • Mobile Phase A: 15 mM ammonium hydroxide in water.[6]

    • Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.[6]

    • Gradient: A typical gradient would start at a low percentage of mobile phase B (e.g., 20%), ramp up to a high percentage (e.g., 95%) to elute the long-chain acyl-CoAs, and then return to initial conditions for column re-equilibration. The exact gradient should be optimized for the specific separation.

    • Flow Rate: 0.3-0.4 mL/min.

    • Column Temperature: 40-50°C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[5]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.

    • MRM Transitions: Monitor for the specific precursor-to-product ion transitions. For this compound, the primary transition would be 978.3 -> 471.3. A secondary, confirmatory transition could be 978.3 -> 428.0.

    • Instrument Parameters: Optimize declustering potential (DP) and collision energy (CE) for each acyl-CoA to achieve maximum sensitivity.

Visualization of Workflows and Pathways

Diagrams are essential for visualizing complex processes. The following have been generated using the DOT language to illustrate the experimental workflow and a relevant metabolic pathway.

cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition cluster_data_validation Data Validation sample Biological Sample (Tissue or Cells) homogenization Homogenization & Internal Standard Spiking sample->homogenization extraction Solid-Phase Extraction (SPE) homogenization->extraction concentration Evaporation & Reconstitution extraction->concentration lc LC Separation (Reversed-Phase) concentration->lc ms MS/MS Analysis (ESI+, MRM) lc->ms peak_integration Peak Integration & Quantification ms->peak_integration data_comparison Comparison with Theoretical Values peak_integration->data_comparison validation Validated Data data_comparison->validation

Caption: Experimental workflow for acyl-CoA analysis.

cluster_bcaa Branched-Chain Amino Acid (BCAA) Catabolism cluster_bcfasynthesis Branched-Chain Fatty Acid (BCFA) Synthesis cluster_downstream Downstream Metabolism bcaa Leucine, Isoleucine, Valine bcka Branched-Chain Keto-Acids (BCKAs) bcaa->bcka Transamination bc_acyl_coa Branched-Chain Acyl-CoAs bcka->bc_acyl_coa Oxidative Decarboxylation elongation Fatty Acid Elongation bc_acyl_coa->elongation bcfa_precursor e.g., Isobutyryl-CoA bcfa_precursor->elongation bcfa Branched-Chain Fatty Acids elongation->bcfa activation Acyl-CoA Synthetase bcfa->activation target_coa This compound activation->target_coa beta_ox Beta-Oxidation target_coa->beta_ox acetyl_coa Acetyl-CoA beta_ox->acetyl_coa propionyl_coa Propionyl-CoA beta_ox->propionyl_coa tca_cycle TCA Cycle acetyl_coa->tca_cycle propionyl_coa->tca_cycle via Succinyl-CoA

Caption: General metabolic pathway of branched-chain fatty acids.

By adhering to this structured approach—comparing experimental findings with theoretical data, employing robust and standardized protocols, and understanding the metabolic context—researchers can confidently validate their mass spectrometry data for this compound and other novel acyl-CoA species.

References

A Comparative Analysis of Acyl-CoA Esters in Bacteria: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of acyl-coenzyme A (acyl-CoA) ester metabolism in bacteria is paramount. These molecules are central intermediates in numerous metabolic pathways, acting as precursors for lipid biosynthesis, energy sources, and signaling molecules that regulate cellular processes. This guide provides a comparative analysis of acyl-CoA esters in bacteria, focusing on analytical methodologies, quantitative data, and the metabolic pathways they inhabit.

I. Analytical Methodologies for Acyl-CoA Ester Quantification

The accurate quantification of acyl-CoA esters in bacterial cells is challenging due to their low abundance, inherent instability, and the presence of a complex cellular matrix. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the sensitive and specific analysis of these molecules.[1][2]

Several variations of LC-MS/MS methods are employed, each with its own advantages and disadvantages. The use of ion-pairing reagents in the mobile phase can improve the chromatographic separation of isomeric acyl-CoAs, such as butyryl-CoA and isobutyryl-CoA.[1] However, these reagents can cause ion suppression in the mass spectrometer, particularly in positive ionization mode.[1] High-resolution mass spectrometry offers the ability to distinguish between isobaric compounds with different elemental compositions.[1]

The extraction of acyl-CoA esters from bacterial cells is a critical step that significantly influences the accuracy of quantification. Common extraction methods involve quenching metabolic activity rapidly, often with a cold solvent, followed by cell lysis and extraction of the acyl-CoAs. A widely used extraction solvent is a mixture of acetonitrile, methanol (B129727), and water.[3] Another approach involves deproteinization with agents like 5-sulfosalicylic acid (SSA), which has been shown to provide good recovery of a broad range of acyl-CoAs without the need for subsequent solid-phase extraction.[4]

Below is a comparison of common analytical approaches for acyl-CoA analysis in bacteria:

Analytical MethodPrincipleAdvantagesDisadvantages
LC-MS/MS Separation by liquid chromatography followed by mass-based detection and fragmentation analysis.[1][2][4]High sensitivity and specificity; allows for the quantification of a wide range of acyl-CoAs in a single run.[4][5]Can be affected by matrix effects and ion suppression; requires sophisticated instrumentation.
LC-MS/MS with Ion-Pairing Utilizes ion-pairing reagents to improve chromatographic resolution of isomers.[1]Enhanced separation of structurally similar acyl-CoAs.[1]Ion-pairing reagents can suppress MS signal and contaminate the system.[1]
High-Resolution MS Employs mass spectrometers with high resolving power to differentiate isobaric molecules.[1]Accurate mass measurements enable confident identification of compounds.[1]Higher instrument cost.
Fluorometric/Colorimetric Assays Enzymatic assays that produce a fluorescent or colored product proportional to the amount of a specific acyl-CoA (e.g., acetyl-CoA).[6][7]Simpler and more accessible than LC-MS/MS; suitable for high-throughput screening.[6]Generally limited to the quantification of a single, highly abundant acyl-CoA; may suffer from interference from other cellular components.[6][7]

II. Quantitative Comparison of Acyl-CoA Ester Pools in Bacteria

The intracellular concentrations of acyl-CoA esters can vary significantly between different bacterial species and under different growth conditions. This variation reflects the diverse metabolic capabilities and adaptations of bacteria. While a comprehensive, standardized dataset is not yet available, this section provides a comparative summary of reported acyl-CoA levels in two well-studied model organisms, Escherichia coli and Bacillus subtilis. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions and analytical methodologies across different studies.

Acyl-CoA EsterEscherichia coli (Concentration Range, nmol/g dry weight)Bacillus subtilis (Concentration Range, nmol/g dry weight)Key Metabolic Roles
Acetyl-CoA 10 - 1005 - 50Central precursor for fatty acid synthesis, TCA cycle, and other biosynthetic pathways.[8][9]
Malonyl-CoA 1 - 100.5 - 5Key building block for fatty acid and polyketide biosynthesis.[10]
Succinyl-CoA 5 - 202 - 15Intermediate in the TCA cycle and amino acid metabolism.
Palmitoyl-CoA (C16:0) 0.1 - 10.05 - 0.5A major long-chain acyl-CoA involved in phospholipid synthesis and beta-oxidation.
Oleoyl-CoA (C18:1) 0.05 - 0.50.02 - 0.2An abundant unsaturated long-chain acyl-CoA used in membrane biogenesis.

Note: The concentration ranges provided are approximate and compiled from various literature sources. Actual values can vary significantly based on growth phase, nutrient availability, and genetic background.

III. Experimental Protocols

A. Protocol for Acyl-CoA Extraction from Bacteria for LC-MS/MS Analysis

This protocol is a generalized procedure and may require optimization for specific bacterial species and experimental conditions.

Materials:

  • Bacterial cell culture

  • Quenching solution: 60% methanol, pre-chłodzony do -40°C

  • Extraction solvent: Acetonitrile:Methanol:Water (40:40:20, v/v/v), pre-chilled to -20°C

  • Internal standards (e.g., 13C-labeled acyl-CoAs)

  • Centrifuge capable of reaching high speeds at 4°C

  • Lyophilizer or vacuum concentrator

  • LC-MS grade solvents

Procedure:

  • Quenching: Rapidly mix a known volume of bacterial culture with 2 volumes of pre-chilled quenching solution to halt metabolic activity.

  • Cell Pelleting: Centrifuge the quenched cell suspension at high speed (e.g., 10,000 x g) for 5 minutes at 4°C. Discard the supernatant.

  • Extraction: Resuspend the cell pellet in 1 mL of cold extraction solvent containing internal standards.

  • Cell Lysis: Disrupt the cells using a method suitable for the bacterial species (e.g., bead beating, sonication) while keeping the sample on ice.

  • Debris Removal: Centrifuge the lysate at maximum speed for 10 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the extracted acyl-CoAs to a new tube.

  • Solvent Evaporation: Dry the supernatant using a lyophilizer or a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a small volume of a suitable solvent (e.g., 5% methanol in water) for LC-MS/MS analysis.

B. LC-MS/MS Analysis

The specific parameters for LC-MS/MS analysis will depend on the instrument and the specific acyl-CoAs of interest. A general approach involves:

  • Chromatographic Separation: Utilize a C18 reversed-phase column with a gradient elution profile using mobile phases with and without an ion-pairing reagent.

  • Mass Spectrometric Detection: Operate the mass spectrometer in positive ion mode and use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for each acyl-CoA. A common neutral loss of 507 Da is characteristic of acyl-CoAs.[11]

IV. Visualization of Acyl-CoA Metabolic Pathways

The following diagrams, generated using Graphviz, illustrate key metabolic pathways involving acyl-CoA esters in bacteria.

A. Bacterial Fatty Acid Synthesis (FAS II) Pathway

FASII_Pathway cluster_initiation Initiation cluster_elongation Elongation Cycle Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA AccABCD beta-Ketoacyl-ACP beta-Ketoacyl-ACP Acetyl-CoA->beta-Ketoacyl-ACP FabH Malonyl-ACP Malonyl-ACP Malonyl-CoA->Malonyl-ACP FabD Malonyl-ACP->beta-Ketoacyl-ACP FabH AccABCD AccABCD FabD FabD FabH FabH beta-Hydroxyacyl-ACP beta-Hydroxyacyl-ACP beta-Ketoacyl-ACP->beta-Hydroxyacyl-ACP FabG Enoyl-ACP Enoyl-ACP beta-Hydroxyacyl-ACP->Enoyl-ACP FabZ/FabA Acyl-ACP Acyl-ACP Enoyl-ACP->Acyl-ACP FabI Acyl-ACP->beta-Ketoacyl-ACP FabF/FabB Phospholipids Phospholipids Acyl-ACP->Phospholipids FabG FabG FabZ_FabA FabZ/FabA FabI FabI FabF_FabB FabF/FabB

Bacterial Fatty Acid Synthesis (Type II) Pathway.
B. Beta-Oxidation Pathway for Fatty Acid Degradation

Beta_Oxidation Fatty_Acid Fatty Acid Acyl_CoA Acyl-CoA Fatty_Acid->Acyl_CoA FadD Trans_Enoyl_CoA trans-Δ2-Enoyl-CoA Acyl_CoA->Trans_Enoyl_CoA FadE L_beta_Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Trans_Enoyl_CoA->L_beta_Hydroxyacyl_CoA FadB beta_Ketoacyl_CoA β-Ketoacyl-CoA L_beta_Hydroxyacyl_CoA->beta_Ketoacyl_CoA FadB_DH Shorter_Acyl_CoA Acyl-CoA (n-2) beta_Ketoacyl_CoA->Shorter_Acyl_CoA FadA Acetyl_CoA Acetyl-CoA beta_Ketoacyl_CoA->Acetyl_CoA FadA Shorter_Acyl_CoA->Acyl_CoA FadD FadD FadE FadE FadB FadB (Hydratase) FadB_DH FadB (Dehydrogenase) FadA FadA

Bacterial Beta-Oxidation Pathway.
C. Experimental Workflow for Acyl-CoA Analysis

Acyl_CoA_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Culture Bacterial Culture Quench Metabolic Quenching Culture->Quench Pellet Cell Pelleting Quench->Pellet Extract Extraction & Lysis Pellet->Extract Clarify Clarification Extract->Clarify Dry Drying Clarify->Dry Reconstitute Reconstitution Dry->Reconstitute LC_Separation LC Separation Reconstitute->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis Results Results Data_Analysis->Results

General Experimental Workflow for Bacterial Acyl-CoA Analysis.

References

Comparative Analysis of Branched-Chain Acyl-CoA Levels in Bacteria: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic nuances of bacteria is paramount. Branched-chain fatty acids (BCFAs) are crucial components of the cell membranes of many bacterial species, influencing membrane fluidity and environmental adaptation. The precursors for these BCFAs are branched-chain acyl-Coenzyme A (acyl-CoA) molecules. The intracellular concentrations of these acyl-CoAs can vary significantly between different bacterial strains and under various growth conditions, reflecting distinct metabolic states. This guide provides a framework for the comparative quantification of branched-chain acyl-CoA levels in different bacterial strains, offering a detailed experimental protocol and data presentation structure.

Data Presentation: A Template for Comparison

To facilitate a clear and direct comparison of branched-chain acyl-CoA levels between different bacterial strains, quantitative data should be organized systematically. The following table provides a template for presenting such data. Levels should be reported as nmol/g of dry cell weight or a similar standardized unit to ensure accurate comparisons.

Bacterial StrainAcyl-CoA SpeciesMean Concentration (nmol/g DCW) ± SDFold Change vs. Reference Strain
Reference Strain (e.g., Wild-Type) Isobutyryl-CoAValue1.0
Isovaleryl-CoAValue1.0
2-Methylbutyryl-CoAValue1.0
Other Branched-Chain Acyl-CoAsValue1.0
Strain A Isobutyryl-CoAValueValue
Isovaleryl-CoAValueValue
2-Methylbutyryl-CoAValueValue
Other Branched-Chain Acyl-CoAsValueValue
Strain B Isobutyryl-CoAValueValue
Isovaleryl-CoAValueValue
2-Methylbutyryl-CoAValueValue
Other Branched-Chain Acyl-CoAsValueValue

Experimental Protocol: Quantification of Intracellular Branched-Chain Acyl-CoAs

This protocol outlines a standard workflow for the extraction and absolute quantification of short-chain and medium-chain branched-acyl-CoAs from bacterial cultures using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Cell Culture and Harvesting:

  • Grow bacterial strains under desired and controlled experimental conditions (e.g., specific media, temperature, growth phase).

  • Rapidly harvest bacterial cells from a defined volume of culture by centrifugation at a low temperature (e.g., 4°C) to quench metabolic activity.

  • Wash the cell pellet with a cold buffer (e.g., phosphate-buffered saline) to remove extracellular contaminants.

  • Determine the dry cell weight (DCW) of a parallel culture to allow for normalization of the results.

2. Acyl-CoA Extraction:

  • Resuspend the cell pellet in a cold extraction solvent. A common choice is a mixture of acetonitrile (B52724), methanol (B129727), and water (e.g., 40:40:20 v/v/v) buffered with a weak acid (e.g., formic acid or acetic acid) to maintain the stability of the acyl-CoAs.

  • Lyse the cells to release intracellular metabolites. This can be achieved through methods such as bead beating, sonication, or freeze-thawing, ensuring the sample remains cold throughout the process.

  • Centrifuge the lysate at high speed to pellet cell debris.

  • Collect the supernatant containing the extracted acyl-CoAs.

3. Sample Preparation for LC-MS/MS:

  • The supernatant can be directly analyzed or further purified using solid-phase extraction (SPE) if necessary to remove interfering substances.

  • Prepare a calibration curve using authentic standards of the branched-chain acyl-CoAs of interest (e.g., isobutyryl-CoA, isovaleryl-CoA, 2-methylbutyryl-CoA).

  • Add an internal standard (e.g., a stable isotope-labeled acyl-CoA) to both the samples and calibration standards to correct for variations in extraction efficiency and instrument response.

4. LC-MS/MS Analysis:

  • Separate the acyl-CoAs using reverse-phase liquid chromatography. A C18 column is commonly used with a gradient elution of two mobile phases, typically water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol with the same additive.

  • Detect and quantify the acyl-CoAs using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This highly selective and sensitive technique allows for the precise quantification of target molecules in a complex mixture. Specific precursor-to-product ion transitions for each acyl-CoA and the internal standard should be determined and optimized beforehand.

5. Data Analysis:

  • Integrate the peak areas for each acyl-CoA in the samples and calibration standards.

  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

  • Calculate the concentration of each acyl-CoA in the bacterial extracts based on the calibration curve.

  • Normalize the concentrations to the dry cell weight of the bacterial samples.

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the comparative analysis of branched-chain acyl-CoA levels in bacterial strains.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase cluster_output Results bacterial_culture Bacterial Strains Cultivation harvesting Cell Harvesting & Quenching bacterial_culture->harvesting extraction Acyl-CoA Extraction harvesting->extraction lysis Cell Lysis extraction->lysis centrifugation1 Debris Removal lysis->centrifugation1 supernatant Supernatant Collection centrifugation1->supernatant lcms_analysis LC-MS/MS Analysis supernatant->lcms_analysis Injection data_processing Data Processing & Quantification lcms_analysis->data_processing comparison_table Comparative Data Table data_processing->comparison_table

Caption: Workflow for comparative analysis of bacterial acyl-CoA levels.

Signaling Pathways and Logical Relationships

The levels of branched-chain acyl-CoAs are intricately linked to the catabolism of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine. These amino acids are converted to their respective branched-chain alpha-keto acids, which are then oxidatively decarboxylated to form the corresponding branched-chain acyl-CoAs. These acyl-CoAs can then serve as primers for the biosynthesis of branched-chain fatty acids.

BCAA_Catabolism cluster_amino_acids Branched-Chain Amino Acids cluster_keto_acids α-Keto Acids cluster_acyl_coa Branched-Chain Acyl-CoAs cluster_fatty_acids Branched-Chain Fatty Acids val Valine kiv α-Ketoisovalerate val->kiv Transamination leu Leucine kic α-Ketoisocaproate leu->kic Transamination ile Isoleucine kmv α-Keto-β-methylvalerate ile->kmv Transamination ibcoa Isobutyryl-CoA kiv->ibcoa Oxidative Decarboxylation ivcoa Isovaleryl-CoA kic->ivcoa Oxidative Decarboxylation mbcoa 2-Methylbutyryl-CoA kmv->mbcoa Oxidative Decarboxylation bcfa BCFA Synthesis ibcoa->bcfa ivcoa->bcfa mbcoa->bcfa

Caption: Biosynthesis pathway of branched-chain acyl-CoAs from BCAAs.

A Comparative Guide to the Enzyme Kinetics of 6-Methyltridecanoyl-CoA and Straight-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the enzyme kinetics of the branched-chain acyl-CoA, 6-methyltridecanoyl-CoA, and its straight-chain counterparts. Understanding the metabolic fate and enzymatic interactions of branched-chain fatty acids is crucial for research in metabolic disorders, nutritional science, and the development of novel therapeutics targeting fatty acid oxidation pathways.

Executive Summary

The metabolism of straight-chain and branched-chain fatty acids diverges in terms of the specific enzymes involved and their kinetic efficiencies. While straight-chain fatty acids are primary substrates for mitochondrial β-oxidation, the presence of a methyl group in branched-chain fatty acids, such as 6-methyltridecanoic acid, can significantly alter their interaction with key metabolic enzymes.

Data Presentation: Enzyme Kinetics Comparison

While specific kinetic parameters for this compound are not available, the following table summarizes the specific activity of purified long-chain acyl-CoA dehydrogenase (LCAD) with a long-chain straight-chain acyl-CoA and a long-chain methyl-branched acyl-CoA. This data provides a quantitative insight into the enzyme's preference.

SubstrateEnzymeSpecific Activity (mU/mg)Reference
Palmitoyl-CoA (C16:0)Purified LCAD390[1]
S-2-Methylpentadecanoyl-CoAPurified LCAD340[1]

Note: The data indicates that LCAD can utilize both straight-chain and methyl-branched long-chain acyl-CoAs with comparable, though slightly lower, efficiency for the branched-chain substrate.

Experimental Protocols

The determination of acyl-CoA dehydrogenase activity is most accurately performed using the anaerobic electron transfer flavoprotein (ETF) fluorescence reduction assay.

Key Experimental Protocol: ETF Fluorescence Reduction Assay

This assay measures the decrease in ETF fluorescence as it accepts electrons from an acyl-CoA dehydrogenase during the dehydrogenation of an acyl-CoA substrate.

Materials:

  • Purified recombinant acyl-CoA dehydrogenase (e.g., LCAD)

  • Recombinant porcine electron transfer flavoprotein (ETF)

  • Acyl-CoA substrates (e.g., this compound, tetradecanoyl-CoA)

  • Reaction Buffer (e.g., 50 mM HEPES, pH 7.6, containing 0.1 mM EDTA)

  • Anaerobic cuvette or 96-well microplate

  • Spectrofluorometer

Procedure:

  • Preparation of the Reaction Mixture: In an anaerobic environment (e.g., a glove box or using an oxygen-scavenging system), prepare a reaction mixture containing the reaction buffer, a known concentration of ETF, and the acyl-CoA dehydrogenase.

  • Initiation of the Reaction: The reaction is initiated by the addition of the acyl-CoA substrate.

  • Fluorescence Measurement: The decrease in ETF fluorescence is monitored over time using a spectrofluorometer with an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 495 nm.

  • Calculation of Activity: The rate of fluorescence decrease is proportional to the enzyme activity. The specific activity is calculated based on the change in fluorescence per unit time per milligram of enzyme.

  • Determination of Kinetic Parameters: To determine Km and Vmax, the assay is performed with varying concentrations of the acyl-CoA substrate, and the initial reaction velocities are plotted against the substrate concentration. The data is then fitted to the Michaelis-Menten equation.

A microplate adaptation of this assay has been developed for higher throughput.[1]

Signaling Pathways and Experimental Workflows

Metabolic Fate of Acyl-CoAs

The following diagram illustrates the entry of straight-chain and branched-chain acyl-CoAs into the mitochondrial β-oxidation pathway.

Metabolic Pathway of Acyl-CoAs Fatty Acids Fatty Acids Acyl-CoA Synthetase Acyl-CoA Synthetase Fatty Acids->Acyl-CoA Synthetase Straight-Chain Acyl-CoAs Straight-Chain Acyl-CoAs Acyl-CoA Synthetase->Straight-Chain Acyl-CoAs Branched-Chain Acyl-CoAs\n(e.g., this compound) Branched-Chain Acyl-CoAs (e.g., this compound) Acyl-CoA Synthetase->Branched-Chain Acyl-CoAs\n(e.g., this compound) Mitochondrial β-Oxidation Mitochondrial β-Oxidation Straight-Chain Acyl-CoAs->Mitochondrial β-Oxidation Branched-Chain Acyl-CoAs\n(e.g., this compound)->Mitochondrial β-Oxidation Acetyl-CoA Acetyl-CoA Mitochondrial β-Oxidation->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle

Caption: General overview of fatty acyl-CoA metabolism.

Experimental Workflow for Enzyme Kinetics

The logical flow for determining and comparing the kinetic parameters of an enzyme with different substrates is depicted below.

Workflow for Comparative Enzyme Kinetics cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Purification Enzyme Purification ETF Fluorescence Reduction Assay ETF Fluorescence Reduction Assay Enzyme Purification->ETF Fluorescence Reduction Assay Substrate Synthesis\n(this compound & Straight-Chain Acyl-CoA) Substrate Synthesis (this compound & Straight-Chain Acyl-CoA) Vary Substrate Concentrations Vary Substrate Concentrations Substrate Synthesis\n(this compound & Straight-Chain Acyl-CoA)->Vary Substrate Concentrations ETF Fluorescence Reduction Assay->Vary Substrate Concentrations Measure Initial Velocities Measure Initial Velocities Vary Substrate Concentrations->Measure Initial Velocities Michaelis-Menten Plot Michaelis-Menten Plot Measure Initial Velocities->Michaelis-Menten Plot Determine Km and Vmax Determine Km and Vmax Michaelis-Menten Plot->Determine Km and Vmax Compare Kinetic Parameters Compare Kinetic Parameters Determine Km and Vmax->Compare Kinetic Parameters

Caption: A typical workflow for enzyme kinetic analysis.

References

Validating the Role of 6-Methyltridecanoyl-CoA: A Comparative Analysis Framework

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 11, 2025

For Researchers, Scientists, and Drug Development Professionals

This guide addresses the validation of 6-Methyltridecanoyl-CoA's role within a specific biochemical pathway. Due to a lack of specific literature and experimental data for this compound, this document outlines a comparative framework using a closely related and well-documented alternative, Malonyl-CoA , a key regulator of fatty acid synthesis. This guide provides the necessary context, experimental protocols, and data presentation structures that would be required to validate the function of a novel acyl-CoA molecule like this compound.

Introduction to Acyl-CoA Metabolism

Coenzyme A (CoA) and its derivatives, known as acyl-CoAs, are central to numerous metabolic processes.[1] These molecules are critical for the transfer of acyl groups in a wide range of metabolic pathways, including fatty acid synthesis and oxidation.[1][2] The specific acyl group attached to CoA determines its precise role in metabolism. While many straight-chain acyl-CoAs are well-characterized, branched-chain acyl-CoAs also play significant, though often less understood, roles.

A thorough search of scientific literature and biochemical databases did not yield specific information on This compound . Its biochemical pathway, function, and associated experimental data are not documented. Therefore, to provide a useful guide for researchers, we will use Malonyl-CoA as a well-established comparator to illustrate the methodologies required to validate the function of a new acyl-CoA derivative.

Comparative Analysis: Malonyl-CoA as a Model

Malonyl-CoA is a critical molecule in the regulation of fatty acid metabolism. It serves as the primary building block for the synthesis of fatty acids and also acts as a potent inhibitor of fatty acid oxidation.[3] This dual role makes it a central node in controlling the balance between lipid synthesis and degradation.

To validate the role of a new molecule like this compound, its effects on relevant enzymatic activities and metabolic fluxes would need to be quantified and compared to a known regulator like Malonyl-CoA. The following table structure is proposed for presenting such comparative data.

Parameter MeasuredMalonyl-CoAThis compound (Hypothetical Data)Control (No Acyl-CoA)
Fatty Acid Synthase (FAS) Activity
Vmax (nmol/min/mg)[Insert Value][Insert Value][Insert Value]
Km for Acetyl-CoA (μM)[Insert Value][Insert Value][Insert Value]
Carnitine Palmitoyltransferase 1 (CPT1) Activity
IC50 (μM)[Insert Value][Insert Value]N/A
Metabolic Flux Analysis
Rate of de novo lipogenesis (nmol/hr/mg protein)[Insert Value][Insert Value][Insert Value]
Rate of fatty acid oxidation (nmol/hr/mg protein)[Insert Value][Insert Value][Insert Value]

Caption: Comparative analysis of the effects of Malonyl-CoA and hypothetical this compound on key enzymes and pathways in fatty acid metabolism.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings. Below are example protocols for key experiments that would be necessary to determine the function of this compound.

a) Fatty Acid Synthase (FAS) Activity Assay:

  • Objective: To determine if this compound acts as a substrate or modulator of FAS.

  • Principle: The activity of FAS is measured spectrophotometrically by monitoring the oxidation of NADPH at 340 nm.

  • Procedure:

    • Prepare a reaction mixture containing potassium phosphate (B84403) buffer, EDTA, dithiothreitol, acetyl-CoA, and NADPH.

    • Add purified FAS enzyme to the mixture.

    • Initiate the reaction by adding the acyl-CoA substrate (Malonyl-CoA as a positive control, this compound as the test compound).

    • Record the decrease in absorbance at 340 nm over time.

    • Calculate enzyme activity based on the rate of NADPH oxidation.

b) Carnitine Palmitoyltransferase 1 (CPT1) Inhibition Assay:

  • Objective: To assess the inhibitory potential of this compound on fatty acid oxidation.

  • Principle: CPT1 activity is determined by measuring the rate of formation of palmitoylcarnitine (B157527) from palmitoyl-CoA and L-carnitine.

  • Procedure:

    • Isolate mitochondria from relevant tissue (e.g., liver or muscle).

    • Prepare a reaction buffer containing L-carnitine and radiolabeled [³H]palmitoyl-CoA.

    • Add varying concentrations of the inhibitor (Malonyl-CoA as a positive control, this compound as the test compound).

    • Incubate the mitochondrial suspension with the reaction buffer.

    • Stop the reaction and separate the radiolabeled palmitoylcarnitine from unreacted substrate.

    • Quantify the amount of product formed using liquid scintillation counting.

    • Calculate the IC50 value for the inhibitor.

  • Objective: To determine the in-cellulo effect of this compound on the rates of fatty acid synthesis and oxidation.

  • Principle: Stable isotope tracers (e.g., ¹³C-glucose or ¹³C-palmitate) are used to trace the flow of carbons through metabolic pathways.

  • Procedure:

    • Culture relevant cells (e.g., hepatocytes, adipocytes) in the presence of a stable isotope tracer.

    • Treat the cells with the test compound (this compound).

    • After incubation, extract intracellular metabolites.

    • Analyze the isotopic enrichment of key metabolites (e.g., newly synthesized fatty acids, TCA cycle intermediates) using mass spectrometry.

    • Calculate the metabolic flux rates through the respective pathways.

Visualizing the Pathway and Experimental Workflow

Diagrams are essential for clearly communicating complex biological pathways and experimental designs.

Fatty_Acid_Metabolism_Regulation cluster_Cytosol Cytosol cluster_Mitochondria Mitochondria cluster_Hypothetical Hypothetical Role of This compound AcetylCoA_cyto Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA_cyto->MalonylCoA ACC FAS Fatty Acid Synthase MalonylCoA->FAS CPT1 CPT1 MalonylCoA->CPT1 Inhibition FattyAcids Fatty Acids FAS->FattyAcids FattyAcylCoA_mito Fatty Acyl-CoA BetaOxidation β-Oxidation FattyAcylCoA_mito->BetaOxidation CPT1 Six_Methyl This compound Six_Methyl->FAS ? Six_Methyl->CPT1 ?

Caption: Regulation of fatty acid metabolism by Malonyl-CoA and the hypothetical points of intervention for this compound.

Experimental_Workflow cluster_InVitro In Vitro Analysis cluster_InCellulo In Cellulo Analysis PurifiedEnzymes Purified Enzymes (FAS, CPT1) EnzymeAssays Enzyme Activity Assays PurifiedEnzymes->EnzymeAssays KineticParameters Determine Vmax, Km, IC50 EnzymeAssays->KineticParameters DataIntegration Data Integration and Comparative Analysis KineticParameters->DataIntegration CellCulture Cell Culture (e.g., Hepatocytes) IsotopeTracing Stable Isotope Tracing (¹³C-Glucose/Palmitate) CellCulture->IsotopeTracing MetaboliteExtraction Metabolite Extraction IsotopeTracing->MetaboliteExtraction MSAnalysis LC-MS/MS Analysis MetaboliteExtraction->MSAnalysis FluxCalculation Metabolic Flux Calculation MSAnalysis->FluxCalculation FluxCalculation->DataIntegration Conclusion Validate Role of This compound DataIntegration->Conclusion

Caption: Experimental workflow for validating the role of a novel acyl-CoA molecule in fatty acid metabolism.

Conclusion

While direct experimental evidence for the role of this compound is currently unavailable, the established methodologies for studying well-characterized molecules like Malonyl-CoA provide a clear roadmap for future research. By employing a combination of in vitro enzyme kinetics and in cellulo metabolic flux analysis, researchers can systematically elucidate the function of novel metabolites. The frameworks presented in this guide are intended to support the design and execution of such validation studies, ultimately contributing to a deeper understanding of the complex regulatory networks that govern cellular metabolism.

References

cross-validation of 6-Methyltridecanoyl-CoA quantification methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Quantification of 6-Methyltridecanoyl-CoA

This guide provides a comparative overview of two primary analytical methods for the quantification of this compound: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The information presented is based on established methodologies for structurally similar long-chain and branched-chain acyl-CoAs, providing a framework for method selection and cross-validation in the absence of direct comparative studies for this compound.

Method Performance Comparison

The choice of an analytical method for quantifying this compound depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the typical performance characteristics of LC-MS/MS and GC-MS for the analysis of acyl-CoAs.

Validation ParameterLC-MS/MSGC-MS (with Derivatization)
Linearity Range 0.1 - 100 µg/mL0.1 - 100 µg/mL[1]
Limit of Detection (LOD) Low fmole range0.01 - 0.05 µg/mL[1]
Limit of Quantification (LOQ) Low fmole range0.05 - 0.2 µg/mL[1]
Accuracy (Recovery) 85 - 115%[2]90 - 110%[1]
Precision (RSD%) < 15%[2]< 10%[1]
Sample Preparation Protein precipitation, optional solid-phase extractionHydrolysis, extraction, and derivatization required[1]
Selectivity HighHigh
Throughput HighModerate

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method for the direct quantification of acyl-CoAs from complex biological matrices.[3] This technique separates analytes based on their physicochemical properties using liquid chromatography, followed by detection and quantification using tandem mass spectrometry.

Experimental Protocol

1. Sample Preparation:

  • Homogenization: Homogenize tissue or cell samples in a cold buffer solution.

  • Protein Precipitation: Add a cold organic solvent such as acetonitrile (B52724) or methanol (B129727) (often in a 2:1 or 3:1 ratio with the sample volume) to precipitate proteins.[3] 5-sulfosalicylic acid can also be used and may not require removal before analysis.[4]

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs for analysis.

2. Liquid Chromatography:

  • Column: Utilize a C18 reversed-phase column for the separation of hydrophobic short-chain acyl-CoAs.[4]

  • Mobile Phase: Employ a gradient elution with a binary solvent system, typically consisting of an aqueous phase with an ion-pairing agent (e.g., ammonium (B1175870) hydroxide) and an organic phase (e.g., acetonitrile with ammonium hydroxide).[5]

  • Flow Rate: Maintain a constant flow rate appropriate for the column dimensions (e.g., 0.2-0.4 mL/min).

  • Injection Volume: Inject a small volume of the sample extract (e.g., 5-10 µL).

3. Mass Spectrometry:

  • Ionization: Use positive electrospray ionization (ESI) mode for the detection of acyl-CoAs.[5]

  • Detection: Operate the mass spectrometer in Selected Reaction Monitoring (SRM) mode for targeted quantification.[5] This involves monitoring a specific precursor ion to product ion transition for this compound and its internal standard.

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample Homogenate Homogenization Sample->Homogenate Precipitate Protein Precipitation (Acetonitrile/Methanol) Homogenate->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Supernatant Collection Centrifuge->Supernatant LC UPLC Separation (C18 Column) Supernatant->LC MS Tandem MS Detection (ESI+, SRM) LC->MS Data Data Acquisition & Quantification MS->Data

LC-MS/MS Experimental Workflow

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for metabolite profiling.[6] For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility for gas chromatography analysis. This typically involves the hydrolysis of the CoA ester to the free fatty acid, followed by esterification.

Experimental Protocol

1. Sample Preparation and Derivatization:

  • Hydrolysis: Hydrolyze the acyl-CoA sample to release the free fatty acid, 6-methyltridecanoic acid. This can be achieved by alkaline hydrolysis (e.g., using KOH in methanol).

  • Extraction: Acidify the sample and extract the free fatty acid into an organic solvent (e.g., hexane).

  • Derivatization: Convert the fatty acid to a volatile ester, for example, a trimethylsilyl (B98337) (TMS) ester or a fatty acid methyl ester (FAME). For TMS derivatization, reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used.[6]

2. Gas Chromatography:

  • Column: Use a non-polar capillary column (e.g., Rtx-5MS) suitable for the separation of fatty acid esters.[7]

  • Carrier Gas: Helium is typically used as the carrier gas.

  • Temperature Program: Start with an initial oven temperature (e.g., 50°C) and gradually increase it to a final temperature (e.g., 300°C) to elute the analytes.[7]

  • Injection: Inject the derivatized sample in splitless mode for trace analysis.

3. Mass Spectrometry:

  • Ionization: Use Electron Ionization (EI) at 70 eV.

  • Detection: Operate the mass spectrometer in full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for targeted quantification, monitoring characteristic fragment ions of the derivatized 6-methyltridecanoic acid.

GC_MS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis Sample Acyl-CoA Sample Hydrolysis Alkaline Hydrolysis Sample->Hydrolysis Extraction Fatty Acid Extraction Hydrolysis->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization GC GC Separation Derivatization->GC MS MS Detection (EI, SIM/Scan) GC->MS Data Data Analysis MS->Data

GC-MS Experimental Workflow

Biochemical Context: Branched-Chain Fatty Acid Metabolism

This compound is a branched-chain acyl-CoA that can be involved in fatty acid synthesis and degradation pathways. Its metabolism can be linked to the overall cellular energy state and the availability of precursors.

Fatty_Acid_Metabolism Precursors Precursors (e.g., Malonyl-CoA) FAS Fatty Acid Synthase (FAS) Precursors->FAS Synthesis BCFA This compound FAS->BCFA BetaOx β-Oxidation BCFA->BetaOx Degradation AcetylCoA Propionyl-CoA & Acetyl-CoA BetaOx->AcetylCoA TCA TCA Cycle AcetylCoA->TCA Energy Production

Simplified Branched-Chain Fatty Acid Metabolism

Conclusion and Recommendations

Cross-validation of analytical methods is crucial to ensure data accuracy and reliability.[8]

  • LC-MS/MS is the recommended method for the direct, highly sensitive, and high-throughput quantification of this compound in complex biological matrices. Its major advantage is the ability to measure the intact acyl-CoA molecule without derivatization.

  • GC-MS offers a robust and reliable alternative, particularly in laboratories where this instrumentation is well-established. However, the requirement for hydrolysis and derivatization adds complexity to the sample preparation, potentially introducing variability and increasing analysis time.

The selection between these methods will ultimately depend on the specific research question, sample type, required sensitivity, and available resources. For targeted, quantitative studies requiring high sensitivity, LC-MS/MS is generally superior. For broader metabolic profiling where the free fatty acid pool is also of interest, a GC-MS method can be a valuable tool.

References

Unraveling the Impact of Acyl-CoA Structure on Fatty Acid Synthase: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Quantitative Comparison of FASN Substrate Utilization

The efficiency of Fatty Acid Synthase (FASN) is significantly influenced by the structure of its substrates. While direct inhibitory constants for 6-Methyltridecanoyl-CoA are not documented, valuable insights can be drawn from kinetic studies on FASN's utilization of branched-chain extender units like methylmalonyl-CoA compared to its canonical substrate, malonyl-CoA. The presence of a methyl branch dramatically alters the enzyme's turnover rate, indicating that structural modifications on the acyl chain can act as a modulator of FASN activity.

SubstrateApparent kcat (s⁻¹)Apparent Km (µM)Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹)Fold-Change in kcat vs. Malonyl-CoA
Malonyl-CoA0.17 ± 0.015.8 ± 0.9293101
Methylmalonyl-CoA0.001 ± 0.000111 ± 291~170-fold lower[1]

Data adapted from a study on metazoan FASN, which provides a basis for understanding the impact of branched-chain substrates.[1]

The approximately 170-fold decrease in the catalytic turnover rate (kcat) when FASN utilizes methylmalonyl-CoA highlights the enzyme's strong preference for straight-chain substrates.[1] This suggests that a mid-chain methyl group, as in the conceptual this compound, would likely also result in a significant reduction in the rate of fatty acid synthesis, effectively acting as a substrate-based inhibitor or a modulator of the lipogenic pathway.

Deciphering the Downstream Consequences: The FASN Signaling Pathway

Inhibition or modulation of Fatty Acid Synthase (FASN) activity, whether by competitive inhibitors or through the introduction of suboptimal branched-chain substrates, initiates a cascade of downstream cellular events. The primary consequence is the disruption of de novo lipogenesis, leading to a depletion of palmitate and other fatty acids essential for membrane formation, energy storage, and protein modification.[2] This disruption triggers a series of signaling events that can culminate in cell growth arrest and apoptosis, particularly in cancer cells that are highly dependent on FASN activity.

FASN_Signaling_Pathway cluster_input Upstream Regulation cluster_fasn FASN-Mediated Lipogenesis cluster_inhibitor Inhibitory Input cluster_downstream Downstream Effects Growth_Factors Growth Factors (e.g., EGF, HER2) PI3K_AKT PI3K/Akt/mTOR Pathway Growth_Factors->PI3K_AKT SREBP1c SREBP-1c PI3K_AKT->SREBP1c FASN_Enzyme FASN SREBP1c->FASN_Enzyme Upregulates Expression Acetyl_CoA Acetyl-CoA Acetyl_CoA->FASN_Enzyme Malonyl_CoA_Substrate Malonyl-CoA Malonyl_CoA_Substrate->FASN_Enzyme Palmitate Palmitate & Other Fatty Acids FASN_Enzyme->Palmitate Malonyl_CoA_Accumulation Malonyl-CoA Accumulation FASN_Enzyme->Malonyl_CoA_Accumulation Reduced Consumption Cell_Membrane_Integrity Impaired Cell Membrane Integrity Palmitate->Cell_Membrane_Integrity Reduced Availability Signaling_Disruption Disruption of Lipid-Dependent Signaling (e.g., Akt, ERK) Palmitate->Signaling_Disruption Reduced Availability 6_Methyltridecanoyl_CoA This compound (and Analogs) 6_Methyltridecanoyl_CoA->FASN_Enzyme Reduces Catalytic Efficiency CPT1_Inhibition CPT1 Inhibition Malonyl_CoA_Accumulation->CPT1_Inhibition Beta_Oxidation_Decrease Decreased β-Oxidation CPT1_Inhibition->Beta_Oxidation_Decrease Apoptosis Apoptosis Beta_Oxidation_Decrease->Apoptosis Cell_Membrane_Integrity->Apoptosis Signaling_Disruption->Apoptosis

Caption: FASN signaling pathway and points of modulation.

A key consequence of FASN inhibition is the accumulation of its substrate, malonyl-CoA.[2] Elevated levels of malonyl-CoA can allosterically inhibit carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in fatty acid β-oxidation. This dual effect of halting fatty acid synthesis while simultaneously blocking their breakdown creates a significant metabolic stress on the cell, contributing to its demise.

Experimental Protocols

To facilitate further research in this area, we provide detailed methodologies for key experiments used to assess the effects of acyl-CoA analogs on FASN activity and cellular viability.

FASN Activity Assay (Spectrophotometric)

This assay measures the activity of purified FASN by monitoring the oxidation of NADPH, a required cofactor for the fatty acid synthesis cycle.

Materials:

  • Purified FASN enzyme

  • Potassium phosphate (B84403) buffer (pH 7.0)

  • Acetyl-CoA

  • Malonyl-CoA (and/or branched-chain analogs)

  • NADPH

  • Bovine Serum Albumin (BSA)

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, BSA, acetyl-CoA, and NADPH in a microplate well.

  • Add the test compound (e.g., a branched-chain acyl-CoA analog) at various concentrations to the respective wells. Include a vehicle control.

  • Initiate the reaction by adding the FASN enzyme to each well.

  • Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes). The rate of NADPH oxidation is proportional to FASN activity.

  • Calculate the initial reaction velocities for each concentration of the test compound.

  • For inhibitory compounds, determine the IC50 value by plotting the percentage of FASN inhibition against the logarithm of the inhibitor concentration. For substrates, kinetic parameters like kcat and Km can be determined by varying substrate concentrations and fitting the data to the Michaelis-Menten equation.[1]

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay determines the effect of test compounds on the proliferation and viability of cultured cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, LNCaP)

  • Complete cell culture medium

  • Test compound (e.g., this compound analog)

  • MTT reagent or CellTiter-Glo® reagent

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test compound. Include a vehicle control.

  • Incubate the cells for a specified period (e.g., 48-72 hours).

  • For an MTT assay, add the MTT reagent to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation. Solubilize the crystals with a suitable solvent and measure the absorbance at the appropriate wavelength.

  • For a CellTiter-Glo® assay, add the reagent to each well to lyse the cells and measure the luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells.

  • Calculate the percentage of cell viability relative to the vehicle control for each concentration and determine the IC50 value.

Experimental_Workflow Start Start: Compound Synthesis FASN_Assay In Vitro FASN Activity Assay Start->FASN_Assay Characterize direct enzyme interaction Cell_Viability Cell-Based Viability Assays FASN_Assay->Cell_Viability Evaluate cellular potency Mechanism_Studies Mechanism of Action Studies (e.g., Western Blot for Signaling Proteins, Metabolomics) Cell_Viability->Mechanism_Studies Investigate downstream effects In_Vivo In Vivo Efficacy (Xenograft Models) Mechanism_Studies->In_Vivo Assess therapeutic potential End Endpoint: Data Analysis & Conclusion In_Vivo->End

Caption: General experimental workflow for evaluating FASN modulators.

Conclusion

The structural characteristics of acyl-CoA molecules are a critical determinant of their interaction with and processing by Fatty Acid Synthase. The significant reduction in catalytic efficiency observed with branched-chain substrates like methylmalonyl-CoA provides a strong indication that this compound and its analogs would likely act as modulators or partial inhibitors of FASN. This substrate-based approach to modulating FASN activity presents a compelling avenue for future research, potentially offering a more nuanced strategy for therapeutic intervention in diseases characterized by aberrant lipogenesis. Further studies focused on the synthesis and direct testing of such branched-chain acyl-CoA analogs are warranted to fully elucidate their therapeutic potential.

References

Validating Gene Function in 6-Methyltridecanoyl-CoA Biosynthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise function of genes within a biosynthetic pathway is paramount. This guide provides a comparative overview of key methodologies for validating gene function in the biosynthesis of 6-Methyltridecanoyl-CoA, a complex branched-chain fatty acid. We will explore established techniques, present supporting experimental data in a clear, tabular format, and provide detailed protocols for key experiments. This guide will enable you to objectively compare the performance of different validation methods and select the most appropriate strategy for your research goals.

The biosynthesis of this compound is believed to be carried out by a modular polyketide synthase (PKS) or a fatty acid synthase (FAS) capable of incorporating a methylmalonyl-CoA extender unit at a specific position in the growing acyl chain. The precise genetic determinants for this specific methylation are a key area of investigation. Validating the function of candidate genes within the responsible biosynthetic gene cluster (BGC) is crucial for understanding and potentially engineering the production of this and other novel fatty acids.

Comparative Analysis of Gene Function Validation Methods

Several robust methods are available to elucidate the function of genes suspected to be involved in this compound biosynthesis. The choice of method will depend on the specific research question, the host organism, and available resources.

Method Principle Advantages Disadvantages Typical Throughput Key Quantitative Readouts
CRISPR-Cas9 Gene Knockout Site-specific gene disruption leading to a loss-of-function phenotype.High specificity and efficiency; applicable in a wide range of organisms; allows for complete gene ablation.Potential for off-target effects; can be lethal if the gene is essential; requires established transformation protocols.Low to MediumAbsence or significant reduction of this compound; accumulation of precursor metabolites.
RNA Interference (RNAi) Sequence-specific post-transcriptional gene silencing, leading to reduced protein expression.Technically simpler than gene knockout; tunable level of gene knockdown; suitable for studying essential genes.Incomplete knockdown can lead to ambiguous results; off-target effects are possible; transient effects.Medium to HighSignificant decrease in target gene mRNA levels; reduction in this compound production.
Heterologous Expression Expression of the candidate gene or gene cluster in a well-characterized host organism.Allows for functional characterization in a clean genetic background; facilitates purification of the expressed enzyme for in vitro assays.Codon usage and post-translational modifications may differ from the native host; precursor availability might be limiting.Low to MediumProduction of this compound or related intermediates in the heterologous host.
In Vitro Enzymatic Assays Characterization of the purified enzyme's activity with specific substrates.Provides direct evidence of enzyme function and substrate specificity; allows for detailed kinetic analysis.Requires purified, active enzyme which can be challenging to obtain; in vitro conditions may not fully reflect the cellular environment.LowMichaelis-Menten kinetics (Km, Vmax); product identification and quantification via mass spectrometry.

Experimental Protocols

CRISPR-Cas9 Mediated Gene Knockout

This protocol outlines the general steps for creating a targeted gene knockout in a bacterial host, a common source of novel PKS and FAS gene clusters.

1. Design and Construction of the CRISPR-Cas9 System:

  • Guide RNA (gRNA) Design: Design two gRNAs targeting the 5' and 3' ends of the candidate gene to ensure complete deletion. Utilize online tools to minimize off-target effects.
  • Vector Construction: Clone the designed gRNAs into a suitable CRISPR-Cas9 delivery vector for your host organism. This vector should also contain the Cas9 nuclease gene under the control of an appropriate promoter.
  • Homology-Directed Repair (HDR) Template: Synthesize a donor DNA template containing regions of homology upstream and downstream of the target gene, but lacking the gene itself.

2. Transformation and Selection:

  • Introduce the CRISPR-Cas9 vector and the HDR template into the host organism using an optimized transformation protocol (e.g., electroporation or natural transformation).
  • Select for transformants carrying the CRISPR plasmid using an appropriate antibiotic marker.

3. Verification of Gene Knockout:

  • Colony PCR: Screen colonies for the desired gene deletion using primers flanking the target gene.
  • Sanger Sequencing: Sequence the PCR product from positive colonies to confirm the precise deletion of the gene.
  • Metabolite Analysis: Analyze the metabolic profile of the knockout mutant and compare it to the wild-type strain using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the absence of this compound.

Heterologous Expression in a Model Host

This protocol describes the expression of a candidate PKS/FAS gene in a well-characterized host like E. coli or Streptomyces coelicolor.

1. Gene Cloning and Vector Construction:

  • Amplify the candidate gene or the entire biosynthetic gene cluster from the genomic DNA of the source organism.
  • Clone the amplified DNA into a suitable expression vector with a strong, inducible promoter. Optimize codon usage for the expression host if necessary.

2. Host Transformation and Expression:

  • Transform the expression vector into a suitable E. coli or Streptomyces host strain.
  • Grow the recombinant strain under optimal conditions and induce gene expression at the appropriate growth phase.

3. Product Extraction and Analysis:

  • After a suitable incubation period, harvest the cells and extract the metabolites using an appropriate solvent system.
  • Analyze the extract for the presence of this compound or its derivatives using GC-MS or LC-MS.

In Vitro Enzymatic Assay

This protocol details the characterization of a purified candidate enzyme.

1. Protein Expression and Purification:

  • Express the candidate enzyme with a purification tag (e.g., His-tag) in a suitable expression system.
  • Purify the enzyme from the cell lysate using affinity chromatography followed by size-exclusion chromatography to ensure high purity.

2. Assay Setup:

  • Prepare a reaction mixture containing the purified enzyme, the suspected precursor (e.g., a shorter acyl-CoA), the extender unit (methylmalonyl-CoA), and necessary cofactors (e.g., NADPH).
  • Incubate the reaction at the optimal temperature for the enzyme.

3. Product Detection and Analysis:

  • Quench the reaction and extract the products.
  • Analyze the reaction products by LC-MS to identify the formation of this compound and to determine the enzyme's kinetic parameters.

Visualizing the Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

cluster_0 Biosynthesis of this compound Precursor_CoA Acyl-CoA Precursor PKS_FAS_Module PKS/FAS Module (Candidate Gene Product) Precursor_CoA->PKS_FAS_Module Methylmalonyl_CoA Methylmalonyl-CoA Methylmalonyl_CoA->PKS_FAS_Module Intermediate Growing Acyl Chain PKS_FAS_Module->Intermediate Intermediate->PKS_FAS_Module Elongation Cycles Final_Product This compound Intermediate->Final_Product cluster_1 CRISPR-Cas9 Gene Knockout Workflow Design_gRNA 1. Design gRNAs Construct_Vector 2. Construct CRISPR Vector & HDR Template Design_gRNA->Construct_Vector Transformation 3. Transform Host Construct_Vector->Transformation Selection 4. Select Transformants Transformation->Selection Verification 5. Verify Knockout (PCR & Sequencing) Selection->Verification Analysis 6. Metabolite Analysis (GC-MS/LC-MS) Verification->Analysis cluster_2 Logical Relationship of Validation Methods In_Silico_Prediction In Silico Gene Prediction Loss_of_Function Loss-of-Function (CRISPR/RNAi) In_Silico_Prediction->Loss_of_Function Gain_of_Function Gain-of-Function (Heterologous Expression) In_Silico_Prediction->Gain_of_Function Function_Validated Gene Function Validated Loss_of_Function->Function_Validated Biochemical_Characterization In Vitro Biochemical Assay Gain_of_Function->Biochemical_Characterization Biochemical_Characterization->Function_Validated

A Researcher's Guide to Comparative Metabolomics of Branched-Chain Fatty Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of lipid metabolism, the accurate profiling of branched-chain fatty acyl-Coenzyme A (BCFA-CoA) species is paramount. These molecules, including isobutyryl-CoA, isovaleryl-CoA, and 2-methylbutyryl-CoA, are crucial intermediates in the catabolism of branched-chain amino acids (BCAAs) and play significant roles in cellular energy homeostasis and signaling. Dysregulation of BCFA-CoA metabolism is implicated in various metabolic disorders, making their precise quantification essential for understanding disease pathogenesis and developing novel therapeutic strategies.

This guide provides an objective comparison of common analytical techniques for the extraction and quantification of BCFA-CoAs, supported by experimental data. Detailed protocols for key methodologies are presented, alongside visual workflows and pathway diagrams to facilitate a deeper understanding of the underlying biochemical processes.

Comparative Analysis of Analytical Methods for Acyl-CoA Quantification

The quantification of acyl-CoAs is predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity. However, gas chromatography-mass spectrometry (GC-MS) is also utilized, particularly for the analysis of the fatty acid moieties after hydrolysis. The performance of these methods is critically dependent on the chosen extraction and analytical strategies. Below is a comparison of key performance metrics for different approaches.

Methodological ApproachKey StrengthsKey LimitationsTypical Recovery (%)Limit of Detection (LOD)Reference(s)
LC-MS/MS High sensitivity and specificity for intact acyl-CoAs. Can distinguish between different acyl-CoA species.Potential for ion suppression from co-extracted matrix components. Requires specialized instrumentation.90-111 (for a broad range of acyl-CoAs)1-5 fmol (for a broad range of acyl-CoAs)
GC-MS Robust for the analysis of fatty acid composition after derivatization.Indirectly measures acyl-CoAs by analyzing their fatty acid components after hydrolysis. Requires derivatization.Not explicitly stated for acyl-CoAs.Not explicitly stated for acyl-CoAs.
Solid-Phase Extraction (SPE) Excellent for sample clean-up, reducing matrix effects and ion suppression. High recovery for a wide range of acyl-CoAs.More time-consuming and can be more expensive than solvent precipitation.70-80 (for long-chain acyl-CoAs)Not explicitly stated.
Solvent Precipitation (e.g., 80% Methanol) Simple, fast, and provides good recovery for a broad range of acyl-CoAs.May have lower recovery for very long-chain species. Potential for co-extraction of interfering compounds.Not explicitly stated, but high MS intensities reported.Not explicitly stated.

Quantitative Data on Branched-Chain Fatty Acyl-CoAs and Related Metabolites

The absolute and relative levels of BCFA-CoAs can vary significantly depending on the cell type, tissue, and metabolic state. While comprehensive comparative data for all BCFA-CoAs across multiple cell lines in a single study is limited, the following table summarizes relevant quantitative findings from the literature. It is important to note that direct comparisons between different studies should be made with caution due to variations in experimental conditions and normalization methods.

AnalyteSample TypeConditionConcentration/LevelReference(s)
Isobutyryl-CoAHEK 293T cellsBasalDetected
Isobutyryl-CoAHEK 293T cellsValine supplementationSignificantly increased
Isovaleryl-CoAHuman PlasmaType 2 Diabetes17.4 µM (median)
IsobutyrateHuman PlasmaType 2 Diabetes8.2 µM (median)
MethylbutyrateHuman PlasmaType 2 Diabetes6.6 µM (median)
Branched-Chain Fatty AcidsBreast Cancer TissueCancerIncreased compared to normal tissue
Branched-Chain Fatty AcidsHuman SerumObese vs. Non-obeseLower in obese individuals

Experimental Protocols

Detailed and robust experimental protocols are the bedrock of reproducible research. The following sections provide synthesized methodologies for the extraction and analysis of acyl-CoAs from mammalian cells, based on established protocols.

Protocol 1: Acyl-CoA Extraction from Mammalian Cells using Solvent Precipitation

This method is rapid and effective for a broad range of acyl-CoAs from cultured cells.

Materials:

  • Ice-cold phosphate-buffered saline (PBS)

  • Ice-cold extraction solvent (e.g., 80% methanol (B129727) in water)

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge capable of 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Harvesting:

    • For adherent cells, aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS. Add the cold extraction solvent and scrape the cells.

    • For suspension cells, pellet the cells by centrifugation (500 x g for 5 minutes at 4°C), aspirate the supernatant, and wash the cell pellet twice with ice-cold PBS.

  • Lysis and Protein Precipitation: Resuspend the cell pellet in the cold extraction solvent. Vortex the homogenate vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled microcentrifuge tube.

  • Drying: Dry the supernatant using a vacuum concentrator or under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50 mM ammonium (B1175870) acetate (B1210297), pH 6.8).

Protocol 2: Quantification of Acyl-CoAs by LC-MS/MS

This protocol outlines a general approach for the targeted quantification of acyl-CoAs using LC-MS/MS.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase A: Water with 5 mM ammonium acetate (pH 6.8).

  • Mobile Phase B: Methanol.

  • Gradient: A linear gradient from low to high organic content (Mobile Phase B) is used to elute the acyl-CoAs based on their hydrophobicity.

  • Flow Rate: Dependent on the column dimensions.

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C).

Mass Spectrometry Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+) is typically used.

  • Data Acquisition: Multiple Reaction Monitoring (MRM) is employed for targeted quantification. This involves selecting a specific precursor ion (the molecular ion of the acyl-CoA) and a specific product ion (a characteristic fragment) for each analyte.

  • Quantification: Quantify the acyl-CoAs by comparing the peak areas to those of a standard curve generated with authentic standards. The use of stable isotope-labeled internal standards is highly recommended for accurate quantification.

Signaling Pathways and Experimental Workflows

To provide a comprehensive understanding of the context in which BCFA-CoAs are studied, the following diagrams illustrate key signaling pathways and a typical experimental workflow.

BCFA_Metabolism cluster_BCAA Branched-Chain Amino Acid Catabolism cluster_BCKA Branched-Chain Keto Acid Dehydrogenase Complex (BCKDH) cluster_BCFACoA Branched-Chain Fatty Acyl-CoAs Valine Valine α-ketoisovalerate α-ketoisovalerate Valine->α-ketoisovalerate Transamination Leucine Leucine α-ketoisocaproate α-ketoisocaproate Leucine->α-ketoisocaproate Transamination Isoleucine Isoleucine α-keto-β-methylvalerate α-keto-β-methylvalerate Isoleucine->α-keto-β-methylvalerate Transamination Isobutyryl-CoA Isobutyryl-CoA α-ketoisovalerate->Isobutyryl-CoA Oxidative Decarboxylation Isovaleryl-CoA Isovaleryl-CoA α-ketoisocaproate->Isovaleryl-CoA Oxidative Decarboxylation 2-Methylbutyryl-CoA 2-Methylbutyryl-CoA α-keto-β-methylvalerate->2-Methylbutyryl-CoA Oxidative Decarboxylation Propionyl-CoA Propionyl-CoA Isobutyryl-CoA->Propionyl-CoA Further Metabolism Acetyl-CoA Acetyl-CoA Isovaleryl-CoA->Acetyl-CoA Further Metabolism Propionyl-CoA + Acetyl-CoA Propionyl-CoA + Acetyl-CoA 2-Methylbutyryl-CoA->Propionyl-CoA + Acetyl-CoA Further Metabolism PPARa_Activation BCFA-CoAs BCFA-CoAs PPARα PPARα BCFA-CoAs->PPARα binds to and activates PPARα-RXR Complex PPARα-RXR Complex PPARα->PPARα-RXR Complex heterodimerizes with RXR RXR RXR->PPARα-RXR Complex PPRE Peroxisome Proliferator Response Element (PPRE) PPARα-RXR Complex->PPRE binds to Target Genes Target Genes PPRE->Target Genes regulates transcription of Increased Fatty Acid Oxidation Increased Fatty Acid Oxidation Target Genes->Increased Fatty Acid Oxidation leads to Experimental_Workflow Biological_Sample Biological Sample (Cells or Tissues) Extraction Acyl-CoA Extraction (e.g., Solvent Precipitation) Biological_Sample->Extraction Quantification LC-MS/MS Analysis (Targeted Quantification) Extraction->Quantification Data_Processing Data Processing and Peak Integration Quantification->Data_Processing Statistical_Analysis Statistical Analysis (e.g., t-test, ANOVA) Data_Processing->Statistical_Analysis Biological_Interpretation Biological Interpretation (Pathway Analysis) Statistical_Analysis->Biological_Interpretation

Confirming the Structure of Isolated 6-Methyltridecanoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of isolated metabolites is paramount. This guide provides a comparative framework for confirming the structure of 6-Methyltridecanoyl-CoA against its linear isomer, Tetradecanoyl-CoA (Myristoyl-CoA). The methodologies and expected data presented herein are based on established analytical techniques for acyl-CoA species.

Structural Comparison

This compound is a saturated fatty acyl-CoA with a methyl group at the C6 position. Its straight-chain isomer, tetradecanoyl-CoA, has the same molecular weight but a different branching structure. This subtle difference necessitates robust analytical methods for accurate identification.

CompoundStructureMolecular FormulaMolecular Weight
This compoundCH₃(CH₂)₆CH(CH₃)(CH₂)₄CO-SCoAC₃₅H₆₄N₇O₁₇P₃S979.9 g/mol
Tetradecanoyl-CoACH₃(CH₂)₁₂CO-SCoAC₃₅H₆₄N₇O₁₇P₃S979.9 g/mol

Analytical Methodologies and Expected Data

The primary techniques for the structural elucidation of acyl-CoAs are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive method for identifying and quantifying acyl-CoAs. The fragmentation pattern in the MS/MS spectrum is characteristic of the molecule's structure. For acyl-CoAs, a common fragmentation involves the neutral loss of the CoA moiety or specific parts of it.

Predicted Mass Spectrometry Data

ParameterThis compoundTetradecanoyl-CoA
Precursor Ion [M+H]⁺ m/z 980.9m/z 980.9
Key Fragment Ion 1 Neutral loss of 507 Da (adenosine diphosphate (B83284) moiety)Neutral loss of 507 Da (adenosine diphosphate moiety)
Key Fragment Ion 2 Fragmentation at the branch point, leading to characteristic ions.Characteristic fragmentation of a linear acyl chain.
Other Diagnostic Ions Ions corresponding to cleavage on either side of the C6 methyl group.A regular series of ions from cleavage along the acyl chain.

Experimental Protocol: LC-MS/MS Analysis

  • Sample Preparation: Dissolve the isolated acyl-CoA in a suitable solvent such as a mixture of methanol (B129727) and water.

  • Chromatography:

    • Column: C18 reverse-phase column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MS Scan Range: m/z 200-1200.

    • MS/MS: Perform product ion scans on the precursor ion at m/z 980.9.

    • Collision Energy: Optimize collision energy to achieve characteristic fragmentation (typically 20-40 eV).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule. ¹H and ¹³C NMR are crucial for identifying the methyl branch in this compound.

Predicted ¹H and ¹³C NMR Chemical Shifts (Acyl Chain)

PositionThis compound (Predicted ¹H Shift, ppm)This compound (Predicted ¹³C Shift, ppm)Tetradecanoyl-CoA (Predicted ¹H Shift, ppm)Tetradecanoyl-CoA (Predicted ¹³C Shift, ppm)
CH₃ (branch) ~0.85 (d)~19--
CH (branch) ~1.5 (m)~34--
α-CH₂ ~2.2 (t)~34~2.2 (t)~34
β-CH₂ ~1.6 (m)~25~1.6 (m)~25
Terminal CH₃ ~0.88 (t)~14~0.88 (t)~14

d = doublet, t = triplet, m = multiplet

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve a sufficient amount of the isolated acyl-CoA in a deuterated solvent such as D₂O or CD₃OD.

  • ¹H NMR:

    • Spectrometer: 400 MHz or higher.

    • Experiment: Standard 1D ¹H experiment.

    • Key observations: Look for the characteristic doublet of the methyl group and the multiplet of the adjacent methine proton.

  • ¹³C NMR:

    • Spectrometer: 100 MHz or higher.

    • Experiment: Standard 1D ¹³C with proton decoupling.

    • Key observations: Identify the unique chemical shift of the methyl carbon at the branch point.

  • 2D NMR (optional but recommended):

    • Experiments: HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to confirm the connectivity of the methyl group to the acyl chain.

Experimental Workflow and Data Interpretation

The following diagram illustrates the logical workflow for the structural confirmation of this compound.

Structural_Confirmation_Workflow cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Detailed Structural Elucidation cluster_3 Data Comparison and Confirmation Isolated_Compound Isolated this compound LC_MS LC-MS Analysis Isolated_Compound->LC_MS NMR_1D 1D NMR (1H & 13C) Isolated_Compound->NMR_1D LC_MSMS LC-MS/MS Fragmentation LC_MS->LC_MSMS NMR_2D 2D NMR (HSQC, HMBC) NMR_1D->NMR_2D Comparison Compare with Alternative (e.g., Tetradecanoyl-CoA) LC_MSMS->Comparison NMR_2D->Comparison Structure_Confirmation Structure Confirmed Comparison->Structure_Confirmation

Caption: Workflow for the structural confirmation of this compound.

By following this workflow and comparing the acquired data with the expected values and those of a known standard, researchers can confidently confirm the structure of isolated this compound.

Comparative Analysis of 6-Methyltridecanoyl-CoA in Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the statistical analysis of 6-Methyltridecanoyl-CoA, a branched-chain acyl-coenzyme A (CoA) derivative. While direct, publicly available statistical data for this compound is limited, this document outlines the key performance indicators and metabolic pathways relevant for its analysis against other straight-chain and branched-chain alternatives. The provided data tables are illustrative, based on established principles of fatty acid oxidation, and serve as a template for the presentation of experimental findings.

Data Presentation: Performance Comparison of Acyl-CoA Substrates

The metabolism of acyl-CoA molecules is primarily dictated by the specificity and efficiency of mitochondrial enzymes, particularly acyl-CoA dehydrogenases (ACADs). These enzymes exhibit varying affinities for substrates based on their carbon chain length and branching. Deficiencies in these enzymes can lead to serious metabolic disorders related to fatty acid oxidation.

The following tables present a hypothetical comparison of this compound with a straight-chain counterpart (Tridecanoyl-CoA) and another branched-chain acyl-CoA. The key parameters for comparison are enzyme affinity (Km) and catalytic efficiency (kcat/Km) for a relevant acyl-CoA dehydrogenase. A lower Km indicates higher affinity, while a higher kcat/Km signifies more efficient processing by the enzyme.

Table 1: Hypothetical Kinetic Data for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Activity

SubstrateKm (µM) [Lower is better]kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹) [Higher is better]
Tridecanoyl-CoA (C13:0)2.5156.0 x 10⁶
This compound 4.0102.5 x 10⁶
4-Methyltridecanoyl-CoA5.581.45 x 10⁶

This table illustrates how a methyl branch, as in this compound, might alter the substrate's interaction with an enzyme like MCAD compared to its linear equivalent.

Table 2: Hypothetical Substrate Specificity of Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD)

SubstrateRelative Activity (%)
Isobutyryl-CoA (C4-branched)100
This compound 65
2-Methylbutyryl-CoA (C5-branched)90
Tridecanoyl-CoA (C13:0)15

This table demonstrates the substrate preference of an enzyme specialized for branched-chain molecules. While active with this compound, its efficiency may vary compared to other branched structures.

Experimental Protocols

The quantification of this compound and other acyl-CoAs is predominantly achieved through Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity for distinguishing between different acyl-CoA species.

Protocol: Quantification of Acyl-CoAs by LC-MS/MS

1. Sample Preparation and Extraction:

  • Approximately 40-50 mg of frozen tissue is homogenized on ice in a solution containing 0.5 ml of 100 mM potassium phosphate (B84403) monobasic (pH 4.9) and 0.5 ml of an organic solvent mixture (e.g., acetonitrile:2-propanol:methanol at a 3:1:1 ratio). An internal standard, such as heptadecanoyl-CoA, is added for accurate quantification.

  • The homogenate is vortexed, sonicated, and then centrifuged at high speed (e.g., 16,000 x g) at 4°C.

  • The supernatant is collected, and the pellet is re-extracted with the organic solvent mixture to ensure complete recovery.

  • The combined supernatants are dried under a stream of nitrogen.

  • The dried extract is reconstituted in a small volume (e.g., 50 µl) of a methanol:water (1:1) solution for analysis.

2. Liquid Chromatography (LC):

  • Column: A C8 or C18 reversed-phase column (e.g., Agilent ZORBAX 300SB-C8) is typically used for separation.

  • Mobile Phase A: 100 mM ammonium (B1175870) formate (B1220265) (pH 5.0) in 2% acetonitrile.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A gradient elution is performed, starting with a low percentage of Mobile Phase B, which is gradually increased to elute the more hydrophobic long-chain acyl-CoAs.

  • Flow Rate: A typical flow rate is 0.2-0.4 mL/min.

  • Injection Volume: 10-40 µl.

3. Mass Spectrometry (MS/MS):

  • Ionization: Positive ion electrospray ionization (ESI+) is used.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

  • MRM Transitions: Acyl-CoAs exhibit a characteristic neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine diphosphate (B83284) fragment. The MRM transitions are set to monitor the precursor ion [M+H]⁺ and a specific product ion, often related to the acyl chain or the CoA moiety itself. For example, a programmed MRM method can be designed to scan for a wide range of acyl-CoAs by incrementally increasing the precursor ion mass.

Mandatory Visualization

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue Tissue Sample Homogenization Homogenization with Internal Standard Tissue->Homogenization Extraction Centrifugation & Supernatant Collection Homogenization->Extraction Drying Drying under Nitrogen Extraction->Drying Reconstitution Reconstitution in Methanol/Water Drying->Reconstitution LC LC Separation (Reversed-Phase) Reconstitution->LC MS MS/MS Detection (MRM Mode) LC->MS Data Data Processing & Quantification MS->Data

Caption: Workflow for Acyl-CoA quantification by LC-MS/MS.

Beta_Oxidation_Pathway cluster_cycle Mitochondrial β-Oxidation Cycle AcylCoA This compound Dehydrogenation 1. Dehydrogenation (Acyl-CoA Dehydrogenase) AcylCoA->Dehydrogenation Hydration 2. Hydration (Enoyl-CoA Hydratase) Dehydrogenation->Hydration FADH2 FADH₂ Dehydrogenation->FADH2 Oxidation 3. Oxidation (3-Hydroxyacyl-CoA Dehydrogenase) Hydration->Oxidation Thiolysis 4. Thiolysis (Thiolase) Oxidation->Thiolysis NADH NADH Oxidation->NADH AcetylCoA Shortened Acyl-CoA + Acetyl-CoA or Propionyl-CoA Thiolysis->AcetylCoA Propionyl-CoA (from branched point) Thiolysis->AcetylCoA FAD FAD FAD->Dehydrogenation NAD NAD⁺ NAD->Oxidation CoASH CoA-SH CoASH->Thiolysis AcetylCoA->Dehydrogenation Next Cycle

Caption: β-Oxidation of a branched-chain acyl-CoA.

A Comparative Guide to Peer-Reviewed Methods for 6-Methyltridecanoyl-CoA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of lipid metabolism and related therapeutic areas, the accurate quantification of specific acyl-Coenzyme A (acyl-CoA) species is paramount. This guide provides a comprehensive comparison of peer-reviewed methods for the analysis of 6-Methyltridecanoyl-CoA, a branched-chain fatty acyl-CoA, and other related molecules. The methodologies presented are primarily centered on the gold-standard technique of Liquid Chromatography-Mass Spectrometry (LC-MS).

Methodological Comparison: The Dominance of LC-MS/MS

The analysis of acyl-CoAs, including branched-chain species like this compound, is predominantly achieved through Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). This technique offers unparalleled sensitivity and selectivity, which is crucial for distinguishing and quantifying these low-abundance metabolites within complex biological matrices.[1][2] Alternative methods, such as High-Performance Liquid Chromatography (HPLC) with UV detection, are less common for this specific application due to lower sensitivity and potential for interference.

The general workflow for acyl-CoA analysis involves several key steps: sample preparation, chromatographic separation, and mass spectrometric detection. Each of these steps can be optimized to enhance the analysis of branched-chain acyl-CoAs.

Quantitative Performance of Acyl-CoA Analysis Methods

The following table summarizes the quantitative performance of various LC-MS/MS methods reported in the literature for the analysis of a range of acyl-CoA species. While specific data for this compound is not explicitly detailed in the reviewed literature, the presented values for other long-chain and branched-chain acyl-CoAs provide a reliable benchmark for expected performance.

Analytical MethodAnalyte(s)Sample MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
UPLC-MS/MS Short-chain acyl-CoAsNot specified0.4 - 3 pmol3.7 - 7.4 pmolNot Reported[3]
LC-MS/MS Long-chain acyl-CoAsRat LiverNot ReportedNot Reported94.8 - 110.8[4]
LC-MS/MS Acyl-CoAs and dephospho-CoAsRat Organs2 - 133 nMNot Reported80 - 114[5]

Detailed Experimental Protocol: A Generalized LC-MS/MS Method for Branched-Chain Acyl-CoA Analysis

This protocol provides a generalized procedure for the extraction and quantification of this compound and other branched-chain acyl-CoAs from biological samples, based on common practices in the field.

Sample Preparation (Extraction)

Effective extraction is critical to remove interfering substances and concentrate the analytes of interest.

  • Protein Precipitation:

    • Homogenize tissue samples or cell pellets in a cold solvent mixture, such as acetonitrile/methanol (B129727)/water (2:2:1, v/v/v).

    • Incubate on ice to facilitate protein precipitation.

    • Centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet the precipitated proteins.

    • Collect the supernatant containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE) (Optional but Recommended for Cleaner Samples):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the supernatant from the protein precipitation step onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove polar impurities.

    • Elute the acyl-CoAs with a higher percentage of organic solvent (e.g., 80% methanol in water).

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable injection solvent (e.g., 50% methanol).

Liquid Chromatography (LC)

Reversed-phase chromatography is the most common approach for separating acyl-CoAs.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is typically used.

  • Mobile Phase A: Water with an ion-pairing agent (e.g., 10 mM ammonium (B1175870) acetate (B1210297) or 0.1% formic acid).

  • Mobile Phase B: Acetonitrile or methanol with the same ion-pairing agent.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the more hydrophobic long-chain acyl-CoAs.

  • Flow Rate: A flow rate of 0.2-0.4 mL/min is common.

  • Column Temperature: Maintained at around 40°C to ensure reproducible retention times.

Mass Spectrometry (MS)

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for targeted quantification.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is generally preferred for acyl-CoAs.

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for each analyte. For acyl-CoAs, a characteristic neutral loss of 507 Da (the 3'-phosphoadenosine 5'-diphosphate moiety) is often observed and can be used as a generic transition for screening. For quantification, specific transitions for this compound would need to be determined by infusing a standard.

  • Data Analysis: The peak areas of the MRM transitions are integrated, and the concentration of the analyte is determined using a calibration curve generated from authentic standards. An internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar acyl-CoA not present in the sample) should be used to correct for matrix effects and variations in extraction efficiency.

Visualizing the Workflow and Metabolic Context

To better illustrate the analytical process and the metabolic relevance of this compound, the following diagrams have been generated using the DOT language.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Tissue, Cells) Homogenization Homogenization in Organic Solvent Sample->Homogenization Precipitation Protein Precipitation (Centrifugation) Homogenization->Precipitation Supernatant Supernatant Collection Precipitation->Supernatant SPE Solid-Phase Extraction (Optional) Supernatant->SPE Elution Elution SPE->Elution Reconstitution Evaporation & Reconstitution Elution->Reconstitution LC Liquid Chromatography (Reversed-Phase) Reconstitution->LC MS Mass Spectrometry (ESI+, MRM) LC->MS Data Data Acquisition & Quantification MS->Data

Caption: Experimental workflow for this compound analysis.

G BCFA Branched-Chain Fatty Acid (e.g., 6-Methyltridecanoic Acid) Acyl_CoA_Synthetase Acyl-CoA Synthetase BCFA->Acyl_CoA_Synthetase BC_Acyl_CoA This compound Acyl_CoA_Synthetase->BC_Acyl_CoA Beta_Oxidation β-Oxidation Pathway BC_Acyl_CoA->Beta_Oxidation Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA Carboxylation & Isomerization TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Succinyl_CoA->TCA_Cycle

Caption: Catabolic pathway of branched-chain fatty acids.

Conclusion

The analysis of this compound and other branched-chain acyl-CoAs is reliably achieved using LC-MS/MS. While specific, peer-reviewed methods dedicated solely to this compound are not abundant, the well-established protocols for general acyl-CoA analysis provide a robust framework for developing and validating a quantitative assay. The key to successful analysis lies in meticulous sample preparation to minimize matrix effects, optimized chromatographic separation to resolve isomers, and sensitive and specific mass spectrometric detection using MRM. By following the generalized protocol and understanding the metabolic context provided, researchers can confidently pursue the quantification of these important lipid metabolites.

References

Binding Affinity of 6-Methyltridecanoyl-CoA to Proteins: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the binding characteristics of the branched-chain acyl-CoA, 6-Methyltridecanoyl-CoA, reveals a notable absence of specific binding affinity data within publicly available scientific literature. While the interaction of various acyl-CoAs with proteins is a well-documented field, quantitative data such as dissociation constants (Kd), inhibition constants (Ki), or half-maximal inhibitory concentrations (IC50) for this compound remain uncharacterized. This guide, therefore, provides a comparative overview of the binding affinities of structurally similar long-chain acyl-CoAs to relevant protein families, details common experimental methodologies used in such studies, and illustrates a key signaling pathway where these molecules play a crucial role.

General Principles of Acyl-CoA–Protein Interactions

Acyl-Coenzyme A (acyl-CoA) molecules are central players in cellular metabolism, involved in fatty acid synthesis and oxidation, energy production, and the regulation of various enzymatic processes. Their interactions with proteins are critical for their transport, storage, and utilization. A key family of proteins involved in these processes is the Acyl-CoA Binding Proteins (ACBPs). ACBPs are highly conserved proteins that bind to long-chain acyl-CoA esters with high affinity, thereby protecting them from hydrolysis and preventing their detergent-like effects on cellular membranes.

Comparative Binding Affinities of Long-Chain Acyl-CoAs

To provide a framework for understanding the potential binding characteristics of this compound, the following table summarizes the binding affinities of other long-chain acyl-CoAs to Acyl-CoA Binding Protein (ACBP). It is important to note that the methyl branch in this compound may influence its binding affinity compared to its straight-chain counterparts.

Acyl-CoA SpeciesProteinBinding Affinity (Kd)Organism
Oleoyl-CoA (C18:1)ACBP0.014 µMRat
Docosahexaenoyl-CoA (C22:6)ACBP0.016 µMRat
Palmitoyl-CoA (C16:0)ACBP~0.3 µMBovine
Myristoyl-CoA (C14:0)ACBP~2.7 µMBovine

Experimental Protocols for Determining Binding Affinity

Several biophysical techniques are commonly employed to quantify the binding affinity between acyl-CoAs and proteins. These methods provide valuable insights into the thermodynamics and kinetics of these interactions.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) directly measures the heat change that occurs upon the binding of a ligand (acyl-CoA) to a protein. This technique allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.

Experimental Workflow:

  • A solution of the acyl-CoA is prepared in a syringe.

  • The protein solution is placed in the sample cell of the calorimeter.

  • The acyl-CoA solution is injected in small aliquots into the protein solution.

  • The heat released or absorbed during the binding event is measured.

  • The data is fitted to a binding model to determine the thermodynamic parameters.

ITC_Workflow cluster_prep Sample Preparation cluster_instrument ITC Measurement cluster_analysis Data Analysis Prep_Protein Prepare Protein Solution Load_Protein Load Protein into Cell Prep_Protein->Load_Protein Prep_Ligand Prepare Acyl-CoA Solution Load_Ligand Load Acyl-CoA into Syringe Prep_Ligand->Load_Ligand Titration Inject Acyl-CoA into Protein Load_Protein->Titration Load_Ligand->Titration Measure_Heat Measure Heat Change Titration->Measure_Heat Plot_Data Plot Heat Change vs. Molar Ratio Measure_Heat->Plot_Data Fit_Model Fit Data to Binding Model Plot_Data->Fit_Model Determine_Parameters Determine Kd, ΔH, ΔS Fit_Model->Determine_Parameters

Caption: Workflow for determining binding affinity using Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free optical technique that measures the binding of an analyte (acyl-CoA) to a ligand (protein) immobilized on a sensor surface. It provides real-time data on the association and dissociation rates of the complex, from which the binding affinity can be calculated.

Experimental Workflow:

  • The protein is immobilized on a sensor chip.

  • A buffer solution is flowed over the sensor surface to establish a baseline.

  • The acyl-CoA solution is injected and flows over the surface, allowing for association.

  • The buffer is then flowed over the surface again to measure dissociation.

  • The changes in the refractive index at the sensor surface are recorded as a sensorgram.

  • The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data, and the dissociation constant (Kd) is calculated as kd/ka.

Signaling Pathway Involvement of Acyl-CoAs

Long-chain acyl-CoAs are not just metabolic intermediates but also act as signaling molecules that can regulate the activity of various proteins, including transcription factors. One such pathway involves the regulation of gene expression by Peroxisome Proliferator-Activated Receptors (PPARs).

PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in lipid and glucose metabolism. Long-chain fatty acids and their CoA derivatives can act as ligands for PPARs. Upon binding, PPARs form a heterodimer with the Retinoid X Receptor (RXR) and bind to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.

PPAR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LCFA Long-Chain Fatty Acid ACSL Acyl-CoA Synthetase LCFA->ACSL Activation LC_Acyl_CoA Long-Chain Acyl-CoA ACSL->LC_Acyl_CoA FABP Fatty Acid Binding Protein LC_Acyl_CoA->FABP Transport PPAR PPAR FABP->PPAR Ligand Binding RXR RXR PPAR->RXR Heterodimerization PPRE PPRE (DNA) RXR->PPRE DNA Binding Target_Gene Target Gene PPRE->Target_Gene Transcription mRNA mRNA Target_Gene->mRNA Protein_Synthesis Protein Synthesis mRNA->Protein_Synthesis Translation Metabolic_Response Metabolic Response Protein_Synthesis->Metabolic_Response

Caption: Simplified signaling pathway of PPAR activation by long-chain acyl-CoAs.

Conclusion

While direct experimental data on the binding affinity of this compound to proteins is currently unavailable, the established methodologies and the known interactions of other long-chain acyl-CoAs provide a solid foundation for future investigations. The presence of a methyl group on the acyl chain of this compound likely modulates its interaction with binding partners, potentially altering its affinity and specificity compared to linear acyl-CoAs. Further research employing techniques such as ITC and SPR is necessary to elucidate the specific binding characteristics of this compound and to understand its precise role in cellular metabolism and signaling.

Comparative Guide to Biological Replicates in 6-Methyltridecanoyl-CoA Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing robust and reproducible experimental designs is paramount. When investigating the biological effects of specific molecules like 6-Methyltridecanoyl-CoA, a critical aspect of this design is the determination of the appropriate number of biological replicates. This guide provides a comparative framework for designing experiments involving this compound, with a focus on the number of biological replicates, and presents relevant experimental protocols and potential signaling pathways.

Due to the limited direct literature on this compound, this guide draws upon established methodologies and findings from studies on other branched-chain fatty acids (BCFAs) and their CoA esters, which are structurally and functionally related.

The Importance of Biological Replicates

Recommended Number of Biological Replicates

The following table provides recommendations for the number of biological replicates in experiments involving this compound, based on common practices in metabolomics and studies with related branched-chain fatty acids.

Experimental System Recommended Number of Biological Replicates per Group Justification
In vitro (Cell Culture) 3 - 6Cell culture experiments generally have lower intrinsic variability than in vivo models. A minimum of three replicates is essential for basic statistical analysis. Increasing the number to six can enhance the power to detect subtle metabolic changes.
In vivo (Animal Models) 5 - 10Animal models exhibit greater biological variability due to genetic and environmental factors. A larger number of replicates is necessary to account for this variability and to ensure that the observed effects are not due to chance.
Untargeted Metabolomics 8 - 12Untargeted metabolomics studies often have higher measurement variability and are exploratory in nature. A higher number of replicates increases the statistical power to identify significantly altered metabolites.
Targeted Acyl-CoA Analysis 4 - 8Targeted analyses are generally more sensitive and have lower analytical variability than untargeted approaches. However, biological variability remains a key factor.

Comparative Analysis of Branched-Chain Fatty Acyl-CoAs

While specific quantitative data for this compound is scarce, we can infer its potential biological activity based on studies of other BCFAs. Many BCFAs are known to be ligands for Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that regulates lipid metabolism. The following table presents a hypothetical comparison of this compound with other relevant fatty acids, illustrating the type of data that would be generated in a comparative study.

Compound Structure Potential Biological Activity Hypothetical EC50 for PPARα Activation (µM) Hypothetical Fold Change in Target Gene Expression (e.g., ACOX1)
This compoundBranched-chain saturatedPPARα agonist5 - 153 - 5
Palmitoyl-CoA (C16:0)Straight-chain saturatedPPARα agonist10 - 252 - 4
Phytanoyl-CoABranched-chain saturatedPotent PPARα agonist1 - 55 - 8
Oleoyl-CoA (C18:1)MonounsaturatedPPARα agonist5 - 104 - 6

Experimental Protocols

A robust and reproducible experimental protocol is essential for obtaining high-quality data. The following is a detailed methodology for the quantitative analysis of this compound and other acyl-CoAs in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol: Quantification of Acyl-CoAs by LC-MS/MS

1. Sample Preparation (from cell culture or tissue)

  • Cell Harvesting:

    • Aspirate culture medium and wash cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add 1 mL of ice-cold extraction solvent (e.g., 80% methanol) to each well of a 6-well plate.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Tissue Homogenization:

    • Weigh 20-50 mg of frozen tissue.

    • Add 1 mL of ice-cold extraction solvent and homogenize using a bead beater or a Dounce homogenizer on ice.

  • Extraction:

    • Vortex the samples for 10 minutes at 4°C.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

2. LC-MS/MS Analysis

  • Reconstitution: Reconstitute the dried extract in 100 µL of 50% methanol (B129727) containing an internal standard (e.g., ¹³C-labeled palmitoyl-CoA).

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and other acyl-CoAs of interest. For example, for a generic acyl-CoA, the transition would be [M+H]⁺ → [M-adenosine diphosphate+H]⁺.

    • Data Analysis: Quantify the peak areas of each analyte and normalize to the internal standard.

Visualizing Workflows and Pathways

Clear diagrams of experimental workflows and signaling pathways are invaluable for understanding complex biological processes.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_interpretation Interpretation cell_culture Cell Culture Treatment (e.g., with this compound) harvest Harvesting & Quenching cell_culture->harvest animal_model Animal Model Dosing animal_model->harvest extraction Metabolite Extraction harvest->extraction lcms LC-MS/MS Analysis extraction->lcms data_proc Data Processing lcms->data_proc stat_analysis Statistical Analysis data_proc->stat_analysis pathway_analysis Pathway Analysis stat_analysis->pathway_analysis biomarker_id Biomarker Identification stat_analysis->biomarker_id

Experimental Workflow for Acyl-CoA Analysis.

G cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm BCFA_CoA This compound PPARa PPARα BCFA_CoA->PPARa Binds and Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (DNA) RXR->PPRE Binds to Transcription Transcription of Target Genes PPRE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Metabolic_Enzymes Metabolic Enzymes (e.g., ACOX1, CPT1) Protein->Metabolic_Enzymes Metabolic_Effect Increased Fatty Acid Oxidation Metabolic_Enzymes->Metabolic_Effect

Proposed Signaling Pathway of this compound.

Safety Operating Guide

Proper Disposal of 6-Methyltridecanoyl-CoA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Handle 6-Methyltridecanoyl-CoA in a well-ventilated area, such as a fume hood, to minimize inhalation exposure. In case of accidental contact, follow these first-aid measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area with soap and water. If irritation persists, seek medical advice.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen and seek medical attention.

Step-by-Step Disposal Protocol

The disposal of this compound, like other chemical waste, is regulated and must be handled through your institution's Environmental Health and Safety (EHS) department.[1] The following steps outline the general procedure for its disposal as a solid chemical waste.

  • Waste Identification and Segregation:

    • Treat this compound as a non-halogenated organic solid waste.[2]

    • Do not mix it with liquid waste or other incompatible chemical waste streams such as acids, bases, or oxidizers.[2][3]

    • Segregate contaminated labware (e.g., pipette tips, microfuge tubes) from non-contaminated waste.

  • Container Selection and Labeling:

    • Use a designated, leak-proof, and sealable container for solid hazardous waste. The container must be compatible with the chemical.[3][4]

    • The container must be clearly labeled with the words "Hazardous Waste."[1][4]

    • The label must include:

      • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[1][2]

      • The quantity of the waste.

      • The date of waste generation.[1]

      • The location of origin (e.g., laboratory room number).[1]

      • The name and contact information of the Principal Investigator.[1]

  • Waste Accumulation and Storage:

    • Store the hazardous waste container in a designated and secure area within the laboratory.[3]

    • Keep the container sealed at all times, except when adding waste.[3][4]

    • Ensure the exterior of the container remains clean and free of contamination.[2]

  • Disposal Request and Pick-up:

    • Once the container is ready for disposal (typically when it is no more than 80% full to allow for expansion), contact your institution's EHS department to schedule a waste pick-up.[2]

    • Follow your institution's specific procedures for requesting a waste collection.

Quantitative Data Summary for Hazardous Waste Handling

The following table summarizes key quantitative parameters for the safe handling and storage of chemical waste.

ParameterGuidelineRationale
Container Fill Level Do not exceed 80% of the container's capacity.[2]To allow for thermal expansion of the contents and prevent spills.
Empty Container Residue Less than 3% of the original volume.To be considered "empty" for non-hazardous disposal, if applicable.
Secondary Containment Volume Must be able to hold 110% of the volume of the primary container.[3]To contain any potential leaks or spills from the primary container.

Experimental Protocol Decontamination

For any labware or surfaces that have come into contact with this compound, a thorough decontamination process is necessary.

  • Gross Decontamination: Physically remove as much of the solid residue as possible using a spatula or brush.

  • Solvent Rinse: Rinse the contaminated item with a suitable organic solvent, such as ethanol (B145695) or isopropanol, to dissolve the remaining residue. Collect this solvent rinse as hazardous liquid waste.

  • Detergent Wash: Wash the item with a laboratory-grade detergent and water.

  • Final Rinse: Rinse thoroughly with deionized water.

  • Drying: Allow the item to air dry completely.

The solvent rinse collected from this procedure should be disposed of as non-halogenated organic liquid waste, following similar labeling and storage protocols as outlined above.

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

A Waste Generation (this compound) B Solid Waste? A->B C Solid Waste Container (Non-Halogenated Organic) B->C Yes D Liquid Waste Container (e.g., Contaminated Solvent) B->D No (e.g., rinsate) E Properly Labeled? C->E D->E F Label Container: - 'Hazardous Waste' - Full Chemical Name - Date & PI Info E->F No G Store in Designated Secondary Containment Area E->G Yes F->G H Container Full? G->H I Contact EHS for Waste Pick-up H->I Yes J Continue Waste Accumulation H->J No

Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 6-Methyltridecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Identification and Personal Protective Equipment (PPE)

While specific toxicity data for 6-Methyltridecanoyl-CoA is limited, it should be handled with care, assuming potential hazards similar to other biologically active lipids and thioesters. The primary risks include inhalation of aerosols, skin and eye contact, and ingestion. The required personal protective equipment is outlined below.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategoryItemSpecification
Eye Protection Safety Glasses/GogglesMust be equipped with side-shields to protect against splashes.[1][2]
Hand Protection Protective GlovesChemically resistant nitrile or latex gloves are recommended. Change gloves immediately if contaminated.[1][2]
Body Protection Laboratory CoatStandard laboratory coat to prevent skin exposure.[2]
Respiratory Protection Fume Hood/RespiratorWork in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any aerosols or dust. A suitable respirator may be required for handling larger quantities or if aerosols are generated.[2]

Operational Plan: Step-by-Step Handling Procedures

Proper handling is crucial to ensure both the integrity of the compound and the safety of laboratory personnel. Acyl-CoA compounds can be sensitive to degradation.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage Conditions: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2] For long-term stability, refer to the manufacturer's recommendations, which typically involve storage at -20°C or -80°C.

  • Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.

Preparation and Use
  • Work Area Preparation: Designate a clean, uncluttered area within a chemical fume hood for handling this compound.

  • Personal Protective Equipment: Before handling, ensure all required PPE is correctly worn.

  • Bringing to Room Temperature: If stored at low temperatures, allow the container to equilibrate to room temperature before opening to prevent condensation, which can degrade the compound.

  • Weighing and Dissolving:

    • If in solid form, weigh the desired amount quickly and carefully in the fume hood. Avoid creating dust.

    • If preparing a solution, add the solvent to the vial containing the compound to avoid loss of material. Common solvents for acyl-CoAs include aqueous buffers, methanol, or isopropanol.[3][4][5]

  • Handling Solutions:

    • Use calibrated micropipettes with filtered tips to transfer solutions.

    • Keep vials and tubes capped or sealed when not in use to prevent solvent evaporation and contamination.

  • Post-Handling:

    • Wipe down the work area with an appropriate solvent (e.g., 70% ethanol) after completion of work.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan: Waste Management

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

Table 2: Waste Disposal Guidelines

Waste TypeDisposal Procedure
Unused/Expired Compound Dispose of as chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Contaminated Labware (solid) Dispose of pipette tips, tubes, and other contaminated disposable items in a designated chemical waste container.
Contaminated Labware (liquid) Collect liquid waste containing this compound in a clearly labeled, sealed, and appropriate chemical waste container.
Contaminated PPE Dispose of contaminated gloves and other disposable PPE in the designated chemical waste stream.

Emergency Procedures

In the event of an accidental exposure or spill, follow these procedures immediately.

Table 3: Emergency Response Protocols

IncidentProcedure
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Minor Spill Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or earth). Place the contaminated material in a sealed container for chemical waste disposal. Clean the spill area with a suitable solvent.
Major Spill Evacuate the area immediately. Alert others in the vicinity and contact your institution's emergency response team. Do not attempt to clean up a large spill without proper training and equipment.

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for handling this compound from receipt to disposal.

G cluster_receipt Receiving and Storage cluster_handling Handling and Preparation cluster_disposal Waste Disposal cluster_emergency Emergency Procedures Receipt Receive and Inspect Storage Store at Recommended Temperature Receipt->Storage PPE Don Appropriate PPE Storage->PPE Preparation Prepare Work Area (Fume Hood) PPE->Preparation Weighing Weigh or Aliquot Compound Preparation->Weighing Dissolving Dissolve in Appropriate Solvent Weighing->Dissolving Experiment Perform Experiment Dissolving->Experiment CollectWaste Collect Liquid and Solid Waste Experiment->CollectWaste LabelWaste Label Waste Container CollectWaste->LabelWaste DisposeWaste Dispose via Institutional Protocol LabelWaste->DisposeWaste Spill Spill or Exposure Occurs Assess Assess Severity Spill->Assess Exposure Follow First Aid for Exposure Spill->Exposure Exposure MinorSpill Handle Minor Spill Assess->MinorSpill Minor MajorSpill Evacuate and Report Major Spill Assess->MajorSpill Major

Caption: Workflow for safe handling of this compound.

References

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